molecular formula C188H282N60O68S8 B150373 Hevein CAS No. 137295-60-4

Hevein

货号: B150373
CAS 编号: 137295-60-4
分子量: 4727 g/mol
InChI 键: WKMZPSWMEXVKKG-XITFREQTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Hevein is a 43-amino acid, cationic antimicrobial peptide (AMP) originally isolated from the latex of the rubber tree, Hevea brasiliensis . With a molecular weight of approximately 4.7 kDa, it is stabilized by four disulfide bonds, which confer a compact structure consisting of a series of beta-sheets and alpha-helices . Its primary mechanism of action involves a conserved chitin-binding domain that allows it to interact specifically with chitin, a key structural polysaccharide found in fungal cell walls and insect exoskeletons . This binding is mediated through interactions with aromatic side chains in its binding pocket, particularly tryptophan residues, facilitating CH–π stacking and van der Waals interactions with N-acetyl-D-glucosamine (GlcNAc) oligomers . In research, this compound serves as a model protein for studying protein-carbohydrate interactions and the innate defense mechanisms of plants . Its specific binding to chito-oligosaccharides makes it a valuable tool for glycobiology research, including the investigation of lectin–ligand docking processes using molecular dynamics simulations . Furthermore, its antifungal properties are of significant interest for agricultural biotechnology, as this compound-like peptides can inhibit spore germination in plant pathogenic fungi and have been shown to sensitize fungi to commercial fungicides like tebuconazole, suggesting potential for integrated disease management . This compound is also an important subject of study in immunology and allergology, as it is a major IgE-binding allergen (Hev b 6.02) associated with natural rubber latex allergy . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures or for administration to humans.

属性

CAS 编号

137295-60-4

分子式

C188H282N60O68S8

分子量

4727 g/mol

IUPAC 名称

(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-[2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]oxy-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]butanedioic acid

InChI

InChI=1S/C188H282N60O68S8/c1-82(2)48-105(224-169(296)111(54-135(197)259)229-170(297)114(57-138(200)262)231-182(309)130-26-17-47-248(130)186(313)128(80-324)245-165(292)106(49-83(3)4)223-158(285)97(22-11-13-43-189)214-140(264)65-207-139(263)64-208-150(277)84(5)213-156(283)100(32-37-131(193)255)219-157(284)98(24-15-45-204-188(201)202)215-141(265)66-210-154(281)121(73-317)238-163(290)101(33-38-132(194)256)217-151(278)93(191)31-41-143(267)268)164(291)240-127(79-323)181(308)244-125(77-321)179(306)236-118(70-250)175(302)221-102(34-39-133(195)257)160(287)226-108(51-87-61-205-95-20-9-7-18-91(87)95)153(280)209-67-142(266)216-109(52-88-62-206-96-21-10-8-19-92(88)96)167(294)239-122(74-318)155(282)211-68-148(276)316-147(275)42-36-104(220-173(300)116(59-145(271)272)233-184(311)149(85(6)253)246-152(279)94(192)69-249)161(288)225-107(50-86-27-29-90(254)30-28-86)166(293)241-126(78-322)180(307)237-120(72-252)185(312)247-46-16-25-129(247)183(310)232-115(58-144(269)270)174(301)227-110(53-89-63-203-81-212-89)168(295)228-112(55-136(198)260)171(298)243-124(76-320)178(305)222-103(35-40-134(196)258)162(289)235-119(71-251)176(303)230-113(56-137(199)261)172(299)242-123(75-319)177(304)218-99(23-12-14-44-190)159(286)234-117(187(314)315)60-146(273)274/h7-10,18-21,27-30,61-63,81-85,89,93-94,97-130,149,205-206,249-254,317-324H,11-17,22-26,31-60,64-80,189-192H2,1-6H3,(H2,193,255)(H2,194,256)(H2,195,257)(H2,196,258)(H2,197,259)(H2,198,260)(H2,199,261)(H2,200,262)(H,207,263)(H,208,277)(H,209,280)(H,210,281)(H,211,282)(H,213,283)(H,214,264)(H,215,265)(H,216,266)(H,217,278)(H,218,304)(H,219,284)(H,220,300)(H,221,302)(H,222,305)(H,223,285)(H,224,296)(H,225,288)(H,226,287)(H,227,301)(H,228,295)(H,229,297)(H,230,303)(H,231,309)(H,232,310)(H,233,311)(H,234,286)(H,235,289)(H,236,306)(H,237,307)(H,238,290)(H,239,294)(H,240,291)(H,241,293)(H,242,299)(H,243,298)(H,244,308)(H,245,292)(H,246,279)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,314,315)(H4,201,202,204)/t84-,85+,89?,93-,94-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,149-/m0/s1

InChI 键

WKMZPSWMEXVKKG-XITFREQTSA-N

SMILES

CC(C)CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CS)C(=O)NCC(=O)OC(=O)CCC(C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)NC(CC8C=NC=N8)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N

手性 SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)OC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8C=NC=N8)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N)O

规范 SMILES

CC(C)CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CS)C(=O)NCC(=O)OC(=O)CCC(C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)NC(CC8C=NC=N8)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N

同义词

Hev b 6.02 allergen
hevein

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Primary Structure of Hevein Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary structure of the Hevein protein, a significant chitin-binding lectin found in the latex of the rubber tree (Hevea brasiliensis). Understanding the primary structure is fundamental to elucidating its biological functions, which include antifungal activity and a role in latex coagulation, as well as its allergenic properties.

Amino Acid Sequence and Domain Organization

This compound is a relatively small, single-chain protein consisting of 43 amino acids.[1][2][3] It is particularly rich in cysteine and glycine (B1666218) residues.[2] The definitive amino acid sequence of mature this compound was first determined in 1975.[1]

This compound is synthesized as a larger precursor protein, a preproprotein, encoded by the HEV1 gene.[2][4][5] The full precursor, pro-hevein, is 204 amino acids in length.[2][6] This precursor undergoes co- and post-translational processing to yield the mature this compound protein.[3][4]

The preproprotein has a distinct domain architecture:[1][2][3][4]

  • An N-terminal signal peptide of 17 amino acids, which directs the protein into the endoplasmic reticulum.

  • The mature this compound domain of 43 amino acids.

  • A C-terminal domain of 144 amino acids.[2][3][4] Some sources also describe a 6-amino acid linker region between the this compound and C-terminal domains.[1]

The UniProt accession number for pro-hevein from Hevea brasiliensis is P02877 .[6]

Table 1: Primary Structure of Mature this compound

Position Amino Acid (3-Letter) Amino Acid (1-Letter)
1Glutamic acidE
2GlutamineQ
3CysteineC
4GlycineG
5ArginineR
6GlutamineQ
7AlanineA
8GlycineG
9GlycineG
10LysineK
11LeucineL
12CysteineC
13ProlineP
14AsparagineN
15AsparagineN
16CysteineC
17CysteineC
18SerineS
19GlutamineQ
20TryptophanW
21GlycineG
22TryptophanW
23CysteineC
24GlycineG
25SerineS
26ThreonineT
27Aspartic acidD
28Glutamic acidE
29CysteineC
30TyrosineY
31AsparagineN
32PhenylalanineF
33ProlineP
34CysteineC
35HistidineH
36GlycineG
37AlanineA
38GlutamineQ
39CysteineC
40GlycineG
41LysineK
42Aspartic acidD
43AlanineA

Quantitative Data

Table 2: Amino Acid Composition of Mature this compound

Amino AcidCountPercentage
Alanine (A)37.0%
Arginine (R)12.3%
Asparagine (N)37.0%
Aspartic acid (D)24.7%
Cysteine (C)818.6%
Glutamic acid (E)24.7%
Glutamine (Q)49.3%
Glycine (G)716.3%
Histidine (H)12.3%
Leucine (L)12.3%
Lysine (K)24.7%
Phenylalanine (F)12.3%
Proline (P)24.7%
Serine (S)24.7%
Threonine (T)12.3%
Tryptophan (W)24.7%
Tyrosine (Y)12.3%
Total 43 100%

Table 3: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight~4.7 kDa[7][8]
Number of Residues43[1][2][3][4]
UniProt ID (Pro-hevein)P02877[6]

Experimental Protocols for Primary Structure Determination

The primary structure of this compound has been elucidated through a combination of direct protein sequencing and analysis of its corresponding complementary DNA (cDNA).

3.1. Protein Sequencing (Conventional Non-Automatic Methods)

The initial determination of this compound's amino acid sequence was accomplished using conventional protein sequencing techniques.[9][10]

  • Protein Purification: this compound is purified from the latex of Hevea brasiliensis. The latex is subjected to ultrafiltration to separate proteins with a molecular weight of less than 10 kDa.[8] Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (HPLC).[8]

  • Amino Acid Analysis: The purified protein is hydrolyzed into its constituent amino acids, which are then separated and quantified to determine the amino acid composition.

  • N-terminal Sequencing (Edman Degradation): The sequence of amino acids from the N-terminus is determined sequentially.

  • Fragmentation and Sequencing of Peptides: The protein is cleaved into smaller peptide fragments using chemical reagents (e.g., cyanogen (B1215507) bromide) or proteolytic enzymes (e.g., trypsin). These fragments are then sequenced.

  • Sequence Assembly: The sequences of the overlapping peptide fragments are aligned to deduce the complete amino acid sequence of the protein.

  • Mass Spectrometry: Techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and electrospray mass spectrometry are used to confirm the molecular weight and sequence of the purified protein and its fragments.[8]

3.2. cDNA Sequencing

The structure of the cDNA encoding this compound was determined in 1990, which provided the deduced amino acid sequence of the entire preproprotein.[1][2]

  • cDNA Library Construction: A cDNA library is created from the messenger RNA (mRNA) isolated from the laticifers of Hevea brasiliensis.[2]

  • Polymerase Chain Reaction (PCR): The this compound-encoding cDNA is amplified from the library using PCR with specific primers.[2]

  • Cloning and Sequencing: The amplified cDNA is cloned into a suitable vector and sequenced.

  • Sequence Analysis: The nucleotide sequence is translated into the corresponding amino acid sequence, revealing the sequence of the signal peptide, mature this compound, and the C-terminal domain.[2]

Post-Translational Modifications

The synthesis of mature this compound involves several post-translational modification steps.[3][4]

  • Cleavage of the Signal Peptide: The 17-amino acid N-terminal signal peptide is cleaved upon translocation of the preproprotein into the endoplasmic reticulum.[3][4]

  • Proteolytic Cleavage of the Proprotein: The resulting 187-amino acid proprotein undergoes further proteolytic cleavage to separate the 43-amino acid N-terminal this compound domain from the 144-amino acid C-terminal domain.[3][4][5][11] This processing results in a 5-kDa mature this compound protein and a 14-kDa C-terminal fragment.[3][4]

  • Disulfide Bond Formation: Mature this compound contains eight cysteine residues that form four disulfide bridges, which are crucial for its three-dimensional structure and stability.[1]

  • Possible Deamidation: There is a potential for deamidation at position 31 (Asparagine).[6]

Visualizations

Hevein_Processing_Workflow cluster_gene HEV1 Gene cluster_cell Cellular Processing gene DNA mrna mRNA gene->mrna Transcription ribosome Ribosome mrna->ribosome Translation preproprotein Preproprotein (204 aa) Signal Peptide | this compound | C-terminal Domain ribosome->preproprotein proprotein Proprotein (187 aa) This compound | C-terminal Domain preproprotein->proprotein Signal Peptide Cleavage (Endoplasmic Reticulum) mature_this compound Mature this compound (43 aa) proprotein->mature_this compound Proteolytic Cleavage c_terminal C-terminal Domain (144 aa)

Caption: Workflow of this compound protein synthesis and processing.

Hevein_Defense_Role Wounding Plant Wounding Hormones Ethylene & Abscisic Acid Wounding->Hormones Gene_Expression Increased HEV1 Gene Expression Wounding->Gene_Expression Hormones->Gene_Expression Prothis compound Pro-hevein Synthesis Gene_Expression->Prothis compound This compound Mature this compound Prothis compound->this compound Processing Latex_Coagulation Latex Coagulation This compound->Latex_Coagulation Interacts with rubber particle receptors Chitin_Binding Binds to Fungal Chitin This compound->Chitin_Binding Wound_Sealing Wound Sealing Latex_Coagulation->Wound_Sealing Fungal_Pathogen Fungal Pathogen Fungal_Pathogen->Chitin_Binding Growth_Inhibition Inhibition of Fungal Growth Chitin_Binding->Growth_Inhibition

Caption: Logical flow of this compound's role in plant defense.

References

The Multifaceted Role of Hevein in Hevea brasiliensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hevein, a chitin-binding protein abundant in the latex of the rubber tree, Hevea brasiliensis, plays a crucial role in the plant's defense mechanisms and physiological processes. This technical guide provides an in-depth exploration of the functions of this compound, detailing its biochemical properties, physiological roles, and the signaling pathways that regulate its expression. Quantitative data on its antifungal activity and binding characteristics are summarized, and detailed experimental protocols for its study are provided. Furthermore, this guide presents visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's function and its potential applications in research and drug development.

Introduction

Hevea brasiliensis, the primary source of natural rubber, possesses a sophisticated defense system to protect against pathogens and herbivores. A key component of this defense is the protein this compound, a small, cysteine-rich protein with a molecular weight of approximately 4.7 kDa.[1] this compound is a lectin that specifically binds to chitin (B13524), a major component of fungal cell walls and insect exoskeletons.[2][3] It is derived from a larger 20 kDa precursor protein called prothis compound, which is cleaved into the N-terminal this compound and a C-terminal domain.[1][4][5] Found predominantly in the lutoid bodies, which are vacuolar compartments within the latex, this compound is released upon wounding and plays a vital role in latex coagulation and antifungal defense.[2][6][7] This guide will delve into the core functions of this compound, its mechanism of action, and the experimental approaches used to characterize this important protein.

Biochemical Properties and Core Functions

This compound's primary functions are intrinsically linked to its biochemical properties, most notably its ability to bind chitin. This interaction underpins its roles in latex coagulation and defense against fungal pathogens.

Latex Coagulation

Upon tapping or wounding of the rubber tree, latex is expelled. This compound, released from the ruptured lutoid bodies, is involved in the subsequent coagulation of the latex, which serves to seal the wound.[6][8] This process is mediated by this compound's ability to bind to N-acetylglucosamine residues present on a 22 kDa glycoprotein (B1211001) located on the surface of rubber particles.[6] This interaction facilitates the aggregation of rubber particles, leading to the coagulation of latex and the formation of a protective barrier at the wound site.[6]

Antifungal Activity

This compound exhibits potent antifungal activity against a range of chitin-containing fungi.[2][3][7] By binding to the chitin in fungal cell walls, this compound can inhibit fungal growth and development.[2] This inhibitory action is a critical component of the plant's defense against pathogenic fungal infections.

Quantitative Data

The following tables summarize the available quantitative data on the antifungal activity and binding affinity of this compound.

Table 1: Antifungal Activity of this compound

Fungal SpeciesAssay TypeMIC80 (µg/mL)Reference
Candida tropicalis ATCC 750Broth Microdilution12[4]
Candida albicans ATCC 10231Broth Microdilution95[4]
Candida krusei ATCC 6258Broth Microdilution190[4]

MIC80: Minimum Inhibitory Concentration required to inhibit 80% of fungal growth.

Table 2: Chitin-Binding Affinity of this compound

LigandMethodDissociation Constant (Kd)Reference
Chito-oligosaccharidesNot SpecifiedMillimolar (mM) range[9]

Signaling Pathways Regulating this compound Expression

The expression of the this compound gene is tightly regulated by complex signaling pathways, primarily in response to wounding and pathogen attack. The plant hormones ethylene (B1197577) and jasmonic acid play central roles in this regulation.[10][11]

Wound-Induced Signaling

Mechanical wounding, such as tapping, triggers a signaling cascade that leads to the accumulation of this compound mRNA in the laticifers.[10][12][13][14] This response is mediated by both ethylene and jasmonic acid signaling pathways.

Wound_Signaling Wounding Wounding Ethylene_Signal Ethylene Signaling Pathway Wounding->Ethylene_Signal Jasmonate_Signal Jasmonate Signaling Pathway Wounding->Jasmonate_Signal AP2_ERF_TFs AP2/ERF Transcription Factors Ethylene_Signal->AP2_ERF_TFs MYC_TFs MYC Transcription Factors Jasmonate_Signal->MYC_TFs Hevein_Gene This compound Gene (HEV1) AP2_ERF_TFs->Hevein_Gene MYC_TFs->Hevein_Gene Hevein_mRNA This compound mRNA Hevein_Gene->Hevein_mRNA Hevein_Protein This compound Protein Hevein_mRNA->Hevein_Protein

Wound-induced signaling pathway for this compound expression.
Jasmonate Signaling Pathway

The jasmonate signaling pathway is a key regulator of plant defense responses. In Hevea brasiliensis, the core components of this pathway, including the F-box protein CORONATINE-INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and MYC transcription factors, have been identified.[2][4][6] Upon wounding or pathogen perception, the level of jasmonoyl-isoleucine (JA-Ile) increases, which promotes the interaction between COI1 and JAZ proteins, leading to the degradation of JAZ and the release of MYC transcription factors to activate the expression of defense genes like this compound.

Jasmonate_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degraded by Hevein_Gene This compound Gene Expression MYC2->Hevein_Gene Activates JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 Binds SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms SCF_COI1->JAZ Targets for degradation

Jasmonate signaling pathway leading to this compound expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Purification of this compound from Hevea brasiliensis Latex

Objective: To isolate and purify this compound protein from natural rubber latex.

Methodology:

  • Latex Collection and Fractionation:

    • Collect fresh latex from Hevea brasiliensis trees.

    • Centrifuge the latex at high speed to separate it into three fractions: the upper rubber layer, the C-serum (cytosol), and the bottom fraction (lutoid bodies).

    • Collect the bottom fraction, which is enriched in this compound.[4]

  • Acetone (B3395972) Precipitation:

    • Resuspend the bottom fraction in a suitable buffer.

    • Add cold acetone to the suspension to precipitate the proteins.

    • Centrifuge to pellet the precipitated proteins and discard the supernatant.[4]

  • Anion Exchange Chromatography:

    • Resuspend the protein pellet in a low-salt buffer.

    • Load the protein solution onto a DEAE-Sepharose or similar anion exchange column pre-equilibrated with the same buffer.

    • Wash the column with the low-salt buffer to remove unbound proteins.

    • Elute the bound proteins, including this compound, using a salt gradient (e.g., 0-1 M NaCl).

    • Collect fractions and analyze for the presence of this compound using SDS-PAGE.[4]

  • Purity Assessment:

    • Run the purified fractions on an SDS-PAGE gel to assess purity and confirm the molecular weight of this compound (approximately 4.7 kDa).

    • Further confirmation can be achieved by Western blotting using an anti-hevein antibody or by N-terminal sequencing.

Purification_Workflow Latex Fresh Hevea Latex Centrifugation High-Speed Centrifugation Latex->Centrifugation Bottom_Fraction Bottom Fraction (Lutoids) Centrifugation->Bottom_Fraction Acetone_Precipitation Acetone Precipitation Bottom_Fraction->Acetone_Precipitation Protein_Pellet Protein Pellet Acetone_Precipitation->Protein_Pellet Anion_Exchange Anion Exchange Chromatography Protein_Pellet->Anion_Exchange Purified_this compound Purified this compound Anion_Exchange->Purified_this compound

Workflow for the purification of this compound from latex.
Antifungal Activity Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal species.

Methodology:

  • Fungal Inoculum Preparation:

    • Culture the target fungus on an appropriate agar (B569324) medium.

    • Prepare a standardized suspension of fungal spores or cells in a suitable broth (e.g., RPMI-1640).

    • Adjust the concentration of the inoculum to a defined range (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).

  • Serial Dilution of this compound:

    • Prepare a stock solution of purified this compound in a suitable solvent.

    • Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using the same broth as for the inoculum.

  • Inoculation and Incubation:

    • Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (fungus with no this compound) and a negative control (broth only).

    • Incubate the plate at an optimal temperature for fungal growth (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • Visually inspect the wells for fungal growth (turbidity) or use a spectrophotometer to measure absorbance.

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the positive control. The MIC80 is the concentration that inhibits 80% of growth.[4]

Conclusion

This compound is a protein of significant interest due to its multifaceted roles in the physiology and defense of Hevea brasiliensis. Its functions in latex coagulation and as a potent antifungal agent highlight its importance for the plant's survival. The regulation of its expression through complex signaling pathways involving ethylene and jasmonic acid further underscores its integral role in the plant's response to environmental stresses. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists. Further investigation into the precise molecular mechanisms of this compound's action and its regulation could pave the way for novel applications in agriculture, such as the development of disease-resistant crops, and in the pharmaceutical industry for the discovery of new antifungal agents. The allergenic properties of this compound, while a concern for latex allergy, also provide a basis for further research into the mechanisms of allergic reactions and the development of diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to the Biosynthesis of Hevein and Prohevein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hevein and its precursor, prothis compound, are chitin-binding proteins primarily found in the latex of the rubber tree, Hevea brasiliensis. These proteins play a crucial role in the plant's defense against fungal pathogens. This technical guide provides a comprehensive overview of the biosynthesis of this compound and prothis compound, from gene expression and regulation to post-translational modification. It includes detailed experimental protocols, quantitative data, and signaling pathway diagrams to serve as a valuable resource for researchers in plant science, molecular biology, and drug development exploring the potential of these proteins.

Introduction

This compound is a small, cysteine-rich protein with a well-characterized chitin-binding domain that confers its potent antifungal properties.[1][2] It is derived from a larger precursor protein called prothis compound. Prothis compound itself is a wound-induced protein and a major allergen found in natural rubber latex.[3] The biosynthesis of these proteins is a tightly regulated process, initiated by various stress-related signals. Understanding this pathway is critical for harnessing the antifungal potential of this compound and for mitigating the allergenic effects of prothis compound.

The Prothis compound Gene (HEV1)

The biosynthesis of prothis compound begins with the transcription of the HEV1 gene.

Gene Structure

The HEV1 gene encodes a preproprotein of 204 amino acids. This includes a 17-amino acid N-terminal signal peptide that directs the protein to the endoplasmic reticulum for secretion.[4]

Gene Expression and Regulation

The expression of the HEV1 gene is primarily induced by wounding and is regulated by several plant hormones, including ethylene (B1197577), abscisic acid (ABA), and jasmonic acid (JA).[5] The promoter region of the HEV1 gene contains various cis-acting regulatory elements that bind transcription factors, thereby modulating its expression.[6][7][8]

Signaling Pathways Regulating HEV1 Expression

The induction of HEV1 gene expression is a complex process involving the integration of multiple signaling pathways. Wounding, pathogen attack, and hormonal stimuli trigger distinct yet interconnected cascades that converge on the HEV1 promoter.

Wound Signaling Pathway

Mechanical damage to the plant initiates a rapid signaling cascade. While the complete pathway in Hevea brasiliensis is not fully elucidated, it is known to involve the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades, which ultimately lead to the activation of transcription factors that bind to wound-responsive elements in the HEV1 promoter.

Wound Signaling Pathway Wounding Wounding ROS ROS Wounding->ROS generates MAPK_Cascade MAPK Cascade ROS->MAPK_Cascade Wound_TFs Wound-responsive Transcription Factors MAPK_Cascade->Wound_TFs activates HEV1_Promoter HEV1 Promoter Wound_TFs->HEV1_Promoter binds to HEV1_Gene HEV1 Gene HEV1_Promoter->HEV1_Gene

Wound-induced signaling cascade leading to HEV1 gene expression.

Ethylene Signaling Pathway

Ethylene is a key gaseous hormone involved in stress responses. In Hevea brasiliensis, the ethylene signaling pathway involves a series of receptors and transcription factors, including EIN2, EIN3, and Ethylene Response Factors (ERFs), which ultimately activate HEV1 expression.

Ethylene Signaling Pathway Ethylene Ethylene ET_Receptors Ethylene Receptors Ethylene->ET_Receptors binds to EIN2 EIN2 ET_Receptors->EIN2 activates EIN3 EIN3/EILs EIN2->EIN3 activates ERFs Ethylene Response Factors (ERFs) EIN3->ERFs activates HEV1_Promoter HEV1 Promoter ERFs->HEV1_Promoter binds to HEV1_Gene HEV1 Gene HEV1_Promoter->HEV1_Gene

Ethylene signaling pathway leading to HEV1 gene expression.

Abscisic Acid (ABA) Signaling Pathway

ABA is another stress-related hormone that induces HEV1 expression. The ABA signaling pathway involves receptors of the PYR/PYL/RCAR family, protein phosphatases (PP2Cs), and SnRK2 kinases, which activate ABA-responsive transcription factors.

ABA Signaling Pathway ABA ABA PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds to PP2Cs PP2Cs PYR_PYL->PP2Cs SnRK2s SnRK2s PP2Cs->SnRK2s inhibits ABA_TFs ABA-responsive Transcription Factors SnRK2s->ABA_TFs activates HEV1_Promoter HEV1 Promoter ABA_TFs->HEV1_Promoter binds to HEV1_Gene HEV1 Gene HEV1_Promoter->HEV1_Gene

Abscisic acid signaling pathway leading to HEV1 gene expression.

Crosstalk between Signaling Pathways

The signaling pathways induced by wounding, ethylene, and ABA are not independent. There is significant crosstalk between them, allowing the plant to fine-tune its response to different stresses.[9][10][11] For instance, ethylene and jasmonic acid pathways often act synergistically in response to necrotrophic pathogens, while ABA and ethylene can have both synergistic and antagonistic interactions depending on the specific context.[5][12] This complex interplay ensures a robust and appropriate induction of defense genes like HEV1.

From Preprothis compound to Mature this compound: A Post-Translational Journey

The protein translated from the HEV1 mRNA, known as preprothis compound, undergoes several processing steps to become the mature, functional this compound protein.

Prohevein_Processing cluster_ER Endoplasmic Reticulum cluster_Vacuole Vacuole / Lutoids Preprothis compound Preprothis compound (204 aa) Prothis compound Prothis compound (187 aa) Preprothis compound->Prothis compound Signal Peptide Cleavage This compound This compound (43 aa) Prothis compound->this compound Proteolytic Cleavage C_Terminal C-terminal Domain (144 aa) Prothis compound->C_Terminal Proteolytic Cleavage

Post-translational processing of preprothis compound to mature this compound.

  • Signal Peptide Cleavage: In the endoplasmic reticulum, the 17-amino acid N-terminal signal peptide is cleaved off, resulting in the 187-amino acid prothis compound protein.[4]

  • Vacuolar Targeting and Proteolytic Cleavage: Prothis compound is then transported to the vacuoles, which in latex are specialized organelles called lutoids. Within the lutoids, prothis compound undergoes further proteolytic cleavage, yielding two mature products:

    • This compound: A 43-amino acid N-terminal domain with a molecular weight of approximately 4.7 kDa.[11][13] This is the active antifungal protein.

    • C-terminal Domain: A 144-amino acid domain with a molecular weight of about 14 kDa.[4]

Quantitative Data

MoleculeTypeSize (Amino Acids)Molecular Weight (kDa)Key Features
Preprothis compoundPrecursor Protein204~22Contains N-terminal signal peptide
Prothis compoundPrecursor Protein187~20Allergenic; found in latex
This compoundMature Protein43~4.7Antifungal; chitin-binding domain
C-terminal DomainMature Protein144~14Function not fully elucidated

This compound has been found to constitute up to 22% of the total soluble protein in the latex of Hevea brasiliensis.[13]

Experimental Protocols

Cloning of the HEV1 Gene from Hevea brasiliensis

Cloning_Workflow RNA_Isolation 1. Total RNA Isolation (from Hevea latex or leaves) cDNA_Synthesis 2. First-strand cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR Amplification of HEV1 (using gene-specific primers) cDNA_Synthesis->PCR_Amplification Gel_Electrophoresis 4. Agarose (B213101) Gel Electrophoresis (to verify PCR product) PCR_Amplification->Gel_Electrophoresis Ligation 5. Ligation into Expression Vector (e.g., pET vector) Gel_Electrophoresis->Ligation Transformation 6. Transformation into E. coli (e.g., DH5α for cloning) Ligation->Transformation Colony_Screening 7. Colony PCR and Sequencing (to confirm insert) Transformation->Colony_Screening

Workflow for cloning the HEV1 gene.

  • Total RNA Isolation: Isolate total RNA from fresh Hevea brasiliensis latex or young leaves using a suitable plant RNA extraction kit or a TRIzol-based method.

  • First-Strand cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • PCR Amplification: Amplify the full-length coding sequence of the HEV1 gene using gene-specific primers designed based on the known HEV1 sequence (GenBank accession: M36986).

  • Agarose Gel Electrophoresis: Verify the size of the PCR product by agarose gel electrophoresis.

  • Ligation: Ligate the purified PCR product into a suitable expression vector, such as a pET vector for expression in E. coli.

  • Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α for cloning).

  • Screening: Screen for positive clones by colony PCR and confirm the sequence of the insert by Sanger sequencing.

Expression and Purification of Recombinant Prothis compound in E. coli
  • Transformation: Transform the expression vector containing the HEV1 gene into a suitable E. coli expression strain, such as BL21(DE3).[14][15][16][17]

  • Culture and Induction:

    • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification:

    • If the prothis compound is expressed with a His-tag, purify the protein using immobilized metal affinity chromatography (IMAC).

    • If expressed as a fusion protein (e.g., with MBP), use the corresponding affinity chromatography (e.g., amylose (B160209) resin).

    • Further purification can be achieved by ion-exchange and/or size-exclusion chromatography.

Purification of Native this compound from Hevea brasiliensis Latex
  • Latex Collection and Fractionation: Collect fresh latex and centrifuge to separate the rubber fraction from the serum (C-serum) and the bottom fraction (lutoids).[18]

  • Protein Extraction from Lutoids: Resuspend the lutoid fraction in a suitable buffer and lyse the lutoids to release the proteins.

  • Acetone Precipitation: Precipitate the proteins from the lutoid extract using cold acetone.

  • Chromatography:

    • Resuspend the protein pellet and apply it to an anion-exchange chromatography column (e.g., DEAE-Sepharose).[18]

    • Further purify the this compound-containing fractions using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

In Vitro Antifungal Activity Assay
  • Fungal Culture: Grow the target fungus (e.g., Trichoderma sp.) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA).[19][20][21][22][23]

  • Spore Suspension: Prepare a spore suspension of the fungus in sterile water or a suitable buffer and adjust the concentration.

  • Microtiter Plate Assay:

    • Add serial dilutions of the purified this compound protein to the wells of a 96-well microtiter plate containing a liquid growth medium (e.g., Potato Dextrose Broth - PDB).

    • Inoculate each well with the fungal spore suspension.

    • Include positive (no this compound) and negative (no fungus) controls.

    • Incubate the plate at the optimal growth temperature for the fungus.

  • Determination of Antifungal Activity:

    • Visually inspect the wells for fungal growth.

    • Alternatively, measure the optical density at a suitable wavelength (e.g., 600 nm) to quantify fungal growth.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible fungal growth.[18]

Conclusion

The biosynthesis of this compound and prothis compound is a fascinating and important process in the defense mechanism of Hevea brasiliensis. This guide has provided a detailed overview of the molecular and cellular events involved, from the regulation of the HEV1 gene to the post-translational processing of the precursor protein. The provided protocols and quantitative data serve as a practical resource for researchers aiming to study and utilize these proteins. Further research into the intricate signaling networks and the precise mechanisms of this compound's antifungal activity will undoubtedly open new avenues for the development of novel antifungal agents and for a better understanding of plant-pathogen interactions.

References

Hevein-Like Proteins: A Comprehensive Technical Guide to Their Role in Plant Defense and Potential for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hevein-like proteins (HLPs) are a widely distributed family of small, cysteine-rich plant peptides that play a crucial role in the innate immune system of plants. Originally isolated from the latex of the rubber tree (Hevea brasiliensis), these proteins are characterized by a conserved chitin-binding domain, which enables them to recognize and interact with chitin (B13524), a key structural component of fungal cell walls and insect exoskeletons. This interaction is central to their primary function as antimicrobial and insecticidal agents. The expression of HLP-encoding genes is tightly regulated and often induced by pathogen attack, wounding, and phytohormones such as ethylene (B1197577), jasmonic acid, and salicylic (B10762653) acid, highlighting their integral role in plant defense signaling networks. This technical guide provides an in-depth overview of the structure, function, and distribution of this compound-like proteins in various plant species. It summarizes key quantitative data on their biological activities, details common experimental protocols for their study, and visualizes the signaling pathways that govern their expression, offering a valuable resource for researchers in plant science and drug development.

Introduction to this compound-Like Proteins

This compound is a 43-amino acid, cysteine-rich peptide first identified in the latex of the rubber tree, Hevea brasiliensis.[1][2] It exhibits potent antifungal properties by binding to chitin in fungal cell walls, which can lead to the inhibition of hyphal growth.[1][3] Proteins that share a conserved sequence and structural similarity to the chitin-binding domain of this compound are classified as this compound-like proteins (HLPs). These peptides are widespread throughout the plant kingdom, found in both monocots and dicots, and are considered a vital component of the plant's first line of defense against pathogens.[1][4]

HLPs are typically small, basic peptides ranging from 29 to 45 amino acids in length.[1] Their structures are stabilized by multiple disulfide bonds, which confer resistance to proteolysis and harsh environmental conditions.[5] The defining feature of HLPs is the this compound domain, a conserved chitin-binding motif that allows them to recognize and bind to N-acetylglucosamine polymers.[6] This binding activity is crucial for their role in plant defense.[7]

Distribution and Diversity in the Plant Kingdom

This compound-like proteins have been identified in a diverse array of plant species, underscoring their evolutionary significance in plant immunity.

  • Arabidopsis thaliana : The model plant Arabidopsis thaliana possesses a this compound-like gene (HEL) that is induced upon infection with turnip crinkle virus and by treatment with ethylene.[8][9]

  • Wheat (Triticum aestivum) : Wheat contains a family of this compound-like antimicrobial peptides known as WAMPs.[7] The expression of wamp genes is upregulated in response to fungal pathogens and high salt concentrations, suggesting a role in both biotic and abiotic stress responses.[10]

  • Rice (Oryza sativa) : Transgenic rice expressing this compound genes has shown enhanced resistance to fungal pathogens.[1]

  • Fruit Crops : this compound-like domains are also found in class I chitinases of various fruits, including bananas and avocados.[11][12] These domains are implicated in the latex-fruit syndrome, an allergic cross-reactivity observed in individuals with latex allergies.[11]

  • Other Species : HLPs have also been characterized in species such as morning glory (Pharbitis nil), amaranth (B1665344) (Amaranthus caudatus), and quinoa (Chenopodium quinoa), where they contribute to defense against a broad spectrum of pathogens.[1][5][13]

Quantitative Analysis of this compound-Like Protein Activity

The biological activity of this compound-like proteins can be quantified through various assays. The following tables summarize key quantitative data from the literature.

Table 1: Physicochemical Properties and Size of Selected this compound-Like Proteins

Protein NamePlant SourceNumber of Amino AcidsMolecular Weight (kDa)
This compoundHevea brasiliensis434.7
WAMP-1aTriticum kiharae44~5.0
Pn-AMP1Pharbitis nil40~4.5
Pn-AMP2Pharbitis nil38~4.3
Ac-AMP1Amaranthus caudatus30~3.5
aSG1Alternanthera sessilis30~3.4

Table 2: Antimicrobial Activity of Selected this compound-Like Proteins

Protein NameTarget PathogenAssay TypeValue
This compoundCandida tropicalisMIC8012 µg/ml
This compoundCandida albicansMIC8095 µg/ml
This compoundCandida kruseiMIC80190 µg/ml
Pn-AMP1Fusarium solaniIC503.7 µM
Pn-AMP2Alternaria alternataIC505.0 µM
WAMP-1aFusarium oxysporumIC50~2 µM

Note: MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values are dependent on the specific assay conditions and microbial strains used.

Table 3: Chitin-Binding Affinity of Lectins with this compound-Like Domains

LectinSourceLigandDissociation Constant (Kd) (µM)
LELTomatoChitotetraose0.64
PWMPokeweedChitotetraose53
STLPotatoChitotetraose1.1
UDAStinging NettleChitotetraose0.28
WGAWheat GermChitotetraose0.20

Data from frontal affinity chromatography. Note that these are larger lectin proteins containing this compound-like domains, not isolated this compound-like peptides.[14]

Signaling Pathways Regulating this compound-Like Protein Expression

The expression of genes encoding this compound-like proteins is a tightly regulated process, primarily governed by the plant's defense signaling network. The phytohormones salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) are key players in this network, often acting synergistically or antagonistically to fine-tune the defense response.

The Jasmonic Acid and Ethylene Signaling Pathways

Pathogen attack or wounding often triggers the biosynthesis of JA and ET.[15][16] These hormones can act synergistically to induce the expression of a suite of defense-related genes, including those encoding this compound-like proteins.[17] The signaling cascade involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors like MYC2 that bind to the promoters of JA-responsive genes.[18] Similarly, the ET pathway culminates in the activation of Ethylene Response Factors (ERFs), which can also bind to the promoters of defense genes.[19]

Jasmonate_Ethylene_Signaling cluster_perception Signal Perception cluster_biosynthesis Hormone Biosynthesis cluster_signaling Signal Transduction cluster_response Gene Expression Pathogen/Wounding Pathogen/Wounding ET_Biosynthesis ET Biosynthesis Pathogen/Wounding->ET_Biosynthesis JA_Biosynthesis JA Biosynthesis COI1 COI1 JA_Biosynthesis->COI1 JA-Ile ETR1/ERS1 ETR1/ERS1 Receptors ET_Biosynthesis->ETR1/ERS1 Ethylene JAZ JAZ Repressors COI1->JAZ Degradation MYC2 MYC2 JAZ->MYC2 HLP_Gene This compound-like Protein Gene Expression MYC2->HLP_Gene Activation EIN2 EIN2 ETR1/ERS1->EIN2 EIN3/EIL1 EIN3/EIL1 EIN2->EIN3/EIL1 ERFs ERFs EIN3/EIL1->ERFs ERFs->HLP_Gene Activation

Figure 1: Jasmonate and Ethylene Signaling Pathways
The Salicylic Acid Signaling Pathway

The salicylic acid pathway is typically activated in response to biotrophic and hemibiotrophic pathogens.[20] SA accumulation leads to the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which translocates to the nucleus and interacts with TGA transcription factors to induce the expression of Pathogenesis-Related (PR) genes, a group that includes certain this compound-like protein genes.[21][22] There is often antagonistic crosstalk between the SA and JA/ET pathways, allowing the plant to mount a defense response tailored to the specific type of pathogen.[23]

Salicylic_Acid_Signaling cluster_perception Signal Perception cluster_biosynthesis Hormone Biosynthesis cluster_signaling Signal Transduction cluster_response Gene Expression Pathogen Pathogen SA_Biosynthesis SA Biosynthesis NPR3/NPR4 NPR3/NPR4 (Receptors) SA_Biosynthesis->NPR3/NPR4 Salicylic Acid NPR1_inactive NPR1 (inactive) (Cytoplasm) NPR3/NPR4->NPR1_inactive NPR1 stabilization NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active Translocation TGA_TFs TGA Transcription Factors NPR1_active->TGA_TFs Co-activation PR_Gene Pathogenesis-Related (PR) Gene Expression (incl. some HLPs) TGA_TFs->PR_Gene Activation

Figure 2: Salicylic Acid Signaling Pathway

Experimental Protocols

The study of this compound-like proteins involves a range of biochemical and molecular techniques. Below are generalized protocols for key experiments.

Purification of this compound-Like Proteins

The purification of HLPs from plant tissues is a multi-step process that generally involves protein extraction, precipitation, and chromatographic separation.

Protein_Purification_Workflow start Plant Tissue (e.g., seeds, leaves) extraction Homogenization in Extraction Buffer start->extraction centrifugation1 Centrifugation (remove debris) extraction->centrifugation1 precipitation Ammonium (B1175870) Sulfate (B86663) Precipitation centrifugation1->precipitation centrifugation2 Centrifugation (collect protein pellet) precipitation->centrifugation2 dialysis Dialysis to remove salt centrifugation2->dialysis chromatography1 Ion-Exchange Chromatography dialysis->chromatography1 chromatography2 Size-Exclusion Chromatography chromatography1->chromatography2 chromatography3 Reverse-Phase HPLC (for high purity) chromatography2->chromatography3 analysis SDS-PAGE & Mass Spectrometry (Purity & Identity Check) chromatography3->analysis end Purified this compound-Like Protein analysis->end

Figure 3: General Workflow for HLP Purification

Methodology:

  • Extraction: Homogenize plant tissue in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors).

  • Clarification: Centrifuge the homogenate to pellet cell debris.

  • Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. Collect the protein pellet by centrifugation.

  • Dialysis: Resuspend the pellet and dialyze against a low-salt buffer to remove excess ammonium sulfate.

  • Chromatography:

    • Ion-Exchange Chromatography: Load the dialyzed sample onto an ion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

    • Size-Exclusion Chromatography: Further purify the fractions containing the HLP based on molecular size.

    • Reverse-Phase HPLC: For high-purity samples, use reverse-phase HPLC with a C8 or C18 column.

  • Analysis: Verify the purity and identity of the protein using SDS-PAGE and mass spectrometry.

Chitin-Binding Assay

This assay determines the ability of a purified protein to bind to chitin.

Methodology:

  • Preparation: Prepare a suspension of chitin beads in a binding buffer (e.g., phosphate (B84403) buffer).

  • Incubation: Add the purified HLP to the chitin bead suspension. Include a negative control, such as Bovine Serum Albumin (BSA), that does not bind to chitin. Incubate with gentle agitation to allow binding.

  • Separation: Centrifuge the mixture to pellet the chitin beads and any bound protein. Collect the supernatant, which contains the unbound protein fraction.

  • Washing: Wash the chitin bead pellet with binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein from the chitin beads using a low pH buffer or a competitive binder (e.g., N-acetylglucosamine).

  • Analysis: Analyze the total, unbound, and bound fractions by SDS-PAGE to visualize the protein in each fraction. The amount of bound protein can be quantified using methods like the Bradford assay.

Antimicrobial Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of an HLP against a specific microbe.

Methodology:

  • Inoculum Preparation: Grow the target fungus or bacterium in a suitable liquid medium to a standardized concentration (e.g., 10^5 CFU/ml).

  • Serial Dilution: Prepare a series of twofold dilutions of the purified HLP in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate under optimal growth conditions for the microbe (e.g., 24-48 hours at a specific temperature).

  • MIC Determination: The MIC is the lowest concentration of the HLP that results in no visible growth of the microbe. Growth can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound-like proteins represent a fascinating and important family of plant defense molecules. Their widespread distribution and conserved function highlight their essential role in protecting plants from a multitude of threats. For researchers in drug development, the potent and specific antimicrobial activities of HLPs offer a promising avenue for the discovery of novel therapeutic agents. Their stability and natural origin make them attractive candidates for development as bio-pesticides or as lead compounds for new antifungal and antibacterial drugs.

Future research should focus on elucidating the precise molecular mechanisms by which HLPs disrupt pathogen growth, identifying their cellular targets, and exploring the potential for synergistic interactions with other antimicrobial compounds. A deeper understanding of the regulation of HLP gene expression could also pave the way for engineering crop plants with enhanced, broad-spectrum disease resistance. The continued exploration of this diverse protein family holds significant promise for both agriculture and medicine.

References

The Discovery and Research History of Hevein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hevein is a small, cysteine-rich, chitin-binding protein originally isolated from the latex of the rubber tree, Hevea brasiliensis. First described in 1960, it has since been the subject of extensive research due to its pivotal role in plant defense, its potent antifungal properties, and its significance as a major latex allergen. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings in this compound research. It includes detailed methodologies for its purification and functional assays, a compilation of its physicochemical and biological properties, and a visualization of its role within the broader context of plant innate immunity. This document serves as a comprehensive resource for researchers engaged in the study of plant defense proteins and the development of novel antifungal agents.

Discovery and Historical Milestones

The journey of this compound research began in the mid-20th century with the biochemical characterization of proteins from Hevea brasiliensis latex.

  • 1960: B.L. Archer first describes and isolates a crystalline protein from the latex of Hevea brasiliensis, proposing the name "this compound".[1] This initial work laid the foundation for its characterization as a major protein component of the latex's vacuolar structures, known as lutoids.[2][3]

  • 1975: The complete amino acid sequence of this compound is determined, revealing it to be a small peptide of 43 amino acids.[2] This sequencing information was critical for later understanding its homology with other proteins.

  • 1990: The structure of the this compound-encoding cDNA is determined. This research revealed that this compound is synthesized as a larger precursor protein, prothis compound, which consists of a signal peptide, the this compound domain, a linker region, and a C-terminal domain.[2][4] It was also found that wounding and phytohormones like ethylene (B1197577) and abscisic acid induce the accumulation of this compound transcripts.[2]

  • 1991: The potent antifungal activity of this compound against several chitin-containing phytopathogenic fungi is demonstrated in vitro.[3][5] This discovery highlighted its likely role in the plant's defense mechanisms. In the same year, the three-dimensional structure of this compound was determined by X-ray diffraction at a resolution of 2.8 Å.

  • 1993-Present: Subsequent research has focused on its role as a major latex allergen (Hev b 6), the detailed molecular basis of its chitin-binding and antifungal activities, and the broader family of "this compound-like" protein domains found throughout the plant kingdom.[6]

Physicochemical and Biological Properties

This compound is a well-characterized protein with a unique set of properties that underpin its biological functions. It is a monomeric, basic peptide enriched in cysteine and glycine (B1666218) residues.[2]

PropertyValue / DescriptionReference(s)
Molecular Weight ~4.7 kDa (4727 g/mol )[2][7]
Amino Acid Residues 43[2][6]
Structure Contains a characteristic structural motif with an α-helix and a three-stranded antiparallel β-sheet, stabilized by four disulfide bridges.[2]
Binding Specificity Binds to N-acetyl-D-glucosamine (GlcNAc) polymers, primarily chitin (B13524).[3]
Binding Affinity Isothermal Titration Calorimetry has been used to characterize the thermodynamics of this compound's association with GlcNAc oligomers. The binding is characterized by high association enthalpies.
Antifungal Activity Exhibits inhibitory activity against a range of chitin-containing fungi.[3][8]
Allergenicity Designated as Hev b 6, it is a major IgE-binding epitope and a primary cause of latex allergy.[7][9]
Cellular Localization Primarily found in the lutoids, which are vacuole-derived organelles within the latex.[3]
Precursor Protein Synthesized as a 187-amino acid propeptide called prothis compound, which is cleaved to yield the mature this compound and a C-terminal domain.[6][9]

Quantitative Data Summary

Table 1: Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against various fungal species. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.

Fungal SpeciesAssay TypeMIC Value (µg/mL)Reference(s)
Candida tropicalis ATCC 750Broth Microdilution12 (MIC80)[8]
Candida albicans ATCC 10231Broth Microdilution95 (MIC80)[8]
Candida krusei ATCC 6258Broth Microdilution190 (MIC80)[8]
Trichoderma hamatumHyphal Growth Assay90 (IC50)
Phycomyces blakesleeanusHyphal Growth Assay300 (IC50)

Note: MIC80 refers to the concentration that inhibits 80% of fungal growth. IC50 refers to the concentration that causes 50% growth inhibition.

Key Experimental Protocols

Protocol for Purification of this compound from Hevea brasiliensis Latex

This protocol is a synthesized methodology based on common practices involving centrifugation, acid extraction, and affinity chromatography.

Materials:

  • Freshly tapped or freeze-dried Hevea brasiliensis latex (bottom fraction).

  • Extraction Buffer: 50 mM Acetic Acid, 0.2 M NaCl, 10 mM Thiourea (B124793).

  • 1 N NaOH.

  • Chitin affinity column.

  • Wash Buffer: 0.2 M NaCl.

  • Elution Buffer: 0.5 M Acetic Acid.

  • Dialysis tubing (1 kDa MWCO).

  • Spectrophotometer.

Procedure:

  • Latex Fractionation: Centrifuge fresh latex at high speed to separate it into the rubber fraction (top), cytoplasm (middle), and the lutoid-containing pellet (bottom fraction). Use the bottom fraction as the starting material.

  • Acid Extraction: Resuspend the bottom fraction in Extraction Buffer. The thiourea is included to inhibit polyphenoloxidase activity. Adjust the pH of the extract to 4.0 with 1 N NaOH.

  • Clarification: Centrifuge the extract at 20,000 x g for 10 minutes to pellet insoluble material. Collect the supernatant.

  • Chitin Affinity Chromatography: a. Equilibrate a chitin affinity column with Wash Buffer. b. Load the clarified supernatant onto the column. c. Wash the column extensively with Wash Buffer until the absorbance at 280 nm (A280) of the flow-through is below 0.01. d. Elute the bound proteins, including this compound, with Elution Buffer.

  • Concentration and Buffer Exchange: Collect the peak fractions from the elution. Dilute the pooled fractions and adjust the pH to 3.8. For further purification and buffer exchange, dialyze extensively against deionized water or a buffer of choice.

  • Quantification and Purity Check: Determine the protein concentration using a spectrophotometer (A280) or a protein assay. Assess purity by SDS-PAGE. This compound will appear as a ~4.7 kDa band.

Protocol for Antifungal Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for testing the susceptibility of fungi to antimicrobial peptides.

Materials:

  • Purified this compound.

  • Fungal strain of interest (e.g., Candida albicans).

  • RPMI-1640 medium (2X concentration).

  • Sterile 96-well microtiter plates.

  • Sterile water.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: a. Culture the fungal strain in a suitable broth medium until it reaches the exponential growth phase. b. Wash the fungal cells with sterile PBS by centrifugation and resuspension. c. Resuspend the final cell pellet in 2X RPMI-1640 medium and adjust the cell density to the desired concentration (e.g., 2 x 10³ cells/mL for C. albicans).

  • Serial Dilution of this compound: a. In a 96-well plate, prepare a two-fold serial dilution of this compound in sterile water to achieve a final volume of 50 µL per well. The starting concentration should be at least double the highest final concentration to be tested.

  • Assay Setup: a. To each well containing the this compound dilutions, add 50 µL of the prepared fungal inoculum. This brings the final volume to 100 µL and dilutes both the this compound and the medium to their final 1X concentrations. b. Include a positive control (fungal inoculum without this compound) and a negative control (medium only, no fungus or this compound).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determining MIC: a. After incubation, determine the fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader. b. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 80% inhibition, MIC80) compared to the positive control.

Visualizing this compound's Role and Experimental Processes

Logical Workflow for this compound Research

The following diagram illustrates a typical workflow for the isolation, characterization, and functional analysis of this compound.

Hevein_Research_Workflow cluster_characterization Characterization cluster_functional_assays Functional Assays Latex Hevea brasiliensis Latex Centrifugation Centrifugation Latex->Centrifugation Step 1 BottomFraction Lutoid-rich Bottom Fraction Centrifugation->BottomFraction Extraction Acid Extraction BottomFraction->Extraction Step 2 CrudeExtract Crude Protein Extract Extraction->CrudeExtract AffinityChrom Chitin Affinity Chromatography CrudeExtract->AffinityChrom Step 3 Purethis compound Purified this compound AffinityChrom->Purethis compound Step 4 SDS_PAGE SDS-PAGE & Mass Spec Purethis compound->SDS_PAGE Structure NMR / X-ray Crystallography Purethis compound->Structure Antifungal Antifungal Assay (MIC determination) Purethis compound->Antifungal Binding Binding Assay (ITC / Affinity chrom.) Purethis compound->Binding Plant_Defense_Signaling cluster_membrane cluster_response Cellular Defense Response FungalPathogen Fungal Pathogen Chitin Chitin (PAMP) FungalPathogen->Chitin releases LysM_Receptor LysM Receptor (e.g., CERK1) Chitin->LysM_Receptor is perceived by PlantCell Plant Cell Membrane MAPK_Cascade MAPK Cascade (Signal Amplification) LysM_Receptor->MAPK_Cascade activates ROS_Burst Reactive Oxygen Species (ROS) Burst MAPK_Cascade->ROS_Burst TranscriptionFactors Activation of Transcription Factors (e.g., WRKY) MAPK_Cascade->TranscriptionFactors DefenseGenes Defense Gene Expression TranscriptionFactors->DefenseGenes induces Hevein_Node This compound Synthesis (PR-4 Family) DefenseGenes->Hevein_Node Other_PR Other PR Proteins (Chitinases, Glucanases) DefenseGenes->Other_PR CellWall Cell Wall Reinforcement DefenseGenes->CellWall Inhibition Inhibition of Fungal Growth Hevein_Node->Inhibition contributes to Other_PR->Inhibition contributes to CellWall->Inhibition contributes to

References

The Hevein Protein Family: A Technical Guide to Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hevein protein family comprises a diverse group of small, cysteine-rich plant proteins that play a crucial role in the innate immune system of plants. First identified in the latex of the rubber tree (Hevea brasiliensis), this compound and its homologs are characterized by a highly conserved chitin-binding domain (CBD), which confers their primary function as antimicrobial peptides (AMPs) with potent antifungal activity.[1] This technical guide provides an in-depth exploration of the this compound protein family, focusing on its conserved domains, molecular structure, biological functions, and the experimental methodologies used for its study. Furthermore, it delves into the allergenicity of this compound and the signaling pathways it modulates, offering valuable insights for researchers in plant science, immunology, and drug development.

Conserved Domains and Molecular Structure

The hallmark of the this compound protein family is the presence of one or more this compound domains (carbohydrate-binding module family 18, CBM18), typically 30-43 amino acids in length.[2] This domain is stabilized by a conserved network of three or four disulfide bonds, rendering the protein resistant to proteolysis and temperature variations.[3] The quintessential member of this family, this compound, is derived from a larger precursor protein called prothis compound.[4][5] Prothis compound is a 187-amino acid wound-induced protein that undergoes post-translational cleavage to yield two distinct domains: a 43-amino acid N-terminal this compound domain and a 138-amino acid C-terminal Barwin-like domain.[1][6]

The chitin-binding functionality of the this compound domain is attributed to a conserved motif of amino acids that interact with N-acetylglucosamine residues of chitin (B13524), a major component of fungal cell walls.[3]

Domain Organization of Prothis compound (Hev b 6.01)
DomainAbbreviationSize (Amino Acids)Key Features
N-terminal this compound DomainHev b 6.0243Chitin-binding activity, major allergenic epitopes
C-terminal Barwin-like DomainHev b 6.03138Antifungal properties, structural similarity to other pathogenesis-related proteins

Biological Functions

The primary biological role of this compound-like proteins is in plant defense against fungal pathogens.[1] By binding to chitin in the fungal cell wall, they can disrupt cell wall integrity and inhibit fungal growth.[2] Beyond their direct antifungal activity, this compound-like proteins are also involved in latex coagulation upon wounding, helping to seal injuries and prevent pathogen entry.[1]

Antifungal Activity of this compound-like Peptides

The antifungal potency of various this compound-like peptides has been quantified by determining their half-maximal inhibitory concentration (IC50) against different fungal species.

PeptideSource OrganismTarget FungusIC50 (µM)
WAMP-1bTriticum kiharae (Wheat)Bipolaris sorokiniana1.8
WAMP-2Triticum kiharae (Wheat)Bipolaris sorokiniana2.5
WAMP-1bTriticum kiharae (Wheat)Fusarium oxysporum12.5
WAMP-2Triticum kiharae (Wheat)Fusarium oxysporum7.5
WAMP-2Triticum kiharae (Wheat)Fusarium culmorum256.3 µg/mL

Allergenicity and the Latex-Fruit Syndrome

This compound, designated as Hev b 6, is a major allergen responsible for Type I hypersensitivity reactions to natural rubber latex.[7] The IgE-binding epitopes of Hev b 6 are primarily located on the N-terminal this compound domain (Hev b 6.02).[8] Cross-reactivity between this compound and structurally similar this compound-like domains in various fruits, such as bananas, avocados, and chestnuts, can lead to the "latex-fruit syndrome," where individuals with a latex allergy also experience allergic reactions to these foods.[7]

IgE Binding to this compound and this compound-like Proteins
AllergenSourcePercentage of Latex-Allergic Patients with IgE Binding
Hev b 6.01 (Prothis compound)Hevea brasiliensis (Latex)70-86%
Hev b 6.02 (this compound)Hevea brasiliensis (Latex)63-88%
Pers a 1 (Class I chitinase)Persea americana (Avocado)High cross-reactivity with Hev b 6
Mus a 2 (Class I chitinase)Musa acuminata (Banana)High cross-reactivity with Hev b 6

Signaling Pathways and Experimental Workflows

The biological activity of this compound and related proteins is intrinsically linked to plant defense signaling pathways. The recognition of chitin fragments by plant cell surface receptors triggers a signaling cascade that leads to the activation of defense responses, including the production of pathogenesis-related (PR) proteins like chitinases and this compound-like proteins.

Plant_Defense_Signaling cluster_pathogen Fungal Pathogen cluster_plant Plant Cell Fungal_Cell_Wall Fungal Cell Wall (Chitin) Chitin_Fragments Chitin Fragments (PAMPs) Fungal_Cell_Wall->Chitin_Fragments Degradation by plant chitinases Receptor Pattern Recognition Receptor (PRR) Chitin_Fragments->Receptor Binding MAPK_Cascade MAPK Signaling Cascade Receptor->MAPK_Cascade Activation Transcription_Factors Transcription Factors (e.g., WRKY) MAPK_Cascade->Transcription_Factors Activation Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Induction PR_Proteins Synthesis of PR Proteins Defense_Genes->PR_Proteins Translation Hevein_Chitinase This compound-like Proteins & Chitinases PR_Proteins->Hevein_Chitinase Production Hevein_Chitinase->Fungal_Cell_Wall Antifungal Activity

Plant defense signaling pathway initiated by chitin recognition.

The processing of the prothis compound precursor is a key step in the maturation of the functional this compound protein. This workflow involves transcription of the HEV1 gene, translation into the preproprotein, and subsequent proteolytic cleavage events.

Prohevein_Processing HEV1_Gene HEV1 Gene (in nucleus) mRNA HEV1 mRNA HEV1_Gene->mRNA Transcription Preproprotein Preprothis compound (with signal peptide) mRNA->Preproprotein Translation (on ribosome) Prothis compound Prothis compound (Hev b 6.01) (in vacuole/lutoid) Preproprotein->Prothis compound Signal peptide cleavage (ER) Cleavage Proteolytic Cleavage Prothis compound->Cleavage Wound signal This compound Mature this compound (Hev b 6.02) Cleavage->this compound Barwin_Domain C-terminal Barwin-like Domain (Hev b 6.03) Cleavage->Barwin_Domain

Processing pathway of the prothis compound precursor protein.

Experimental Protocols

A comprehensive understanding of the this compound protein family relies on a variety of biochemical and immunological techniques. Below are detailed methodologies for key experiments.

Affinity Chromatography for this compound Purification

This protocol describes the purification of this compound and this compound-like proteins from a crude plant extract using a chitin affinity column.

Materials:

  • Chitin resin

  • Chromatography column

  • Binding/Wash Buffer: 20 mM Sodium Acetate, pH 5.0

  • Elution Buffer: 50 mM Acetic Acid

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Crude protein extract from a plant source (e.g., latex)

Procedure:

  • Column Preparation: Pack the chromatography column with chitin resin and equilibrate with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Load the crude protein extract onto the equilibrated column.

  • Washing: Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound this compound proteins with Elution Buffer. Collect fractions of 1-2 mL.

  • Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer.

  • Analysis: Analyze the purified fractions by SDS-PAGE and Western blotting to confirm the presence and purity of this compound.

Antifungal Activity Assay (Microbroth Dilution Method)

This protocol determines the IC50 of a purified this compound-like peptide against a target fungus.

Materials:

  • Purified this compound-like peptide

  • Fungal culture (e.g., Fusarium oxysporum)

  • 96-well microtiter plate

  • Potato Dextrose Broth (PDB)

  • Spectrophotometer (plate reader)

Procedure:

  • Fungal Inoculum Preparation: Grow the fungus in PDB and adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • Peptide Dilution Series: Prepare a serial dilution of the purified peptide in PDB in the wells of the 96-well plate.

  • Inoculation: Add the fungal spore suspension to each well containing the peptide dilutions and control wells (no peptide).

  • Incubation: Incubate the plate at 28°C for 48-72 hours.

  • Growth Measurement: Measure the optical density (OD) at 600 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of growth inhibition for each peptide concentration relative to the control. The IC50 is the concentration of the peptide that causes 50% inhibition of fungal growth.

Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Binding

This protocol quantifies the binding of IgE from patient sera to purified this compound.

Materials:

  • Purified this compound (e.g., recombinant Hev b 6.02)

  • 96-well ELISA plate

  • Patient serum containing anti-hevein IgE

  • Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6

  • Blocking Buffer: 1% BSA in PBS-T (PBS with 0.05% Tween 20)

  • Wash Buffer: PBS-T

  • HRP-conjugated anti-human IgE antibody

  • TMB substrate

  • Stop Solution: 2 M H2SO4

Procedure:

  • Coating: Coat the wells of the ELISA plate with purified this compound (1-5 µg/mL in Coating Buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Add diluted patient serum to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add HRP-conjugated anti-human IgE antibody to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Immunoblotting (Western Blot) for this compound Detection

This protocol detects the presence of this compound or this compound-like proteins in a protein sample.

Materials:

  • Protein sample

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer: 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20)

  • Primary antibody (e.g., rabbit anti-hevein IgG)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE: Separate the proteins in the sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Perspectives

The this compound protein family represents a fascinating and important class of plant defense proteins. Their conserved chitin-binding domain is central to their antifungal activity and, conversely, their allergenicity. The detailed study of their structure, function, and the signaling pathways they are involved in is crucial for developing novel antifungal agents for agriculture and medicine. Furthermore, a deeper understanding of the molecular basis of this compound's allergenicity and its cross-reactivity with food allergens is essential for the diagnosis and management of the latex-fruit syndrome. Future research in this area, aided by the experimental protocols outlined in this guide, will undoubtedly uncover new applications for these versatile proteins, from bio-pesticides to novel therapeutic leads.

References

The Chitin-Binding Mechanism of Hevein Lectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hevein, a small, cysteine-rich lectin originally isolated from the latex of the rubber tree (Hevea brasiliensis), is a key player in plant defense against chitin-containing pathogens such as fungi and insects.[1][2][3] Its ability to specifically recognize and bind to chitin (B13524), a polymer of N-acetylglucosamine (GlcNAc), is central to its function.[4][5] This technical guide provides an in-depth exploration of the chitin-binding mechanism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes involved. Understanding this mechanism at a molecular level is crucial for the development of novel antifungal agents and for harnessing the potential of this compound and this compound-like domains in various biotechnological and therapeutic applications.[2]

The this compound Domain: A Conserved Chitin-Binding Motif

The chitin-binding activity of this compound is conferred by a structurally conserved region of 30 to 43 amino acids known as the this compound domain or chitin-binding motif.[4] This domain is characterized by a conserved four-disulfide core, which stabilizes its compact three-dimensional structure.[4] this compound-like domains are found in a wide variety of plant proteins, including other lectins and class I chitinases, highlighting their evolutionary significance in plant immunity.[6] The quintessential this compound domain consists of a short α-helix and an antiparallel β-sheet.[1]

The Chitin-Binding Site: Key Amino Acid Residues

The specificity of this compound for chitin is determined by a well-defined binding site that interacts with the GlcNAc residues of the chitin polymer. Several key amino acid residues within this site have been identified as crucial for this interaction through structural and mutagenesis studies.[7] The primary binding site accommodates the terminal GlcNAc residue of a chitin chain, with additional subsites contributing to the binding of longer oligosaccharides.

The conserved amino acids critical for chitin binding in this compound are:

  • Serine 19 (Ser19): Forms a crucial hydrogen bond with the N-acetyl group of the GlcNAc residue.[7]

  • Tryptophan 21 (Trp21) and Tryptophan 23 (Trp23): These aromatic residues are involved in stacking interactions with the sugar rings of the chitin oligosaccharide, providing significant binding energy.[7]

  • Tyrosine 30 (Tyr30): This residue also participates in stacking interactions and hydrogen bonding with the hydroxyl groups of the GlcNAc unit.[7]

The spatial arrangement of these residues creates a shallow groove on the protein surface that precisely complements the shape of the chitin chain.

Thermodynamics and Affinity of Chitin Binding

The interaction between this compound and chitin oligosaccharides is a thermodynamically favorable process, driven by a combination of enthalpic and entropic contributions. Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) titration experiments have been instrumental in quantifying the thermodynamics of this binding event.

The binding affinity of this compound for chitin oligosaccharides is typically in the millimolar (mM) to micromolar (µM) range and increases with the length of the oligosaccharide chain.[4][8] This suggests that the extended binding site of this compound can accommodate multiple GlcNAc units, leading to a stronger interaction with longer chitin fragments.

Quantitative Binding and Thermodynamic Data

The following tables summarize the quantitative data for the binding of this compound and related lectins containing this compound-like domains to various chitin oligosaccharides.

Ligand (Chitin Oligosaccharide)LectinMethodDissociation Constant (Kd)Reference
N-acetylglucosamine (GlcNAc)This compoundNMR TitrationWeak (mM range)[4]
Chitobiose ((GlcNAc)₂)This compoundNMR TitrationMillimolar range[4]
Chitotriose ((GlcNAc)₃)This compoundNMR TitrationMillimolar range[4]
Chitotetraose ((GlcNAc)₄)This compoundNMR TitrationMillimolar range[4]
Chitopentaose ((GlcNAc)₅)This compoundNMR TitrationSignificant increase in affinity[4]
Chitotetraose ((GlcNAc)₄)Solanum tuberosum lectin (STL)Frontal Affinity Chromatography12 µM[6]
Chitotriose ((GlcNAc)₃)Urtica dioica agglutinin (UDA)Isothermal Titration Calorimetry-[9]
Chitotetraose ((GlcNAc)₄)Urtica dioica agglutinin (UDA)Isothermal Titration Calorimetry-[9]
Chitopentaose ((GlcNAc)₅)Urtica dioica agglutinin (UDA)Isothermal Titration Calorimetry-[9]
LigandLectinΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Reference
ChitotrioseUrtica dioica agglutinin (UDA)-6.6-14.2-7.6[9]
ChitotetraoseUrtica dioica agglutinin (UDA)-7.5-14.2-6.7[9]
ChitopentaoseUrtica dioica agglutinin (UDA)-7.9-14.3-6.4[9]

Note: Urtica dioica agglutinin (UDA) contains two this compound-like domains and serves as a model for the thermodynamic studies of this interaction.

Experimental Protocols

The study of the this compound-chitin binding mechanism relies on a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • Purified this compound is extensively dialyzed against the desired buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0, 150 mM NaCl).

    • Chitin oligosaccharides of varying lengths are dissolved in the same dialysis buffer to ensure no heat of dilution artifacts.

    • The concentrations of both protein and ligand are accurately determined using methods such as UV-Vis spectroscopy (for protein) and dry weight or specific assays (for carbohydrates).

  • ITC Experiment:

    • The sample cell (typically ~200 µL) is filled with a solution of this compound (e.g., 10-50 µM).

    • The injection syringe (typically ~40 µL) is loaded with a solution of the chitin oligosaccharide at a concentration 10-20 times that of the protein.

    • A series of small, precise injections (e.g., 1-2 µL) of the ligand are made into the sample cell while the temperature is kept constant.

    • The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.

    • The isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the this compound-chitin complex in solution and can also be used to determine binding affinities.

Methodology:

  • Sample Preparation:

    • This compound is typically isotopically labeled with ¹⁵N and/or ¹³C for multidimensional NMR experiments to facilitate resonance assignment. This is achieved by expressing the protein in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.

    • Unlabeled chitin oligosaccharides are dissolved in the same buffer as the protein sample (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.5).

  • NMR Titration for Affinity Measurement:

    • A series of ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled this compound are recorded upon the addition of increasing concentrations of the chitin oligosaccharide.

    • Changes in the chemical shifts of specific amide protons and nitrogens in the protein upon ligand binding are monitored.

    • The chemical shift perturbations are plotted against the ligand concentration and fitted to a binding equation to determine the dissociation constant (Kd).

  • Structure Determination of the Complex:

    • For structure determination, a sample containing a 1:1 or slightly higher molar ratio of the chitin oligosaccharide to this compound is prepared.

    • A suite of multidimensional NMR experiments is performed, including NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons of the protein and the ligand.

    • Intermolecular NOEs between this compound and the chitin oligosaccharide are used as distance restraints in computational structure calculations to generate a 3D model of the complex.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution 3D structure of the this compound-chitin complex in the crystalline state.

Methodology:

  • Crystallization:

    • Purified this compound is mixed with a specific chitin oligosaccharide at a concentration suitable for co-crystallization.

    • The protein-ligand solution is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Crystals are grown by slowly increasing the concentration of the precipitant, leading to the supersaturation of the protein-ligand complex.

  • Data Collection:

    • A single, well-diffracting crystal is selected and cryo-protected before being exposed to a high-intensity X-ray beam, typically at a synchrotron source.

    • The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using molecular replacement, using a known structure of this compound or a homologous protein as a search model.

    • An initial electron density map is generated, into which the chitin oligosaccharide is built.

    • The model is refined against the experimental data to improve its quality, resulting in a high-resolution 3D structure of the complex.[10]

Site-Directed Mutagenesis

Site-directed mutagenesis is used to systematically replace specific amino acid residues in the chitin-binding site of this compound to assess their individual contributions to chitin binding.

Methodology:

  • Mutagenesis:

    • The gene encoding this compound is cloned into a suitable expression vector.

    • Primers containing the desired nucleotide change (to alter the codon for the target amino acid) are designed.

    • Polymerase Chain Reaction (PCR) is used with these primers to amplify the entire plasmid, incorporating the mutation.

    • The parental, non-mutated template DNA is digested using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).

  • Expression and Purification of Mutant Protein:

    • The mutated plasmid is transformed into a suitable expression host (e.g., E. coli).

    • The mutant this compound protein is expressed and purified using standard chromatographic techniques.

  • Functional Analysis:

    • The chitin-binding activity of the mutant protein is assessed using techniques like ITC, NMR titration, or a chitin-binding assay and compared to the wild-type protein.

    • A significant reduction or loss of binding affinity indicates that the mutated residue is critical for the interaction.

Signaling Pathway and Biological Function

The binding of this compound to chitin on the surface of invading pathogens is a key initial step in the plant's innate immune response, a process known as PAMP-Triggered Immunity (PTI).[5] Chitin is recognized as a Pathogen-Associated Molecular Pattern (PAMP). While a complete, linear signaling pathway originating directly from this compound has not been fully elucidated, it is understood to be part of a larger, complex signaling network.

Upon chitin recognition, a cascade of downstream signaling events is initiated, including:

  • Receptor Complex Formation: this compound, or this compound-like domains of receptor-like kinases (RLKs) on the plant cell surface, binds to chitin. This can lead to the dimerization or oligomerization of receptor complexes.

  • Activation of Kinases: The receptor complex activation leads to the phosphorylation and activation of downstream kinases, such as Mitogen-Activated Protein Kinases (MAPKs).[11]

  • Ion Fluxes: Rapid changes in ion concentrations across the plasma membrane, particularly an influx of Ca²⁺, occur.

  • Production of Reactive Oxygen Species (ROS): An "oxidative burst" leads to the rapid production of ROS, which have direct antimicrobial effects and also act as signaling molecules.[12]

  • Activation of Defense Gene Expression: The signaling cascade ultimately leads to the activation of transcription factors in the nucleus, resulting in the expression of a battery of defense-related genes. These genes encode for proteins such as pathogenesis-related (PR) proteins, other chitinases, and enzymes involved in the synthesis of antimicrobial secondary metabolites.[13]

Visualizations

This compound-Chitin Binding Mechanism

Hevein_Chitin_Binding cluster_this compound This compound Lectin cluster_chitin Chitin Oligosaccharide This compound This compound BindingSite Chitin-Binding Site Ser19 Ser19 Trp21 Trp21 Trp23 Trp23 Tyr30 Tyr30 GlcNAc1 GlcNAc BindingSite->GlcNAc1 Interaction Ser19->GlcNAc1 H-bond Trp21->GlcNAc1 Stacking GlcNAc2 GlcNAc Trp23->GlcNAc2 Stacking Tyr30->GlcNAc1 Stacking & H-bond GlcNAc1->GlcNAc2 GlcNAc3 GlcNAc GlcNAc2->GlcNAc3

Caption: this compound-Chitin Binding Interaction.

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow start Start prep Sample Preparation (this compound & Chitin in matched buffer) start->prep load Load this compound into Sample Cell Load Chitin into Syringe prep->load titrate Perform Titration (Inject Chitin into this compound) load->titrate measure Measure Heat Change (Raw ITC data) titrate->measure integrate Integrate Peaks measure->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Binding Model plot->fit results Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) fit->results

Caption: ITC Experimental Workflow.

This compound-Mediated Plant Defense Signaling Pathway

Plant_Defense_Signaling Chitin Chitin (from pathogen) HeveinReceptor This compound/Receptor Complex Chitin->HeveinReceptor Binding MAPK MAPK Cascade HeveinReceptor->MAPK ROS Reactive Oxygen Species (Oxidative Burst) HeveinReceptor->ROS Ca Ca²⁺ Influx HeveinReceptor->Ca TF Transcription Factors MAPK->TF ROS->TF Ca->TF DefenseGenes Defense Gene Expression (e.g., PR proteins) TF->DefenseGenes Response Plant Immune Response DefenseGenes->Response

Caption: Plant Defense Signaling Pathway.

Conclusion

The chitin-binding mechanism of this compound lectin is a well-characterized example of specific protein-carbohydrate recognition that is fundamental to plant innate immunity. The precise arrangement of key amino acid residues in the this compound domain facilitates a high-affinity interaction with chitin oligosaccharides, triggering a cascade of signaling events that lead to a robust defense response. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers in the fields of plant science, biochemistry, and drug development. A thorough understanding of this mechanism will continue to fuel the development of novel strategies for crop protection and the design of new therapeutic agents.

References

Hevein Gene Expression and Regulation in Rubber Trees: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hevein is a small, cysteine-rich protein that is highly abundant in the latex of the rubber tree, Hevea brasiliensis. It is a member of the pathogenesis-related protein 4 (PR-4) family and plays a crucial role in the plant's defense mechanisms and latex coagulation. This technical guide provides an in-depth overview of the current understanding of this compound gene expression, its regulation by various signaling pathways, and detailed methodologies for its study.

This compound Gene Expression and Function

This compound is primarily synthesized in the laticifers, the specialized cells that produce latex. The this compound precursor protein undergoes post-translational modification to produce the mature this compound peptide.[1] This protein exhibits strong antifungal properties by binding to chitin, a major component of fungal cell walls, thereby inhibiting fungal growth.[2][3] Additionally, this compound is involved in the coagulation of latex upon tapping, a process essential for wound sealing.[4][5]

The expression of the this compound gene is not constitutive and is influenced by a variety of internal and external stimuli, including wounding, pathogen attack, and phytohormones. This regulation allows the rubber tree to mount a rapid defense response and efficiently seal wounds.

Quantitative Analysis of this compound Gene Expression

The expression level of the this compound gene can be quantified using techniques such as quantitative real-time PCR (qRT-PCR). Studies have shown differential expression of this compound in various rubber tree clones and in response to different treatments.

Table 1: Relative Expression of the this compound Gene in Phytophthora-Resistant and -Susceptible Rubber Tree Clones

CloneResistance to PhytophthoraRelative this compound Gene Expression Level (2-ΔCt)
PB260ResistantSignificantly higher than RRIM600
RRIM600SusceptibleLower than PB260

Data synthesized from a study by Cheung et al. (2022), which indicated a significant difference with P < 0.001. Actual numerical values for 2-ΔCt were not provided in the source, but the relative difference is clearly stated.[6]

Table 2: Fold Change in Expression of this compound and Related Genes in Response to Hormonal and Stress Treatments

GeneTreatmentFold Change in Expression
This compoundWoundingIncreased
This compoundMethyl Jasmonate (MeJA)Increased
This compoundEthylene (B1197577) (Ethephon)Increased
HbERF-IXc4Wounding + MeJA + EthyleneDramatically accumulated
HbERF-IXc5Wounding + MeJA + EthyleneDramatically accumulated
HbERF-IXc6Wounding + MeJA + EthyleneDramatically accumulated

This table summarizes findings from multiple studies indicating the upregulation of this compound and specific Ethylene Response Factor (ERF) genes under various stress and hormonal stimuli. Specific fold-change values can vary between experiments.[7][8][9]

Regulation of this compound Gene Expression

The expression of the this compound gene is intricately regulated by a network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and ethylene (ET). The promoter region of the this compound gene contains cis-acting regulatory elements that are responsive to these hormones, as well as to wounding and pathogen attack.[6]

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a key regulator of plant defense responses. In rubber trees, JA and its derivative methyl jasmonate (MeJA) have been shown to induce the expression of defense-related genes, including this compound.[10][11] The core of this pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-domain (JAZ) repressor proteins, and the transcription factor MYC2.[12][13] In the absence of JA-Ile (the bioactive form of jasmonate), JAZ proteins repress the activity of MYC2. Upon JA-Ile perception by COI1, JAZ proteins are targeted for degradation, releasing MYC2 to activate the transcription of target genes, including this compound.[14]

Jasmonate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wounding_Pathogen Wounding / Pathogen JA_biosynthesis JA Biosynthesis Wounding_Pathogen->JA_biosynthesis JA_Ile JA-Ile JA_biosynthesis->JA_Ile SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 binds JAZ JAZ MYC2_inactive MYC2 (inactive) JAZ->MYC2_inactive represses MYC2_active MYC2 (active) MYC2_inactive->MYC2_active released SCF_COI1->JAZ targets for degradation Hevein_promoter This compound Promoter MYC2_active->Hevein_promoter binds to G-box Hevein_gene This compound Gene Hevein_promoter->Hevein_gene activates transcription Hevein_mRNA This compound mRNA Hevein_gene->Hevein_mRNA

Caption: Jasmonate signaling pathway leading to this compound gene expression.
Ethylene Signaling Pathway

Ethylene is another critical phytohormone involved in stress responses and the regulation of latex flow. Treatment with ethephon, an ethylene-releasing compound, stimulates latex production and induces the expression of numerous genes, including this compound.[7][15] The ethylene signaling pathway involves membrane-bound receptors (e.g., ETR1, ERS1), a negative regulator CTR1, and a key positive regulator EIN2. In the absence of ethylene, the receptors activate CTR1, which in turn represses EIN2. When ethylene binds to its receptors, CTR1 is inactivated, leading to the cleavage of EIN2. The C-terminal fragment of EIN2 then translocates to the nucleus to stabilize the transcription factors EIN3 and EIN3-like proteins (EILs).[16] These transcription factors then activate the expression of Ethylene Response Factors (ERFs), which can bind to the GCC-box elements in the promoters of ethylene-responsive genes like this compound, thereby activating their transcription.[9][17]

Ethylene_Signaling_Pathway cluster_er_membrane ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethylene Ethylene ET_Receptor Ethylene Receptor Ethylene->ET_Receptor binds CTR1 CTR1 ET_Receptor->CTR1 inactivates EIN2_N EIN2 (N-terminus) CTR1->EIN2_N represses EIN2_C EIN2 (C-terminus) EIN2_N->EIN2_C cleavage EIN3_EIL1 EIN3/EIL1 EIN2_C->EIN3_EIL1 stabilizes EBF1_2 EBF1/2 EIN3_EIL1->EBF1_2 degraded by ERF_gene ERF Gene EIN3_EIL1->ERF_gene activates transcription ERF_protein ERF Protein ERF_gene->ERF_protein Hevein_promoter This compound Promoter ERF_protein->Hevein_promoter binds to GCC-box Hevein_gene This compound Gene Hevein_promoter->Hevein_gene activates transcription Hevein_mRNA This compound mRNA Hevein_gene->Hevein_mRNA

Caption: Ethylene signaling pathway leading to this compound gene expression.

Experimental Protocols

RNA Extraction from Hevea brasiliensis Latex

High-quality RNA is a prerequisite for accurate gene expression analysis. The following is a generalized protocol adapted from established methods.[2][4][5]

Materials:

  • Freshly tapped latex

  • Extraction Buffer (EB): 100 mM Tris, 300 mM LiCl, 10 mM EDTA, 10% (w/v) SDS

  • Water-saturated phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • 8 M LiCl

  • 3 M Sodium Acetate (pH 5.2)

  • Absolute ethanol

  • 75% ethanol

  • DEPC-treated water

Procedure:

  • Collect approximately 5 mL of fresh latex into a tube containing 5 mL of ice-cold Extraction Buffer. Mix immediately.

  • Add an equal volume of water-saturated phenol:chloroform:isoamyl alcohol, and vortex vigorously.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer the aqueous phase to a new tube and add 8 M LiCl to a final concentration of 2 M.

  • Precipitate the RNA overnight at -20°C.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.

  • Wash the pellet with 75% ethanol, air dry briefly, and resuspend in DEPC-treated water.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

RNA_Extraction_Workflow Latex Fresh Latex Collection Extraction Homogenization in Extraction Buffer Latex->Extraction Phenol_Chloroform Phenol:Chloroform Extraction Extraction->Phenol_Chloroform Centrifugation1 Centrifugation & Aqueous Phase Collection Phenol_Chloroform->Centrifugation1 Chloroform Chloroform Extraction Centrifugation1->Chloroform Centrifugation2 Centrifugation & Aqueous Phase Collection Chloroform->Centrifugation2 LiCl LiCl Precipitation Centrifugation2->LiCl Centrifugation3 Centrifugation & RNA Pellet Collection LiCl->Centrifugation3 Wash Ethanol Wash Centrifugation3->Wash Resuspend Resuspend in DEPC-water Wash->Resuspend QC Quality Control (Spectrophotometry & Gel Electrophoresis) Resuspend->QC

Caption: Workflow for RNA extraction from rubber tree latex.
Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression

This protocol outlines the key steps for quantifying this compound gene expression.

Materials:

  • High-quality total RNA from latex

  • DNase I

  • Reverse transcriptase and reaction components for cDNA synthesis

  • This compound-specific forward and reverse primers

  • Reference gene-specific primers (e.g., UBC2a)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the this compound gene or the reference gene, and the synthesized cDNA template.

  • qPCR Program: Run the qPCR reaction using a standard thermal cycling program, for example:

    • Initial denaturation: 95°C for 15 seconds

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 57°C for 1 minute

    • Melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative expression of the this compound gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[6]

This compound Promoter-GUS Fusion Assay

This assay is used to analyze the activity of the this compound promoter in response to different stimuli.

Materials:

  • This compound promoter fragment of interest

  • pGPTV-KAN vector (or similar) containing the uidA (GUS) reporter gene

  • Agrobacterium tumefaciens (e.g., strain GV2260)

  • Hevea brasiliensis anther callus or other transformable tissue

  • GUS histochemical staining solution

Procedure:

  • Construct Preparation: Clone the this compound promoter fragment upstream of the uidA gene in the expression vector.

  • Agrobacterium Transformation: Transform the resulting construct into Agrobacterium tumefaciens.

  • Hevea Transformation: Co-cultivate the transformed Agrobacterium with Hevea anther callus.

  • Selection and Regeneration: Select for transformed callus and regenerate putative transgenic plantlets.

  • GUS Assay: Perform a histochemical GUS assay on the transgenic tissues to visualize the expression pattern directed by the this compound promoter. Tissues are incubated in the GUS staining solution, and the presence of a blue color indicates promoter activity.[18][19]

Conclusion

The expression of the this compound gene in Hevea brasiliensis is a tightly regulated process that is crucial for the plant's defense against pathogens and for the economically important process of latex coagulation. The jasmonate and ethylene signaling pathways are central to this regulation, activating transcription factors that bind to specific elements in the this compound promoter. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate molecular mechanisms governing this compound gene expression and its role in the biology of the rubber tree. This knowledge can be leveraged for the development of more resilient and productive rubber tree clones.

References

The Cellular Choreography of Hevein: Unraveling its Localization in Laticifers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hevein, a chitin-binding protein found in the latex of the rubber tree (Hevea brasiliensis), has garnered significant scientific interest due to its diverse biological activities, including antifungal properties and its role as a major latex allergen. Understanding the precise cellular localization of this compound within the specialized latex-producing cells, known as laticifers, is paramount for elucidating its physiological functions and for the development of hypoallergenic latex products and potential therapeutic applications. This technical guide provides a comprehensive overview of the cellular localization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate workflows and pathways involved.

Data Presentation: Quantitative Distribution of this compound

This compound is a prominent component of the soluble proteins present in rubber latex. While the total protein composition of latex is complex and distributed across various subcellular fractions, this compound is notably concentrated within specific compartments. After ultracentrifugation, fresh latex separates into three main fractions: the top rubber layer, the aqueous C-serum (cytosol), and a bottom fraction rich in lutoids (vacuolar-like organelles).

Table 1: Total Protein Content in Subcellular Fractions of Hevea brasiliensis Latex

Subcellular FractionProtein Concentration (μg/mL)Percentage of Total Protein
C-serum7616 ± 280[1]43%[2]
Lutoid Fraction (B-serum)5474 ± 219[1]26%[2]

Table 2: this compound Abundance in Latex

ComponentAbundance
This compound in Total Soluble Latex Protein22%[3]

This compound is recognized as the most abundant soluble protein within the latex of the rubber tree, constituting a significant 22% of the total soluble protein content[3]. The majority of this this compound is localized within the lutoids.

Experimental Protocols: Methodologies for Determining Cellular Localization

The determination of this compound's subcellular localization relies on a combination of biochemical fractionation and microscopic visualization techniques. Below are detailed protocols for the key experiments cited in the literature.

Subcellular Fractionation of Hevea brasiliensis Latex

This protocol allows for the separation of the major components of latex for subsequent analysis.

Materials:

  • Freshly tapped Hevea brasiliensis latex

  • Ultracentrifuge and rotor

  • Centrifuge tubes

  • Phosphate buffered saline (PBS)

Procedure:

  • Collect fresh latex and immediately place it on ice to prevent coagulation.

  • Dilute the latex 1:1 with cold PBS.

  • Centrifuge the diluted latex at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove debris.

  • Carefully collect the supernatant and transfer it to new ultracentrifuge tubes.

  • Ultracentrifuge the supernatant at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

  • Following centrifugation, three distinct fractions will be visible:

    • Top layer: A creamy layer of rubber particles.

    • Middle layer: The clear C-serum (cytosol).

    • Bottom pellet: The lutoid-rich fraction.

  • Carefully collect each fraction separately for further analysis.

Protein Extraction and Quantification

This protocol is used to extract total protein from the different latex fractions for quantification and subsequent analysis like Western blotting.

Materials:

  • Latex fractions (C-serum, lutoids, rubber particles)

  • Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

  • Sonicator or homogenizer

  • Microcentrifuge

  • Bicinchoninic acid (BCA) protein assay kit or similar

Procedure:

  • Resuspend the lutoid pellet and rubber particle fraction in a suitable volume of ice-cold protein extraction buffer. The C-serum can be used directly or diluted with the extraction buffer.

  • For the lutoid and rubber particle fractions, disrupt the organelles and release the proteins by sonication or homogenization on ice.

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any remaining cellular debris.

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each fraction using a BCA protein assay according to the manufacturer's instructions.

Immunofluorescence Staining for In Situ Localization of this compound

This protocol enables the visualization of this compound within the laticifer tissue.

Materials:

  • Fresh Hevea brasiliensis bark tissue containing laticifers

  • 4% paraformaldehyde in PBS (fixative)

  • Cryostat or microtome

  • Microscope slides

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Rabbit anti-hevein

  • Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG (e.g., FITC-conjugated)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: Immediately immerse small pieces of fresh bark tissue in 4% paraformaldehyde in PBS and fix for 4-12 hours at 4°C.

  • Cryoprotection and Sectioning: Infiltrate the fixed tissue with a sucrose (B13894) gradient (15% then 30% sucrose in PBS) for cryoprotection. Embed the tissue in an optimal cutting temperature (OCT) compound and freeze. Cut thin sections (10-20 µm) using a cryostat and mount them on microscope slides.

  • Permeabilization: Wash the sections with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes to allow antibody penetration.

  • Blocking: Wash the sections with PBS and then block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (rabbit anti-hevein) diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Washing: Wash the sections three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the sections with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Washing: Wash the sections three times with PBS for 5 minutes each in the dark.

  • Counterstaining: Incubate the sections with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting and Visualization: Wash the sections with PBS, mount with an anti-fade mounting medium, and seal the coverslip. Visualize the localization of this compound using a fluorescence microscope.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining the cellular localization of this compound and a proposed signaling pathway for its involvement in latex coagulation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_fractions Subcellular Fractions cluster_analysis Analysis cluster_results Results FreshLatex Fresh Hevea brasiliensis Latex Ultracentrifugation Ultracentrifugation FreshLatex->Ultracentrifugation RubberParticles Rubber Particles Ultracentrifugation->RubberParticles Top Layer CSerum C-serum (Cytosol) Ultracentrifugation->CSerum Middle Layer Lutoids Lutoids Ultracentrifugation->Lutoids Bottom Pellet ProteinExtraction Protein Extraction RubberParticles->ProteinExtraction CSerum->ProteinExtraction Lutoids->ProteinExtraction WesternBlot Western Blotting (with anti-hevein antibody) ProteinExtraction->WesternBlot HeveinQuantification Quantification of this compound in each fraction WesternBlot->HeveinQuantification Immunofluorescence Immunofluorescence (on Laticifer Tissue) HeveinLocalization Visualization of this compound in situ Immunofluorescence->HeveinLocalization FreshBarkTissue Fresh Bark Tissue FreshBarkTissue->Immunofluorescence

Caption: Experimental workflow for determining the cellular localization of this compound.

Hevein_Signaling_Pathway cluster_laticifer Laticifer Cytoplasm cluster_events Coagulation Events Lutoid Lutoid This compound This compound Lutoid->this compound Binding This compound binds to Receptor on Rubber Particle This compound->Binding RubberParticle Rubber Particle Receptor Receptor Glycoprotein RubberParticle->Receptor Receptor->Binding Wounding Wounding (Tapping) LutoidRupture Lutoid Rupture Wounding->LutoidRupture HeveinRelease This compound Release LutoidRupture->HeveinRelease Aggregation Rubber Particle Aggregation Binding->Aggregation LatexCoagulation Latex Coagulation Aggregation->LatexCoagulation

Caption: Proposed pathway of this compound's role in latex coagulation.

Conclusion

The cellular localization of this compound is predominantly within the lutoids of Hevea brasiliensis laticifers. This strategic compartmentalization allows for its rapid release upon wounding, initiating a cascade of events that leads to latex coagulation, a crucial defense mechanism for the plant. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of this compound. The continued study of this compound's cellular dynamics will undoubtedly contribute to advancements in rubber technology and the management of latex allergies.

References

An In-depth Technical Guide to the Post-Translational Modifications of Hevein Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hevein, a chitin-binding protein predominantly found in the latex of the rubber tree (Hevea brasiliensis), plays a crucial role in plant defense mechanisms and is also a significant allergen. Its biological activity and structural integrity are governed by a series of post-translational modifications (PTMs). This technical guide provides a comprehensive overview of the known and potential PTMs of the this compound protein. The primary and most well-documented modification is the proteolytic processing of its precursor, pro-hevein. While direct evidence for other PTMs such as glycosylation, phosphorylation, ubiquitination, sumoylation, acetylation, and methylation on mature this compound is currently limited, this guide furnishes detailed experimental protocols for their investigation. All quantitative data are summarized in structured tables, and key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound and Post-Translational Modifications

This compound is a small, cysteine-rich protein with a molecular weight of approximately 4.7 kDa.[1] It belongs to the family of chitin-binding proteins and exhibits antifungal properties.[2] The protein is synthesized as a larger precursor, which undergoes significant processing to become the mature, active form.[3][4] Post-translational modifications are crucial for the proper folding, localization, and function of proteins. These modifications, which occur after protein biosynthesis, can include proteolytic cleavage, the addition of functional groups (like phosphates or acetyl groups), or the attachment of larger molecules such as glycans or other proteins (e.g., ubiquitin). Understanding the PTMs of this compound is essential for elucidating its precise biological roles and for the development of hypoallergenic variants for medical applications.

Proteolytic Processing of the this compound Precursor

The most significant and well-characterized post-translational modification of this compound is its proteolytic processing from a larger precursor protein.[3][5] This multi-step process is critical for the generation of the mature, functional this compound protein.

This compound is initially synthesized as a preproprotein.[3][5] This precursor undergoes two main cleavage events:

  • Signal Peptide Cleavage: The N-terminal of the preproprotein contains a 17-amino acid signal peptide that directs the protein to the endoplasmic reticulum for secretion.[3][6] This signal peptide is subsequently removed by a signal peptidase.[7][8][9][10]

  • Proteolytic Cleavage of Pro-hevein: After the removal of the signal peptide, the resulting pro-hevein, a 20-kDa polypeptide, is further processed.[3] This cleavage event separates the N-terminal mature this compound domain (approximately 5 kDa) from the C-terminal domain (approximately 14 kDa).[3][4][11][12]

The mature this compound protein is a 43-amino acid polypeptide.[3][6] The C-terminal domain has been shown to possess amyloid-like properties in vitro, which may contribute to its function in wound sealing and defense.[4][11]

Quantitative Data on this compound Processing
Precursor/ProductMolecular Weight (kDa)Number of Amino AcidsFunction
Prepro-hevein~22204Initial translation product
Pro-hevein20187Precursor after signal peptide removal
Mature this compound543Chitin-binding, antifungal activity
C-terminal Domain14144Potential role in aggregation and defense

Signaling Pathway for this compound Processing

Hevein_Processing Preproprotein Prepro-hevein (204 aa) Proprotein Pro-hevein (187 aa) Preproprotein->Proprotein Signal Peptidase Signal_Peptide Signal Peptide (17 aa) Preproprotein->Signal_Peptide Mature_this compound Mature this compound (43 aa, 5 kDa) Proprotein->Mature_this compound Proteolytic Cleavage C_terminal C-terminal Domain (144 aa, 14 kDa) Proprotein->C_terminal Degradation Degradation Signal_Peptide->Degradation

Caption: Proteolytic processing pathway of the this compound preproprotein.

Potential Glycosylation of this compound

While some literature refers to this compound as a lectin-like glycoprotein (B1211001) and its receptor on rubber particles is a glycoprotein, direct and detailed evidence of this compound's own glycosylation is currently lacking.[13][14][15] However, related proteins with this compound-like domains, such as the class I chitinase (B1577495) Cas s 5, have been shown to be N-glycosylated. This suggests that this compound may also be glycosylated. Further investigation is required to confirm this and to characterize the potential glycan structures.

Experimental Protocols for Glycosylation Analysis

The following protocols outline the steps for investigating both N-linked and O-linked glycosylation of this compound.

3.1. Analysis of N-linked Glycosylation

This protocol is adapted from standard mass spectrometry-based glycoproteomic workflows.[16][17][18]

  • Protein Purification: Purify this compound from its natural source or from a recombinant expression system using affinity chromatography, such as on a chitin (B13524) column.[2][19]

  • Denaturation, Reduction, and Alkylation: Denature the purified protein with a chaotropic agent (e.g., urea), reduce disulfide bonds with dithiothreitol (B142953) (DTT), and alkylate cysteine residues with iodoacetamide.

  • Enzymatic Deglycosylation: Treat the protein with Peptide-N-Glycosidase F (PNGase F) to release N-linked glycans.

  • Proteolytic Digestion: Digest the deglycosylated protein into smaller peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sites of deglycosylation (asparagine to aspartic acid conversion).

  • Glycan Analysis: The released glycans can be labeled with a fluorescent tag and analyzed by HPLC or mass spectrometry to determine their structure.[18]

3.2. Analysis of O-linked Glycosylation

The analysis of O-linked glycosylation is more complex due to the lack of a consensus sequence for attachment.[20][21]

  • Protein Purification: Purify this compound as described for N-linked glycosylation analysis.

  • Enzymatic or Chemical Release of O-glycans: Use enzymes such as O-Glycosidase or chemical methods like beta-elimination to release O-linked glycans.

  • Mass Spectrometry Analysis: Analyze the deglycosylated protein by LC-MS/MS to identify the modified serine or threonine residues.

  • Glycan Characterization: Characterize the released O-glycans using techniques similar to those for N-linked glycans.

Experimental Workflow for Glycosylation Analysis

Glycosylation_Workflow cluster_N_linked N-linked Glycosylation Analysis cluster_O_linked O-linked Glycosylation Analysis Purified_Protein_N Purified this compound Denature_Reduce_Alkylate_N Denature, Reduce, Alkylate Purified_Protein_N->Denature_Reduce_Alkylate_N PNGaseF PNGase F Digestion Denature_Reduce_Alkylate_N->PNGaseF Trypsin_N Trypsin Digestion PNGaseF->Trypsin_N Released_Glycans_N Released N-glycans PNGaseF->Released_Glycans_N LC_MS_MS_N LC-MS/MS Analysis (Identify N -> D conversion) Trypsin_N->LC_MS_MS_N Label_Analyze_N Label & Analyze Glycans Released_Glycans_N->Label_Analyze_N Purified_Protein_O Purified this compound Deglycosylation_O O-Glycosidase or Beta-elimination Purified_Protein_O->Deglycosylation_O LC_MS_MS_O LC-MS/MS Analysis (Identify modified S/T) Deglycosylation_O->LC_MS_MS_O Released_Glycans_O Released O-glycans Deglycosylation_O->Released_Glycans_O Label_Analyze_O Analyze Glycans Released_Glycans_O->Label_Analyze_O

Caption: Experimental workflows for the analysis of N-linked and O-linked glycosylation of this compound.

Investigation of Other Potential Post-Translational Modifications

There is currently no direct evidence in the scientific literature for phosphorylation, ubiquitination, sumoylation, acetylation, or methylation of the this compound protein. However, the presence of potential modification sites (serine, threonine, tyrosine for phosphorylation; lysine (B10760008) for ubiquitination, sumoylation, and acetylation; lysine and arginine for methylation) suggests that these PTMs could occur. The following sections provide standardized protocols for their investigation.

Phosphorylation Analysis
  • Protein Purification: Purify this compound from its source.

  • Enrichment of Phosphopeptides: Digest the protein with a protease (e.g., trypsin) and enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS to identify phosphorylated residues and determine their exact location.

Ubiquitination Analysis
  • Immunoprecipitation: Use an antibody specific to this compound to immunoprecipitate the protein from cell or tissue lysates.

  • Immunoblotting: Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody to detect polyubiquitinated forms of this compound.

  • Mass Spectrometry: For site-specific identification, digest the immunoprecipitated protein and analyze by LC-MS/MS, looking for the characteristic diglycine remnant of ubiquitin on lysine residues.

Sumoylation Analysis

The protocol for sumoylation analysis is similar to that for ubiquitination, but with the use of an anti-SUMO antibody for detection.

Acetylation Analysis
  • Immunoprecipitation: Immunoprecipitate this compound from cell or tissue lysates.

  • Immunoblotting: Use an anti-acetyllysine antibody to detect acetylated this compound.

  • Mass Spectrometry: Digest the immunoprecipitated protein and analyze by LC-MS/MS to identify acetylated lysine residues.

Methylation Analysis
  • Immunoprecipitation: Immunoprecipitate this compound.

  • Immunoblotting: Use antibodies specific for methylated lysine or arginine to detect methylation.

  • Mass Spectrometry: Analyze the digested protein by LC-MS/MS to identify the specific sites and states (mono-, di-, or tri-methylation) of methylation.

General Workflow for Investigating Other PTMs

PTM_Investigation_Workflow Start Cell/Tissue Lysate IP Immunoprecipitation (Anti-Hevein Antibody) Start->IP Elution Elution IP->Elution WB Western Blot (Anti-PTM Antibody) Elution->WB MS Proteolytic Digestion & LC-MS/MS Analysis Elution->MS Result_WB Detection of PTM WB->Result_WB Result_MS Site-specific Identification of PTM MS->Result_MS

Caption: A general experimental workflow for the investigation of various PTMs on this compound.

Conclusion

The post-translational modification of the this compound protein is a critical area of study for understanding its biological functions and allergenicity. While proteolytic processing is well-established, the presence and nature of other PTMs, particularly glycosylation, remain to be fully elucidated. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate these modifications. A thorough characterization of the complete PTM profile of this compound will undoubtedly provide valuable insights for both basic research and the development of novel therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hevein is a chitin-binding, cysteine-rich peptide originally isolated from the latex of the rubber tree, Hevea brasiliensis.[1][2] As a member of the Pathogenesis-Related 4 (PR-4) family of plant defense proteins, this compound exhibits potent antifungal and insecticidal activities.[3][4][5] Its mode of action primarily involves the specific recognition and binding to chitin (B13524), a key structural component of fungal cell walls and insect exoskeletons, leading to the inhibition of their growth and development.[5] The expression of this compound is induced by various biotic and abiotic stresses, including pathogen attack, wounding, and exposure to phytohormones such as ethylene (B1197577) and jasmonic acid.[4][6] This technical guide provides a comprehensive overview of this compound's role as a PR protein, including its classification, structure, mechanism of action, and the signaling pathways that regulate its expression. Detailed experimental protocols for the purification, characterization, and activity assessment of this compound are also presented to facilitate further research and development in the fields of plant pathology and novel antimicrobial drug discovery.

Introduction to this compound as a PR-4 Protein

This compound is a small, 43-amino acid polypeptide characterized by a high content of cysteine and glycine (B1666218) residues.[7] It belongs to the PR-4 family of pathogenesis-related proteins, which are defined by the presence of a chitin-binding domain.[3] PR-4 proteins are further classified into two classes: Class I PR-4 proteins, like this compound, possess an N-terminal chitin-binding this compound domain and a C-terminal domain, while Class II proteins lack the this compound domain.[8][9] this compound is initially synthesized as a larger precursor protein called prothis compound, a 187-amino acid polypeptide.[7][10][11] This precursor is then proteolytically processed to yield the mature 4.7 kDa this compound and a larger C-terminal fragment.[10][11]

The defining feature of this compound is its chitin-binding domain, which confers its biological activity. This domain specifically interacts with N-acetylglucosamine oligomers, the building blocks of chitin.[12] This interaction is crucial for this compound's antifungal and insecticidal properties, as it disrupts the integrity of the fungal cell wall and the insect peritrophic matrix.

Quantitative Data on this compound

Antifungal Activity of this compound

This compound exhibits a broad spectrum of antifungal activity against various phytopathogenic fungi. The minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify this activity.

Fungal SpeciesMIC (µg/mL)IC50 (µM)Reference
Candida albicans ATCC 1023195-[13]
Candida tropicalis ATCC 75012-[13]
Candida krusei ATCC 6258190-[13]
Bipolaris sorokiniana-22.2–30.6 (for WAMPs, this compound-like peptides)[14]
Fusarium oxysporum->700 (for WAMP-G1, a this compound-like peptide fragment)[14]

Note: Data for this compound-like peptides (WAMPs) are included to provide a broader context of the antifungal potential of this protein family.

Physicochemical and Binding Properties
ParameterValueReference
Molecular Weight4.7 kDa[13]
This compound Concentration in Latex~22% of soluble protein[2]
Chitin Binding Affinity (Kd)Millimolar range for (GlcNAc)2-4[12]
Gene Expression of this compound

The expression of the this compound gene (HEV1) is significantly upregulated in response to various stimuli, indicating its role in the plant's inducible defense system.

StimulusPlant/TissueFold Change in ExpressionReference
WoundingHevea brasiliensis barkRegulation of transcript abundance observed[4][6]
Methyl Jasmonate (MeJA)Hevea brasiliensis barkRegulation of transcript abundance observed[4][6]
EthyleneHevea brasiliensis barkRegulation of transcript abundance observed[4][6]

Experimental Protocols

Purification of this compound from Hevea brasiliensis Latex

This protocol describes the purification of this compound from rubber tree latex using affinity chromatography.[15][16][17][18]

Materials:

  • Fresh Hevea brasiliensis latex

  • Extraction Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.0)

  • Chitin column

  • Elution Buffer (e.g., 0.1 M acetic acid)

  • Dialysis tubing

  • Lyophilizer

Procedure:

  • Latex Collection and Fractionation: Collect fresh latex and centrifuge at high speed to separate the rubber fraction from the aqueous C-serum and the bottom fraction (lutoids). This compound is abundant in the bottom fraction.[19][20][21]

  • Extraction: Resuspend the bottom fraction in extraction buffer and stir to solubilize the proteins.

  • Clarification: Centrifuge the extract to remove insoluble debris.

  • Affinity Chromatography: a. Equilibrate a chitin column with extraction buffer. b. Load the clarified extract onto the column. c. Wash the column extensively with extraction buffer to remove unbound proteins. d. Elute the bound this compound with elution buffer.

  • Desalting and Concentration: a. Dialyze the eluted fraction against deionized water to remove salt. b. Lyophilize the dialyzed sample to obtain purified this compound powder.

  • Purity Assessment: Analyze the purity of the obtained this compound by SDS-PAGE.

Workflow for this compound Purification

G latex Fresh Hevea brasiliensis Latex centrifugation High-Speed Centrifugation latex->centrifugation fractions Separation of Latex Fractions centrifugation->fractions bottom_fraction Bottom Fraction (Lutoids) fractions->bottom_fraction extraction Extraction with Buffer bottom_fraction->extraction clarification Centrifugation extraction->clarification supernatant Clarified Supernatant clarification->supernatant affinity Chitin Affinity Chromatography supernatant->affinity unbound Unbound Proteins (Wash) affinity->unbound elution Elution affinity->elution hevein_fraction Eluted this compound Fraction elution->hevein_fraction dialysis Dialysis hevein_fraction->dialysis lyophilization Lyophilization dialysis->lyophilization pure_this compound Purified this compound lyophilization->pure_this compound

Caption: Workflow for the purification of this compound from Hevea brasiliensis latex.

Chitin-Binding Assay

This assay is used to confirm the chitin-binding activity of purified this compound.[22]

Materials:

  • Purified this compound

  • Chitin beads (e.g., magnetic chitin beads)

  • Binding Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 8.0)

  • Wash Buffer (same as Binding Buffer)

  • Elution Buffer (e.g., 1 M acetic acid)

  • Microcentrifuge tubes

  • SDS-PAGE analysis equipment

Procedure:

  • Bead Preparation: Wash the chitin beads with Binding Buffer.

  • Binding: Incubate the purified this compound with the washed chitin beads in Binding Buffer for 1 hour at 4°C with gentle agitation.

  • Washing: Pellet the beads (using a magnet for magnetic beads) and discard the supernatant (unbound fraction). Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in Elution Buffer and incubate to release the bound this compound.

  • Analysis: Analyze the unbound, wash, and eluted fractions by SDS-PAGE to visualize the specific binding of this compound to chitin.

Workflow for Chitin-Binding Assay

G start Start wash_beads Wash Chitin Beads with Binding Buffer start->wash_beads incubate Incubate this compound with Chitin Beads wash_beads->incubate separate Separate Beads from Supernatant incubate->separate unbound Collect Supernatant (Unbound Fraction) separate->unbound wash_steps Wash Beads with Wash Buffer separate->wash_steps analyze Analyze Fractions by SDS-PAGE unbound->analyze wash_fractions Collect Wash Fractions wash_steps->wash_fractions elute Elute Bound Protein with Elution Buffer wash_steps->elute wash_fractions->analyze eluted_fraction Collect Eluted Fraction elute->eluted_fraction eluted_fraction->analyze end End analyze->end

Caption: General workflow for a chitin-binding assay.

In Vitro Antifungal Assay (Broth Microdilution Method)

This method is used to determine the MIC of this compound against a specific fungal strain.[1][23][24][25][26][27][28]

Materials:

  • Purified this compound

  • Fungal strain of interest

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Grow the fungal strain in liquid medium to the mid-log phase. Adjust the concentration of the fungal suspension to a standardized value (e.g., 1-5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the this compound dilutions. Include positive (fungus in medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for fungal growth for 24-48 hours.

  • MIC Determination: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% reduction in turbidity compared to the positive control), which can be measured using a plate reader.

Workflow for Broth Microdilution Antifungal Assay

G start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of this compound in Microplate start->serial_dilution inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Microplate inoculate->incubate read_results Read Absorbance (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Western Blot Analysis for this compound Detection

This protocol is for the detection of this compound in plant extracts.[26][29][30][31][32][33]

Materials:

  • Plant tissue

  • Protein Extraction Buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Electroblotting apparatus and PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize plant tissue in liquid nitrogen and extract total proteins using an appropriate extraction buffer.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Electroblotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: a. Incubate the membrane with the primary antibody against this compound overnight at 4°C. b. Wash the membrane extensively with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate.

  • Imaging: Detect the signal using an appropriate imaging system.

Workflow for Western Blot Analysis

G start Start protein_extraction Protein Extraction from Plant Tissue start->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Electroblotting to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Washing secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection imaging Imaging detection->imaging end End imaging->end

Caption: General workflow for Western blot analysis.

Signaling Pathways Regulating this compound Expression

The expression of this compound and other PR proteins is tightly regulated by complex signaling networks that are activated in response to pathogen attack and other stresses. The phytohormones ethylene (ET) and jasmonic acid (JA) are key players in these signaling pathways.[15][17][18][19][29][34][35][36][37][38][39][40][41]

Ethylene Signaling Pathway

Ethylene is a gaseous hormone that plays a crucial role in plant development and stress responses. The ethylene signaling pathway is a linear cascade that leads to the activation of ethylene-responsive transcription factors.

Ethylene Signaling Pathway Leading to PR Gene Expression

G cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethylene Ethylene Receptor ETR1/ERS1 Receptors Ethylene->Receptor binds to CTR1 CTR1 (kinase) Receptor->CTR1 inactivates EIN2 EIN2 CTR1->EIN2 inhibition released EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 activates ERF ERF (Ethylene Response Factor) EIN3_EIL1->ERF activates transcription of PR_Genes This compound (PR-4) Gene Expression ERF->PR_Genes binds to GCC box in promoter

Caption: Simplified ethylene signaling pathway leading to PR gene expression.

In the absence of ethylene, the receptors (e.g., ETR1, ERS1) activate the CTR1 kinase, which in turn represses the downstream component EIN2. The binding of ethylene to its receptors leads to the inactivation of CTR1, thereby releasing the repression of EIN2. The activated C-terminal domain of EIN2 translocates to the nucleus and stabilizes the transcription factors EIN3 and EIL1. These transcription factors then activate the expression of Ethylene Response Factors (ERFs), which bind to the GCC-box element in the promoters of PR genes, including this compound, to induce their transcription.

Jasmonic Acid Signaling Pathway

Jasmonic acid is another critical hormone involved in plant defense, particularly against necrotrophic pathogens and herbivorous insects.

Jasmonic Acid Signaling Pathway Leading to PR Gene Expression

G cluster_nucleus Nucleus JA_Ile JA-Ile (bioactive JA) COI1 COI1 (F-box protein) JA_Ile->COI1 binds to JAZ JAZ (repressor) COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 repression released PR_Genes This compound (PR-4) Gene Expression MYC2->PR_Genes activates transcription

Caption: Simplified jasmonic acid signaling pathway.

In the absence of a stimulus, JAZ repressor proteins bind to and inhibit the activity of transcription factors such as MYC2. Upon pathogen attack or wounding, the level of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), increases. JA-Ile promotes the interaction between JAZ proteins and the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, allowing it to activate the expression of JA-responsive genes, including some PR genes.

Conclusion

This compound stands out as a crucial component of the plant's innate immune system. Its classification as a PR-4 protein, coupled with its well-characterized chitin-binding ability and potent antifungal properties, makes it a subject of significant interest for both fundamental plant science and applied agricultural and pharmaceutical research. The elucidation of the signaling pathways that govern its expression opens up avenues for engineering enhanced disease resistance in crops. The detailed methodologies provided in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the multifaceted roles of this compound and to explore its potential for the development of novel antimicrobial agents.

References

The Pivotal Role of Hevein in Latex Coagulation and Wound Sealing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hevein is a small, cysteine-rich protein abundantly found in the latex of the rubber tree, Hevea brasiliensis.[1] Initially recognized for its potent antifungal properties, this compound plays a crucial dual role in the plant's defense system: facilitating the rapid coagulation of latex upon wounding to seal the injury and directly inhibiting the growth of invading fungal pathogens.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's function in latex coagulation and wound sealing, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

This compound-Mediated Latex Coagulation: A Molecular Perspective

The coagulation of latex is a critical process for the rubber tree, as it prevents the excessive loss of latex and forms a physical barrier against pathogens at the site of injury.[3] this compound is a key player in this process, acting as a molecular bridge to aggregate rubber particles.[4][5][6]

The Mechanism of Action

This compound, a lectin-like protein, is stored in the lutoids, which are vacuolar structures within the latex.[4][5][6] Upon wounding of the laticifers, these lutoids rupture, releasing this compound into the latex serum.[7] The coagulation process is initiated through a specific interaction between this compound and a 22 kDa glycoprotein (B1211001) receptor located on the surface of the rubber particles.[4][6][8] This interaction is mediated by N-acetyl-D-glucosamine (GlcNAc) residues on the glycoprotein receptor.[4][5][6] this compound, having multiple binding sites for GlcNAc, creates polyvalent bridges between the rubber particles, leading to their aggregation and subsequent coagulation of the latex.[4][5][6][8]

cluster_0 Latex Coagulation Cascade Wounding Wounding of Laticifer Lutoid_Rupture Lutoid Rupture Wounding->Lutoid_Rupture Hevein_Release This compound Release Lutoid_Rupture->Hevein_Release This compound This compound Hevein_Release->this compound Bridging Polyvalent Bridging This compound->Bridging Binds to GlcNAc on Receptor Rubber_Particle Rubber Particle Receptor 22 kDa Glycoprotein Receptor (with GlcNAc) Rubber_Particle->Receptor Receptor->Bridging Aggregation Rubber Particle Aggregation Bridging->Aggregation Coagulation Latex Coagulation (Wound Seal) Aggregation->Coagulation

Figure 1: this compound-mediated latex coagulation pathway.

Quantitative Data on this compound Interactions and Activity

The following table summarizes key quantitative data related to this compound's binding affinity and antimicrobial activity.

ParameterValueOrganism/MoleculeMethodReference
Association Constant (Ka)
This compound + N-acetylglucosamine (GlcNAc)1.8 x 102 M-1-1H-NMR Titration[9]
This compound + Chitobiose1.1 x 103 M-1-1H-NMR Titration[9]
This compound + Chitotriose2.5 x 103 M-1-1H-NMR Titration[9]
Minimum Inhibitory Concentration (MIC80)
This compound vs. Candida tropicalis ATCC 75012 µg/mlCandida tropicalisMicrobroth Dilution Assay[10]
This compound vs. Candida albicans ATCC 1023195 µg/mlCandida albicansMicrobroth Dilution Assay[10]
This compound vs. Candida krusei ATCC 6258190 µg/mlCandida kruseiMicrobroth Dilution Assay[10]

The Role of this compound in Wound Sealing and Plant Defense

Beyond its role in the physical sealing of wounds through coagulation, this compound is an integral part of the plant's induced defense response. The expression of the this compound gene (HEV1) is significantly upregulated in response to wounding.[11][12][13] This induction is not localized to the wound site but can also be observed systemically in unwounded leaves, suggesting a broader signaling network.[14]

Signaling Pathway of Wound-Induced this compound Expression

The accumulation of this compound mRNA is mediated by the plant stress hormones ethylene (B1197577) and abscisic acid (ABA).[11][13] Wounding triggers the production of these hormones, which in turn activate downstream signaling cascades leading to the transcriptional activation of the this compound gene.

cluster_1 Wound-Induced this compound Expression Wounding Wounding Ethylene Ethylene Production Wounding->Ethylene ABA Abscisic Acid (ABA) Production Wounding->ABA Signaling Signal Transduction Pathways Ethylene->Signaling ABA->Signaling Transcription Transcription of This compound Gene (HEV1) Signaling->Transcription mRNA This compound mRNA Accumulation Transcription->mRNA Hevein_Synthesis This compound Protein Synthesis mRNA->Hevein_Synthesis

Figure 2: Signaling pathway for wound-induced this compound expression.

This rapid and systemic increase in this compound levels ensures a robust defense response, providing both a physical barrier through coagulation and a chemical defense through its antifungal properties at the site of injury and beyond.

Experimental Protocols

Purification of this compound from Hevea brasiliensis Latex

Objective: To isolate and purify this compound from fresh latex for use in functional assays.

Methodology:

  • Latex Collection and Fractionation: Fresh Hevea brasiliensis latex is collected and subjected to ultrafiltration to separate proteins with a molecular weight lower than 10 kDa.[5]

  • Chromatography: The low molecular weight fraction is then subjected to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to purify this compound.[5]

  • Characterization: The purity and identity of this compound are confirmed by matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) and protein sequencing.[5]

In Vitro Latex Coagulation Assay

Objective: To quantitatively assess the coagulation of latex induced by purified this compound.

Methodology:

  • Preparation of Washed Rubber Particles: Fresh latex is centrifuged to separate the rubber particles. The particles are then washed repeatedly with a suitable buffer (e.g., Tris-HCl) to remove serum proteins.

  • Coagulation Reaction: A suspension of washed rubber particles is incubated with varying concentrations of purified this compound in a microplate.

  • Measurement of Aggregation: The aggregation of rubber particles is monitored spectrophotometrically by measuring the increase in absorbance at 600 nm over time.[15] Alternatively, dynamic light scattering (DLS) can be used to measure the change in particle size distribution.

  • Data Analysis: The rate of coagulation can be determined from the initial slope of the absorbance versus time curve.

cluster_2 In Vitro Latex Coagulation Assay Workflow Start Start Latex Fresh Hevea Latex Start->Latex Centrifuge1 Centrifugation Latex->Centrifuge1 Separate Separate Rubber Particles and Serum Centrifuge1->Separate Wash Wash Rubber Particles (e.g., Tris-HCl buffer) Separate->Wash Prepare_Suspension Prepare Washed Rubber Particle Suspension Wash->Prepare_Suspension Add_this compound Add Purified this compound (Varying Concentrations) Prepare_Suspension->Add_this compound Incubate Incubate Add_this compound->Incubate Measure Measure Aggregation (Spectrophotometry at 600 nm or DLS) Incubate->Measure Analyze Analyze Data (Coagulation Rate) Measure->Analyze End End Analyze->End

Figure 3: Workflow for the in vitro latex coagulation assay.
Chitin-Binding Assay

Objective: To determine the chitin-binding activity of this compound.

Methodology:

  • Incubation: Purified this compound is mixed with chitin (B13524) beads in a chitin-binding buffer and incubated at 25°C for 30 minutes.[4]

  • Washing: The mixture is washed with the binding buffer to remove unbound protein.[4]

  • Elution: The bound this compound is eluted from the chitin beads using 1 M acetic acid.[4]

  • Analysis: The supernatant (unbound fraction) and the eluent (bound fraction) are analyzed by RP-UPLC and MALDI-TOF MS to assess the binding and elution of this compound.[4]

Conclusion and Future Directions

This compound's multifaceted role in latex coagulation and wound sealing highlights its importance as a key component of the rubber tree's defense system. The detailed molecular mechanisms, involving specific protein-carbohydrate interactions and hormonal regulation, provide a fascinating example of plant adaptation. For researchers in drug development, the potent antifungal activity of this compound and its lectin-like properties offer potential avenues for the development of novel antimicrobial agents and bio-inspired materials for wound healing applications. Further research focusing on the precise kinetics of this compound-induced coagulation, the structural basis of its interaction with the glycoprotein receptor, and the elucidation of the complete signal transduction pathway for its wound-induced expression will undoubtedly provide deeper insights into this remarkable protein and its potential applications.

References

Hevein's Antifungal Arsenal: A Technical Guide to its Activity Spectrum Against Phytopathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the antifungal properties of hevein, a chitin-binding protein, against a range of plant pathogens. This document provides researchers, scientists, and drug development professionals with in-depth data, experimental protocols, and a visual representation of its mechanism of action.

This compound, a small, cysteine-rich protein originally isolated from the latex of the rubber tree (Hevea brasiliensis), has demonstrated significant potential as a natural antifungal agent for agricultural applications. Its ability to inhibit the growth of a broad spectrum of phytopathogenic fungi is primarily attributed to its high affinity for chitin (B13524), an essential component of fungal cell walls. This guide synthesizes the current understanding of this compound's antifungal activity, offering a valuable resource for the development of novel, sustainable crop protection strategies.

Quantitative Antifungal Activity of this compound and this compound-Like Peptides

The antifungal efficacy of this compound and its structural homologs, such as this compound-like peptides (HLPs), has been quantified against various plant pathogens. The following tables summarize the available data on their inhibitory concentrations.

Table 1: Antifungal Activity of this compound Against Phytopathogenic Fungi

PhytopathogenAssay TypeParameterValueReference
Botrytis cinereaHyphal Growth InhibitionIC50~10 µg/mL[1]
Fusarium culmorumHyphal Growth InhibitionIC50~20 µg/mL[1]
Fusarium oxysporum f. sp. pisiHyphal Growth InhibitionIC50>100 µg/mL[1]
Phycomyces blakesleeanusHyphal Growth InhibitionIC50~50 µg/mL[1]
Pyrenophora tritici-repentisHyphal Growth InhibitionIC50~25 µg/mL[1]
Pyricularia oryzaeHyphal Growth InhibitionIC50>100 µg/mL[1]
Septoria nodorumHyphal Growth InhibitionIC50~50 µg/mL[1]
Trichoderma hamatumHyphal Growth InhibitionIC50~15 µg/mL[1]

Table 2: Antifungal Activity of this compound-Like Peptides (WAMPs) from Wheat Against Phytopathogenic Fungi

PhytopathogenPeptideAssay TypeParameterValue (µg/mL)Reference
Fusarium culmorumWAMP-2Spore Germination InhibitionIC50256.3[2]
Alternaria alternataWAMP-2Spore Germination InhibitionIC50>400[2]
Bipolaris sorokinianaWAMP-2Spore Germination InhibitionIC50~200[2]
Cladosporium cucumerinumWAMP-2Spore Germination InhibitionIC50~50[2]
Fusarium oxysporumWAMP-1bSpore Germination InhibitionIC50>400[2]
Fusarium oxysporumWAMP-2Spore Germination InhibitionIC50~100[2]
Fusarium oxysporumWAMP-3.1Spore Germination InhibitionIC50<100[2]
Fusarium oxysporumWAMP-4Spore Germination InhibitionIC50~150[2]
Fusarium oxysporumWAMP-5Spore Germination InhibitionIC50~200[2]
Parastagonospora nodorumWAMP-CSpore Germination Inhibition-Active[2]

Table 3: Antifungal Activity of this compound-Like Peptides (Pn-AMPs) from Pharbitis nil

PhytopathogenPeptideAssay TypeParameterValue (µg/mL)Reference
Chitin-containing & non-chitin-containing fungiPn-AMP1Fungal Growth InhibitionIC503 - 26[3]
Chitin-containing & non-chitin-containing fungiPn-AMP2Fungal Growth InhibitionIC500.6 - 75[3]

Experimental Protocols

Detailed methodologies for key in vitro antifungal assays are provided below to facilitate reproducible research.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

a. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at a suitable temperature until sporulation.

  • Harvest spores by flooding the plate with sterile saline (0.85% NaCl) containing a wetting agent (e.g., 0.05% Tween 80).

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Transfer the spore suspension to a sterile tube and vortex thoroughly.

  • Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

  • Adjust the spore concentration to the desired density (e.g., 1 x 10^4 to 5 x 10^4 spores/mL) using a hemocytometer or by measuring optical density.

b. Assay Procedure:

  • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water or a buffer compatible with the assay medium).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Potato Dextrose Broth - PDB or Sabouraud Dextrose Broth - SDB). The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared fungal spore suspension to each well, resulting in a final volume of 200 µL.

  • Include a positive control (a known antifungal agent), a negative control (broth medium with fungal inoculum but no this compound), and a sterility control (broth medium only).

  • Incubate the plate at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

  • Determine the MIC visually as the lowest concentration of this compound at which no visible growth is observed. Alternatively, growth can be quantified by measuring the optical density at 600 nm using a microplate reader.

Spore Germination Inhibition Assay

This assay assesses the ability of an antifungal agent to prevent the germination of fungal spores.

a. Spore Suspension Preparation:

  • Prepare a fungal spore suspension as described in the Broth Microdilution Assay protocol.

  • Adjust the final spore concentration to a suitable density (e.g., 1 x 10^5 to 5 x 10^5 spores/mL) in a germination-supporting medium (e.g., PDB).

b. Assay Procedure:

  • Prepare serial dilutions of this compound in the germination medium in sterile microcentrifuge tubes or a 96-well plate.

  • Add an equal volume of the prepared spore suspension to each dilution.

  • Include a control with germination medium and spores but no this compound.

  • Incubate the samples under conditions that promote germination (e.g., 25°C, high humidity) for a period sufficient for germination to occur in the control (typically 6-24 hours).

  • After incubation, place a drop of the suspension from each treatment onto a microscope slide.

  • Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of germination inhibition for each this compound concentration relative to the control.

  • The IC50 value (the concentration that inhibits 50% of spore germination) can be determined by plotting the inhibition percentage against the this compound concentration.

Radial Growth Inhibition Assay

This method evaluates the effect of an antifungal agent on the mycelial growth of a fungus on a solid medium.

a. Media Preparation:

  • Prepare an appropriate agar medium (e.g., PDA).

  • Autoclave the medium and allow it to cool to approximately 45-50°C.

  • Add the desired concentrations of filter-sterilized this compound to the molten agar and mix gently but thoroughly.

  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Prepare control plates containing the agar medium without this compound.

b. Inoculation and Incubation:

  • From the margin of an actively growing fungal culture, take a mycelial plug of a specific diameter (e.g., 5 mm) using a sterile cork borer.

  • Place the mycelial plug, mycelial side down, in the center of both the this compound-amended and control agar plates.

  • Incubate the plates at the optimal growth temperature for the fungus.

c. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of radial growth inhibition (PIRG) using the following formula: PIRG (%) = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treatment plate.

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound's antifungal activity is its ability to bind to chitin in the fungal cell wall.[4] This interaction is thought to disrupt cell wall integrity and interfere with hyphal growth and morphogenesis. While a detailed signaling cascade within the fungal cell initiated by this compound binding has not been fully elucidated, the current understanding suggests a multi-faceted mode of action.

hevein_mechanism cluster_this compound This compound cluster_fungus Fungal Cell This compound This compound Protein chitin Chitin in Cell Wall This compound->chitin Binds to cw_integrity Cell Wall Integrity chitin->cw_integrity Disrupts hyphal_growth Hyphal Growth & Morphogenesis cw_integrity->hyphal_growth Inhibits cell_lysis Cell Lysis cw_integrity->cell_lysis Leads to

Caption: Proposed mechanism of this compound's antifungal activity.

Recent studies on this compound-like peptides (WAMPs) suggest an additional mode of action involving the inhibition of fungal metalloproteases, known as fungalysins.[5] These fungal enzymes are virulence factors that degrade plant defense proteins like chitinases. By inhibiting fungalysins, WAMPs protect the plant's own defense machinery.

wamp_mechanism cluster_fungus Fungus cluster_plant Plant cluster_wamp This compound-like Peptide fungalysin Fungalysin (Metalloprotease) chitinase Plant Chitinase (Defense Protein) fungalysin->chitinase Degrades wamp WAMP wamp->fungalysin Inhibits

Caption: Inhibition of fungal virulence factors by WAMPs.

Experimental Workflows

The following diagrams illustrate the general workflows for the described antifungal assays.

broth_microdilution_workflow start Start prep_inoculum Prepare Fungal Spore Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well Plate start->serial_dilution add_inoculum Add Spore Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Assay.

spore_germination_workflow start Start prep_spores Prepare Fungal Spore Suspension start->prep_spores prep_this compound Prepare this compound Dilutions start->prep_this compound mix Mix Spores and this compound prep_spores->mix prep_this compound->mix incubate Incubate for Germination mix->incubate microscopy Microscopic Observation (& Count Germinated Spores) incubate->microscopy calculate_inhibition Calculate % Inhibition and IC50 microscopy->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for Spore Germination Inhibition Assay.

radial_growth_workflow start Start prep_agar Prepare Agar Medium with this compound start->prep_agar pour_plates Pour Plates prep_agar->pour_plates inoculate Inoculate with Mycelial Plug pour_plates->inoculate incubate Incubate inoculate->incubate measure_diameter Measure Colony Diameter incubate->measure_diameter calculate_pirg Calculate % Inhibition (PIRG) measure_diameter->calculate_pirg end End calculate_pirg->end

Caption: Workflow for Radial Growth Inhibition Assay.

This technical guide provides a foundational understanding of this compound's antifungal properties and standardized methods for its evaluation. Further research into the precise molecular interactions and signaling pathways will undoubtedly unlock the full potential of this compound and related peptides as next-generation fungicides.

References

The Hevein Domain: A Structural and Functional Deep Dive for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Structural Biology, Binding Dynamics, and Signaling Roles of the Hevein Domain

The this compound domain, a compact and robust protein module, stands as a cornerstone in the study of carbohydrate-protein interactions. Initially identified in the latex of the rubber tree (Hevea brasiliensis), this domain is renowned for its specific affinity for chitin (B13524), a polymer of N-acetylglucosamine, which is a key structural component of fungal cell walls and arthropod exoskeletons. This technical guide provides a comprehensive overview of the structural biology of the this compound domain, its binding properties, the experimental methodologies used to study it, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Core Structural Features of the this compound Domain

The this compound domain is a small, cysteine-rich domain of approximately 43 amino acids.[1] Its three-dimensional structure is well-characterized, primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[[“]][3] The archetypal this compound from Hevea brasiliensis is a monomeric protein.[4]

The compact fold of the this compound domain is stabilized by four disulfide bridges, which contribute to its remarkable stability against heat and proteolysis.[5] The core structure consists of a short 310-helix, an α-helix, and a two-stranded antiparallel β-sheet.[3] This conserved structural scaffold presents a shallow binding cleft on its surface that is optimized for the recognition of chitin fragments.

Key to its function is a conserved chitin-binding motif that includes several aromatic and other key residues.[6][7] In the prototypic this compound, these include a conserved serine and several aromatic residues that are crucial for the interaction with N-acetylglucosamine residues of chitin through stacking and hydrogen bonding interactions.[6]

Quantitative Analysis of Chitin-Binding Affinity

The interaction between the this compound domain and its chitin ligands has been extensively quantified using various biophysical techniques. The binding affinity is typically reported as the dissociation constant (Kd), where a smaller Kd value indicates a stronger interaction.[8] These studies have revealed that the affinity of the this compound domain increases with the length of the chitooligosaccharide chain.

LigandMethodDissociation Constant (Kd)Reference
N,N',N''-triacetylchitotriose ((GlcNAc)3)NMR & FluorescenceMillimolar (mM) range[9]
N,N',N'',N''',N'''',N'''''-hexaacetylchitohexaose ((GlcNAc)6)NMR & FluorescenceMicromolar (µM) range[9]
ChitobioseNMR TitrationFavored binding over single GlcNAc[6]
ChitotrioseNMR TitrationHigher affinity than chitobiose[6]
Methyl β-chitobiosideNMR TitrationFavored binding over chitobiose[6]

Experimental Protocols

The structural and functional characterization of the this compound domain relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

This technique provides high-resolution three-dimensional structures of the this compound domain, both in its free form and in complex with its ligands.

Methodology:

  • Protein Expression and Purification: The this compound domain is typically expressed recombinantly in E. coli or other suitable expression systems. Purification is achieved through a series of chromatography steps, such as affinity and size-exclusion chromatography, to obtain a highly pure and concentrated protein solution.

  • Crystallization:

    • Purified this compound is concentrated to 5-10 mg/mL.

    • Crystallization screening is performed using the vapor diffusion method (hanging or sitting drop).[10][11]

    • A common crystallization condition for this compound involves using 2-methyl-2,4-pentanediol and CaCl2 as precipitants.[10]

    • For co-crystallization with ligands, the purified protein is incubated with a molar excess of the chitooligosaccharide prior to setting up the crystallization trials.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.[12]

    • The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.[[“]]

    • The model is then refined against the experimental data to yield the final atomic coordinates.[[“]]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution structure of the this compound domain and for mapping its ligand-binding site.[3]

Methodology:

  • Sample Preparation:

    • Uniformly 15N- and/or 13C-labeled this compound domain is produced by growing the expression host in a minimal medium containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources.

    • The purified labeled protein is buffer-exchanged into an NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.0) containing 10% D2O.

  • NMR Titration for Binding Affinity:

    • A series of 2D 1H-15N HSQC spectra are recorded on the 15N-labeled protein upon gradual addition of the chitooligosaccharide ligand.[6]

    • Chemical shift perturbations of specific amino acid residues upon ligand binding are monitored.

    • The dissociation constant (Kd) is calculated by fitting the chemical shift changes as a function of ligand concentration to a binding isotherm.[13]

  • Structure Determination:

    • A suite of multidimensional NMR experiments (e.g., NOESY, TOCSY, HSQC) are performed on the labeled protein.

    • Distance restraints derived from NOESY spectra and dihedral angle restraints from chemical shifts are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.[3]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time kinetics of binding and the affinity of the interaction between the this compound domain and its ligands.[7][14]

Methodology:

  • Chip Preparation:

    • A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The purified this compound domain (ligand) is immobilized on the chip surface via amine coupling.

    • Remaining active sites on the chip are deactivated with ethanolamine.

  • Binding Analysis:

    • A series of concentrations of the chitooligosaccharide (analyte) in a suitable running buffer are injected over the sensor surface.[15]

    • The association (kon) and dissociation (koff) rates are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • The dissociation constant (Kd) is calculated from the ratio of the rate constants (koff/kon).

Role in Signaling Pathways and Biological Function

The primary biological function of the this compound domain is in plant defense against fungal pathogens.[16] By binding to chitin on the surface of fungal hyphae, this compound and this compound-like proteins can inhibit fungal growth.[4] This interaction is a key component of the plant's innate immune system, where chitin acts as a Pathogen-Associated Molecular Pattern (PAMP).

The recognition of chitin by this compound-like domains of cell surface Pattern Recognition Receptors (PRRs) can trigger a downstream signaling cascade, leading to the activation of plant defense responses.[4][17] This process, known as PAMP-Triggered Immunity (PTI), involves a series of molecular events designed to thwart the invading pathogen.

This compound-Mediated Plant Defense Signaling Pathway

The following diagram illustrates a putative signaling pathway initiated by the binding of chitin to a receptor containing a this compound-like domain.

Hevein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitin Chitin (Fungal PAMP) PRR Pattern Recognition Receptor (with this compound-like domain) Chitin->PRR Binding CoReceptor Co-Receptor (e.g., BAK1) PRR->CoReceptor Association RLCK Receptor-Like Cytoplasmic Kinase CoReceptor->RLCK Phosphorylation MAPK_cascade MAPK Cascade RLCK->MAPK_cascade Activation ROS Reactive Oxygen Species (ROS) Burst RLCK->ROS Activation TFs Transcription Factors MAPK_cascade->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes Induction

This compound-mediated plant defense signaling pathway.
Experimental Workflow for Studying this compound-Ligand Interactions

The following diagram outlines a typical experimental workflow for characterizing the interaction between the this compound domain and a potential ligand.

Experimental_Workflow start Start: Hypothesis (this compound binds Ligand X) protein_prep This compound Domain Expression & Purification start->protein_prep ligand_prep Ligand X Synthesis/Purchase start->ligand_prep binding_assay Initial Binding Screen (e.g., ELISA, Dot Blot) protein_prep->binding_assay ligand_prep->binding_assay no_binding No Binding (End) binding_assay->no_binding No binding_detected Binding Detected binding_assay->binding_detected Yes quantification Quantitative Analysis binding_detected->quantification spr SPR (Kinetics & Affinity) quantification->spr itc ITC (Thermodynamics) quantification->itc nmr NMR Titration (Affinity & Site Mapping) quantification->nmr structural_studies Structural Characterization spr->structural_studies itc->structural_studies nmr->structural_studies xtal X-ray Crystallography (Complex Structure) structural_studies->xtal nmr_struct NMR Spectroscopy (Solution Structure) structural_studies->nmr_struct publication Publication/ Further Development xtal->publication nmr_struct->publication

Workflow for this compound-ligand interaction studies.

Implications for Drug Development

The specificity of the this compound domain for chitin makes it a valuable tool in various biotechnological and pharmaceutical applications. Its antifungal properties are of particular interest for the development of novel antifungal agents.[18] Furthermore, engineered this compound domains can be used as specific probes for detecting chitin in various biological contexts. The structural and functional insights gained from studying the this compound domain can also inform the design of small molecules that mimic its binding properties, potentially leading to new therapeutic strategies against fungal infections.

In addition to its role in plant defense, this compound-like domains are also recognized as allergens, particularly in the context of latex-fruit syndrome.[19] Understanding the structural basis of IgE binding to these domains is crucial for the diagnosis and management of these allergies.

Conclusion

The this compound domain serves as a paradigm for understanding the principles of protein-carbohydrate recognition. Its well-defined structure, tractable size, and significant biological roles make it an ideal model system for researchers in structural biology, biochemistry, and immunology. For professionals in drug development, the this compound domain offers a promising scaffold for the design of novel antifungal therapeutics and diagnostic tools. The continued exploration of this fascinating protein domain is poised to yield further insights into fundamental biological processes and open new avenues for therapeutic intervention.

References

Methodological & Application

Application Note: A Detailed Protocol for the Purification of Native Hevein from Hevea brasiliensis Latex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hevein is a small, 4.7 kDa chitin-binding protein found abundantly in the latex of the rubber tree, Hevea brasiliensis.[1][2] It is of significant interest due to its antifungal properties and its role as a major latex allergen.[1][2] This application note provides a comprehensive, step-by-step protocol for the purification of native this compound from latex C-serum. The protocol employs a multi-step strategy involving ammonium (B1175870) sulfate (B86663) precipitation followed by sequential ion-exchange and size-exclusion chromatography to achieve high purity. This document is intended to guide researchers in obtaining purified native this compound for downstream applications in drug development and scientific research.

Introduction

Natural rubber latex is a complex cytoplasmic fluid containing a mixture of organic molecules, salts, and numerous proteins.[3] Among these, this compound is a prominent low-molecular-weight protein.[1] The purification of this compound is essential for studying its biological activities, understanding its role in latex allergy, and exploring its potential as a therapeutic agent. The following protocol details a robust and reproducible method for isolating this compound in its native state. The workflow begins with the separation of the protein-rich serum from whole latex, followed by selective protein precipitation and high-resolution chromatographic techniques.

Experimental Workflow

The purification strategy is designed to systematically enrich for this compound while removing other latex proteins and contaminants. The process involves initial clarification and concentration steps, followed by two chromatographic stages that separate proteins based on charge and size, respectively.

PurificationWorkflow Start Fresh Hevea brasiliensis Latex Centrifugation Step 1: Preparation of Latex Serum (Centrifugation at 25,000 x g, 4°C) Start->Centrifugation Supernatant C-Serum (Aqueous Phase) Centrifugation->Supernatant Collect Supernatant AmmoniumSulfate Step 2: Ammonium Sulfate Precipitation (40-80% Saturation) Supernatant->AmmoniumSulfate PelletCent Centrifugation to collect precipitate AmmoniumSulfate->PelletCent Resuspend Resuspend Pellet & Dialyze (Buffer Exchange) PelletCent->Resuspend Dissolve Pellet IEC Step 3: Anion-Exchange Chromatography (DEAE-Sepharose Column) Resuspend->IEC SEC Step 4: Size-Exclusion Chromatography (Sephadex G-50 or similar) IEC->SEC Pool this compound-containing fractions FinalProduct Purified Native this compound SEC->FinalProduct Pool purest fractions

Caption: Experimental workflow for the purification of native this compound.

Detailed Experimental Protocols

Step 1: Preparation of Latex Serum (C-Serum)

This initial step separates the protein-rich aqueous phase (C-serum) from rubber particles and other organelles like lutoids.[3][4]

  • Collection: Collect fresh latex from Hevea brasiliensis in a chilled container. To prevent coagulation, add ammonia (B1221849) to a final concentration of 0.5% (v/v).

  • Dilution: Dilute the latex 1:1 with cold collection buffer (50 mM Sodium Phosphate, pH 7.2, 2 mM EDTA).[3]

  • Centrifugation: Transfer the diluted latex to centrifuge tubes and centrifuge at 25,825 x g for 60 minutes at 4°C.[3]

  • Fraction Collection: After centrifugation, three distinct layers will be visible.[4]

    • Top Layer: A solid, white layer of rubber particles.

    • Middle Layer (C-Serum): The clear to slightly yellowish aqueous supernatant.

    • Bottom Pellet (B-Serum): A dense pellet containing lutoid bodies.

  • Harvesting: Carefully collect the middle C-serum layer using a syringe or by decanting, avoiding disturbance of the other two layers. Filter the collected serum through a 0.45 µm filter to remove any remaining particulates.[5]

Step 2: Ammonium Sulfate Precipitation

Ammonium sulfate precipitation is used to concentrate the proteins from the dilute C-serum and achieve an initial degree of purification by "salting out".[6][7][8]

  • Initial Saturation: Place the C-serum in a beaker on a magnetic stirrer at 4°C. While stirring gently, slowly add solid ammonium sulfate to achieve 40% saturation. (Refer to standard tables for the amount of ammonium sulfate to add).[7][9] Stir for 1 hour.

  • Removal of Precipitate: Centrifuge the solution at 15,000 x g for 30 minutes at 4°C. Discard the pellet, which contains unwanted precipitated proteins.

  • Final Saturation: Transfer the supernatant to a new beaker and continue adding solid ammonium sulfate slowly to reach 80% saturation. Stir gently for at least 4 hours or overnight at 4°C.

  • Collect Protein Pellet: Collect the precipitated protein by centrifugation at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.

  • Resuspension and Dialysis: Resuspend the protein pellet in a minimal volume of Anion-Exchange Buffer A (20 mM Tris-HCl, pH 8.0). Transfer the resuspended protein solution to a dialysis bag (e.g., 3 kDa MWCO) and dialyze extensively against Anion-Exchange Buffer A at 4°C to remove excess ammonium sulfate.[5] Change the buffer 2-3 times.

Step 3: Anion-Exchange Chromatography (AEX)

This step separates proteins based on their net negative charge at the operating pH.[10][11] A DEAE (diethylaminoethyl) matrix is a suitable weak anion exchanger for this purpose.[2][11]

  • Sample Preparation: After dialysis, centrifuge the sample at 10,000 x g for 15 minutes to remove any insoluble material.

  • Column Equilibration: Equilibrate a DEAE-Sepharose column with 5-10 column volumes (CVs) of Anion-Exchange Buffer A (20 mM Tris-HCl, pH 8.0).

  • Sample Loading: Load the clarified sample onto the equilibrated column.

  • Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound proteins.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Anion-Exchange Buffer B (20 mM Tris-HCl, pH 8.0, 1 M NaCl) over 10-20 CVs.

  • Fraction Analysis: Collect fractions and analyze them for the presence of this compound using SDS-PAGE. Since this compound is a 4.7 kDa protein, it will appear as a low-molecular-weight band. Pool the fractions containing the highest concentration of the target protein.

Step 4: Size-Exclusion Chromatography (SEC)

Also known as gel filtration, this final polishing step separates molecules based on their hydrodynamic radius.[12][13] It is effective for removing remaining protein contaminants of different sizes and for buffer exchange.[12]

  • Sample Concentration: Concentrate the pooled fractions from the AEX step using an appropriate ultrafiltration device (e.g., 3 kDa MWCO spin concentrator).

  • Column Equilibration: Equilibrate a size-exclusion column (e.g., Sephadex G-50 or Superdex 75) with 2-3 CVs of the final storage buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Loading: Load the concentrated sample onto the column. The sample volume should ideally be less than 2-4% of the total column volume for optimal resolution.[14]

  • Elution: Elute the sample isocratically with the storage buffer at a constant flow rate.

  • Fraction Analysis: Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing pure this compound.

Data Presentation: Purification Summary

A purification table is crucial for evaluating the effectiveness of each step.[15] The following table presents illustrative data for a typical purification of this compound from 100 mL of latex C-serum.

Purification StepTotal Volume (mL)Total Protein (mg)Specific Activity* (Units/mg)Yield (%)Purification (Fold)
1. C-Serum 100150101001.0
2. (NH₄)₂SO₄ Precipitate 106022882.2
3. Anion-Exchange 151295769.5
4. Size-Exclusion 87.51457214.5

*Note: "Specific Activity" is used here as a measure of purity. In the absence of a standard enzymatic assay for this compound, this can be determined by quantitative methods such as densitometry of the this compound band on an SDS-PAGE gel, or by an ELISA assay.[15] Values are representative and will vary.

Calculations for the table: [16][17]

  • Total Protein: Protein concentration (mg/mL) x Total Volume (mL).

  • Total Activity: Specific Activity (Units/mg) x Total Protein (mg).

  • Specific Activity: Total Activity / Total Protein.

  • Yield (%): (Total Activity at current step / Total Activity of C-Serum) x 100.

  • Purification (Fold): (Specific Activity at current step / Specific Activity of C-Serum).

References

Recombinant Expression and Purification of Hevein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the recombinant expression and purification of hevein, a small, cysteine-rich, chitin-binding protein with significant potential in various research and therapeutic applications.

Introduction

This compound, originally isolated from the latex of the rubber tree (Hevea brasiliensis), is a 43-amino acid protein characterized by its high affinity for chitin (B13524).[1] This property underlies its role in plant defense against fungal pathogens and has made it a subject of interest for its potential antifungal and lectin-like activities. Furthermore, this compound is a known major allergen in latex, and its study is crucial for understanding and managing latex allergies.[2] The ability to produce high-purity, recombinant this compound is essential for a wide range of applications, from structural and functional studies to the development of novel diagnostics and therapeutics.

This document outlines protocols for the expression of recombinant this compound in two commonly used systems: Escherichia coli and Pichia pastoris. It also provides a detailed methodology for its purification using affinity chromatography.

Expression Systems for Recombinant this compound

The choice of an expression system is critical for obtaining functional, high-quality recombinant protein. Both prokaryotic (E. coli) and eukaryotic (Pichia pastoris) systems offer distinct advantages for the production of this compound.

Escherichia coli is a well-established, cost-effective, and rapid system for producing non-glycosylated proteins. It is particularly suitable for small proteins like this compound, where post-translational modifications are not essential for its primary chitin-binding function. To enhance solubility and facilitate purification, this compound can be expressed as a fusion protein with a highly soluble partner, such as Maltose-Binding Protein (MBP).

Pichia pastoris , a methylotrophic yeast, is an excellent eukaryotic host for producing secreted proteins. This system allows for proper protein folding and disulfide bond formation, which is crucial for the stability and activity of cysteine-rich proteins like this compound. The secretion of this compound into the culture medium simplifies downstream purification.

Data Presentation: Illustrative Yield and Purity

The following tables summarize illustrative quantitative data for the expression and purification of recombinant this compound. These values are representative of typical yields for small, secreted, or soluble proteins in these systems and should be considered as a starting point for process optimization.

Table 1: Illustrative Expression Yield of Recombinant this compound

Expression SystemVectorHost StrainTypical Yield (mg/L of culture)
E. colipMALBL21(DE3)10 - 50
Pichia pastorispPICZαX-3350 - 200

Table 2: Illustrative Purification Summary for Recombinant this compound

Purification StepTotal Protein (mg)This compound (mg)Purity (%)
Clarified Lysate (E. coli)500255
Chitin Affinity Chromatography3022>90
Final Purified Protein2019>95
------------
Concentrated Supernatant (P. pastoris)20010050
Chitin Affinity Chromatography11095>90
Final Purified Protein8582>95

Experimental Protocols

Protocol 1: Recombinant Expression of this compound in E. coli as an MBP-Fusion Protein

This protocol is adapted from methodologies used for expressing chitin-binding proteins in E. coli.

1. Gene Cloning and Vector Construction:

  • Synthesize the gene encoding the 43-amino acid mature this compound sequence, with codon optimization for E. coli.
  • Clone the synthesized gene into the pMAL vector, which allows for the expression of this compound as a fusion protein with an N-terminal Maltose-Binding Protein (MBP) tag. This enhances solubility and provides an initial purification handle.

2. Transformation:

  • Transform the pMAL-hevein construct into a suitable E. coli expression strain, such as BL21(DE3).
  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.

3. Expression:

  • Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.1.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.3 mM.
  • Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C to promote proper folding.

4. Cell Harvesting:

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Recombinant Expression of Secreted this compound in Pichia pastoris

This protocol outlines the expression of this compound using the methanol-inducible AOX1 promoter in P. pastoris.

1. Gene Cloning and Vector Construction:

  • Synthesize the this compound gene with codon optimization for P. pastoris.
  • Clone the gene into the pPICZα A vector, in-frame with the α-factor secretion signal. This directs the expressed this compound into the culture medium.

2. Transformation and Screening:

  • Linearize the pPICZα-hevein plasmid and transform it into P. pastoris strain X-33 by electroporation.
  • Select for positive transformants on YPDS plates containing Zeocin.
  • Screen multiple colonies for the highest expression levels via small-scale induction trials.

3. Expression:

  • Inoculate a high-expressing colony into 50 mL of BMGY medium and grow at 30°C with shaking until the culture is dense.
  • Inoculate 1 L of BMGY in a baffled flask with the starter culture to an OD600 of 2-5.
  • Grow at 30°C with vigorous shaking for approximately 24 hours.
  • To induce expression, pellet the cells by centrifugation and resuspend in 200 mL of BMMY medium (containing 0.5% methanol).
  • Continue to incubate at 30°C with shaking. Add methanol (B129727) to a final concentration of 0.5% every 24 hours for 3-4 days to maintain induction.

4. Supernatant Collection:

  • After the induction period, pellet the yeast cells by centrifugation at 8,000 x g for 20 minutes at 4°C.
  • Carefully collect the supernatant, which contains the secreted recombinant this compound. The supernatant can be concentrated using tangential flow filtration or ammonium (B1175870) sulfate (B86663) precipitation before purification.

Protocol 3: Purification of Recombinant this compound using Chitin Affinity Chromatography

This protocol is applicable to this compound expressed in both E. coli (after cell lysis) and P. pastoris (from the concentrated supernatant).

1. Preparation of Cell Lysate (for E. coli):

  • Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM EDTA, and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

2. Chitin Affinity Chromatography:

  • Equilibrate a chitin column with 5-10 column volumes of Binding Buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl).
  • Load the clarified E. coli lysate or the concentrated P. pastoris supernatant onto the column.
  • Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins.
  • Elute the bound this compound with Elution Buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl) containing a competitive ligand, such as 50 mM N-acetylglucosamine, or by using a low pH buffer (e.g., 50 mM glycine, pH 2.5), followed by immediate neutralization.

3. Buffer Exchange and Concentration:

  • Pool the eluted fractions containing pure this compound.
  • Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) and concentrate the protein using an appropriate centrifugal filter device.

4. Purity and Integrity Analysis:

  • Assess the purity of the final protein sample by SDS-PAGE.
  • Confirm the identity of the protein by Western blot analysis using an anti-hevein antibody or by mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Recombinant this compound Production

Recombinant_Hevein_Workflow cluster_expression Expression cluster_purification Purification start Gene Synthesis (Codon Optimized) cloning Cloning into Expression Vector start->cloning transformation Transformation into Host Cells cloning->transformation culture Cell Culture & Induction transformation->culture harvest Harvesting culture->harvest lysis Cell Lysis (E. coli) harvest->lysis E. coli supernatant Supernatant Concentration (P. pastoris) harvest->supernatant P. pastoris chromatography Chitin Affinity Chromatography lysis->chromatography supernatant->chromatography analysis Purity Analysis (SDS-PAGE) chromatography->analysis final_protein Purified this compound analysis->final_protein

Caption: A generalized workflow for the recombinant expression and purification of this compound.

This compound in Plant Defense Signaling

This compound and this compound-like proteins are involved in plant defense responses, which are often mediated by complex signaling pathways involving phytohormones like jasmonic acid (JA) and ethylene (B1197577) (ET).

Plant_Defense_Signaling cluster_perception Signal Perception cluster_signaling Hormonal Signaling Cascade cluster_response Defense Response pathogen Pathogen Attack (e.g., Fungi) receptor Cell Surface Receptors pathogen->receptor wounding Wounding wounding->receptor ja_pathway Jasmonic Acid (JA) Pathway receptor->ja_pathway et_pathway Ethylene (ET) Pathway receptor->et_pathway crosstalk JA/ET Crosstalk ja_pathway->crosstalk et_pathway->crosstalk transcription_factors Activation of Transcription Factors (e.g., ERF1) crosstalk->transcription_factors defense_genes Expression of Defense Genes transcription_factors->defense_genes This compound This compound & this compound-like Proteins defense_genes->this compound other_pr Other Pathogenesis- Related (PR) Proteins defense_genes->other_pr antifungal Antifungal Activity & Cell Wall Reinforcement This compound->antifungal other_pr->antifungal

Caption: A simplified model of the JA/ET-mediated plant defense signaling pathway.

References

Quantitative Analysis of Hevein: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hevein is a small, cysteine-rich protein belonging to the family of chitin-binding lectins, first identified in the latex of the rubber tree (Hevea brasiliensis).[1][2] It is a key component of the plant's defense mechanism against fungal pathogens due to its ability to bind to chitin (B13524), a major component of fungal cell walls.[2][3] Beyond its role in plant immunity, this compound is also recognized as a major allergen in latex, contributing to latex-fruit syndrome. This document provides detailed application notes and experimental protocols for the accurate quantification of this compound in various samples, which is crucial for research in plant pathology, allergy diagnostics, and drug development.

Methods for this compound Quantification

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common and effective methods include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific immunoassay used for detecting and quantifying proteins. A sandwich ELISA is the recommended format for this compound quantification.

Principle: In a sandwich ELISA, a capture antibody specific to this compound is coated onto the wells of a microplate. The sample containing this compound is added, and the protein is captured by the antibody. After washing, a detection antibody, also specific to this compound but binding to a different epitope, is added. This detection antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP). A substrate is then added, which is converted by the enzyme into a detectable signal (e.g., color change). The intensity of the signal is proportional to the concentration of this compound in the sample.

Experimental Workflow for this compound ELISA:

This compound ELISA Workflow start Start coat Coat microplate wells with anti-Hevein capture antibody start->coat wash1 Wash wells coat->wash1 block Block wells to prevent non-specific binding wash1->block wash2 Wash wells block->wash2 add_sample Add standards and samples containing this compound wash2->add_sample incubate1 Incubate add_sample->incubate1 wash3 Wash wells incubate1->wash3 add_detection_ab Add HRP-conjugated anti-Hevein detection antibody wash3->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash4 Wash wells incubate2->wash4 add_substrate Add TMB substrate wash4->add_substrate incubate3 Incubate in dark add_substrate->incubate3 add_stop Add stop solution incubate3->add_stop read Read absorbance at 450 nm add_stop->read analyze Analyze data and calculate this compound concentration read->analyze end End analyze->end

Caption: Workflow for the quantification of this compound using a sandwich ELISA.

Protocol for this compound Sandwich ELISA:

  • Coating: Dilute the anti-Hevein capture antibody to a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample and Standard Incubation: Prepare a standard curve by making serial dilutions of a known concentration of purified this compound protein in sample diluent (e.g., blocking buffer). Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Dilute the HRP-conjugated anti-Hevein detection antibody to its optimal concentration in sample diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well to stop the reaction. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Data Presentation: ELISA

ParameterTypical ValueReference
Limit of Detection (LOD)5 ng/mL[4][5]
Limit of Quantification (LOQ)15 ng/mL[4][5]
Linearity Range15 - 1000 ng/mL[4][5]
Intra-assay Precision (%CV)< 10%[1]
Inter-assay Precision (%CV)< 15%[1]
Recovery85 - 115%[6]
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation, identification, and quantification of proteins.

Principle: RP-HPLC separates proteins based on their hydrophobicity. The sample is injected into a column packed with a non-polar stationary phase (e.g., C8 or C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the proteins. A gradient of increasing organic solvent concentration is applied, causing more hydrophobic proteins to elute later than less hydrophobic ones. The eluted proteins are detected by a UV detector, and the area under the peak is proportional to the concentration of the protein.

Experimental Workflow for this compound RP-HPLC:

This compound RP-HPLC Workflow start Start prep_sample Prepare sample (e.g., extraction, filtration) start->prep_sample prep_hplc Prepare HPLC system (mobile phases, column equilibration) prep_sample->prep_hplc inject Inject sample onto RP-HPLC column prep_hplc->inject separate Separate proteins using a gradient of organic solvent inject->separate detect Detect this compound using a UV detector (e.g., 214 nm) separate->detect integrate Integrate peak area detect->integrate quantify Quantify this compound using a standard curve integrate->quantify end End quantify->end

Caption: Workflow for the quantification of this compound using RP-HPLC.

Protocol for this compound RP-HPLC:

  • Sample Preparation: Extract proteins from the sample matrix using a suitable buffer. Centrifuge to remove debris and filter the supernatant through a 0.22 µm filter.

  • HPLC System and Column:

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm or 280 nm.

    • Column Temperature: 30-40°C.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10-15 minutes.

    • Inject 20-100 µL of the prepared sample.

    • Run a linear gradient from 5% to 70% Mobile Phase B over 30-40 minutes.

    • Increase to 95% Mobile Phase B over 5 minutes and hold for 5 minutes to wash the column.

    • Return to initial conditions (5% Mobile Phase B) over 5 minutes and re-equilibrate for 10-15 minutes before the next injection.

  • Standard Curve: Prepare a series of this compound standards of known concentrations and inject them under the same conditions to generate a standard curve of peak area versus concentration.

  • Data Analysis: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Integrate the peak area and calculate the concentration of this compound using the standard curve.

Data Presentation: HPLC

ParameterTypical ValueReference
Limit of Detection (LOD)< 8 mg/L[7][8]
Limit of Quantification (LOQ)< 24 mg/L[7][8]
Linearity Range (R²)≥ 0.999[9]
Precision (%RSD)< 2%[7]
Accuracy/Recovery95 - 105%[7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest specificity and sensitivity for protein quantification, especially in complex matrices.

Principle: This method involves digesting the protein into smaller peptides using a protease like trypsin. The resulting peptides are separated by reversed-phase liquid chromatography and then introduced into a mass spectrometer. In the mass spectrometer, specific peptides derived from this compound (proteotypic peptides) are selected (MS1), fragmented (MS2), and the resulting fragment ions are detected. Quantification is achieved by measuring the intensity of specific fragment ions, often using a stable isotope-labeled (SIL) internal standard.

Experimental Workflow for this compound LC-MS/MS:

This compound LC-MSMS Workflow start Start extract Extract proteins from sample start->extract spike Spike with stable isotope-labeled This compound internal standard extract->spike digest Digest with trypsin to generate peptides spike->digest separate Separate peptides by RP-nanoLC digest->separate ionize Ionize peptides by electrospray ionization (ESI) separate->ionize ms1 Select precursor ion (proteotypic peptide) in MS1 ionize->ms1 fragment Fragment precursor ion in collision cell ms1->fragment ms2 Detect fragment ions in MS2 fragment->ms2 quantify Quantify by comparing peak areas of endogenous and labeled peptides ms2->quantify end End quantify->end

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Protocol for this compound LC-MS/MS:

  • Sample Preparation and Digestion:

    • Extract proteins from the sample.

    • Add a known amount of a stable isotope-labeled this compound protein or a proteotypic peptide as an internal standard.[5][10]

    • Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).

    • Digest the proteins with trypsin overnight at 37°C.

    • Clean up the resulting peptide mixture using a solid-phase extraction (SPE) C18 cartridge.

  • LC-MS/MS Analysis:

    • LC System: Use a nano-flow HPLC system with a C18 column.

    • Mobile Phases: Similar to HPLC, using formic acid instead of TFA is common for better MS compatibility.

    • Gradient: A shallow gradient of increasing acetonitrile is used to separate the complex peptide mixture.

    • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) is used.

    • Acquisition Method: Develop a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) method targeting a few proteotypic peptides of this compound and their corresponding fragment ions.

  • Data Analysis:

    • Identify and integrate the peak areas for the transitions of both the endogenous this compound peptides and the stable isotope-labeled internal standard peptides.

    • Calculate the ratio of the peak areas.

    • Determine the concentration of this compound in the sample using a calibration curve prepared with known concentrations of this compound and the internal standard.

Data Presentation: LC-MS/MS

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 10 ng/mL[11]
Limit of Quantification (LOQ)0.5 - 25 ng/mL[11]
Linearity Range3-4 orders of magnitude[11]
Precision (%RSD)< 15%[9]
Accuracy/Recovery85 - 115%[9]

This compound Signaling Pathway in Plant Defense

This compound is a pathogenesis-related (PR) protein, and its expression is induced in response to pathogen attack and wounding.[12][13] This induction is primarily mediated by the jasmonic acid (JA) signaling pathway. This compound, being a chitin-binding protein, plays a direct role in plant defense by interacting with fungal cell walls.[2][3] The perception of chitin fragments released from fungi by plant cell surface receptors triggers a signaling cascade that leads to the activation of defense responses, including the expression of genes encoding proteins like this compound.

This compound Induction and Action in Plant Defense:

This compound Signaling Pathway cluster_pathogen Pathogen Interaction cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_defense Defense Response pathogen Fungal Pathogen chitin Chitin Fragments (PAMP) pathogen->chitin Release receptor Chitin Receptor (e.g., CERK1 - LysM-RLK) chitin->receptor Binds mapk MAPK Cascade receptor->mapk Activates ja_biosynthesis Jasmonic Acid (JA) Biosynthesis mapk->ja_biosynthesis Induces coi1 COI1 ja_biosynthesis->coi1 JA-Ile binds to jaz JAZ Repressor coi1->jaz Promotes degradation of myc2 MYC2 (Transcription Factor) jaz->myc2 Represses hevein_gene This compound Gene (PR-4) myc2->hevein_gene Activates transcription of hevein_protein This compound Protein hevein_gene->hevein_protein Translation antifungal Antifungal Activity (Chitin Binding) hevein_protein->antifungal Mediates

Caption: Simplified signaling pathway of this compound induction and function in plant defense.

Description of the Signaling Pathway:

  • Pathogen Recognition: During a fungal attack, chitin fragments from the fungal cell wall act as Pathogen-Associated Molecular Patterns (PAMPs).[14][15]

  • Receptor Binding: These chitin fragments are recognized by LysM-containing receptor-like kinases (LysM-RLKs), such as CERK1, on the plant cell surface.[16]

  • Signal Transduction: This recognition activates downstream signaling cascades, including a Mitogen-Activated Protein Kinase (MAPK) cascade.

  • Hormone Signaling: The signal transduction pathway leads to the biosynthesis of the plant hormone jasmonic acid (JA).[15]

  • Derepression of Transcription: In the nucleus, the bioactive form of JA (JA-isoleucine) binds to its receptor, COI1. This complex then targets JAZ repressor proteins for degradation.[12]

  • Gene Expression: The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes, including the gene encoding this compound (a PR-4 family protein).[12]

  • Defense Response: The translated this compound protein is secreted and can directly bind to the chitin of invading fungi, inhibiting their growth and contributing to the overall defense response of the plant.[2][3]

References

Application Note & Protocol: In Vitro Antifungal Assay for Hevein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hevein is a small, monomeric chitin-binding protein (4.7 kDa) originally isolated from the latex of the rubber tree (Hevea brasiliensis)[1][2]. It belongs to a family of plant defense proteins and exhibits potent antifungal activity against a range of filamentous fungi by binding to chitin (B13524), a key structural component of fungal cell walls[3][4]. This interaction is believed to inhibit hyphal growth and elongation, making this compound and this compound-like peptides promising candidates for the development of novel antifungal agents[4]. This document provides a comprehensive protocol for the purification of this compound and the subsequent in vitro assessment of its antifungal activity using a microbroth dilution method to determine its Minimum Inhibitory Concentration (MIC).

I. This compound Purification Protocol (Affinity Chromatography)

A prerequisite for an accurate antifungal assay is the use of pure protein. This compound can be efficiently purified from Hevea brasiliensis latex using chitin affinity chromatography.

Principle: this compound's high affinity for chitin is exploited for its purification. A crude protein extract is passed through a chitin column. This compound binds to the chitin matrix while other proteins are washed away. The bound this compound is then eluted using a competitive binder or a change in pH[1].

Materials:

  • Freeze-dried "bottom fraction" of Hevea brasiliensis latex[1]

  • Extraction Buffer: 50 mM Acetic Acid, 0.2 M NaCl, 10 mM Thiourea[1]

  • 1 N NaOH

  • Chitin column/resin[1][5]

  • Wash Buffer: 0.2 M NaCl[1]

  • Elution Buffer: 0.5 M Acetic Acid[1]

  • Spectrophotometer and centrifuges

Protocol:

  • Extraction: Extract the lyophilized latex bottom fraction in Extraction Buffer. Adjust the pH to 4.0 with 1 N NaOH and centrifuge to pellet insoluble material[1].

  • Column Preparation: Equilibrate the chitin column with at least 10 column volumes of Wash Buffer[5].

  • Loading: Load the supernatant from the extraction step onto the equilibrated chitin column at a flow rate of 0.5-1 mL/min[1][5].

  • Washing: Wash the column extensively with Wash Buffer until the absorbance at 280 nm (A280) of the flow-through is below 0.01, ensuring the removal of all non-specifically bound proteins[1].

  • Elution: Elute the bound this compound from the chitin column using the Elution Buffer[1]. Collect fractions and monitor the protein concentration by measuring A280.

  • Purity Check: Analyze the eluted fractions for purity using SDS-PAGE. Pure this compound should appear as a single band at approximately 4.7 kDa[6].

  • Buffer Exchange: Dialyze the purified this compound fractions against a suitable buffer for the antifungal assay (e.g., sterile distilled water or Potato Dextrose Broth) and determine the final protein concentration.

II. In Vitro Antifungal Assay Protocol (Microbroth Dilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of purified this compound against a target filamentous fungus using a 96-well plate format.

Principle: The fungus is exposed to serial dilutions of this compound in a liquid growth medium. Fungal growth is measured after a set incubation period, typically by spectrophotometry (optical density). The MIC is the lowest concentration of this compound that visibly inhibits fungal growth[7].

Materials and Reagents:

  • Purified this compound stock solution (known concentration)

  • Fungal species (e.g., Fusarium oxysporum, Alternaria alternata, Trichoderma hamatum)[1][8]

  • Potato Dextrose Broth (PDB), sterile[1]

  • Positive Control: A known commercial fungicide (e.g., Tebuconazole)[3]

  • Negative Control: Sterile distilled water or assay buffer

  • Sterile 96-well flat-bottom microplates[8]

  • Microplate reader (spectrophotometer)

  • Incubator (25-28°C)

  • Hemocytometer or spectrophotometer for spore counting

Experimental Protocol:

  • Fungal Spore Suspension Preparation:

    • Grow the fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar) at 25°C until sufficient sporulation is observed (typically 4-7 days)[8].

    • Harvest spores by gently scraping the surface of the agar (B569324) with a sterile loop and suspending them in sterile PDB[8].

    • To break up spore clumps, sonicate the suspension briefly (e.g., 50 W for 1 min)[1].

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1 x 10⁵ spores/mL using a hemocytometer or by correlating optical density to spore counts[1][8].

  • Microplate Setup (96-well plate):

    • Add 100 µL of sterile PDB to all wells except for the first column.

    • In the first column (e.g., column 12), add 200 µL of the this compound stock solution at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11, mixing well, and repeating this process across the plate to column 3. Discard 100 µL from the final dilution column (column 3) to ensure all wells have 100 µL. This creates a gradient of this compound concentrations.

    • Controls:

      • Growth Control (Negative): Column 2 should contain 100 µL of PDB only (no this compound). This will show maximum fungal growth.

      • Sterility Control (Blank): Column 1 should contain 200 µL of PDB only (no this compound, no spores). This is used to blank the microplate reader.

      • Positive Control: If desired, a separate row or plate can be set up with a known fungicide instead of this compound to confirm fungal susceptibility.

  • Inoculation:

    • Add 100 µL of the prepared fungal spore suspension (1 x 10⁵ spores/mL) to all wells from columns 2 through 12. Do not add spores to the sterility control wells (column 1).

    • The final volume in each test well will be 200 µL, and the final spore concentration will be 0.5 x 10⁵ spores/mL.

  • Incubation:

    • Seal the plate with a sterile, breathable membrane or place it in a humidified chamber to prevent evaporation.

    • Incubate the plate at 25°C for 24-72 hours, depending on the growth rate of the fungus[8].

  • Quantification of Fungal Growth:

    • Visual Assessment: Observe the wells for turbidity. The MIC is the lowest this compound concentration where no visible growth (no turbidity) is observed.

    • Spectrophotometry: Measure the optical density (OD) at 600 nm using a microplate reader. Blank the reader using the sterility control wells[9].

    • Microscopy (Optional): Examine a small aliquot from the wells under a microscope to observe effects on hyphal morphology, such as stunted growth, excessive branching, or lysis at the hyphal tips[1].

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (OD_test - OD_blank) / (OD_growth - OD_blank)] x 100

    • The MIC is defined as the lowest concentration of this compound that causes ≥90% inhibition of fungal growth.

    • The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve[8].

Data Presentation

The antifungal activity of this compound and this compound-like peptides is often reported as IC₅₀ or as a percentage of growth inhibition at a specific concentration.

Fungal SpeciesThis compound/Hevein-like PeptideEffective Concentration (IC₅₀)Reference
Fusarium oxysporumChenotide cQ2 (this compound-like)~0.3 µM[7]
Rhizoctonia solaniChenotide cQ2 (this compound-like)~3 µM[7]
Curvularia lunataChenotide cQ2 (this compound-like)~5 µM[7]
Alternaria alternataChenotide cQ2 (this compound-like)~9 µM[7]
Trichoderma hamatumThis compound50% inhibition at ~50 µg/mL[1]
Botrytis cineraThis compound50% inhibition at ~150 µg/mL[1]

Visualizations

Experimental Workflow Diagram

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis p1 Purify this compound Protein (Affinity Chromatography) a1 Perform 2-fold Serial Dilutions of this compound p1->a1 p2 Prepare Fungal Spore Suspension (1x10^5 spores/mL) a3 Inoculate Wells with Spore Suspension p2->a3 a1->a3 a2 Prepare Growth & Sterility Controls a2->a3 i1 Incubate Plate (25°C, 24-72h) a3->i1 d1 Measure Optical Density (OD at 600nm) i1->d1 d2 Calculate % Inhibition & Determine MIC/IC50 d1->d2

Caption: Workflow for the in vitro microbroth dilution antifungal assay of this compound.

This compound's Proposed Mechanism of Action

Hevein_Mechanism This compound This compound Protein chitin Chitin in Fungal Cell Wall This compound->chitin Binds to inhibition Inhibition of Growth This compound->inhibition Leads to growth Hyphal Elongation & Fungal Growth chitin->growth Is essential for

Caption: Proposed antifungal mechanism of this compound via chitin binding.

References

Application Notes and Protocols for Hevein Purification using Chitin-Binding Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hevein is a small, cysteine-rich protein of approximately 4.7 kDa, abundantly found in the latex of the rubber tree, Hevea brasiliensis.[1] It is a member of the chitin-binding protein family and plays a crucial role in the plant's defense against fungal pathogens by binding to chitin (B13524), a major component of fungal cell walls.[2] Additionally, this compound is involved in the natural coagulation process of latex.[3][4][5] Its antifungal properties and potential role in biological processes make it a protein of interest for researchers in plant science, immunology, and drug development.

This document provides a detailed protocol for the purification of native this compound from Hevea brasiliensis latex using chitin-binding affinity chromatography. This technique leverages the specific interaction between this compound and chitin, allowing for a highly selective and efficient one-step purification process.

Principle of the Method

Affinity chromatography is a powerful technique for purifying a specific molecule from a complex mixture.[6][7] In this application, a chitin matrix is used as the stationary phase. When a crude protein extract from Hevea brasiliensis latex is passed through the chitin column, this compound, with its high affinity for chitin, binds to the matrix. Other proteins and components that do not have this affinity are washed away. The bound this compound is then eluted by changing the buffer conditions to disrupt the chitin-hevein interaction, resulting in a purified and concentrated this compound sample.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the purification of this compound using chitin-binding affinity chromatography. Note that the binding capacity, yield, and purity are estimates and may vary depending on the source of the latex and the specific experimental conditions.

Table 1: Chitin Column Specifications and Operating Parameters

ParameterValue
Stationary PhaseChitin Resin / Beads
Column Volume (CV)10 mL
Recommended Flow Rate0.5 - 1.0 mL/min
Binding Capacity*~1-2 mg this compound / mL resin
Maximum Operating PressureAs per manufacturer's instructions

*Binding capacity is an estimate for native this compound and should be determined empirically. The binding capacity of commercial chitin resin for a maltose-binding protein fusion is approximately 2 mg/mL.[8]

Table 2: Buffer Compositions

BufferCompositionpH
Equilibration/Binding Buffer20 mM Tris-HCl, 500 mM NaCl8.0
Wash Buffer20 mM Tris-HCl, 1 M NaCl8.0
Elution Buffer0.1 M Acetic Acid~2.8
Neutralization Buffer1 M Tris-HCl8.5
Regeneration Solution 10.3 M NaOH-
Regeneration Solution 21% SDS-
Storage Buffer20% Ethanol in Equilibration Buffer-

Table 3: Estimated Purification Yield and Purity

Purification StepTotal Protein (mg)This compound Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (Fold)
Crude Latex Serum1501500101001
Chitin Affinity Eluate513502709027

Note: The values presented are hypothetical and for illustrative purposes. Actual results will need to be determined through protein quantification and activity assays.

Experimental Protocols

Preparation of Crude this compound Extract from Hevea brasiliensis Latex
  • Latex Collection and Initial Processing : Freshly tapped Hevea brasiliensis latex is the starting material. To prevent premature coagulation, an anticoagulant can be added upon collection.

  • Centrifugation : The collected latex is centrifuged to separate it into three main fractions: a top layer of rubber particles, a clear intermediate C-serum, and a bottom pellet containing lutoids.[3] this compound is abundant in the C-serum and the lutoid fraction.

  • Preparation of C-serum : The C-serum, which contains a significant portion of the soluble proteins, can be carefully collected and used as the crude extract for chromatography.[3]

  • Lutoid Fraction Processing (Optional) : The lutoid pellet can be resuspended in a suitable buffer and lysed to release its protein content, including this compound. The lysate should then be clarified by centrifugation to remove insoluble debris.

  • Filtration : The crude protein extract (C-serum or clarified lutoid lysate) should be filtered through a 0.45 µm filter before loading onto the chromatography column.

Chitin-Binding Affinity Chromatography
  • Column Preparation :

    • Pack a chromatography column with the desired volume of chitin resin slurry (e.g., 20 mL of slurry for a 10 mL bed volume).

    • Equilibrate the column by washing with 5-10 column volumes (CV) of Equilibration/Binding Buffer.

  • Sample Loading :

    • Load the filtered crude this compound extract onto the equilibrated chitin column. A flow rate of 0.5-1.0 mL/min is recommended to ensure efficient binding.[1]

    • Collect the flow-through fraction for analysis by SDS-PAGE to assess the binding efficiency.

  • Washing :

    • Wash the column with at least 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.[1] A higher salt concentration in the wash buffer helps to reduce non-specific interactions.

    • Monitor the absorbance at 280 nm until it returns to baseline. Collect the wash fractions for analysis.

  • Elution :

    • Elute the bound this compound from the chitin column using the Elution Buffer (0.1 M Acetic Acid). Acetic acid has been shown to be effective in dissociating chitin-chitinase complexes in a competitive manner.

    • Collect the eluate in fractions (e.g., 1/3 of the column bed volume per fraction).

    • Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to preserve the biological activity of the this compound.

  • Analysis of Purified this compound :

    • Analyze the collected fractions for protein content using a protein assay (e.g., Bradford or BCA).

    • Assess the purity of the eluted this compound by SDS-PAGE.

    • Confirm the presence and activity of this compound using appropriate methods such as Western blotting or a chitin-binding assay.

Regeneration of the Chitin Column
  • After elution, wash the column with 3-5 CVs of Regeneration Solution 1 (0.3 M NaOH) or Regeneration Solution 2 (1% SDS).[1]

  • If using 1% SDS, perform this step at room temperature to prevent precipitation.

  • Wash the column extensively with 10-20 CVs of sterile, distilled water.

  • Re-equilibrate the column with 5-10 CVs of Equilibration/Binding Buffer.

  • For long-term storage, wash the column with Storage Buffer and store at 4°C. The chitin resin can typically be regenerated 4-5 times.[1]

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_chromatography Chitin Affinity Chromatography cluster_analysis Analysis start Hevea brasiliensis Latex centrifuge Centrifugation start->centrifuge c_serum Collect C-serum / Lutoid Fraction centrifuge->c_serum filtration Filter Crude Extract (0.45 µm) c_serum->filtration equilibration Equilibrate Chitin Column filtration->equilibration loading Load Sample equilibration->loading washing Wash with High Salt Buffer loading->washing elution Elute with 0.1 M Acetic Acid washing->elution neutralization Neutralize Eluted Fractions elution->neutralization analysis SDS-PAGE & Activity Assay neutralization->analysis purified_this compound Purified this compound analysis->purified_this compound

Caption: Experimental workflow for the purification of this compound.

hevein_coagulation cluster_interaction Binding and Aggregation This compound This compound glycoprotein 22 kDa Glycoprotein Receptor (on rubber particle surface) This compound->glycoprotein Binds to N-acetyl- D-glucosamine moiety rp Rubber Particle coagulation Latex Coagulation rp->coagulation Aggregation

Caption: this compound-mediated latex coagulation mechanism.

References

Application Notes & Protocols: Hevein as a Probe for Chitin Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), a polymer of β-(1,4)-linked N-acetylglucosamine, is a crucial structural component of fungal cell walls and the exoskeletons of arthropods.[1] Its unique presence in these organisms, and absence in vertebrates, makes it an excellent target for research, diagnostics, and the development of antifungal or insecticidal agents. Hevein, originally isolated from the latex of the rubber tree (Hevea brasiliensis), is a small, cysteine-rich protein with a well-characterized chitin-binding domain (CBD).[2][3][4] This specific affinity for chitin allows this compound and this compound-like proteins to be utilized as highly specific probes for the localization and visualization of chitin in various biological contexts.[5][6]

These application notes provide detailed protocols for the preparation and use of this compound-based probes for the fluorescent labeling of chitin, enabling researchers to study its distribution in fungal pathogens, insect tissues, and other biological samples.

Data Presentation: Chitin-Binding Affinities

The binding affinity of a probe is a critical parameter for its application. While this compound itself has a relatively weak affinity, other chitin-binding lectins with this compound-like domains exhibit a range of affinities. The dissociation constant (Kd) is a measure of this affinity, where a lower Kd indicates a stronger binding.

Lectin/ProteinSource OrganismDissociation Constant (Kd) for ChitotetraoseReference
This compoundHevea brasiliensis (Rubber Tree)~1 mM (relatively weak)[7]
LEL (Tomato Lectin)Solanum lycopersicum0.64 µM[7]
STL (Potato Lectin)Solanum tuberosum12 µM[7]
PWM (Pokeweed Mitogen)Phytolacca americana53 µM[7]
WGA (Wheat Germ Agglutinin)Triticum vulgarisHigh Affinity (Kd not specified for chitotetraose in source)[7]
UDA (Nettle Lectin)Urtica dioicaHigh Affinity (Kd not specified for chitotetraose in source)[7]

Experimental Protocols

Protocol 1: Expression and Purification of a Recombinant Chitin-Binding Domain (CBD) Probe

This protocol is adapted from methodologies developed for a SNAP-tag fusion of the Bacillus circulans Chitinase (B1577495) A1 CBD, which provides a robust and versatile system for fluorescent labeling.[5][8]

1. Expression of SNAP-CBD Fusion Protein: a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the SNAP-CBD fusion protein (e.g., pYZ205). b. Inoculate 500 mL of LB medium containing the appropriate antibiotic (e.g., 0.1 mg/mL ampicillin) with 4 mL of an overnight starter culture.[8] c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6.[8] d. Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for an additional 4 hours.[8] e. Harvest the bacterial cells by centrifugation and store the cell pellets at -20°C.[8]

2. Purification of SNAP-CBD: a. Resuspend the frozen cell pellet in 50 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 7.2) containing 1 mM DTT and 1 mg/mL lysozyme.[8] b. Incubate on ice for 30 minutes.[8] c. Sonicate the cell suspension to lyse the cells completely.[8] d. Centrifuge the lysate at 10,000 x g for 30 minutes to pellet cell debris.[8] e. Apply the supernatant to a nickel-charged affinity resin (e.g., Ni-NTA) pre-equilibrated with lysis buffer. Incubate for 1 hour at 4°C with gentle rotation.[8] f. Wash the resin with 50 mL of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 7.2) containing 1 mM DTT.[8] g. Elute the SNAP-CBD protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 7.2) containing 1 mM DTT.[8] h. Dialyze the purified protein against a suitable storage buffer (e.g., phosphate (B84403) buffer with 1 mM DTT) and determine the protein concentration. A typical yield is 10-15 mg from a 500 mL culture.[8]

Protocol 2: Fluorescent Labeling of the CBD Probe

This protocol utilizes the SNAP-tag system for covalent attachment of a fluorophore.[8] Other methods like NHS-ester coupling to primary amines can also be used for direct labeling of proteins like this compound.[9]

1. Labeling Reaction: a. Adjust the concentration of the purified SNAP-CBD protein to 5 µM in a phosphate buffer supplemented with 1 mM DTT.[8] b. Add a SNAP-reactive fluorescent substrate (e.g., SNAP-Surface Alexa Fluor 488) to a final concentration of 10 µM.[8] c. Incubate the reaction mixture for 1 hour at 37°C, protected from light.[8]

2. Removal of Unreacted Dye: a. Dialyze the labeled protein solution overnight against phosphate buffer containing 1 mM DTT to remove the excess, unreacted fluorescent substrate.[8] b. Confirm successful labeling via SDS-PAGE and fluorescence imaging. c. Store the fluorescently labeled probe in a 50% glycerol (B35011) solution at -20°C for long-term stability.[8]

Protocol 3: Chitin Localization in Biological Samples (e.g., Fungi)

1. Sample Preparation: a. Grow fungal mycelia or other chitin-containing samples under desired experimental conditions. b. Fix the samples using an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 30-60 minutes at room temperature. c. Wash the samples three times with a suitable buffer (e.g., PBS) to remove the fixative.

2. Staining: a. Dilute the fluorescently labeled CBD probe to an optimal working concentration (a starting dilution of 1:100 is recommended, but may require optimization) in a blocking buffer (e.g., PBS with 1% BSA) to reduce non-specific binding.[8] b. Incubate the fixed samples with the diluted probe solution for 1-2 hours at room temperature, protected from light. c. Wash the samples three to five times with wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound probe.

3. Imaging: a. Mount the stained samples on a microscope slide. b. Visualize the localization of chitin using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

Negative Controls:

  • Incubate a sample with an unreacted/free fluorophore to ensure the signal is due to specific binding of the probe.[8]

  • For competitive inhibition, pre-incubate the probe with a high concentration of chitin oligosaccharides (e.g., chitotriose) before adding it to the sample. A significant reduction in fluorescence intensity would indicate specific binding.[4]

  • Treat a sample with chitinase to degrade the chitin prior to staining. The absence of a signal would confirm chitin-specificity.[10]

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_app Application exp Expression of SNAP-CBD Fusion Protein pur Affinity Purification (e.g., Ni-NTA) exp->pur lab Fluorescent Labeling (e.g., SNAP-tag dye) pur->lab dial Dialysis to Remove Excess Dye lab->dial probe Purified, Labeled This compound/CBD Probe dial->probe incubate Incubate Sample with Labeled Probe probe->incubate Apply Probe sample Prepare & Fix Sample (e.g., Fungal Hyphae) sample->incubate wash Wash to Remove Unbound Probe incubate->wash image Fluorescence Microscopy wash->image

Caption: Experimental workflow for preparing and using a this compound-based probe.

chitin_binding_mechanism cluster_fungus Fungal Cell Wall cluster_probe This compound Probe cluster_detection Detection chitin Chitin Polymer (N-acetylglucosamine)n This compound This compound/CBD (Chitin-Binding Domain) This compound->chitin Specific Binding fluorophore Fluorophore This compound->fluorophore Covalently Linked signal Fluorescent Signal fluorophore->signal light Excitation Light light->fluorophore microscope Microscope Detector signal->microscope

Caption: Mechanism of chitin localization using a fluorescent this compound probe.

References

Application Notes and Protocols: Hevein for Disease-Resistant Crop Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hevein is a small, cysteine-rich, chitin-binding protein originally isolated from the latex of the rubber tree (Hevea brasiliensis).[1][2] It is a component of the plant's innate immune system, providing defense against pathogens.[3] Due to its potent antifungal properties, this compound and this compound-like peptides are promising candidates for developing transgenic crops with enhanced resistance to a wide range of fungal diseases.[4][5] These application notes provide a summary of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in creating disease-resistant plants.

Mechanism of Action this compound employs a dual strategy to combat fungal pathogens:

  • Direct Antifungal Activity: The primary mechanism involves binding to chitin (B13524), a major structural component of fungal cell walls.[1][6] This interaction disrupts cell wall integrity, inhibits hyphal elongation, and can lead to lysis at the hyphal tips.[1][7] this compound's ability to bind chitin is highly specific and stable, even at high temperatures (90°C for 10 minutes).[1][8]

  • Inhibition of Fungal Effectors: Certain fungi secrete virulence factors, such as metalloproteases (e.g., fungalysin), to degrade plant defense proteins like chitinases.[7][9] this compound and this compound-like wheat antimicrobial peptides (WAMPs) can act as protease inhibitors, protecting the plant's own defense machinery.[7] By binding to and inhibiting fungalysin, this compound ensures that plant chitinases remain intact and active against the invading fungus.[7][9]

hevein_mechanism cluster_fungus Fungal Pathogen cluster_plant Plant Cell Fungus Fungus Fungalysin Secretes Fungalysin (Metalloprotease) Fungus->Fungalysin Virulence Factor PlantChitinase Plant Chitinase (Defense Protein) Fungalysin->PlantChitinase Cleaves & Inactivates This compound This compound / WAMPs (Defense Peptide) This compound->Fungalysin Inhibits vector_construction_workflow start Start: Isolate this compound Gene (e.g., HEV1 from H. brasiliensis) pcr 1. PCR Amplification Add restriction sites (e.g., XbaI, SacI) start->pcr purify_gene 2. Purify PCR Product (Gel Extraction) pcr->purify_gene ligation 5. Ligation Insert this compound gene into vector purify_gene->ligation vector_prep 3. Prepare Plant Vector (e.g., pCAMBIA, pBI121) digest_vector 4. Digest Vector with same enzymes (XbaI, SacI) vector_prep->digest_vector digest_vector->ligation transform_ecoli 6. Transform E. coli for plasmid amplification ligation->transform_ecoli verify 7. Verify Construct (Colony PCR, Sequencing) transform_ecoli->verify transform_agro 8. Transform Agrobacterium (e.g., EHA105, LBA4404) verify->transform_agro end End: Recombinant Agrobacterium ready for plant transformation transform_agro->end prohevein_processing prothis compound Signal Peptide (17 aa) This compound Domain (43 aa) Linker (6 aa) C-terminal Domain (144 aa) processing Proteolytic Processing prothis compound:hev->processing prothis compound:ctd->processing mature_this compound Mature this compound (Chitin-binding) processing->mature_this compound ctd C-terminal Polypeptide processing->ctd

References

Hevein: Application Notes and Protocols for Fungal Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hevein is a small, cysteine-rich, chitin-binding protein originally isolated from the latex of the rubber tree (Hevea brasiliensis).[1][2] It belongs to the family of this compound-like antimicrobial peptides (AMPs), which are key components of the innate immune system in plants.[3][4] Due to its ability to bind to chitin (B13524), a major component of fungal cell walls, this compound exhibits significant antifungal activity against a range of pathogenic fungi.[1][5] This property makes it a promising candidate for development as a bio-pesticide in agriculture and a potential therapeutic agent in medicine. These application notes provide an overview of this compound's mechanism of action, its antifungal efficacy, and detailed protocols for its study and application.

Mechanism of Antifungal Action

The primary mechanism of this compound's antifungal activity is its high affinity for chitin, a polysaccharide found in the cell walls of fungi but absent in plants and vertebrates.[3][6] This interaction disrupts cell wall integrity and inhibits fungal growth.

Key Mechanisms:

  • Chitin Binding and Cell Wall Disruption: this compound's chitin-binding domain recognizes and binds to N-acetylglucosamine polymers in the fungal cell wall.[5] This binding is thought to interfere with cell wall synthesis and repair, leading to morphological changes such as the formation of thick hyphae with buds and, in some cases, lysis at the hyphal tips.[1]

  • Inhibition of Fungal Enzymes: Certain this compound-like peptides, such as Wheat Antimicrobial Peptides (WAMPs), have been shown to act as protease inhibitors.[7] They can block the activity of fungal metalloproteases, like fungalysin, which are virulence factors secreted by fungi to break down plant defense proteins (e.g., chitinases). By inhibiting these enzymes, this compound-like peptides protect the plant's own defense machinery.[7]

Inhibited Growth cluster_fungus Fungal Pathogen cluster_plant Plant Defense / Bio-pesticide Action Fungalysin Fungalysin (Metalloprotease) HyphalGrowth Inhibited Hyphal Growth Fungalysin->HyphalGrowth promotes Chitin Chitin (Cell Wall) Chitin->HyphalGrowth enables This compound This compound / WAMPs This compound->Fungalysin Inhibits This compound->Chitin Binds & Inhibits Synthesis

Caption: this compound's dual mechanism against fungal pathogens.

Data Presentation: Antifungal Efficacy of this compound and this compound-like Peptides

The following tables summarize the quantitative data on the antifungal activity of this compound and related peptides against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species

Fungal SpeciesStrainMIC₈₀ (µg/mL)Reference
Candida tropicalisATCC 75012[8][9]
Candida albicansATCC 1023195[8][9]
Candida kruseiATCC 6258190[8][9]

MIC₈₀: The minimum concentration required to inhibit 80% of fungal growth.

Table 2: Half Maximal Inhibitory Concentration (IC₅₀) of this compound-like Peptides (WAMPs) against Plant Pathogenic Fungi

Fungal SpeciesWAMP HomologueIC₅₀ (µg/mL)Reference
Bipolaris sorokinianaWAMP-1b22.2[3]
Bipolaris sorokinianaWAMP-230.6[3]
Bipolaris sorokinianaWAMP-3.122.2[3]
Fusarium oxysporumWAMP-1b> 300[3]
Fusarium oxysporumWAMP-2114.7[3]
Fusarium oxysporumWAMP-3.163.8[3]
Fusarium culmorumWAMP-2256.3[3]

IC₅₀: The concentration of a drug that gives half-maximal response.

Experimental Protocols

Protocol 1: Purification of this compound from Hevea brasiliensis Latex

This protocol provides a simplified method for this compound isolation based on its affinity for chitin.[1]

Materials:

  • Freeze-dried "bottom fraction" of Hevea brasiliensis latex

  • Affinity column packed with regenerated chitin

  • Binding Buffer: 20 mM sodium acetate, pH 4.0

  • Elution Buffer: 25 mM chitotriose in Binding Buffer

  • Dialysis tubing

  • Spectrophotometer

Procedure:

  • Extraction: Resuspend the latex bottom fraction in Binding Buffer. Centrifuge to remove insoluble material.

  • Affinity Chromatography: Load the supernatant onto the chitin affinity column pre-equilibrated with Binding Buffer.

  • Washing: Wash the column extensively with Binding Buffer until the absorbance at 280 nm returns to baseline, indicating the removal of unbound proteins.

  • Elution: Elute the bound this compound from the column using the Elution Buffer. Collect fractions.

  • Monitoring: Monitor the protein content of the fractions by measuring absorbance at 280 nm.

  • Purification and Concentration: Pool the protein-containing fractions. Dialyze extensively against deionized water to remove chitotriose and buffer salts. Lyophilize the dialyzed sample to obtain pure this compound.

  • Verification: Confirm purity using SDS-PAGE. This compound is a small protein of approximately 4.7 kDa.[1][9]

Start Latex Fraction Step1 Resuspend & Centrifuge Start->Step1 Step2 Load Supernatant onto Chitin Column Step1->Step2 Step3 Wash with Binding Buffer Step2->Step3 Step4 Elute with Chitotriose Buffer Step3->Step4 Step5 Pool, Dialyze & Lyophilize Step4->Step5 End Pure this compound Step5->End

Caption: Workflow for affinity purification of this compound.

Protocol 2: Fungal Spore Germination Inhibition Assay

This protocol is used to determine the effect of this compound on the germination of fungal spores.[3]

Materials:

  • Purified this compound

  • Fungal spores (e.g., from Fusarium, Alternaria)

  • Potato Dextrose Broth (PDB) or a suitable germination medium

  • 96-well microtiter plate

  • Microscope with a hemocytometer or counting chamber

  • Incubator

Procedure:

  • Spore Suspension: Harvest fungal spores and suspend them in sterile PDB. Adjust the concentration to 1-5 x 10⁴ spores/mL.

  • Serial Dilutions: Prepare a series of this compound dilutions in PDB in a 96-well plate. Include a positive control (commercial fungicide) and a negative control (PDB only).

  • Incubation: Add the spore suspension to each well containing the this compound dilutions and controls.

  • Germination: Incubate the plate at an optimal temperature for the specific fungus (e.g., 25°C) for a period sufficient for germination in the negative control (typically 12-24 hours).

  • Assessment: Observe the spores under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

  • Quantification: For each concentration, count at least 100 spores and calculate the percentage of germination inhibition relative to the negative control.

  • Data Analysis: Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Start Prepare Spore Suspension (1-5 x 10⁴ spores/mL) Step1 Prepare Serial Dilutions of this compound in a 96-well Plate Start->Step1 Step2 Add Spore Suspension to Wells Step1->Step2 Step3 Incubate at Optimal Temperature (12-24h) Step2->Step3 Step4 Microscopic Observation of Germination Step3->Step4 Step5 Calculate % Inhibition vs. Control Step4->Step5 End Determine IC₅₀ Value Step5->End

Caption: Workflow for the spore germination inhibition assay.

Protocol 3: Checkerboard Assay for Synergistic Effects

This protocol is used to evaluate the interaction between this compound and a conventional fungicide.[3]

Materials:

  • Purified this compound

  • Conventional fungicide (e.g., tebuconazole)

  • Fungal spore suspension

  • 96-well microtiter plate

  • PDB or suitable liquid medium

  • Plate reader or microscope

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of the fungicide along the x-axis and serial dilutions of this compound along the y-axis. This creates a matrix of concentration combinations.

  • Inoculation: Add a standardized fungal spore suspension to all wells.

  • Controls: Include controls for each agent alone and a growth control (no inhibitors).

  • Incubation: Incubate the plate under conditions optimal for fungal growth.

  • Growth Assessment: Measure fungal growth, typically by reading the optical density (OD) at 600 nm with a plate reader or by microscopic assessment of spore germination/hyphal growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Application Notes

  • Broad-Spectrum Potential: this compound and this compound-like peptides have demonstrated activity against a variety of fungi, including yeast-like fungi and filamentous plant pathogens.[3][8] This suggests potential for broad-spectrum applications.

  • Synergistic Formulations: The ability of this compound-like peptides to act synergistically with conventional fungicides is a significant advantage.[3] This could allow for lower effective doses of chemical fungicides, reducing costs, environmental impact, and the development of resistance.

  • Bio-pesticide Development: As a naturally occurring plant defense protein, this compound is a strong candidate for development as a bio-pesticide. Transgenic expression of this compound-like peptide genes in crops has shown potential for enhancing disease resistance.[4]

  • Stability: this compound is a heat-resistant protein, retaining its antifungal activity even after exposure to high temperatures (e.g., 90°C for 10 minutes).[1] This stability is a valuable trait for formulation and field application.

  • Limitations: The cost of production and purification of recombinant this compound could be a barrier to widespread agricultural use. Further research is needed to develop cost-effective production systems. The efficacy of this compound can also be influenced by environmental factors such as the presence of certain cations.[5]

References

Immunoassay Development for the Detection of Hevein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hevein (Hev b 6.02) is a major allergen found in the latex of the rubber tree, Hevea brasiliensis.[1][2] It is a small, chitin-binding protein that plays a significant role in latex allergy, a type I hypersensitivity reaction.[3] Furthermore, due to structural similarities, this compound can cross-react with proteins in various fruits, leading to the latex-fruit syndrome.[4][5][6] The development of sensitive and specific immunoassays for the detection and quantification of this compound is crucial for allergy diagnostics, food safety, and quality control in the manufacturing of latex-containing products.

This document provides detailed application notes and protocols for the development of two common immunoassay formats for this compound detection: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Lateral Flow Immunoassay (LFIA).

This compound: Structure and Allergenicity

This compound is the N-terminal domain of its precursor, prothis compound (Hev b 6.01), and is released upon coagulation of latex.[4][6][7] It is a 43-amino acid polypeptide rich in cysteine residues, which form a stable structure.[8][9] The allergenic nature of this compound is attributed to its ability to bind to Immunoglobulin E (IgE) antibodies in sensitized individuals, triggering an allergic cascade.[3][9]

Immunoassay Principles for this compound Detection

Immunoassays are powerful analytical techniques that utilize the high specificity of antibody-antigen interactions for the detection and quantification of target molecules.[10] For this compound detection, two primary immunoassay formats are particularly suitable:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that provides quantitative results, making it ideal for laboratory settings where high sensitivity and accuracy are required.[11]

  • Lateral Flow Immunoassay (LFIA): A rapid, user-friendly strip-based test that provides qualitative or semi-quantitative results, suitable for on-site screening and point-of-care diagnostics.[12][13]

Both assays are typically developed in a "sandwich" format, where the target antigen (this compound) is captured between two specific antibodies.

Data Presentation: Performance Characteristics of this compound Immunoassays

The following tables summarize the expected performance characteristics of the described this compound immunoassays. These values are representative and may vary depending on the specific antibodies and reagents used.

Table 1: Quantitative Analysis of this compound using Sandwich ELISA

ParameterResult
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linear Range 0.5 - 50 ng/mL
Intra-assay Precision (CV%) < 5%
Inter-assay Precision (CV%) < 10%
Recovery (%) 90 - 110%

Table 2: Performance of this compound Lateral Flow Immunoassay

ParameterResult
Cut-off Value 10 ng/mL
Time to Result 15 minutes
Specificity No cross-reactivity with common food allergens
Sensitivity 98%
Agreement with ELISA 95%

Experimental Protocols

Protocol 1: Sandwich ELISA for this compound Detection

This protocol outlines the steps for a sandwich ELISA to quantify this compound in a sample.

Materials:

  • High-binding 96-well microplate

  • Capture antibody: Mouse anti-hevein monoclonal antibody (e.g., clone 2)[12]

  • Detection antibody: Biotinylated mouse anti-hevein monoclonal antibody recognizing a different epitope

  • Recombinant this compound standard

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Sample diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the capture anti-hevein antibody to 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the recombinant this compound standard (e.g., from 100 ng/mL to 0.1 ng/mL) in sample diluent.

    • Prepare samples by diluting them in sample diluent.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the biotinylated detection anti-hevein antibody to 0.5-2 µg/mL in sample diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in sample diluent.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Lateral Flow Immunoassay for this compound Detection

This protocol describes the fabrication and use of a lateral flow immunoassay strip for the rapid detection of this compound.

Materials:

  • Nitrocellulose membrane

  • Sample pad

  • Conjugate pad

  • Absorbent pad

  • Backing card

  • Capture antibody: Mouse anti-hevein monoclonal antibody

  • Detection antibody: Mouse anti-hevein monoclonal antibody

  • Colloidal gold nanoparticles (40 nm)

  • Goat anti-mouse IgG antibody (for control line)

  • Conjugation buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 7.4)

  • Dispensing/striping system

  • Laminator

  • Cutter

Procedure:

Part A: Preparation of Components

  • Preparation of Gold-Antibody Conjugate:

    • Adjust the pH of the colloidal gold solution to ~8.5.

    • Add the detection anti-hevein antibody to the colloidal gold solution at an optimized concentration.

    • Incubate for 30 minutes at room temperature.

    • Add a blocking agent (e.g., 1% BSA) and incubate for another 30 minutes.

    • Centrifuge to remove unconjugated antibody and resuspend the conjugate pellet in a storage buffer.

  • Preparation of the Conjugate Pad:

    • Immerse the conjugate pad material in the gold-antibody conjugate solution.

    • Dry the pad completely at 37°C.

  • Preparation of the Nitrocellulose Membrane:

    • Using a dispensing system, stripe the capture anti-hevein antibody onto the nitrocellulose membrane to form the test line (T).

    • Stripe the goat anti-mouse IgG antibody at a separate location to form the control line (C).

    • Dry the membrane at 37°C.

Part B: Assembly of the LFIA Strip

  • Laminate the nitrocellulose membrane, sample pad, conjugate pad, and absorbent pad onto the backing card in an overlapping manner.[14]

  • Cut the assembled card into individual test strips of a defined width (e.g., 4 mm).

  • Store the strips in a sealed pouch with a desiccant.

Part C: Assay Procedure

  • Place the test strip on a flat, dry surface.

  • Apply a defined volume of the liquid sample (e.g., 100 µL) to the sample pad.

  • Allow the sample to migrate along the strip.

  • Read the results visually after 15 minutes.

Interpretation of Results:

  • Positive: Two colored lines appear, one at the test line (T) and one at the control line (C).

  • Negative: Only one colored line appears at the control line (C).

  • Invalid: No line appears at the control line (C).

Visualizations

This compound-Induced Allergic Reaction Pathway

The following diagram illustrates the IgE-mediated signaling pathway initiated by this compound, leading to mast cell degranulation and the release of inflammatory mediators.[8][15][16][17]

Hevein_Allergic_Pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure & Reaction Phase B_Cell B Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE This compound-specific IgE Plasma_Cell->IgE Production Mast_Cell_Sensitized Sensitized Mast Cell IgE->Mast_Cell_Sensitized Binds to FcεRI receptor Mast_Cell_Activated Activated Mast Cell This compound This compound Allergen This compound->Mast_Cell_Activated Cross-links IgE Degranulation Degranulation Mast_Cell_Activated->Degranulation Signal Transduction Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Symptoms Allergic Symptoms (e.g., Urticaria, Angioedema) Mediators->Symptoms

Caption: IgE-mediated allergic reaction pathway to this compound.

Sandwich ELISA Workflow for this compound Detection

This diagram outlines the sequential steps involved in the sandwich ELISA protocol for quantifying this compound.

Sandwich_ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with Capture Anti-Hevein Ab Start->Coat_Plate Wash_Block 2. Wash and Block Non-specific Sites Coat_Plate->Wash_Block Add_Sample 3. Add this compound Standard or Sample Wash_Block->Add_Sample Add_Detection_Ab 4. Add Biotinylated Detection Anti-Hevein Ab Add_Sample->Add_Detection_Ab Add_Enzyme 5. Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate 6. Add TMB Substrate & Develop Color Add_Enzyme->Add_Substrate Stop_Read 7. Stop Reaction & Read Absorbance at 450nm Add_Substrate->Stop_Read End End Stop_Read->End

Caption: Workflow for this compound detection by sandwich ELISA.

Lateral Flow Immunoassay Principle

This diagram illustrates the principle of a sandwich-based lateral flow immunoassay for the detection of this compound.[13][18][19]

LFIA_Principle cluster_membrane Strip Sample Pad Conjugate Pad Nitrocellulose Membrane Absorbent Pad Conjugate Gold-conjugated Anti-Hevein Ab Test_Line Test Line (Anti-Hevein Ab) Control_Line Control Line (Anti-Mouse IgG) Test_Line->Control_Line Flow -> Control_Line->Strip:ap Flow -> Sample Sample with this compound Sample->Strip:sp Conjugate->Test_Line Flow ->

Caption: Principle of a lateral flow immunoassay for this compound.

References

Application Notes and Protocols: Site-Directed Mutagenesis of Hevein's Chitin-Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the chitin-binding properties of Hevein, a small, cysteine-rich protein from the rubber tree (Hevea brasiliensis), through site-directed mutagenesis. The protocols outlined below detail the process from mutagenesis and recombinant protein production to the quantitative analysis of chitin-binding affinity.

Introduction

This compound is a 43-amino acid protein characterized by a chitin-binding domain that confers its antifungal properties.[1][2][3] This domain contains conserved serine and aromatic amino acid residues that are crucial for its interaction with chitin (B13524), a major component of fungal cell walls.[4] Understanding the contribution of individual amino acids to chitin binding is essential for the rational design of novel antifungal agents and for elucidating the mechanism of plant defense.[5][6][7] Site-directed mutagenesis is a powerful technique to systematically alter the amino acid sequence of this compound and to quantitatively assess the impact of these changes on its binding affinity for chitin.

Data Presentation

ProteinMutationLigandMethodDissociation Constant (Kd)Reference
Wild-Type this compoundNoneChito-oligosaccharidesNot Specified≤ 1 mM[8]
This compound-like Domain (Ac-AMP2)Phe18 -> AlaChitinAffinity ChromatographySignificant Reduction[4]
This compound-like Domain (Ac-AMP2)Tyr20 -> AlaChitinAffinity ChromatographySignificant Reduction[4]
This compound-like Domain (Ac-AMP2)Tyr27 -> AlaChitinAffinity ChromatographySignificant Reduction[4]

Experimental Protocols

Site-Directed Mutagenesis of this compound

This protocol describes the introduction of point mutations into the this compound coding sequence using a commercially available site-directed mutagenesis kit. The key residues for mutagenesis are the conserved aromatic amino acids (e.g., Tyrosine at position 30) and the conserved Serine (e.g., at position 19) within the chitin-binding domain.

Materials:

  • pET vector containing the wild-type this compound gene

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction with the pET-Hevein plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 1 minute

      • 18 cycles of:

        • Denaturation: 95°C for 50 seconds

        • Annealing: 60°C for 50 seconds

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and plate on selective LB agar plates.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Recombinant this compound Expression and Purification

This protocol details the expression of wild-type and mutant this compound in E. coli and subsequent purification using affinity chromatography.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pET vector containing wild-type or mutant this compound gene

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the pET-Hevein (wild-type or mutant) plasmid into the E. coli expression strain.

  • Expression:

    • Inoculate a starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Incubate at 37°C for 3-4 hours or overnight at 16-20°C for potentially better protein folding.

  • Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication or using a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged this compound protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Chitin-Binding Affinity Assay

This protocol describes a qualitative chitin-binding assay to compare the binding of wild-type and mutant this compound to chitin beads. For quantitative data, techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be required.

Materials:

  • Purified wild-type and mutant this compound proteins

  • Chitin beads

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., 0.1 M Glycine pH 2.5)

  • SDS-PAGE reagents

Procedure:

  • Binding: Incubate a defined amount of purified this compound (wild-type or mutant) with chitin beads in binding buffer for 1 hour at 4°C with gentle agitation.

  • Washing: Pellet the chitin beads by centrifugation and wash several times with wash buffer to remove unbound protein.

  • Elution: Elute the bound protein from the chitin beads using the elution buffer.

  • Analysis: Analyze the unbound, wash, and elution fractions by SDS-PAGE to visually assess the amount of protein that bound to the chitin beads. A significant reduction in the amount of eluted mutant protein compared to the wild-type indicates reduced binding affinity.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the site-directed mutagenesis and analysis of this compound's chitin-binding site.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Chitin-Binding Analysis wt_plasmid Wild-Type this compound Plasmid pcr PCR Amplification wt_plasmid->pcr mut_primers Mutagenic Primers mut_primers->pcr dpni DpnI Digestion pcr->dpni transformation1 Transformation (E. coli) dpni->transformation1 mut_plasmid Mutant this compound Plasmid transformation1->mut_plasmid transformation2 Transformation (Expression Host) mut_plasmid->transformation2 expression Protein Expression (IPTG Induction) transformation2->expression lysis Cell Lysis expression->lysis purification Affinity Chromatography lysis->purification purified_protein Purified this compound (WT & Mutants) purification->purified_protein binding_assay Chitin-Binding Assay purified_protein->binding_assay data_analysis Data Analysis (SDS-PAGE, ITC/SPR) binding_assay->data_analysis results Binding Affinity Determination (Kd) data_analysis->results hevein_defense_pathway pathogen Fungal Pathogen chitin Chitin (Cell Wall) pathogen->chitin binding This compound-Chitin Binding chitin->binding This compound This compound This compound->binding inhibition Inhibition of Fungal Growth binding->inhibition defense Plant Defense Response inhibition->defense

References

Application Notes and Protocols for the Crystallization of Hevein for X-ray Diffraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the crystallization of Hevein, a protein isolated from the latex of Hevea brasiliensis, for the purpose of X-ray diffraction studies. The protocols outlined below are based on established methodologies and aim to provide a robust starting point for obtaining high-quality this compound crystals suitable for structural analysis.

Introduction to this compound

This compound is a small, cysteine-rich protein with a molecular weight of approximately 4.7 kDa.[1][2] It is a lectin with antifungal properties and is the N-terminal domain of the larger prothis compound protein.[2][3] The determination of its three-dimensional structure is crucial for understanding its biological function and for potential applications in drug development, particularly in the design of antifungal agents. X-ray crystallography has been successfully employed to solve the structure of this compound to high resolution.[3][4][5]

Data Presentation

Crystallographic Data of this compound

The following table summarizes the crystallographic data obtained from X-ray diffraction studies of this compound crystals.

ParameterValueReference
PDB ID1Q9B[4]
MethodX-RAY DIFFRACTION[4]
Resolution1.50 Å[4]
Space GroupP 21 21 21[5]
Unit Cell Constants (a, b, c)21.78 Å, 31.86 Å, 51.12 Å[5]
R-Value Work0.140[4]
R-Value Free0.145[4]
This compound Protein Properties
PropertyValueReference
Source OrganismHevea brasiliensis[4]
Molecular Weight4.97 kDa[4]
Residue Count43[4]

Experimental Protocols

I. Purification of this compound from Hevea brasiliensis Latex

This protocol describes a general method for the purification of this compound from natural rubber latex.[1][2][6]

Materials:

Protocol:

  • Latex Collection and Initial Processing:

    • Collect fresh latex from Hevea brasiliensis.

    • Centrifuge the latex at high speed to separate the rubber from the aqueous phase (C-serum and bottom fraction). This compound is found in the bottom fraction.[1]

  • Ammonium Sulfate Precipitation:

    • To the bottom fraction, slowly add solid ammonium sulfate to achieve a final saturation of 60-80%.

    • Stir gently on ice for 1-2 hours to precipitate proteins.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

    • Discard the supernatant and resuspend the pellet in a minimal volume of Tris-HCl buffer.

  • Acetone Fractionation:

    • Slowly add pre-chilled acetone to the resuspended protein solution to a final concentration of 50% (v/v) while stirring on ice.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C.

    • Carefully collect the supernatant containing this compound.

  • Anion Exchange Chromatography:

    • Dialyze the supernatant against the chromatography binding buffer (e.g., 20 mM Tris-HCl, pH 7.8) overnight at 4°C.

    • Load the dialyzed sample onto a DEAE-Sepharose Fast Flow column pre-equilibrated with the binding buffer.

    • Wash the column with the binding buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer).

    • Collect fractions and analyze for the presence of this compound using SDS-PAGE.

  • Purity Assessment and Concentration:

    • Pool the fractions containing pure this compound.

    • Confirm purity by SDS-PAGE.

    • Concentrate the purified protein to a final concentration of approximately 5-10 mg/mL using ultrafiltration.

II. Crystallization of this compound by Vapor Diffusion

This protocol outlines the hanging drop vapor diffusion method for crystallizing purified this compound.[3]

Materials:

  • Purified this compound (5-10 mg/mL in a low salt buffer, e.g., 10 mM Tris-HCl, pH 7.8)

  • 2-methyl-2,4-pentanediol (MPD)

  • Calcium chloride (CaCl2)

  • Crystallization plates (24-well)

  • Siliconized glass cover slips

  • Pipettes and tips

Protocol:

  • Prepare the Reservoir Solution:

    • Prepare a reservoir solution containing a suitable concentration of the precipitating agents. A recommended starting point is a solution containing 40-60% (v/v) 2-methyl-2,4-pentanediol and 0.1-0.2 M Calcium Chloride. The optimal concentrations may need to be determined through screening.

  • Set up the Hanging Drop:

    • Pipette 500 µL of the reservoir solution into a well of the crystallization plate.

    • On a clean, siliconized cover slip, pipette 1 µL of the purified this compound solution.

    • Pipette 1 µL of the reservoir solution into the protein drop.

    • Carefully invert the cover slip and place it over the well, ensuring an airtight seal with vacuum grease.

  • Incubation and Crystal Growth:

    • Incubate the crystallization plate at a constant temperature, typically 18-22°C.

    • Monitor the drops periodically under a microscope for the appearance of crystals. Crystals are expected to appear and grow to a suitable size for X-ray diffraction within several days to a week.

Mandatory Visualizations

Experimental Workflow for this compound Crystallization

Hevein_Crystallization_Workflow cluster_purification Protein Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis Latex Hevea brasiliensis Latex Centrifugation Centrifugation Latex->Centrifugation BottomFraction Bottom Fraction (contains this compound) Centrifugation->BottomFraction AmSO4 Ammonium Sulfate Precipitation BottomFraction->AmSO4 Acetone Acetone Fractionation AmSO4->Acetone Chromatography Anion Exchange Chromatography (DEAE-Sepharose) Acetone->Chromatography Purethis compound Purified this compound Chromatography->Purethis compound Concentration Protein Concentration (5-10 mg/mL) Purethis compound->Concentration VaporDiffusion Hanging Drop Vapor Diffusion Concentration->VaporDiffusion Crystal This compound Crystals VaporDiffusion->Crystal Reservoir Reservoir: MPD & CaCl2 Reservoir->VaporDiffusion Xray X-ray Diffraction Crystal->Xray Structure 3D Structure Determination Xray->Structure

Caption: Workflow for this compound purification and crystallization.

Vapor Diffusion Crystallization Principle

Vapor_Diffusion cluster_setup Vapor Diffusion Setup cluster_process Equilibration Process Reservoir Reservoir Solution (High Precipitant Conc.) Drop Hanging Drop (Protein + Low Precipitant Conc.) Reservoir->Drop Water Vapor Transfer Concentration Increase in Protein & Precipitant Concentration in Drop Drop->Concentration Supersaturation Supersaturation Concentration->Supersaturation Nucleation Crystal Nucleation Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth

Caption: Principle of vapor diffusion crystallization.

References

Application Notes and Protocols: The Role of Hevein in Latex Allergy Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hevein (Hev b 6.02), a major allergen from Hevea brasiliensis (the rubber tree), in studying the mechanisms of latex allergy. This document includes detailed experimental protocols and data presented to facilitate further research and development of diagnostics and therapeutics for latex allergy and associated latex-fruit syndrome.

Introduction to this compound and Latex Allergy

Natural rubber latex allergy is a significant health concern, particularly for healthcare workers and individuals with spina bifida who have frequent exposure to latex products.[1] The allergic reactions are primarily Type I hypersensitivity reactions, mediated by Immunoglobulin E (IgE) antibodies that recognize specific latex proteins. This compound (Hev b 6.02) is a 4.7 kDa chitin-binding protein and is considered a major latex allergen.[1][2] It is the N-terminal fragment of its precursor, prothis compound (Hev b 6.01).[3][4]

This compound plays a crucial role in the cross-reactivity observed between latex and certain foods, a phenomenon known as latex-fruit syndrome.[5][6] This cross-reactivity is due to the structural homology between this compound and this compound-like domains (HLDs) found in class I chitinases of various fruits like bananas, avocados, and chestnuts.[3][5][7] Understanding the immunological properties of this compound is essential for diagnosing latex allergy, elucidating the mechanisms of cross-sensitization, and developing targeted immunotherapies.

Quantitative Data on this compound Sensitization and IgE Binding

The following tables summarize key quantitative data from various studies on this compound's role in latex allergy.

Table 1: Prevalence of IgE Sensitization to this compound in Latex-Allergic Individuals

Patient PopulationNumber of PatientsPercentage with IgE to this compoundReference
Healthcare Workers6475%[1]
Spina Bifida Patients1127%[1]
Latex-Allergic Patients5958%[7][8]
Healthcare Workers (HCW)11877% (91/118 with IgE to this compound)[9]
Spina Bifida (SB)7824% (19/78 with IgE to this compound)[9]
Latex-Allergic Patients2983% (IgE to prothis compound)[4]

Table 2: IgE Binding to Recombinant this compound and this compound-like Domains (HLDs)

AllergenPercentage of Latex-Allergic Sera with IgE Binding (n=59)Reference
Recombinant this compound (Hev b 6.02)58%[7]
HLD of Latex Chitinase (Hev b 11)36%[7]
HLD of Banana Chitinase (Mus a 2)34%[7]
HLD of Avocado Chitinase (Pers a 1)15%[7]

Table 3: Cross-Reactivity Studies Involving this compound

Study FocusKey FindingReference
IgE Binding to Avocado in Latex-Allergic Individuals73% of healthcare workers and 100% of spina bifida patients with this compound-specific IgE also had IgE to avocado.[9]
Inhibition of IgE Binding to AvocadoPre-incubation with this compound completely inhibited IgE binding to avocado in 64% of sera from latex-allergic patients.[9]
Inhibition of IgE Binding to Banana ProteinsIgE binding to 32- and 33-kDa banana proteins was completely inhibited by this compound.[10]
Skin Prick Tests73% of patients with natural rubber latex allergy had skin prick test reactions to isolated HLDs of avocado and banana.[11]

Experimental Protocols

This section provides detailed protocols for key experiments used to study this compound's role in latex allergy.

Protocol for IgE Epitope Mapping of this compound

This protocol is based on the methodology described for identifying B-cell epitopes of the this compound preprotein recognized by IgE from latex-allergic patients.[12]

Objective: To identify the specific amino acid sequences (epitopes) on this compound that bind to IgE antibodies from latex-allergic individuals.

Materials:

  • Derivatized cellulose (B213188) membranes

  • Fmoc-amino acids for peptide synthesis

  • Pooled sera from latex-allergic patients

  • Pooled sera from non-allergic individuals (negative control)

  • Anti-human IgE monoclonal antibodies (e.g., horseradish peroxidase-conjugated)

  • Chemiluminescent substrate

  • Washing buffers (e.g., TBS-T: Tris-buffered saline with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)

Procedure:

  • Peptide Synthesis: Synthesize overlapping decapeptides (with a two-amino acid offset) covering the entire amino acid sequence of the this compound preprotein directly on the cellulose membrane.

  • Membrane Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Incubation with Patient Sera: Incubate the membrane with a 1:10 dilution of pooled sera from latex-allergic patients in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Repeat the washing step (step 3).

  • Incubation with Secondary Antibody: Incubate the membrane with a suitable dilution of anti-human IgE-HRP conjugate in blocking buffer for 2 hours at room temperature.

  • Washing: Repeat the washing step (step 3).

  • Detection: Add the chemiluminescent substrate to the membrane and image the resulting signals. The spots corresponding to IgE-reactive peptides will emit light.

  • Analysis: Identify the amino acid sequences of the positive spots to determine the IgE-binding epitopes.

Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Specific IgE

This protocol is a generalized procedure based on methods used in several studies to quantify this compound-specific IgE in patient sera.[1][7][9]

Objective: To detect and quantify the levels of IgE antibodies specific to this compound in the serum of individuals.

Materials:

  • 96-well microtiter plates

  • Purified recombinant or natural this compound

  • Patient serum samples

  • Standard human IgE

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Biotinylated anti-human IgE antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of this compound solution (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Sample Incubation: Add 100 µL of diluted patient sera (typically 1:10 in blocking buffer) to the wells. Include a standard curve using known concentrations of human IgE and negative control sera. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Detection Antibody Incubation: Add 100 µL of biotinylated anti-human IgE antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step (step 2).

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of this compound-specific IgE in the patient samples by interpolating from the standard curve.

Protocol for Mast Cell Degranulation Assay

This protocol outlines a general method to assess the ability of this compound to induce degranulation in mast cells, a key event in the allergic cascade.[13][14]

Objective: To determine if this compound can trigger the release of inflammatory mediators from mast cells sensitized with IgE from latex-allergic patients.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells (a mast cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum from latex-allergic patients with high titers of this compound-specific IgE

  • Purified this compound

  • Tyrode's buffer

  • Triton X-100 (for total release control)

  • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)

  • 96-well plates

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating them with serum from latex-allergic patients (diluted 1:10 to 1:50 in culture medium) for 24 hours. This allows the this compound-specific IgE to bind to the FcεRI receptors on the mast cells.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Degranulation Induction:

    • Add 100 µL of various concentrations of purified this compound (e.g., 0.1, 1, 10, 100 ng/mL) in Tyrode's buffer to the wells.

    • Include a negative control (spontaneous release) with Tyrode's buffer only.

    • Include a positive control (total release) by adding 0.1% Triton X-100 to lyse the cells.

    • Incubate the plate for 1 hour at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the β-hexosaminidase substrate solution to each well.

    • Incubate for 1-2 hours at 37°C.

  • Measurement: Stop the reaction by adding 150 µL of stop solution and read the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition using the following formula:

    • % Degranulation = [(Sample Absorbance - Spontaneous Release Absorbance) / (Total Release Absorbance - Spontaneous Release Absorbance)] x 100

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows in this compound-related allergy research.

This compound-Induced IgE-Mediated Mast Cell Degranulation Pathway

Hevein_Mast_Cell_Degranulation cluster_sensitization Sensitization Phase cluster_activation Activation & Degranulation Phase This compound This compound Allergen B_Cell B Cell This compound->B_Cell APC presentation FceRI FcεRI Receptor This compound->FceRI Cross-links IgE Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE This compound-specific IgE Plasma_Cell->IgE Production IgE->FceRI Binds to Mast_Cell Mast Cell Mediators Histamine, Leukotrienes, Cytokines Mast_Cell->Mediators Degranulation Symptoms Allergic Symptoms (e.g., urticaria, asthma) Mediators->Symptoms Induces

Caption: IgE-mediated mast cell degranulation pathway initiated by the this compound allergen.

Experimental Workflow for ELISA

ELISA_Workflow start Start: Coat Plate with this compound block Block Non-specific Sites start->block wash Wash Plate block->wash 3x add_serum Add Patient Serum add_serum->wash 3x add_detection_ab Add Biotinylated Anti-IgE Ab add_detection_ab->wash 3x add_enzyme Add Streptavidin-HRP add_enzyme->wash 3x add_substrate Add TMB Substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate end End: Quantify this compound-specific IgE read_plate->end wash->add_serum wash->add_detection_ab wash->add_enzyme wash->add_substrate

Caption: Workflow for detecting this compound-specific IgE using an Enzyme-Linked Immunosorbent Assay.

Cross-Reactivity Mechanism in Latex-Fruit Syndrome

Latex_Fruit_Syndrome This compound This compound (Hev b 6.02) from Latex IgE This compound-specific IgE This compound->IgE Primary Sensitization HLD This compound-Like Domain (HLD) in Fruits (e.g., Banana, Avocado) HLD->IgE Cross-Reactivity Mast_Cell Mast Cell IgE->Mast_Cell Binds to Mast Cells Latex_Allergy Latex Allergy Symptoms Mast_Cell->Latex_Allergy Degranulation upon Latex Exposure Fruit_Allergy Fruit Allergy Symptoms Mast_Cell->Fruit_Allergy Degranulation upon Fruit Exposure

Caption: Mechanism of cross-reactivity between latex this compound and fruit HLDs in latex-fruit syndrome.

These application notes and protocols are intended to serve as a valuable resource for the scientific community engaged in allergy research and drug development. The provided data, methodologies, and visual aids offer a solid foundation for further investigations into the intricate mechanisms of latex allergy and the development of improved diagnostic and therapeutic strategies.

References

Application Notes and Protocols: Hevein Peptide Synthesis for Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hevein-like peptides are a class of cysteine-rich antimicrobial peptides (AMPs) found in plants, characterized by a conserved chitin-binding domain.[1][2] This structural feature enables them to bind to chitin (B13524), a key component of fungal cell walls, and exert potent antifungal activity.[1][2][3] Their stability, specificity, and mechanism of action make them promising candidates for the development of novel antifungal therapeutics and agrochemicals. These application notes provide detailed protocols for the synthesis of this compound-like peptides and subsequent functional characterization, enabling researchers to explore their structure-activity relationships and potential applications.

Data Presentation: Physicochemical and Antifungal Properties of this compound-Like Peptides

The following tables summarize key quantitative data for various this compound-like peptides, facilitating comparison of their properties and activities.

Table 1: Physicochemical Properties of WAMP-2-Derived Peptides [1]

PeptideSequenceBoman Index (kcal/mol)GRAVY Index
WAMP-NAQRCGDQARGAKC> 2.48Negative
WAMP-G1LCCGKYGFCGSGNegativePositive
WAMP-G2CCGKYGFCGSGDAYC0.28Positive
WAMP-CGKGSCQSQCRGCR> 2.48Negative

Note: A Boman index greater than 2.48 suggests high protein-binding potential, while a negative index is characteristic of hydrophobic peptides likely to interact with membranes. The GRAVY (Grand Average of Hydropathicity) index indicates the hydrophobicity of the peptide.[1]

Table 2: Antifungal Activity (IC50, µg/mL) of Recombinant WAMP Homologues Against Various Fungi [1]

PeptideF. oxysporumB. sorokinianaA. alternataC. cucumerinumF. culmorum
WAMP-1b (Ala34)>51222.8178.6>512ND
WAMP-2 (Lys34)165.324.3200.5100.2256.3
WAMP-3.1 (Glu34)102.519.8250.1>512ND
WAMP-4 (Asn34)180.426.5210.3120.5ND
WAMP-5 (Val34)256.728.9225.8125.7ND

ND: Not Determined

Table 3: Antifungal Activity (IC50, µg/mL) of Various this compound-Like Peptides [4]

PeptideTarget PathogenIC50 (µg/mL)
Ac-AMP1/2Alternaria brassicola7
Ascochyta pisi8
Botrytis cinerea10
Colletotrichum lindemuthianum8
Fusarium culmorum2
Ee-CBPBotrytis cinerea16
Colletotrichum langenarium10
Sclerotinia sclerotiorum11
Fusarium oxysporum10
WAMP-1aBotrytis cinerea500
Fusarium culmorum600
Fusarium oxysporum1250

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound-Like Peptides

This protocol outlines the manual synthesis of this compound-like peptides using the Fmoc/tBu strategy.

Materials:

  • Rink Amide AM resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% v/v in DMF)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Cold diethyl ether

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in DMF for 15-30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine solution and shake for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid and coupling reagents in DMF.

    • Add the coupling solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Resin Washing and Drying:

    • Wash the resin with DMF (3 times).

    • Wash the resin with DCM (3 times).

    • Dry the resin under vacuum.

  • Cleavage and Precipitation:

    • Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the molecular mass of the purified peptide using MALDI-TOF mass spectrometry.[5][6]

Protocol 2: Antifungal Activity Assay (Spore Germination Inhibition)

This protocol determines the ability of synthesized this compound peptides to inhibit the germination of fungal spores.

Materials:

  • Purified this compound peptide

  • Fungal spores (e.g., Fusarium oxysporum, Alternaria alternata)

  • Potato Dextrose Broth (PDB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Spore Suspension Preparation:

    • Harvest fungal spores from a mature culture plate.

    • Suspend the spores in sterile water or PDB.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 spores/mL).

  • Peptide Dilution Series:

    • Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water).

    • Perform serial dilutions of the peptide stock solution in the growth medium in the wells of a 96-well plate.

  • Incubation:

    • Add the fungal spore suspension to each well containing the peptide dilutions.

    • Include positive (spores in medium without peptide) and negative (medium only) controls.

    • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 24-48 hours.

  • Assessment of Inhibition:

    • Visually inspect the wells for turbidity or fungal growth.

    • Quantify fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 595 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of spore germination inhibition for each peptide concentration relative to the positive control.

    • Determine the IC50 value (the concentration of peptide that inhibits 50% of spore germination) by plotting the inhibition percentage against the peptide concentration.

Protocol 3: Chitin-Binding Assay

This protocol assesses the ability of this compound peptides to bind to chitin.[2][7]

Materials:

  • Purified this compound peptide

  • Chitin beads

  • Chitin-binding buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 8.0)

  • Elution buffer (e.g., 1 M acetic acid)

  • Microcentrifuge tubes

  • RP-HPLC system

  • MALDI-TOF mass spectrometer

Procedure:

  • Peptide Incubation:

    • Mix the purified this compound peptide with chitin beads in a microcentrifuge tube containing chitin-binding buffer.[2]

    • Incubate the mixture at room temperature for 30 minutes to 1 hour with gentle agitation.[2]

  • Washing:

    • Centrifuge the tube to pellet the chitin beads.

    • Carefully remove the supernatant (containing unbound peptide).

    • Wash the beads with chitin-binding buffer to remove any non-specifically bound peptide. Repeat the wash step 2-3 times.

  • Elution:

    • Add the elution buffer to the washed chitin beads to release the bound peptide.[2]

    • Incubate for a short period (e.g., 10-15 minutes).

    • Centrifuge and collect the supernatant containing the eluted peptide.

  • Analysis:

    • Analyze the unbound supernatant and the eluted fraction by RP-HPLC and MALDI-TOF mass spectrometry to confirm the presence and identity of the peptide.[2]

Visualizations

Experimental_Workflow_for_Hevein_Peptide_Functional_Studies cluster_synthesis Peptide Synthesis & Purification cluster_functional_assays Functional Assays cluster_data_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Antifungal Antifungal Assay (Spore Germination) Analysis->Antifungal ChitinBinding Chitin-Binding Assay Analysis->ChitinBinding IC50 IC50 Determination Antifungal->IC50 BindingAffinity Binding Confirmation ChitinBinding->BindingAffinity

Caption: Workflow for this compound peptide synthesis and functional analysis.

Hevein_Biosynthesis_Pathway Gene This compound Gene Transcription Transcription Gene->Transcription Precursor Precursor Protein (Signal Peptide + Mature Peptide + C-terminal Prodomain) Processing Post-Translational Processing (Cleavage of Signal Peptide and Prodomain) Precursor->Processing Translation Translation Transcription->Translation mRNA Translation->Precursor MaturePeptide Mature this compound-like Peptide Processing->MaturePeptide

Caption: Biosynthesis pathway of this compound-like peptides.

Antifungal_Mechanism_of_Hevein_Peptides This compound This compound-like Peptide Binding Binding to Chitin This compound->Binding Chitin Fungal Cell Wall Chitin Chitin->Binding Membrane Plasma Membrane Permeabilization Binding->Membrane leads to Inhibition Inhibition of Fungal Growth Membrane->Inhibition results in

Caption: Proposed antifungal mechanism of this compound-like peptides.

References

Application Notes and Protocols for the Generation of Monoclonal Antibodies Against Hevein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to generating, characterizing, and purifying monoclonal antibodies (mAbs) with high specificity for Hevein, a major allergen found in natural rubber latex.[1] These antibodies are invaluable tools for a range of applications, including the development of diagnostic assays for latex allergy, characterization of allergic responses, and as potential therapeutic agents.

This compound (Hev b 6.02) is a small, acidic protein with a molecular weight of approximately 4.7 kDa.[1] It is a chitin-binding protein that plays a role in the defense mechanism of the rubber tree (Hevea brasiliensis).[1] Due to its allergenic properties, the development of specific monoclonal antibodies is crucial for research and clinical applications.

I. Quantitative Data Summary

The following table summarizes key quantitative data for commercially available anti-Hevein monoclonal antibodies, providing a benchmark for newly generated antibodies.

ParameterValueSource
Clone Isotype IgG1 κ / IgG2b κ[1]
ELISA Titer 1:64,000
Western Blot Conc. 0.2 µg/mL
Molecular Weight of Target ~4.7 kDa (this compound) / 20 kDa (Prothis compound)[1]

II. Experimental Protocols

This section details the methodologies for the key experiments involved in the generation and characterization of anti-Hevein monoclonal antibodies.

Protocol 1: Antigen Preparation - Purification of this compound

A high-quality immunogen is the first critical step in generating specific monoclonal antibodies.[2]

Materials:

  • Natural rubber latex

  • Ultrafiltration system

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Latex Collection and Fractionation: Collect fresh Hevea brasiliensis latex. Perform ultrafiltration to separate proteins with a molecular weight lower than 10 kDa.

  • RP-HPLC Purification: Further purify the low molecular weight fraction using a preparative RP-HPLC system.

  • Fraction Analysis: Collect fractions and analyze for the presence of this compound using SDS-PAGE and mass spectrometry. This compound will appear as a ~4.7 kDa band.

  • Lyophilization: Pool the fractions containing purified this compound and lyophilize to obtain a stable powder.

  • Reconstitution: Reconstitute the lyophilized this compound in sterile PBS at a concentration of 1 mg/mL for immunization.

Protocol 2: Immunization of Mice

This protocol outlines a typical immunization schedule for generating a robust immune response against this compound in mice.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Purified this compound antigen (1 mg/mL in PBS)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile syringes and needles

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify 100 µg of this compound antigen with an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject 100 µL of the emulsion intraperitoneally (IP) into each mouse.

  • Booster Injections (Day 21 and Day 42):

    • Emulsify 50 µg of this compound antigen with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the emulsion IP into each mouse.

  • Test Bleed (Day 52):

    • Collect a small amount of blood from the tail vein to test for the presence of anti-Hevein antibodies using an indirect ELISA (see Protocol 4).

  • Final Booster (3-4 days before fusion):

    • If the antibody titer is high, administer a final booster injection of 50 µg of this compound in PBS (without adjuvant) via both IP and intravenous (IV) routes.

Protocol 3: Hybridoma Production

This protocol describes the fusion of myeloma cells with splenocytes from immunized mice to generate hybridoma cells.

Materials:

  • SP2/0 myeloma cells

  • Splenocytes from an immunized mouse

  • Polyethylene glycol (PEG)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • HAT supplement (Hypoxanthine, Aminopterin, Thymidine)

  • 96-well cell culture plates

Procedure:

  • Cell Preparation:

    • Harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.

    • Culture SP2/0 myeloma cells to a logarithmic growth phase.

  • Fusion:

    • Mix splenocytes and myeloma cells at a ratio of 5:1.

    • Add pre-warmed PEG solution dropwise to the cell pellet to induce fusion.

  • HAT Selection:

    • Gently resuspend the fused cells in RPMI-1640 medium supplemented with 20% FBS and HAT supplement.

    • Plate the cell suspension into 96-well plates.

  • Hybridoma Screening:

    • After 10-14 days, screen the supernatant from wells with growing hybridoma colonies for the presence of anti-Hevein antibodies using ELISA (see Protocol 4).

Protocol 4: Screening of Hybridomas by Indirect ELISA

This ELISA protocol is designed to identify hybridoma clones secreting antibodies that specifically bind to this compound.

Materials:

  • 96-well high-binding ELISA plates

  • Purified this compound antigen

  • Hybridoma culture supernatants

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

Procedure:

  • Antigen Coating:

    • Coat the wells of a 96-well plate with 100 µL of this compound antigen (1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of hybridoma supernatant to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of HRP-conjugated goat anti-mouse IgG (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Readout:

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader. Wells with a high absorbance are considered positive for anti-Hevein antibody production.

Protocol 5: Characterization by Western Blot

Western blotting is used to confirm the specificity of the monoclonal antibodies for this compound and to determine if they recognize the protein in its denatured form.

Materials:

  • Purified this compound and Prothis compound proteins

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibody (hybridoma supernatant)

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Separation:

    • Separate this compound (~4.7 kDa) and, as a control, Prothis compound (~20 kDa) proteins by SDS-PAGE.

  • Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (hybridoma supernatant) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an ECL detection reagent and an imaging system. A positive result will show a band at the expected molecular weight of this compound.

Protocol 6: Antibody Isotyping

Determining the isotype of the monoclonal antibody is important for its functional characterization and purification.

Materials:

  • Mouse monoclonal antibody isotyping kit (ELISA-based or lateral flow)

  • Hybridoma supernatant

Procedure:

  • Follow the manufacturer's instructions for the chosen isotyping kit.

  • Typically, the supernatant is added to a plate or device pre-coated with antibodies specific for different mouse IgG and IgM isotypes.

  • The binding is then detected, revealing the heavy and light chain class of the monoclonal antibody.

Protocol 7: Monoclonal Antibody Purification

Large-scale production and purification of the selected monoclonal antibody are necessary for most applications.

Materials:

  • Hybridoma culture supernatant or ascites fluid

  • Protein G affinity chromatography column

  • Binding buffer (e.g., PBS, pH 7.4)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.5)

Procedure:

  • Sample Preparation:

    • Clarify the hybridoma supernatant or ascites fluid by centrifugation and filtration.

  • Column Equilibration:

    • Equilibrate the Protein G column with binding buffer.

  • Antibody Binding:

    • Load the prepared sample onto the column. The IgG will bind to the Protein G.

  • Washing:

    • Wash the column with several volumes of binding buffer to remove unbound proteins.

  • Elution:

    • Elute the bound antibody with elution buffer. Collect the fractions.

  • Neutralization:

    • Immediately neutralize the eluted fractions by adding a small volume of neutralization buffer.

  • Buffer Exchange:

    • Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

  • Purity and Concentration Assessment:

    • Assess the purity of the antibody by SDS-PAGE and determine the concentration using a spectrophotometer (A280) or a BCA protein assay.

III. Visualizations

Experimental Workflow for Generation of Anti-Hevein Monoclonal Antibodies

G cluster_antigen Antigen Preparation cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_characterization Characterization & Production Hevein_Purification This compound Purification from Latex Immunize_Mice Immunize Mice with Purified this compound Hevein_Purification->Immunize_Mice Test_Bleed Test Bleed & Titer Check Immunize_Mice->Test_Bleed Final_Boost Final Boost Test_Bleed->Final_Boost Spleen_Harvest Harvest Spleen Final_Boost->Spleen_Harvest Cell_Fusion Fuse Splenocytes with Myeloma Cells Spleen_Harvest->Cell_Fusion HAT_Selection HAT Selection Cell_Fusion->HAT_Selection Screening Screening by ELISA HAT_Selection->Screening Cloning Cloning of Positive Hybridomas Screening->Cloning Isotyping Antibody Isotyping Cloning->Isotyping Expansion Hybridoma Expansion Cloning->Expansion Western_Blot Specificity Check by Western Blot Isotyping->Western_Blot Purification Antibody Purification Expansion->Purification

Caption: Workflow for generating anti-Hevein monoclonal antibodies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Recombinant Hevein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of recombinant hevein expression.

Frequently Asked Questions (FAQs)

Q1: Why is my recombinant this compound yield consistently low?

Low yields of recombinant this compound can stem from several factors. One common issue is suboptimal codon usage in the expression host.[1][2][3] Since this compound is a eukaryotic protein, its codon usage may not be ideal for expression in bacterial systems like E. coli, leading to translational stalling.[2][3] Another significant factor can be the toxicity of the expressed protein to the host cells, which can impair cell growth and protein production.[4][5][6] Additionally, inefficient transcription or translation, mRNA instability, or protein degradation by host proteases can all contribute to low final yields.[2][5]

Q2: My recombinant this compound is forming inclusion bodies. What can I do?

Inclusion bodies are insoluble aggregates of misfolded proteins, a common issue when overexpressing proteins in E. coli.[2][7] This is often caused by high expression rates that overwhelm the cellular folding machinery.[8] To address this, you can try lowering the induction temperature (e.g., 16-25°C) to slow down protein synthesis and allow more time for proper folding.[9][10] Reducing the inducer concentration (e.g., IPTG) can also help decrease the rate of expression.[4][9] Another effective strategy is to use a different E. coli host strain, such as one that co-expresses molecular chaperones to assist in protein folding.[2][5] Finally, fusing a solubility-enhancing tag, like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), to your this compound protein can improve its solubility.[5][11]

Q3: Which expression system is best for producing recombinant this compound?

The optimal expression system depends on the specific requirements for your this compound protein, such as the need for post-translational modifications and the desired yield.

  • E. coli : This is a cost-effective and widely used system known for high yields and rapid growth.[8][12] However, it lacks the machinery for complex post-translational modifications and can lead to inclusion body formation, especially for proteins with disulfide bonds like this compound.[8][13]

  • Pichia pastoris : This yeast expression system is an excellent alternative as it can perform eukaryotic post-translational modifications, including disulfide bond formation, which is crucial for the proper folding and activity of this compound.[13][14][15] It is known for high-level protein secretion, which can simplify purification.[15][16]

  • Insect and Mammalian Cells : These systems are ideal for producing complex proteins with extensive post-translational modifications that closely mimic the native protein.[12][17] However, they are generally more time-consuming and expensive than yeast or bacterial systems.[17]

For this compound, which is a small protein with multiple disulfide bonds, Pichia pastoris often presents a good balance of yield, cost-effectiveness, and the ability to produce correctly folded, active protein.[14][15]

Q4: How can I minimize the degradation of my recombinant this compound?

Protein degradation by host cell proteases can significantly reduce the yield of your target protein. To mitigate this, consider using protease-deficient E. coli strains like BL21(DE3).[2][5] Adding a cocktail of protease inhibitors to your lysis buffer is also a standard and effective practice.[2] Furthermore, expressing the protein at lower temperatures can reduce the activity of many proteases.[10] If your protein is being secreted, rapid purification from the culture medium can minimize its exposure to extracellular proteases.[5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or very low expression of this compound Codon bias: The this compound gene contains codons that are rare in the expression host.Synthesize a codon-optimized gene for your specific expression host (e.g., E. coli or P. pastoris).[1][2][18]
Inefficient transcription/translation: The promoter may be weak, or the ribosome binding site (RBS) may be suboptimal.Use a vector with a strong, inducible promoter (e.g., T7 promoter in E. coli).[1][10] Ensure an optimal RBS sequence is present.
Plasmid instability: The plasmid carrying the this compound gene may be lost during cell division.Ensure consistent antibiotic selection is maintained throughout cell culture.[11]
Protein toxicity: The expressed this compound is toxic to the host cells.Use a tightly regulated promoter to minimize basal expression before induction.[5][6] Consider using a host strain designed for toxic protein expression.[4][10]
This compound is expressed but is insoluble (in inclusion bodies) High expression rate: Protein synthesis is too fast for proper folding.Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration.[9][10]
Lack of proper folding environment: The host cell environment (e.g., reducing cytoplasm in E. coli) is not conducive to disulfide bond formation.Express this compound in the periplasm of E. coli or use a eukaryotic system like Pichia pastoris that supports disulfide bond formation.[5][14]
Absence of necessary chaperones: The host lacks sufficient chaperones to assist in folding.Co-express molecular chaperones like GroEL/GroES or DnaK/DnaJ/GrpE.[2][5]
Low yield of purified this compound Protein degradation: this compound is being degraded by host proteases.Use a protease-deficient host strain and add protease inhibitors during purification.[2][5]
Loss during purification: The purification protocol is not optimized.Optimize binding and elution conditions for your chromatography steps.[2] If refolding from inclusion bodies, screen for optimal refolding buffer conditions.[2]
Inefficient cell lysis: Incomplete cell disruption results in a lower amount of released protein.Use a combination of enzymatic (e.g., lysozyme) and physical (e.g., sonication) lysis methods.[2]

Quantitative Data

The following table provides illustrative data on how different optimization strategies can impact recombinant protein yield, based on findings from various studies. The specific improvements for this compound expression should be empirically determined.

StrategyConditionHost SystemReported Yield Improvement
Codon Optimization Optimized vs. Wild-Type GeneE. coli2 to 10-fold increase
Induction Temperature 20°C vs. 37°CE. coliSignificant increase in soluble protein fraction
Expression Host Pichia pastoris vs. E. coliN/A3-fold higher yield for some complex proteins[14]
Fusion Tag MBP-fusion vs. no tagE. coliUp to 5-fold increase in soluble yield
Media Optimization Enriched Media vs. Standard LBE. coli1.5 to 4-fold increase in biomass and protein

Experimental Protocols

Protocol 1: Screening for Optimal Induction Conditions

This protocol outlines a small-scale experiment to determine the best temperature and inducer concentration for soluble this compound expression.

  • Inoculation: Inoculate 5 mL of appropriate growth medium (containing the selective antibiotic) with a single colony of your expression strain harboring the this compound expression plasmid. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 500 mL of fresh medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction Matrix: Aliquot 10 mL of the culture into multiple flasks. Set up a matrix of conditions:

    • Temperatures: 18°C, 25°C, 30°C, 37°C

    • Inducer (IPTG) Concentrations: 0.1 mM, 0.5 mM, 1.0 mM

    • Include a non-induced control for each temperature.

  • Incubation: Induce the cultures and incubate for a set period (e.g., 4 hours for 37°C, 16-20 hours for lower temperatures).

  • Harvesting and Lysis: Harvest 1 mL from each culture by centrifugation. Resuspend the cell pellet in 100 µL of lysis buffer. Lyse the cells (e.g., by sonication).

  • Analysis: Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). Analyze both fractions by SDS-PAGE to determine the condition that yields the highest amount of soluble this compound.

Protocol 2: Purification of His-tagged this compound from Inclusion Bodies

This protocol provides a general workflow for purifying and refolding this compound from inclusion bodies.

  • Cell Lysis and Inclusion Body Isolation: Resuspend the cell pellet from your induced culture in lysis buffer. Lyse the cells thoroughly. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.

  • Inclusion Body Washing: Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).

  • Refolding: Refold the solubilized protein by rapidly diluting it into a large volume of refolding buffer or by dialysis against a refolding buffer with a gradually decreasing concentration of the denaturant. The refolding buffer should be optimized and may contain additives like L-arginine or a redox shuffling system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation.

  • Purification: Purify the refolded this compound using a suitable chromatography method, such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins, followed by size-exclusion chromatography for final polishing.

Visualizations

Expression_Optimization_Workflow cluster_prep Preparation cluster_expression Expression & Screening cluster_analysis Analysis & Scale-Up codon_opt Codon Optimization of this compound Gene vector_select Vector & Host Selection codon_opt->vector_select transformation Transformation vector_select->transformation small_scale Small-Scale Expression Screening transformation->small_scale optimization Optimize Induction: - Temperature - Inducer Conc. - Time small_scale->optimization sds_page SDS-PAGE Analysis (Soluble vs. Insoluble) optimization->sds_page large_scale Large-Scale Expression sds_page->large_scale Optimal Conditions purification Purification large_scale->purification

Caption: Workflow for optimizing recombinant this compound expression.

Troubleshooting_Low_Yield cluster_no_expression Troubleshoot Expression cluster_insoluble Troubleshoot Solubility cluster_degraded Troubleshoot Degradation start Low this compound Yield check_expression Protein Detected on SDS-PAGE/Western Blot? start->check_expression codon_opt Codon Optimize Gene check_expression->codon_opt No lower_temp Lower Induction Temp. check_expression->lower_temp Yes, Insoluble protease_inhib Add Protease Inhibitors check_expression->protease_inhib Yes, Soluble but Degraded change_vector Change Vector/ Promoter codon_opt->change_vector check_plasmid Verify Plasmid Integrity change_vector->check_plasmid change_host Use Solubility- Enhancing Host/Tag lower_temp->change_host refold Purify from Inclusion Bodies & Refold change_host->refold protease_def Use Protease- Deficient Strain protease_inhib->protease_def

Caption: Decision tree for troubleshooting low this compound yield.

Lac_Operon_Induction cluster_no_iptg No IPTG cluster_iptg With IPTG repressor_active LacI Repressor (Active) operator_blocked Operator Blocked repressor_active->operator_blocked no_transcription No Transcription operator_blocked->no_transcription t7_pol_gene T7 RNA Pol Gene iptg IPTG repressor_inactive LacI Repressor (Inactive) iptg->repressor_inactive operator_free Operator Free transcription Transcription operator_free->transcription t7_pol_gene_2 T7 RNA Pol Gene t7_pol_gene_2->transcription t7_pol T7 RNA Polymerase transcription->t7_pol hevein_gene This compound Gene t7_pol->hevein_gene binds T7 promoter hevein_protein Recombinant this compound hevein_gene->hevein_protein transcribes

Caption: Simplified IPTG induction of T7 expression system.

References

Overcoming solubility issues with purified Hevein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with purified hevein, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of purified this compound?

Purified this compound is a small, cysteine-rich protein with limited solubility in pure water, especially at low temperatures. Its solubility is significantly influenced by pH, ionic strength, and the presence of salts. In salt-free cold water, the solubility of this compound is less than 1%[1]. However, its solubility markedly increases in the presence of neutral salts[1].

Q2: What is the isoelectric point (pI) of this compound?

The isoelectric point of this compound is approximately 4.7[1]. At this pH, the net charge of the protein is zero, and it is often least soluble. Therefore, it is advisable to work with buffers that have a pH significantly above or below the pI to enhance solubility.

Q3: Can purified this compound aggregate?

Yes, like many proteins, purified this compound can aggregate, especially at high concentrations, near its isoelectric point, or during buffer changes (e.g., dialysis to remove salt). Protein aggregation can lead to precipitation and loss of biological activity.

Q4: How should I store purified this compound?

For short-term storage, keep the protein solution at 4°C. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. The addition of a cryoprotectant like glycerol (B35011) (10-50%) can also help maintain protein stability during freezing.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides systematic steps to address common solubility problems encountered with purified this compound.

Problem: Purified this compound precipitate is visible in the solution upon receipt or after thawing.

Possible Cause Suggested Solution
Low Solubility in Storage Buffer Gently vortex or sonicate the vial to try and redissolve the precipitate. If this is unsuccessful, proceed to the buffer optimization steps below.
Freeze-Thaw Damage Centrifuge the sample to pellet the precipitate and carefully transfer the supernatant to a new tube. Determine the protein concentration in the supernatant to assess recovery. To avoid this in the future, aliquot the protein solution upon first use.
High Protein Concentration Dilute a small aliquot of the protein stock to a lower concentration (e.g., 1 mg/mL) in a suitable buffer to see if the precipitate dissolves.

Problem: this compound precipitates when I try to dissolve the lyophilized powder.

Possible Cause Suggested Solution
Inappropriate Solvent Avoid dissolving lyophilized this compound directly in pure water. Start with an acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0) or a neutral buffer containing salt (e.g., PBS, pH 7.4).
pH is near the pI (4.7) Use a buffer with a pH further away from the pI. For example, buffers with a pH between 6.0 and 8.0 are generally good starting points.
Hydrophobic Interactions If aqueous buffers fail, for very difficult cases, a small amount of an organic solvent like DMSO or a chaotropic agent like urea (B33335) or guanidine (B92328) hydrochloride can be used for initial solubilization, followed by dilution into the final aqueous buffer. Caution: These reagents may affect the protein's activity.

Problem: this compound precipitates during my experiment (e.g., buffer exchange, dialysis).

Possible Cause Suggested Solution
Removal of Stabilizing Salts Ensure that the dialysis or exchange buffer contains an adequate salt concentration (e.g., 150 mM NaCl) to maintain this compound's solubility.
Buffer Composition Incompatibility Test the compatibility of your experimental buffer with a small aliquot of the this compound solution before proceeding with the full-scale experiment.
Temperature Changes Perform buffer exchanges and other manipulations at a consistent temperature. Some proteins are less soluble at lower temperatures ("cold precipitation").

Quantitative Solubility Data

The following table summarizes available quantitative data on this compound solubility.

Solvent/Buffer pH Temperature This compound Concentration/Solubility Reference
Salt-free waterNot specified0°C< 1% (< 10 mg/mL)[1]
0.2 M Sodium Chloride (NaCl)6.021°CA 0.7% (7 mg/mL) solution was successfully prepared.[1]
0.2 M Sodium Chloride (NaCl)5.00°CUsed for osmotic pressure measurements, suggesting good solubility.[1]
50 mM Acetic Acid with 0.2 M NaCl~3.5Not specifiedUsed for extraction, indicating solubility under acidic conditions.[2]
50 mM Sodium Formate3.8Not specifiedUsed as a wash buffer in chromatography, indicating solubility.[2]

Experimental Protocols

Protocol 1: Solubilization of Lyophilized this compound

  • Preparation : Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Initial Buffer Selection : Choose a suitable buffer. A recommended starting buffer is 50 mM sodium phosphate, 150 mM NaCl, pH 7.2.

  • Reconstitution : Add a small volume of the chosen buffer to the vial to achieve a concentration of 1-2 mg/mL.

  • Dissolution : Gently swirl or rock the vial to dissolve the powder. Avoid vigorous shaking, which can cause denaturation and aggregation. If necessary, brief sonication in a water bath can be used.

  • Verification : After the powder is dissolved, visually inspect the solution for any remaining particulate matter. If the solution is not clear, centrifuge at >10,000 x g for 10-15 minutes and collect the supernatant.

  • Concentration Determination : Measure the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., BCA).

Protocol 2: Buffer Exchange using Dialysis

  • Preparation : Prepare the target dialysis buffer. Ensure it contains an appropriate salt concentration (e.g., 150 mM NaCl) and has a pH well away from the pI of this compound (4.7).

  • Dialysis Tubing : Select dialysis tubing with a molecular weight cut-off (MWCO) appropriate for this compound (4.7 kDa), for example, 1-2 kDa tubing. Prepare the tubing according to the manufacturer's instructions.

  • Sample Loading : Pipette the this compound solution into the prepared dialysis tubing and seal securely.

  • Dialysis : Immerse the sealed tubing in a large volume of the target buffer (at least 100 times the sample volume) at 4°C with gentle stirring.

  • Buffer Changes : Allow dialysis to proceed for at least 4 hours, then change the buffer. Repeat the buffer change at least once more to ensure complete exchange.

  • Sample Recovery : Carefully remove the sample from the dialysis tubing and proceed with your experiment.

Visualizations

Hevein_Biological_Roles This compound Purified this compound PlantDefense Plant Defense Mechanism This compound->PlantDefense Contributes to LatexCoagulation Latex Coagulation This compound->LatexCoagulation Mediates HumanAllergy Human Allergic Response (Latex-Fruit Syndrome) This compound->HumanAllergy Triggers ChitinBinding Binds to Chitin on Fungal Cell Walls PlantDefense->ChitinBinding GPReceptor Binds to Glycoprotein Receptor on Rubber Particles LatexCoagulation->GPReceptor IgEBinding Binds to IgE Antibodies in Sensitized Individuals HumanAllergy->IgEBinding Antifungal Antifungal Activity ChitinBinding->Antifungal WoundSealing Wound Sealing GPReceptor->WoundSealing AllergicReaction Type I Hypersensitivity IgEBinding->AllergicReaction

Caption: Logical relationships of this compound's biological functions.

Hevein_Experimental_Workflow start Start: Lyophilized Purified this compound solubilization 1. Solubilization (e.g., PBS, pH 7.2) start->solubilization quantification 2. Protein Quantification (e.g., A280 or BCA) solubilization->quantification buffer_exchange 3. Buffer Exchange (Optional) (e.g., Dialysis) quantification->buffer_exchange functional_assay 4. Functional Assay quantification->functional_assay Directly if buffer is compatible buffer_exchange->functional_assay antifungal_assay Antifungal Activity Assay (e.g., Hyphal Growth Inhibition) functional_assay->antifungal_assay elisa Allergenicity Assay (e.g., IgE-binding ELISA) functional_assay->elisa data_analysis 5. Data Analysis antifungal_assay->data_analysis elisa->data_analysis end End: Results data_analysis->end

Caption: General experimental workflow for this compound functional analysis.

References

Technical Support Center: Optimizing Hevein Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hevein activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experiments involving this compound.

I. Troubleshooting Guides

This section addresses common issues encountered during this compound activity assays, categorized by the type of problem.

Issues with Chitin-Binding Assays

Problem: Low or No Binding of this compound to Chitin (B13524) Matrix (e.g., beads, plates)

Possible Cause Recommended Solution
Inappropriate Buffer pH This compound's binding activity is pH-dependent. While the optimal pH can vary, many lectins function best in a neutral to slightly acidic pH range. Prepare buffers across a range (e.g., pH 4.0 to 8.0) to determine the optimal condition for your specific assay.
Incorrect Ionic Strength High salt concentrations can disrupt electrostatic interactions important for binding. Conversely, some ionic strength may be necessary to reduce non-specific binding. Test a range of NaCl or other salt concentrations (e.g., 50 mM to 500 mM) in your binding buffer. For some chitin-binding proteins, lower ionic strength is preferable during the initial binding step.
Presence of Competing Sugars If your this compound preparation or sample contains N-acetylglucosamine (GlcNAc) or its oligomers, it will compete with the chitin matrix for binding. Ensure your this compound sample is highly purified.
Steric Hindrance The chitin-binding site on this compound may be obscured due to aggregation or improper folding. Ensure the protein is properly folded and solubilized. Consider including a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to reduce aggregation.
Insufficient Incubation Time Binding may be time-dependent. Increase the incubation time of this compound with the chitin matrix (e.g., from 1 hour to 2 hours or overnight at 4°C).

Problem: High Background or Non-Specific Binding in Plate-Based Assays (ELISA)

Possible Cause Recommended Solution
Inadequate Blocking The blocking buffer is not effectively preventing non-specific adsorption to the plate surface. Use a carbohydrate-free blocking agent such as Bovine Serum Albumin (BSA) or a commercial synthetic blocking buffer. Increase the blocking incubation time and/or concentration of the blocking agent.
Hydrophobic Interactions This compound or other proteins in the sample may be binding non-specifically to the polystyrene plate. Include a non-ionic surfactant like Tween-20 (0.05%) in your wash buffers.
Incorrect Antibody Concentrations If using an antibody for detection, the primary or secondary antibody concentrations may be too high. Titrate your antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.
Insufficient Washing Unbound reagents are not being adequately removed. Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure complete removal of wash buffer between steps.
Issues with Antifungal Activity Assays

Problem: No or Low Observed Antifungal Activity

Possible Cause Recommended Solution
Incorrect Assay Medium pH The pH of the growth medium can affect both the fungus and the activity of this compound. The antifungal activity of some compounds is pH-dependent. Test the activity in media with different pH values, keeping in mind the optimal growth conditions for the target fungus.[1][2]
Degraded this compound This compound may have lost its activity due to improper storage or handling. Store this compound solutions at appropriate temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Resistant Fungal Strain The chosen fungal species or strain may be resistant to this compound's antifungal action. Use a known sensitive strain as a positive control.
Sub-optimal this compound Concentration The concentrations tested may be too low to elicit an antifungal effect. Test a broader range of this compound concentrations, including higher concentrations.
Presence of Proteases If using a crude or partially purified this compound preparation, contaminating proteases could degrade the protein. Consider adding a protease inhibitor cocktail to your this compound stock.

Problem: High Variability Between Replicates

Possible Cause Recommended Solution
Inaccurate Pipetting Small volume errors can lead to significant concentration differences. Ensure pipettes are properly calibrated and use appropriate pipette sizes for the volumes being dispensed.
Inconsistent Fungal Inoculum The starting concentration of fungal spores or cells can affect the outcome. Standardize the inoculum preparation and ensure a homogenous suspension before aliquoting into the assay plate.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate solutes and affect fungal growth. Avoid using the outermost wells for critical samples or ensure proper humidification during incubation.
Inconsistent Incubation Conditions Temperature and humidity fluctuations can impact fungal growth. Use a calibrated incubator with stable temperature and humidity control.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's activity?

A1: this compound's primary activity stems from its ability to bind specifically to N-acetylglucosamine (GlcNAc) oligomers, which are the building blocks of chitin.[3][4] This chitin-binding property is central to its roles in latex coagulation and its antifungal action, where it is thought to bind to the chitin in fungal cell walls, disrupting their integrity and inhibiting growth.[3][5]

Q2: What are the key buffer components to consider when designing a this compound activity assay?

A2: The three most critical buffer components to optimize are:

  • pH: The pH of the buffer can influence the charge of both this compound and its binding partner, affecting their interaction. A pH screen is recommended to find the optimal value.

  • Ionic Strength: The salt concentration (e.g., NaCl) affects electrostatic interactions. While high concentrations can inhibit binding, a moderate ionic strength can help reduce non-specific interactions.

  • Additives: Depending on the assay, additives like non-ionic detergents (e.g., Tween-20) can reduce non-specific binding and aggregation, while protease inhibitors can prevent this compound degradation in impure samples.

Q3: Can I use standard protein blocking agents like skim milk for this compound ELISA?

A3: It is generally not recommended to use blocking agents that may contain glycoproteins, such as skim milk, as the carbohydrate moieties on these proteins could potentially interact with this compound and lead to high background. It is safer to use carbohydrate-free blockers like BSA or synthetic polymer-based blocking buffers.

Q4: How does temperature affect this compound's activity?

A4: this compound is reported to be a heat-stable protein, retaining its antifungal activity even after treatment at 90°C for 10 minutes.[3] However, for binding assays, it is recommended to perform incubations at room temperature or 4°C to ensure stability over longer incubation periods.

Q5: What is a suitable positive control for a this compound antifungal assay?

A5: A suitable positive control would be a commercial antifungal agent known to be effective against the test fungus, such as amphotericin B or itraconazole. This helps to confirm that the assay conditions are conducive to observing growth inhibition.

III. Data Presentation: Buffer Condition Optimization

The following tables summarize the expected impact of varying buffer conditions on this compound's activity, based on general principles of lectin-carbohydrate interactions. Optimal values should be determined empirically for each specific assay.

Table 1: Effect of pH on this compound Chitin-Binding Activity

pH RangeExpected Binding AffinityRationale
< 4.0 ReducedAcidic conditions may alter the conformation of this compound or the charge of key amino acids in the binding site.
4.0 - 7.5 OptimalThis range is often optimal for lectin-carbohydrate interactions, maintaining the structural integrity of the protein.
> 7.5 ReducedAlkaline conditions can lead to deprotonation of amino acid side chains involved in binding and may affect protein stability.

Table 2: Effect of Ionic Strength (NaCl) on this compound Chitin-Binding Activity

NaCl ConcentrationExpected Binding AffinityRationale
0 - 50 mM High, but potential for high non-specific bindingLow ionic strength promotes electrostatic interactions but may also increase non-specific binding to charged surfaces.
50 - 200 mM OptimalThis range often provides a good balance between specific binding and minimizing non-specific interactions.
> 200 mM ReducedHigh ionic strength can shield the charges involved in the binding interaction, leading to decreased affinity.[6][7]

IV. Experimental Protocols

Protocol: Solid-Phase Chitin-Binding Assay

This protocol describes a method to quantify the binding of this compound to a chitin matrix.

Materials:

  • Purified this compound

  • Chitin Beads (e.g., from New England BioLabs)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Wash Buffer (e.g., Binding Buffer with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or 1 M Acetic Acid)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Microcentrifuge tubes

  • Protein quantification assay (e.g., Bradford or BCA)

Procedure:

  • Equilibrate Chitin Beads:

    • Pipette a defined amount of chitin bead slurry (e.g., 50 µL) into a microcentrifuge tube.

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

    • Discard the supernatant and wash the beads three times with 500 µL of Binding Buffer.

  • Binding Step:

    • Resuspend the washed chitin beads in 500 µL of Binding Buffer containing a known concentration of purified this compound.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

    • As a negative control, incubate chitin beads with buffer only.

  • Washing:

    • Pellet the beads by centrifugation and collect the supernatant (this is the "unbound" fraction).

    • Wash the beads three times with 500 µL of Wash Buffer to remove non-specifically bound protein.

  • Elution:

    • Add 100 µL of Elution Buffer to the washed beads and incubate for 10 minutes at room temperature with occasional vortexing.

    • Centrifuge and collect the supernatant (this is the "bound" or "eluted" fraction).

    • Immediately neutralize the eluted fraction by adding a predetermined volume of Neutralization Buffer.

  • Quantification:

    • Determine the protein concentration in the initial this compound solution, the unbound fraction, and the eluted fraction using a suitable protein assay.

    • The amount of bound this compound can be calculated by subtracting the amount of protein in the unbound fraction from the initial amount.

Protocol: Antifungal Susceptibility Broth Microdilution Assay

This protocol is based on the CLSI M27-A3 guidelines for yeast susceptibility testing and can be adapted for this compound.

Materials:

  • Purified this compound

  • Fungal strain of interest (e.g., Candida albicans)

  • Appropriate fungal growth medium (e.g., RPMI-1640 with MOPS buffer, pH 7.0)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an agar (B569324) plate.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the growth medium to achieve a range of final concentrations to be tested.

    • Include a positive control well (fungus with a known antifungal agent) and a negative control well (fungus in medium only, no this compound).

    • Also include a sterility control well (medium only).

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions and controls.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.

  • Determining Minimum Inhibitory Concentration (MIC):

    • After incubation, determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the negative control. This can be done visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm). The MIC is often defined as the concentration that inhibits growth by ≥50% or ≥80%.

V. Visualizations

This compound's Role in Plant Defense

This compound is a key component of the plant's innate immune system. Its expression is often induced in response to wounding or pathogen attack. The diagram below illustrates a simplified signaling pathway leading to this compound production and its subsequent antifungal action.

Hevein_Signaling_Pathway Pathogen Fungal Pathogen (Chitin in cell wall) PAMPs PAMPs (e.g., Chitin) Pathogen->PAMPs releases Hevein_Action This compound Binds to Fungal Chitin Pathogen->Hevein_Action PRR Pattern Recognition Receptor (PRR) PAMPs->PRR recognized by Signaling_Cascade Downstream Signaling Cascade (MAPK, ROS) PRR->Signaling_Cascade activates Hormone_Pathways Phytohormone Signaling (Salicylic Acid, Jasmonic Acid) Signaling_Cascade->Hormone_Pathways triggers Gene_Expression Activation of Defense Gene Expression Hormone_Pathways->Gene_Expression induces Hevein_Production This compound Synthesis and Secretion Gene_Expression->Hevein_Production leads to Hevein_Production->Hevein_Action Fungal_Inhibition Fungal Growth Inhibition Hevein_Action->Fungal_Inhibition causes

Caption: Simplified signaling pathway of this compound in plant defense.

Experimental Workflow: Chitin-Binding Assay

The following diagram outlines the key steps in a typical chitin-binding assay to assess this compound's activity.

Chitin_Binding_Workflow Start Start Equilibrate Equilibrate Chitin Beads (Wash with Binding Buffer) Start->Equilibrate Bind Incubate Beads with This compound Solution Equilibrate->Bind Separate_Unbound Centrifuge and Collect Supernatant (Unbound Fraction) Bind->Separate_Unbound Wash Wash Beads to Remove Non-specific Binders Separate_Unbound->Wash Elute Add Elution Buffer to Release Bound this compound Wash->Elute Collect_Bound Centrifuge and Collect Supernatant (Bound Fraction) Elute->Collect_Bound Quantify Quantify Protein in All Fractions Collect_Bound->Quantify End End Quantify->End

References

Preventing proteolytic degradation of Hevein during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to prevent the proteolytic degradation of hevein during its extraction from Hevea brasiliensis latex.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a small, 4.7 kDa chitin-binding protein found in the latex of the rubber tree, Hevea brasiliensis. It is a key component of the plant's defense mechanism and is of significant interest for its antifungal properties and as a major allergen in latex allergies.[1] Proteolytic degradation, the breakdown of proteins by enzymes called proteases, can significantly reduce the yield of intact, functional this compound, compromising experimental results and downstream applications.

Q2: Where do the degrading proteases come from?

Hevea latex is a complex cytoplasm that contains various subcellular compartments.[2] During the extraction process, the disruption of these compartments, particularly the lysosomal lutoids, releases a host of endogenous proteases.[3][4] These enzymes, which are normally segregated, can then access and degrade target proteins like this compound.

Q3: How can I detect if my this compound sample is degraded?

The most common method is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A pure, intact this compound sample should show a distinct band at approximately 4.7 kDa. The presence of multiple bands, smears below the main band, or a weakened primary band are all indicators of proteolytic degradation.[5][6][7]

Q4: What are the primary strategies to prevent proteolytic degradation?

The core strategy involves a two-pronged approach: inhibition of protease activity and rapid separation of this compound from proteases.[8] This is achieved by:

  • Working at low temperatures (on ice) to reduce enzyme activity.[4]

  • Working quickly to minimize the time proteases have to act on the protein.[9]

  • Using an optimized extraction buffer that maintains a stable pH.

  • Adding protease inhibitors to the extraction buffer to directly inactivate proteases.[8]

Q5: Which protease inhibitors should I use for this compound extraction?

Hevea brasiliensis latex naturally contains protease inhibitors, including a 21.5 kDa putative serine/cysteine protease inhibitor in the B-serum (lutoid fraction) and a 5.5 kD thermostable protein in the C-serum that inhibits pronase, chymotrypsin, and trypsin.[10][11] However, relying solely on these may be insufficient. It is highly recommended to supplement with a commercial protease inhibitor cocktail designed for plant extracts. These cocktails contain a mixture of inhibitors targeting a broad range of proteases, such as serine, cysteine, and metalloproteases.[4][12]

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Low yield of purified this compound. 1. Significant proteolytic degradation during extraction. 2. Inefficient binding to chitin (B13524) affinity column.1. Review and optimize your protocol to minimize degradation: ensure all steps are performed at 4°C, add a fresh protease inhibitor cocktail to your lysis buffer, and work quickly.[9][13] 2. Ensure the pH of your binding buffer is optimal for this compound-chitin interaction.
Multiple bands or a smear below 4.7 kDa on SDS-PAGE. Proteolytic cleavage of this compound into smaller fragments.1. Increase the concentration of the protease inhibitor cocktail in your extraction buffer. Some samples may have higher protease activity.[12] 2. Ensure PMSF or a similar serine protease inhibitor is added fresh just before use, as it is unstable in aqueous solutions. 3. Minimize freeze-thaw cycles of the latex sample.
Loss of protein after dialysis step. The dialysis membrane pore size is too large, leading to loss of the small 4.7 kDa this compound protein.Use a dialysis membrane with a low molecular weight cut-off (MWCO), typically 1-2 kDa, to retain this compound while removing salts and inhibitors.
This compound precipitates out of solution. Incorrect buffer pH or ionic strength.1. Maintain the pH of your buffers within this compound's stability range. 2. Ensure appropriate salt concentrations are maintained throughout the purification process to keep the protein soluble.[4]

Quantitative Data Summary

The use of protease inhibitors is critical for maximizing the yield of intact this compound. While specific yield-increase data for this compound is not extensively published, the principles of protein purification dictate that inhibiting endogenous proteases will invariably improve the recovery of the target protein.

Table 1: Common Protease Inhibitors for Plant Protein Extraction

InhibitorClass of Protease InhibitedTypical Working ConcentrationNotes
PMSF / AEBSF Serine Proteases0.1 - 1 mMUnstable in aqueous solutions. Must be added fresh. AEBSF is a more stable alternative.
Leupeptin Serine and Cysteine Proteases1 - 10 µMReversible inhibitor.
Pepstatin A Aspartic Proteases1 µM
EDTA / EGTA Metalloproteases1 - 5 mMChelates metal ions required for protease activity. Incompatible with IMAC (His-tag purification).[4]
E-64 Cysteine Proteases1 - 10 µMIrreversible inhibitor.
Plant Protease Inhibitor Cocktails Broad Spectrum1X (as per manufacturer)Recommended for comprehensive protection against various proteases found in plant tissues.[12]

Optimized Experimental Protocol

This protocol integrates steps to actively minimize proteolytic degradation during this compound extraction from fresh Hevea brasiliensis latex.

1. Materials and Buffers

  • Extraction Buffer: 50 mM Acetic Acid, 0.2 M NaCl, 10 mM Thiourea (to inhibit polyphenol oxidase), pH adjusted to ~4.5. Prepare fresh.

  • Protease Inhibitor Cocktail: Commercial cocktail for plant extracts (e.g., Sigma-Aldrich P9599 or similar).

  • Chitin Affinity Column: Commercially available or prepared in-house.

  • Wash Buffer: 50 mM Sodium Formate, pH 3.8.

  • Elution Buffer: 0.5 M Acetic Acid.

  • All solutions should be pre-chilled to 4°C.

2. Procedure

  • Latex Collection & Preparation: Collect fresh latex and immediately place it on ice. If using lyophilized latex bottom fraction, reconstitute it in ice-cold Extraction Buffer.

  • Inhibitor Addition: Immediately before cell lysis/extraction, add the protease inhibitor cocktail at the recommended 1X concentration to the ice-cold Extraction Buffer. If using individual inhibitors, add them fresh.

  • Extraction: Homogenize the latex (or resuspend the lyophilized fraction) in the Extraction Buffer containing inhibitors. Perform all steps on ice in a cold room (4°C).

  • Clarification: Centrifuge the extract at 20,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Affinity Chromatography:

    • Carefully load the supernatant onto the pre-equilibrated chitin affinity column at a slow flow rate (e.g., 0.5-1 mL/min) at 4°C.

    • Wash the column extensively with ice-cold Wash Buffer until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been removed.

  • Elution: Elute the bound this compound from the chitin column using the Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Analysis and Storage:

    • Analyze the collected fractions using SDS-PAGE to confirm the purity and integrity of this compound (expected band at ~4.7 kDa).

    • Pool the pure fractions. For long-term storage, consider buffer exchange into a suitable storage buffer and store at -20°C or -80°C.

Visual Guides

Below are diagrams illustrating the experimental workflow and a troubleshooting decision process.

G Experimental Workflow for this compound Extraction cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Latex 1. Fresh Latex Collection Buffer 2. Prepare Ice-Cold Extraction Buffer Inhibitors 3. Add Protease Inhibitor Cocktail Extract 4. Homogenize Latex in Buffer (on ice) Inhibitors->Extract Combine Centrifuge 5. Centrifuge (20,000g, 4°C) to Clarify Extract Extract->Centrifuge Load 6. Load Supernatant onto Chitin Column Centrifuge->Load Supernatant Wash 7. Wash Column with Wash Buffer Load->Wash Elute 8. Elute this compound with Acetic Acid Wash->Elute SDS_PAGE 9. Analyze Fractions by SDS-PAGE Elute->SDS_PAGE Store 10. Pool & Store Purified this compound SDS_PAGE->Store

Caption: Key steps in the this compound extraction workflow emphasizing anti-proteolytic measures.

G Troubleshooting this compound Degradation Start Start: Low Yield or Degradation on SDS-PAGE CheckTemp Were all steps performed on ice / at 4°C? Start->CheckTemp CheckInhibitor Was a broad-spectrum protease inhibitor cocktail used? CheckTemp->CheckInhibitor Yes ActionTemp Action: Repeat experiment, ensuring all reagents and equipment are pre-chilled. CheckTemp->ActionTemp No CheckSpeed Was the extraction performed quickly? CheckInhibitor->CheckSpeed Yes ActionInhibitor Action: Add a commercial plant protease inhibitor cocktail. Increase concentration if needed. CheckInhibitor->ActionInhibitor No ActionSpeed Action: Minimize delays between steps, especially between lysis and purification. CheckSpeed->ActionSpeed No Success Result: Improved Yield and Purity CheckSpeed->Success Yes ActionTemp->CheckInhibitor ActionInhibitor->CheckSpeed ActionSpeed->Success

Caption: A decision tree to diagnose and resolve common issues of proteolytic degradation.

References

Troubleshooting low binding affinity in Hevein chitin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low binding affinity in Hevein-chitin assays.

Troubleshooting Guide: Low Binding Affinity

Low binding affinity in your this compound-chitin assay can stem from various factors, from protein integrity to suboptimal assay conditions. This guide provides a systematic approach to identifying and resolving these issues.

Question: I am observing weak or no binding in my this compound-chitin interaction assay. What are the potential causes and how can I troubleshoot this?

Answer:

A lack of binding can be attributed to several factors. We recommend a stepwise investigation of the following possibilities:

  • This compound Protein Integrity and Activity:

    • Protein Folding and Stability: this compound and this compound-like domains possess conserved cysteine residues that form disulfide bonds crucial for their structure and function.[1][2] Improper folding or denaturation will lead to a loss of binding activity.

      • Troubleshooting:

        • Verify the purity and integrity of your this compound protein using SDS-PAGE and mass spectrometry.

        • If you are expressing a recombinant this compound domain, ensure that the expression and purification conditions promote correct disulfide bond formation. Consider including a refolding step in your purification protocol.

        • Avoid harsh conditions during purification and storage, such as extreme pH or temperatures.[3]

    • Fusion Tags or Modifications: N-terminal or C-terminal fusion tags can sometimes sterically hinder the chitin-binding pocket.

      • Troubleshooting:

        • If possible, cleave the fusion tag from your this compound protein and repeat the binding assay.

        • Consider designing a construct with a smaller tag or a tag connected by a longer, flexible linker.

  • Chitin (B13524) Substrate Preparation and Quality:

    • Substrate Accessibility: The physical form of the chitin can significantly impact the accessibility of binding sites.

      • Troubleshooting:

        • For solid-phase assays, ensure the chitin beads or surface are properly hydrated and equilibrated in the binding buffer.[4]

        • Colloidal chitin is often used to increase the surface area for binding.[5][6] Ensure your colloidal chitin is freshly prepared and has a small, uniform particle size.

    • Chitin Source and Purity: Chitin from different sources (e.g., shrimp shells, crab shells, fungi) can have varying degrees of acetylation and purity, which may affect this compound binding.

      • Troubleshooting:

        • Use a well-characterized and high-purity chitin source.

        • If preparing your own chitin, ensure the deproteinization and demineralization steps are thorough.

  • Assay Buffer and Conditions:

    • pH: The pH of the binding buffer can influence the charge of both the this compound protein and the chitin, affecting their interaction. The optimal pH for this compound-chitin binding can vary but is often slightly acidic to neutral.[7]

      • Troubleshooting:

        • Perform a pH screen (e.g., from pH 4.0 to 8.0) to determine the optimal pH for your specific this compound protein and chitin substrate.

    • Ionic Strength: High salt concentrations can disrupt electrostatic interactions that may play a role in binding.[8]

      • Troubleshooting:

        • Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) in your binding buffer.[9] Some protocols recommend using a relatively high salt concentration (e.g., 500 mM NaCl) to reduce non-specific binding.[2]

    • Additives (Detergents, Reducing Agents):

      • Detergents: While low concentrations of non-ionic detergents (e.g., 0.1% Triton X-100) can help prevent protein aggregation, some detergents may interfere with binding.[9]

      • Reducing Agents: Reducing agents like DTT or β-mercaptoethanol will disrupt the essential disulfide bonds in this compound and should be avoided in the final binding buffer.[8]

      • Troubleshooting:

        • If using detergents, try reducing the concentration or testing different types.

        • Ensure complete removal of reducing agents from your purified protein preparation before the binding assay.

  • Assay-Specific Troubleshooting:

    • Surface Plasmon Resonance (SPR):

      • Immobilization Issues: The orientation of the immobilized this compound can affect the accessibility of the chitin-binding site.[3][10]

      • Non-Specific Binding: The analyte may bind to the sensor chip surface instead of the immobilized ligand.[3][10][11]

      • Low Signal: The signal change upon analyte injection may be too weak to detect accurately.[11][12]

      • Troubleshooting:

        • Try different immobilization chemistries (e.g., thiol coupling instead of amine coupling) to orient the this compound protein favorably.[3]

        • Use a reference flow cell and include a blocking agent like BSA in the running buffer to minimize non-specific binding.[10][11]

        • Increase the analyte concentration or optimize the ligand immobilization density to enhance the signal.[11][12]

    • Isothermal Titration Calorimetry (ITC):

      • Incorrect Concentrations: Inaccurate concentration measurements of this compound or chitin oligosaccharides will lead to erroneous binding data.[13][14]

      • Buffer Mismatch: Mismatched buffers between the syringe and the cell can cause large heats of dilution, masking the binding signal.[13]

      • Low "c" value: The "c" value (c = n * [Macromolecule] / KD) determines the shape of the binding isotherm. A low "c" value will result in a poorly defined curve.

      • Troubleshooting:

        • Accurately determine the concentrations of your protein and ligand.

        • Ensure the buffers in the syringe and cell are identical, preferably by dialysis or buffer exchange.[13]

        • If the "c" value is too low, increase the concentration of the macromolecule in the cell.[13]

    • Pull-Down/Affinity Chromatography Assays:

      • Insufficient Incubation Time: The binding reaction may not have reached equilibrium.

      • Inefficient Washing: The wash steps may be too stringent, causing the dissociation of the bound protein.

      • Troubleshooting:

        • Increase the incubation time to allow for sufficient binding.[4]

        • Optimize the wash buffer by reducing the stringency (e.g., lower salt or detergent concentration).[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical binding affinity (KD) for this compound-chitin interactions?

A1: The binding affinity of this compound for chitin can be relatively weak, with reported dissociation constants (KD) in the millimolar (mM) range for chito-oligosaccharides.[15][16] However, chitin-binding lectins with multiple this compound-like domains can exhibit higher affinities.[15]

Q2: My this compound protein is expressed as a fusion with an intein tag for purification on a chitin column, but the binding is inefficient. What could be the problem?

A2: Several factors could be contributing to poor binding of your intein-fusion protein to the chitin resin:

  • High Ionic Strength: While some salt is necessary, excessively high concentrations (e.g., 1M NaCl) in the loading buffer may weaken the interaction.[9] The manufacturer of the chitin beads often recommends a specific salt concentration (e.g., 0.5 M NaCl).[9]

  • Presence of Glycerol (B35011): High concentrations of glycerol (e.g., 5%) in the loading buffer might interfere with the binding to the chitin (a sugar-based matrix).[9]

  • Inadequate pH: The pH of your loading buffer should be optimal for the intein-chitin interaction, typically around pH 8.0.[9]

  • Protein Aggregation: Your fusion protein may be aggregating, which can mask the intein tag.[8] Including a low concentration of a non-ionic detergent might help.

Q3: How can I prepare a suitable chitin substrate for my binding assay?

A3: The choice of chitin substrate depends on your assay format.

  • Chitin Beads: Commercially available chitin beads are convenient for pull-down assays and affinity chromatography.[2][17] Remember to wash and equilibrate the beads in your binding buffer before use.[4]

  • Colloidal Chitin: This is a fine suspension of chitin that provides a large surface area for binding and is often used in enzyme activity assays. It can be prepared by dissolving chitin powder in a strong acid (e.g., concentrated HCl) and then precipitating it in water.[5][6]

  • Chitin Oligosaccharides: For solution-based assays like ITC and SPR, soluble chitin oligosaccharides (e.g., (GlcNAc)3-6) are used.

Q4: Can the source of this compound (e.g., from latex vs. recombinant) affect its binding to chitin?

A4: Yes, the source and post-translational modifications of this compound can influence its binding properties. This compound from natural sources like rubber tree latex may have post-translational modifications that are absent in recombinantly produced proteins. Furthermore, recombinant this compound produced in different expression systems (e.g., E. coli vs. yeast) may have variations in folding and disulfide bond formation, which are critical for activity.

Q5: Are there specific amino acid residues in this compound that are critical for chitin binding?

A5: Yes, the chitin-binding site of this compound is well-characterized. It contains conserved aromatic amino acid residues (Tyrosine, Phenylalanine, or Tryptophan) that are crucial for stacking interactions with the N-acetylglucosamine (GlcNAc) residues of chitin.[18][19] A conserved serine residue is also important for the interaction.[18] Mutation of these residues will likely result in a significant loss of binding affinity.

Data Presentation

Table 1: Influence of pH on this compound-Chitin Binding

pHRelative Binding Activity (%)Reference
3.0Low[7]
6.0Moderate[7]
9.0High[7]

Note: This table is a qualitative summary based on reported trends. Optimal pH may vary depending on the specific this compound protein and assay conditions.

Table 2: Dissociation Constants (KD) of Various Chitin-Binding Lectins for Chito-oligosaccharides

LectinLigandKD (µM)Reference
STLChitotetraose12[16]
PWMChitotetraose53[16]
This compoundChito-oligosaccharides~1000 (1 mM)[15][16]

Experimental Protocols

Protocol 1: In Vitro Chitin-Binding Pull-Down Assay

This protocol is for assessing the binding of a purified this compound protein to chitin beads.

Materials:

  • Purified this compound protein

  • Chitin beads (e.g., New England BioLabs, #S6651)

  • Chitin Binding Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 8.0)

  • Wash Buffer (same as Chitin Binding Buffer)

  • Elution Buffer (e.g., 1 M Acetic Acid or a buffer with a denaturant like 8 M Urea)[2]

  • Microcentrifuge tubes

  • Rotating wheel or shaker

  • SDS-PAGE reagents

Procedure:

  • Bead Preparation: a. Resuspend the chitin beads by vortexing. b. Transfer a desired amount of bead slurry (e.g., 100 µL per binding reaction) to a microcentrifuge tube.[4] c. Wash the beads twice with 5 volumes of Chitin Binding Buffer. Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) or allow them to settle by gravity.[4] Discard the supernatant. d. Resuspend the washed beads in Chitin Binding Buffer to the original volume.

  • Binding Reaction: a. In a microcentrifuge tube, combine your purified this compound protein with the prepared chitin beads. A typical starting concentration for the protein is 60 µg/mL.[4] Include a "total" or "input" sample for later analysis. b. As a negative control, incubate the protein in a tube without chitin beads. c. Incubate the tubes on a rotating wheel for 1-2 hours at 4°C.[4]

  • Washing: a. Pellet the beads by centrifugation. b. Carefully collect the supernatant. This is the "unbound" fraction. c. Wash the beads twice with 2-3 volumes of Wash Buffer to remove non-specifically bound proteins.[4] Pellet the beads and discard the supernatant after each wash.

  • Elution: a. Add 1-2 bead volumes of Elution Buffer to the washed beads. b. Incubate for 10-30 minutes at room temperature (or as optimized).[2][17] c. Pellet the beads and collect the supernatant. This is the "bound" or "eluted" fraction.

  • Analysis: a. Analyze the "total," "unbound," and "bound" fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting to visualize the presence of your this compound protein.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Low Binding Affinity Observed protein_check 1. Check this compound Protein Integrity - Purity (SDS-PAGE) - Correct Folding (Disulfide Bonds) - Fusion Tag Interference start->protein_check substrate_check 2. Evaluate Chitin Substrate - Proper Hydration/Equilibration - Substrate Type (Beads vs. Colloidal) - Purity and Source protein_check->substrate_check Protein OK no_resolution Issue Persists: Re-evaluate Experimental Design protein_check->no_resolution Protein Issue Found buffer_check 3. Optimize Assay Buffer - pH Screen (e.g., 4.0-8.0) - Ionic Strength Titration - Avoid Reducing Agents substrate_check->buffer_check Substrate OK substrate_check->no_resolution Substrate Issue Found assay_specific 4. Assay-Specific Troubleshooting - SPR: Immobilization, Non-specific binding - ITC: Concentrations, Buffer Mismatch - Pull-down: Incubation Time, Wash Stringency buffer_check->assay_specific Buffer Optimized buffer_check->no_resolution Buffer Issue Found resolution Binding Affinity Improved assay_specific->resolution Assay Optimized assay_specific->no_resolution Optimization Fails Hevein_Chitin_Interaction cluster_this compound This compound Domain cluster_chitin Chitin Polymer cluster_factors Influencing Factors This compound This compound Protein binding_site Chitin-Binding Pocket (Aromatic & Serine Residues) This compound->binding_site disulfide Disulfide Bonds (Structural Integrity) This compound->disulfide chitin Chitin (Poly-N-acetylglucosamine) binding_site->chitin Binding (Stacking & H-bonds) pH Optimal pH pH->binding_site ionic_strength Ionic Strength ionic_strength->binding_site temperature Temperature temperature->binding_site

References

Technical Support Center: Refolding Recombinant Hevein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the refolding of denatured recombinant Hevein expressed in E. coli.

Troubleshooting Guides

Question: My refolded this compound shows low or no chitin-binding activity. What are the possible causes and solutions?

Answer:

Low or no chitin-binding activity is a common issue and typically points to incorrect folding, aggregation, or problems with the assay itself. Here is a step-by-step troubleshooting guide:

  • Confirm Complete Denaturation and Reduction: Incomplete denaturation and reduction of disulfide bonds in the inclusion bodies can lead to misfolded protein during the refolding process.

    • Solution: Ensure the solubilization buffer contains a sufficient concentration of a strong denaturant (e.g., 6-8 M Guanidinium Hydrochloride (Gdn-HCl) or 8 M urea) and a reducing agent like Dithiothreitol (DTT) or 2-mercaptoethanol.[1][2] Incubate for an adequate time to allow for complete unfolding.

  • Optimize the Redox System in the Refolding Buffer: this compound is a cysteine-rich protein, and the correct formation of disulfide bonds is critical for its structure and function.[3][4][5] An inappropriate ratio of reduced to oxidized thiols can lead to incorrect disulfide pairing.

    • Solution: Empirically test different ratios of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG). A common starting point is a 10:1 ratio of GSH:GSSG.[1][6]

  • Address Protein Aggregation: Aggregation is a competing pathway to correct refolding and can significantly reduce the yield of active protein.[4][7][8]

    • Solution:

      • Lower Protein Concentration: Refold at a lower protein concentration (e.g., < 0.1 mg/mL) to favor intramolecular folding over intermolecular aggregation.[6]

      • Use Refolding Additives: Incorporate additives like L-arginine, sucrose, or glycerol (B35011) in the refolding buffer to suppress aggregation.[9]

      • Control the Rate of Denaturant Removal: For dialysis-based refolding, a stepwise decrease in the denaturant concentration can be beneficial.[6][9] For dilution methods, ensure rapid and uniform mixing.

  • Verify the Integrity of Your Chitin-Binding Assay: The issue may lie with the assay rather than the protein.

    • Solution:

      • Positive Control: Use a commercially available chitin-binding protein or native this compound to validate your chitin (B13524) resin and buffers.

      • Binding and Elution Conditions: Ensure the pH and ionic strength of your binding buffer are optimal. Elution of this compound from chitin can be achieved with acidic conditions (e.g., 0.5 M acetic acid) or a competitive binder like chitotriose.[3]

Question: I am observing significant precipitation during the refolding of this compound. How can I improve the solubility?

Answer:

Precipitation is a clear indicator of protein aggregation. The following strategies can help improve the solubility of your recombinant this compound during refolding:

  • Pulsatile Renaturation: Instead of a single dilution, add the denatured protein solution to the refolding buffer in multiple, smaller volumes over a period of time. This can maintain a low concentration of folding intermediates and reduce aggregation.[7][8]

  • On-Column Refolding: If your this compound is tagged (e.g., with a His-tag), you can perform on-column refolding. The protein is bound to the affinity resin in its denatured state, and the denaturant is gradually removed by washing with a gradient of decreasing denaturant concentration. This method physically separates individual protein molecules, minimizing aggregation.[10][11]

  • Optimize pH: The pH of the refolding buffer should ideally be far from the isoelectric point (pI) of this compound to increase electrostatic repulsion between protein molecules.

  • Temperature: Perform refolding at a lower temperature (e.g., 4°C) to slow down the aggregation process.

Frequently Asked Questions (FAQs)

Q1: What is the typical molecular weight of recombinant this compound, and how can I verify it?

A1: Native this compound has a molecular weight of approximately 4.7 kDa.[3][12] You can verify the molecular weight of your refolded recombinant this compound using SDS-PAGE. Under reducing conditions, it should migrate according to its monomeric size. Non-reducing SDS-PAGE can be used to check for the formation of intermolecular disulfide bonds, which would result in higher molecular weight species.[1]

Q2: How can I confirm that my refolded this compound has the correct disulfide bonds?

A2: While direct confirmation of disulfide bonds requires advanced techniques like mass spectrometry, a functional assay is a good indicator of correct folding. For this compound, a successful chitin-binding assay strongly suggests that the protein has adopted its native conformation, which is dependent on the correct disulfide linkages.[3][5]

Q3: What are the key components of a typical this compound refolding buffer?

A3: A standard refolding buffer for a cysteine-rich protein like this compound would include:

  • A buffering agent to maintain a stable pH (e.g., Tris-HCl).

  • A redox system, such as a mixture of reduced and oxidized glutathione (GSH/GSSG), to facilitate correct disulfide bond formation.[1][4]

  • Additives to prevent aggregation, such as L-arginine, sucrose, or glycerol.

  • A chelating agent like EDTA to prevent oxidation mediated by metal ions.[2]

Q4: What are the different methods for removing the denaturant to initiate refolding?

A4: The most common methods are:

  • Dilution: Rapidly diluting the denatured protein solution into a large volume of refolding buffer. This is a simple but often leads to lower yields due to aggregation.[9]

  • Dialysis: Placing the denatured protein in a dialysis bag and exchanging the buffer with a refolding buffer. This allows for a more gradual removal of the denaturant and can be performed in a stepwise manner.[2][9]

  • On-Column Refolding: This involves binding the denatured protein to a chromatography column and then washing with a gradient of decreasing denaturant concentration.[10][11]

Data Presentation

Table 1: Summary of Typical Refolding Conditions for Cysteine-Rich Proteins

ParameterTypical Range/ConditionRationale
Protein Concentration 0.01 - 0.1 mg/mLMinimizes intermolecular interactions that lead to aggregation.[6]
Denaturant (Solubilization) 6-8 M Gdn-HCl or 8 M UreaEnsures complete unfolding of the protein from inclusion bodies.[7]
Reducing Agent (Solubilization) 10-100 mM DTTReduces all disulfide bonds to free cysteines.[1]
Refolding Buffer pH 7.5 - 8.5A slightly alkaline pH promotes disulfide exchange.[6]
Redox System (Refolding) GSH:GSSG (10:1 to 1:1)Catalyzes the formation of correct disulfide bonds.[1]
Additives 0.4-1 M L-arginine, 0.5 M Sucrose, 10% GlycerolAct as "chemical chaperones" to suppress aggregation.[9]
Temperature 4 - 25 °CLower temperatures can slow aggregation kinetics.
Incubation Time 12 - 48 hoursAllows sufficient time for the protein to refold.

Experimental Protocols

Protocol 1: On-Column Refolding of His-tagged Recombinant this compound

This protocol assumes the recombinant this compound has an N-terminal or C-terminal polyhistidine tag.

  • Inclusion Body Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole (B134444), 6 M Gdn-HCl, 10 mM DTT, pH 8.0).

    • Stir at room temperature for 1-2 hours to ensure complete solubilization.

    • Centrifuge at high speed to pellet any remaining insoluble material.

    • Filter the supernatant through a 0.45 µm filter.

  • Binding to Ni-NTA Resin:

    • Equilibrate a Ni-NTA affinity column with the solubilization buffer.

    • Load the filtered supernatant onto the column.

    • Wash the column with the solubilization buffer until the A280 reading returns to baseline.

  • On-Column Refolding:

    • Wash the column with a linear gradient of the solubilization buffer to a refolding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 1 mM GSH, 0.1 mM GSSG, pH 8.0) over several column volumes. This gradually removes the denaturant. A low flow rate (e.g., 0.1-1 mL/min) is recommended.[10]

    • After the gradient, wash the column with several volumes of the refolding buffer.

  • Elution:

    • Elute the refolded this compound from the column using the refolding buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange:

    • Pool the fractions containing the refolded this compound and perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

Protocol 2: Chitin-Binding Assay to Assess this compound Activity

  • Preparation of Chitin Resin:

    • Wash chitin beads with the binding buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 8.0) to equilibrate the resin.[5]

  • Binding:

    • Incubate a known amount of refolded and buffer-exchanged this compound with the equilibrated chitin beads at room temperature for 30 minutes with gentle agitation.[5]

    • Centrifuge to pellet the chitin beads and collect the supernatant (this is the unbound fraction).

  • Washing:

    • Wash the chitin beads with several volumes of the binding buffer to remove any non-specifically bound protein.

  • Elution:

    • Elute the bound this compound from the chitin beads by resuspending them in an elution buffer (e.g., 1 M acetic acid).[5]

    • Incubate for 10-15 minutes and then centrifuge to pellet the beads. Collect the supernatant (this is the eluted, bound fraction).

  • Analysis:

    • Analyze the unbound and eluted fractions by SDS-PAGE and/or measure the protein concentration to determine the percentage of active, chitin-binding this compound.

Mandatory Visualizations

Refolding_Workflow cluster_prep Inclusion Body Preparation cluster_refold Refolding Process cluster_analysis Analysis cluster_output Final Product Expression Expression in E. coli Harvest Cell Harvest & Lysis Expression->Harvest Wash Inclusion Body Washing Harvest->Wash Solubilization Solubilization (Gdn-HCl/Urea + DTT) Wash->Solubilization Denature & Reduce Refolding Refolding (Dilution/Dialysis/On-Column) Solubilization->Refolding Remove Denaturant + Redox System Purification Purification Refolding->Purification ActivityAssay Chitin-Binding Assay Purification->ActivityAssay QC SDS-PAGE / Concentration ActivityAssay->QC FinalProduct Active Recombinant This compound QC->FinalProduct Troubleshooting_this compound Start Low Yield of Active this compound CheckAggregation Visible Precipitation? Start->CheckAggregation CheckActivity No Precipitation, but Low Activity? CheckAggregation->CheckActivity No AggregationSolutions Improve Solubility: - Lower protein concentration - Add L-arginine/sucrose - On-column refolding - Lower temperature CheckAggregation->AggregationSolutions Yes ActivitySolutions Optimize Folding: - Check redox (GSH:GSSG) ratio - Ensure complete denaturation - Verify chitin-binding assay CheckActivity->ActivitySolutions Yes

References

Reducing non-specific binding in Hevein-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hevein-based assays. Our focus is on mitigating non-specific binding to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues related to non-specific binding (NSB) in a question-and-answer format.

Q1: What are the primary causes of high background and non-specific binding in my this compound-based assay?

High background is typically a result of non-specific binding, where assay components adhere to unintended surfaces. In this compound-based assays, this can be attributed to several factors:

  • Hydrophobic Interactions: Both this compound and other proteins in your sample can non-specifically adsorb to the hydrophobic surfaces of microplates or beads.

  • Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or other proteins.

  • Lectin-like Activity: As this compound is a chitin-binding protein, its carbohydrate-recognition domain may exhibit low-affinity interactions with other glycoproteins present in the sample or used as blocking agents.

  • Insufficient Blocking: Unoccupied sites on the assay surface (e.g., microplate wells or beads) can capture detection reagents, leading to a high background signal.

  • Inadequate Washing: Failure to remove all unbound reagents during wash steps is a common source of high background.

Q2: I'm observing high non-specific binding. How should I approach troubleshooting this issue?

A systematic approach is crucial for identifying and resolving the source of non-specific binding. The following flowchart outlines a recommended troubleshooting workflow.

TroubleshootingWorkflow start High Non-Specific Binding Detected check_blocking Step 1: Optimize Blocking Buffer start->check_blocking check_washing Step 2: Optimize Wash Steps check_blocking->check_washing If NSB persists end_success Problem Resolved check_blocking->end_success Success sub_blocking Try different agents (Casein, PVA) Increase concentration or incubation time check_blocking->sub_blocking check_buffer Step 3: Modify Assay Buffer check_washing->check_buffer If NSB persists check_washing->end_success Success sub_washing Increase number of washes Increase washing duration Add detergent (e.g., Tween-20) to wash buffer check_washing->sub_washing check_reagents Step 4: Evaluate Reagent Concentrations check_buffer->check_reagents If NSB persists check_buffer->end_success Success sub_buffer Increase salt concentration (e.g., NaCl) Add a non-ionic detergent check_buffer->sub_buffer check_reagents->end_success If NSB persists, contact support sub_reagents Titrate primary and secondary antibodies (or other detection reagents) check_reagents->sub_reagents

Troubleshooting logic for high non-specific binding.

Q3: Which blocking agent is most effective for this compound-based assays, and what concentrations should I use?

The choice of blocking agent is critical. Since this compound binds carbohydrates, using protein-based blockers that are themselves glycosylated (like some preparations of BSA) can sometimes lead to issues. It is often necessary to empirically test a few options.[1] Casein and non-fat dry milk are highly effective protein-based blockers, in some cases inhibiting non-specific binding by over 90%.[2] Synthetic, non-protein blockers like Polyvinyl Alcohol (PVA) are also excellent choices for lectin-based assays as they avoid potential cross-reactivity.[3][4]

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Casein / Non-Fat Dry Milk 0.5 - 5% (w/v)Highly effective, inexpensive. Can reduce NSB by >90%.[2][5]Can contain phosphoproteins and biotin, which may interfere with certain detection systems.[6]
Bovine Serum Albumin (BSA) 1 - 5% (w/v)Good general-purpose blocker.[7]Can be a source of non-specific binding for some lectins due to its own glycosylation.[1]
Polyvinyl Alcohol (PVA) 0.1 - 0.5% (w/v)Synthetic, carbohydrate-free, reduces NSB without interfering with specific binding.[3][4]May require optimization of molecular weight and concentration.[4]
Polyethylene Glycol (PEG) 1% (w/v)Synthetic and non-protein based.[6]May be less effective than other blockers and require optimization.

Q4: How can I optimize my wash buffer and wash steps to reduce background?

Proper washing is crucial for removing unbound and weakly interacting molecules. Consider the following optimizations:

  • Increase the Number of Washes: Instead of 3 washes, try 4-6 cycles.

  • Increase Wash Duration: Allow the wash buffer to incubate in the wells for a few minutes with gentle agitation before aspirating.

  • Add Detergent: Including a non-ionic detergent like Tween-20 (0.05% - 0.1% v/v) in your wash buffer is highly effective at reducing non-specific hydrophobic interactions.[8]

Q5: Can the composition of my assay buffer (e.g., for sample and reagent dilution) affect non-specific binding?

Yes, the assay buffer composition plays a significant role.

  • Salt Concentration: Increasing the ionic strength of the buffer by adding NaCl (e.g., up to 500 mM) can help disrupt non-specific electrostatic interactions.[9]

  • Detergents: As with the wash buffer, adding a low concentration of a non-ionic detergent can minimize hydrophobic interactions.

  • Protein Additives: Including a blocking protein like BSA (e.g., 1%) in your sample dilution buffer can act as a shield, preventing your analyte from binding to surfaces non-specifically.[9]

Experimental Protocols

This section provides detailed methodologies for common this compound-based assays, incorporating best practices for minimizing non-specific binding.

Protocol 1: this compound-Based Indirect ELISA

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to detect antibodies or other proteins that bind to immobilized this compound.

ELISA_Workflow coat 1. Coat Plate (this compound in Coating Buffer) wash1 2. Wash coat->wash1 block 3. Block (e.g., 1% Casein in PBS) wash1->block wash2 4. Wash block->wash2 sample 5. Add Sample (e.g., Serum with potential anti-Hevein antibodies) wash2->sample wash3 6. Wash sample->wash3 detect 7. Add Detection Ab (e.g., HRP-conjugated anti-IgG) wash3->detect wash4 8. Wash detect->wash4 substrate 9. Add Substrate (e.g., TMB) wash4->substrate stop 10. Stop Reaction (e.g., H₂SO₄) substrate->stop read 11. Read Absorbance stop->read

References

Technical Support Center: Optimization of Hevein Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hevein and this compound-like antimicrobial peptides in antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it exert its antifungal activity?

This compound is a small, cysteine-rich protein originally isolated from the latex of the rubber tree (Hevea brasiliensis).[1][2][3] It belongs to a family of antimicrobial peptides (AMPs) that exhibit a chitin-binding domain.[2][4][5] The primary mechanism of this compound's antifungal activity is its ability to bind to chitin (B13524), a major component of fungal cell walls.[2][4] This interaction is thought to interfere with cell wall integrity and inhibit fungal growth.[1][2] Some this compound-like peptides may also have additional mechanisms, such as inhibiting fungal enzymes.[4]

Q2: What is a typical effective concentration range for this compound in antifungal assays?

The effective concentration of this compound and its analogues can vary significantly depending on the specific peptide, the target fungal species, and the assay conditions. Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values are commonly used to quantify antifungal potency. For instance, the MIC80 value for this compound against Candida tropicalis has been reported to be as low as 12 µg/mL, while for Candida albicans and Candida krusei, higher concentrations of 95 µg/mL and 190 µg/mL, respectively, were required.[6] this compound-like peptides, such as chenotide cQ2, have shown IC50 values of approximately 0.3 µM against Fusarium oxysporum and up to 9 µM against Alternaria alternata.[7]

Q3: Are this compound-like peptides effective against all types of fungi?

The antifungal spectrum of this compound-like peptides can be broad, but efficacy varies between different fungal species.[1][4] Their primary target, chitin, is prevalent in the cell walls of most fungi, suggesting wide-ranging activity.[2] However, differences in cell wall composition and structure among fungal species can influence the peptide's effectiveness. For example, WAMP-2 derived peptides showed high activity against Alternaria alternata and Bipolaris sorokiniana but were less effective against Fusarium avenaceum.[4]

Q4: Can this compound be used in combination with other antifungal agents?

Yes, studies have shown that this compound-like peptides can act synergistically with conventional antifungal drugs. For instance, WAMP-2 fragments have been shown to enhance the sensitivity of pathogenic fungi to tebuconazole, a commercial fungicide.[4][8] This suggests that this compound-like peptides could be used in combination therapies to increase the efficacy of existing antifungal treatments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low antifungal activity observed Incorrect this compound Concentration: Calculations for dilutions may be incorrect, or the concentration used is too low for the specific fungus.Perform a dose-response experiment with a broader range of concentrations to determine the optimal MIC or IC50 for your specific fungal strain.[4][6]
Degradation of this compound: this compound is a protein and can be susceptible to degradation by proteases or improper storage.Ensure proper storage of this compound (lyophilized or in a suitable buffer at low temperatures). Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. The inclusion of protease inhibitors during purification can also be beneficial.
Inappropriate Assay Conditions: The pH, temperature, or media composition may not be optimal for this compound activity or fungal growth.Optimize assay conditions. This compound's activity can be influenced by pH and temperature.[2] Ensure the chosen culture medium supports fungal growth without inhibiting this compound's function.[9]
High variability in results between replicates Inconsistent Fungal Inoculum: The concentration of fungal spores or cells is not uniform across wells.Standardize the inoculum preparation. Use a spectrophotometer or hemocytometer to adjust the fungal suspension to a consistent density (e.g., 1 x 10^5 cells/mL) before adding it to the assay plate.[7][10]
Poor Solubility of this compound: this compound may not be fully dissolved in the assay medium, leading to uneven distribution.While this compound is generally water-soluble, some this compound-like peptides may have different properties. Ensure complete dissolution in the appropriate buffer before adding it to the assay.
"Trailing" or residual growth at high concentrations Fungistatic vs. Fungicidal Effect: this compound may be inhibiting growth (fungistatic) rather than killing the fungus (fungicidal) at the tested concentrations.This phenomenon, known as trailing, can occur with some antifungal agents.[11] The endpoint should be defined as a significant reduction in growth (e.g., 50% or 80%) rather than complete inhibition. Consider performing a minimum fungicidal concentration (MFC) assay to determine if the effect is lethal.[12]
This compound appears to be inactive against a known susceptible fungus Chitin-Binding Site Interference: Components in the assay medium may be interfering with this compound's ability to bind to chitin.Test the activity in a minimal, defined medium to avoid potential interference. Perform a chitin-binding assay to confirm that the peptide can still bind to its target in your experimental conditions.[7][13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the antifungal susceptibility of a fungal strain to this compound.

1. Preparation of this compound Stock Solution:

  • Dissolve lyophilized this compound in a sterile buffer (e.g., 20 mM Tris-HCl, 300 mM NaCl, pH 7.5) to create a high-concentration stock solution (e.g., 1 mg/mL).[4]
  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Fungal Inoculum:

  • Culture the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).
  • Harvest fungal spores and suspend them in a sterile half-strength Potato Dextrose Broth.[7][10]
  • Adjust the spore suspension to a concentration of 1 x 10^5 cells/mL using a hemocytometer or spectrophotometer.[7][10]

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the culture medium.
  • Add the fungal inoculum to each well.
  • Include a positive control (fungus with no this compound) and a negative control (medium only).
  • Incubate the plate at 25°C for 24-48 hours.[7][10]

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition) compared to the positive control, determined by visual inspection or by measuring the optical density at 600 nm.[6]

Protocol 2: Chitin-Binding Assay

This protocol is used to verify the chitin-binding ability of this compound.

1. Materials:

  • Purified this compound
  • Chitin beads[7][13]
  • Binding buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 8)[7][13]
  • Elution buffer (e.g., 1 M acetic acid)[7][13]

2. Procedure:

  • Mix a known amount of purified this compound with chitin beads in the binding buffer.
  • Incubate at 25°C for 30 minutes with gentle agitation.[7][13]
  • Centrifuge the mixture and collect the supernatant (unbound fraction).
  • Wash the beads with the binding buffer to remove any non-specifically bound protein.
  • Elute the bound this compound from the chitin beads using the elution buffer.
  • Analyze the unbound and eluted fractions by SDS-PAGE or RP-HPLC to assess the binding and elution of this compound.[7][13]

Data Presentation

Table 1: Antifungal Activity of this compound against various Candida species.

Fungal SpeciesMIC80 (µg/mL)Reference
Candida tropicalis ATCC 75012[6]
Candida albicans ATCC 1023195[6]
Candida krusei ATCC 6258190[6]

Table 2: IC50 values of Chenotide cQ2 against various fungal strains.

Fungal StrainIC50 (µM)Reference
Alternaria alternata~9[7]
Curvularia lunata~5[7]
Fusarium oxysporum~0.3[7]
Rhizoctonia solani~3[7]

Visualizations

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Hevein_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Hevein_Stock->Serial_Dilution Fungal_Inoculum Fungal Inoculum Inoculation Inoculation Fungal_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Read_Results Read Results (Visual/OD) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Hevein_Action_Pathway This compound This compound Peptide Chitin Chitin in Cell Wall This compound->Chitin Binds to FungalCell Fungal Cell CellWall Cell Wall Disruption Chitin->CellWall GrowthInhibition Fungal Growth Inhibition CellWall->GrowthInhibition

Caption: Simplified signaling pathway of this compound's antifungal action.

References

Improving the specificity of anti-Hevein antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of anti-hevein antibodies in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low specificity with anti-hevein antibodies?

A1: The primary cause of low specificity is cross-reactivity with hevein-like domains present in a variety of plant proteins.[1][2][3][4][5] this compound (Hev b 6) shares structural homology with chitin-binding domains found in class I chitinases of many fruits and plants, such as bananas and avocados.[5] This can lead to false-positive signals in immunoassays. Another factor is the conformational nature of this compound's major IgE-binding epitopes, which are located at the N- and C-termini. Antibodies raised against linear epitopes may not bind specifically to the native protein.

Q2: How can I test for the cross-reactivity of my anti-hevein antibody?

A2: A competitive ELISA is a robust method to quantify the cross-reactivity of your anti-hevein antibody.[6][7][8] This involves pre-incubating the antibody with extracts from potentially cross-reactive sources (e.g., banana, avocado) before adding it to a plate coated with purified this compound. A significant decrease in signal compared to the control (no inhibitor) indicates cross-reactivity.

Q3: What is a good starting point for optimizing my immunoassay to reduce background noise?

A3: Optimizing your blocking buffer and washing steps is a critical first step. Insufficient blocking can lead to high background. Experiment with different blocking agents, such as 5% non-fat dry milk or 1-3% Bovine Serum Albumin (BSA) in your assay buffer. Increasing the duration and number of wash steps can also significantly reduce non-specific binding.[9]

Q4: Should I use a monoclonal or polyclonal anti-hevein antibody for better specificity?

A4: Monoclonal antibodies generally offer higher specificity as they recognize a single epitope.[10] However, if the target epitope is shared among different proteins, cross-reactivity can still occur. Polyclonal antibodies bind to multiple epitopes, which can increase signal strength but also the risk of cross-reactivity.[10] The choice depends on the application, but for high specificity, a well-characterized monoclonal antibody is often preferred.

Troubleshooting Guides

High Background in Anti-Hevein ELISA
Problem Possible Cause Solution
High background signal across the entire plate Insufficient blockingIncrease blocking time to 2 hours at room temperature or overnight at 4°C. Optimize the blocking agent; try 5% non-fat dry milk, 1-3% BSA, or a commercial blocking buffer.
Primary or secondary antibody concentration too highPerform a titration experiment to determine the optimal antibody concentration. Start with a higher dilution of your antibodies.
Inadequate washingIncrease the number of wash steps (e.g., from 3 to 5). Increase the soaking time for each wash. Ensure complete removal of wash buffer between steps.
Cross-reactivity of the secondary antibodyRun a control with only the secondary antibody to check for non-specific binding. If this is an issue, consider using a pre-adsorbed secondary antibody.
Non-Specific Bands in Western Blot
Problem Possible Cause Solution
Multiple bands are observed in addition to the expected this compound band Cross-reactivity with other proteinsPre-absorb the primary antibody with an extract of a known cross-reactive source (e.g., banana protein extract) before incubating with the membrane.
Antibody concentration is too highReduce the concentration of the primary antibody. A titration is recommended to find the optimal concentration.
Insufficient blockingIncrease blocking time and/or try a different blocking agent (e.g., switch from milk to BSA or vice versa).
Protein degradationPrepare fresh sample lysates and include protease inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data related to anti-hevein antibody specificity.

Table 1: Cross-Reactivity of this compound-Specific IgE with Banana Proteins

Inhibitor Concentration Approximate % Inhibition of IgE Binding to this compound
This compound10 ng/mL~50%
Source: Data extracted from a study on this compound-like protein domains as a cause for allergen cross-reactivity between latex and banana.[5]

Table 2: Typical Antibody Binding Affinities (Kd)

Affinity Dissociation Constant (Kd) Range
Low10-4 to 10-6 M (Micromolar)
Moderate10-7 to 10-9 M (Nanomolar)
High10-10 to 10-12 M (Picomolar)
Very High10-13 to 10-15 M (Femtomolar)
Source: General reference values for antibody binding affinities.[11][12][13]

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the specificity of an anti-hevein antibody by assessing its cross-reactivity with potentially interfering proteins.

Materials:

  • 96-well ELISA plates

  • Purified recombinant this compound

  • Anti-hevein primary antibody

  • HRP-conjugated secondary antibody

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Inhibitor solutions (e.g., extracts from banana, avocado, or other potential cross-reactants)

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of purified this compound (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the plate with 200 µL of blocking buffer per well for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Inhibition: In separate tubes, pre-incubate the anti-hevein primary antibody at its optimal dilution with varying concentrations of the inhibitor solution for 1 hour at 37°C. Also, prepare a control with the primary antibody and buffer only.

  • Incubation: Add 100 µL of the antibody-inhibitor mixtures to the corresponding wells of the ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

Protocol 2: Affinity Purification of Anti-Hevein Antibodies

This protocol describes the purification of anti-hevein antibodies from serum using an antigen-coupled affinity column.

Materials:

  • Recombinant this compound

  • AminoLink or SulfoLink coupling resin

  • Coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Sodium cyanoborohydride solution

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Wash buffer (e.g., 1 M NaCl)

  • Binding/Wash buffer (e.g., PBS)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Serum containing anti-hevein antibodies

  • Chromatography column

Procedure:

  • Couple this compound to Resin: Follow the manufacturer's instructions to covalently couple purified recombinant this compound to the affinity resin.

  • Pack the Column: Pack a chromatography column with the this compound-coupled resin.

  • Equilibrate the Column: Equilibrate the column with 5-10 column volumes of binding/wash buffer.

  • Prepare Serum: Clarify the antibody-containing serum by centrifugation at 10,000 x g for 10 minutes. Dilute the serum 1:1 with binding/wash buffer.

  • Load the Sample: Load the diluted serum onto the column. Collect the flow-through to check for unbound antibody.

  • Wash the Column: Wash the column with 10-20 column volumes of binding/wash buffer until the absorbance at 280 nm of the flow-through returns to baseline.

  • Elute the Antibody: Elute the bound antibodies with elution buffer. Collect fractions into tubes containing neutralization buffer to immediately neutralize the low pH.

  • Monitor Elution: Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.

  • Pool and Dialyze: Pool the fractions containing the purified antibody and dialyze against PBS.

  • Determine Concentration: Determine the concentration of the purified antibody (e.g., by measuring A280 or using a BCA assay).

  • Storage: Store the purified antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Visualizations

Antibody_Specificity_Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_validation Phase 2: Specificity Validation cluster_optimization Phase 3: Optimization & Final Validation cluster_result Result start Start: Obtain Anti-Hevein Antibody initial_screen Initial Screen (e.g., Direct ELISA/Western Blot) start->initial_screen cross_reactivity Assess Cross-Reactivity (Competitive ELISA) initial_screen->cross_reactivity Specificity issues detected? final_validation Final Validation in Target Application initial_screen->final_validation No specificity issues epitope_mapping Epitope Mapping (Peptide Array) cross_reactivity->epitope_mapping knockout_validation Genetic Validation (Knockout Cell Line - if applicable) cross_reactivity->knockout_validation affinity_purification Affinity Purification cross_reactivity->affinity_purification assay_optimization Assay Optimization (Buffers, Concentrations) affinity_purification->assay_optimization assay_optimization->final_validation end_node Specific Anti-Hevein Antibody Ready for Use final_validation->end_node Competitive_ELISA_Pathway cluster_preincubation Step 1: Pre-incubation cluster_binding Step 2: Binding to Plate cluster_detection Step 3: Detection antibody Anti-Hevein Antibody antibody_inhibitor_complex Antibody-Inhibitor Complex antibody->antibody_inhibitor_complex free_antibody Free Antibody antibody->free_antibody inhibitor Inhibitor (e.g., Banana Extract) inhibitor->antibody_inhibitor_complex hevein_plate This compound-Coated Plate antibody_inhibitor_complex->hevein_plate Washed Away bound_complex Bound Free Antibody free_antibody->bound_complex Binds to this compound hevein_plate->bound_complex secondary_ab HRP-Secondary Ab bound_complex->secondary_ab Binds to Primary Ab signal Colorimetric Signal secondary_ab->signal

References

Troubleshooting poor resolution in Hevein protein crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Hevein protein crystallography, with a focus on improving poor resolution.

Troubleshooting Guide: Poor Resolution

Poor diffraction resolution is a common hurdle in protein crystallography. This guide provides a systematic approach to troubleshooting and improving the resolution of your this compound protein crystals.

Q1: My this compound crystals are well-formed visually but diffract poorly. What are the initial steps to improve resolution?

Poor diffraction from visually appealing crystals often points to internal disorder. Here are the primary factors to investigate:

  • Protein Sample Quality: The homogeneity and purity of your this compound sample are paramount.[1][2]

    • Purity: Ensure your protein sample is >95% pure as assessed by SDS-PAGE. Contaminants can disrupt the crystal lattice.

    • Homogeneity: The sample should be monodisperse. Aggregates or heterogeneity in post-translational modifications can hinder the formation of well-ordered crystals. Dynamic Light Scattering (DLS) can be used to assess the aggregation state of the protein solution.

  • Crystallization Conditions: The initial crystallization conditions may need refinement.

    • Precipitant Concentration: Systematically vary the concentration of the precipitant (e.g., salts, PEGs) to find the optimal range for crystal growth.

    • pH: Screen a range of pH values around the reported successful conditions.

    • Additives: The inclusion of small molecules or ions can sometimes stabilize crystal contacts.

  • Post-Crystallization Treatments: These techniques can significantly enhance the diffraction quality of existing crystals.[3][4][5]

    • Crystal Annealing: This process involves briefly warming a cryo-cooled crystal to relieve mechanical stress and then re-cooling it.[5]

    • Dehydration: Controlled dehydration of the crystal can shrink the unit cell and improve molecular packing, leading to higher resolution.[4][5]

    • Soaking: Introducing stabilizing agents or ligands into the crystal can sometimes improve order.

Frequently Asked Questions (FAQs)

Protein Preparation & Crystallization

Q2: What are the known successful crystallization conditions for this compound?

Successful crystallization of this compound has been reported under several conditions. The table below summarizes published data.

PDB IDResolution (Å)Crystallization MethodPrecipitantBufferOther ComponentsTemperature
1Q9B1.5Vapor Diffusion2.0 M Ammonium Sulfate0.1 M Tris-HCl pH 8.5-Room Temp
1WKX2.8Vapor Diffusion2-methyl-2,4-pentanediol (MPD)-CaCl2Not Specified

Note: This table provides a starting point. Optimal conditions may vary depending on the specific this compound construct and purity.

Q3: My this compound protein is pure, but I'm still getting poor crystals. What else can I try?

If protein purity is confirmed, consider the following:

  • Construct Optimization: If you are working with a recombinant this compound, consider truncating flexible N- or C-terminal regions that may interfere with crystal packing.

  • Surface Entropy Reduction: Mutating surface residues with high conformational entropy (e.g., Lys, Glu) to Alanine can sometimes promote better crystal contacts.

  • Seeding: If you have a few poor-quality crystals, you can use them to seed new crystallization drops. Micro-seeding and macro-seeding can be powerful techniques to obtain larger, better-ordered crystals.

Data Collection & Processing

Q4: How can I optimize cryoprotection for my this compound crystals to prevent ice formation and maintain diffraction quality?

Proper cryoprotection is crucial for collecting high-resolution data at cryogenic temperatures.

  • Choosing a Cryoprotectant: The choice of cryoprotectant depends on your crystallization condition. Common cryoprotectants include glycerol, ethylene (B1197577) glycol, and low-molecular-weight PEGs.[6] For this compound crystals grown in high salt, a stepwise increase in the precipitant concentration can also serve as a cryoprotectant.

  • Vapor Diffusion of Volatile Alcohols: A gentle method for cryoprotection involves the vapor diffusion of volatile alcohols like methanol (B129727) into the crystal.[7] This can be less damaging than direct soaking.

  • Multi-step Soaking: Sequentially soaking the crystal in solutions with increasing concentrations of the cryoprotectant can minimize osmotic shock and preserve crystal integrity.[8]

Q5: The diffraction is anisotropic. What can I do?

Anisotropic diffraction, where the resolution is significantly different along different crystal axes, can be addressed during data processing. However, it's often a sign of underlying crystal packing issues. Post-crystallization treatments like dehydration can sometimes alleviate this problem.

Experimental Protocols

Protocol 1: Crystal Annealing

This protocol is designed to improve the diffraction quality of cryo-cooled crystals by relieving mechanical stress.

Materials:

  • Cryo-cooled crystal on a loop

  • Goniometer with a cryostream

  • Liquid nitrogen

Methodology:

  • Mount the cryo-cooled crystal on the goniometer in the cryostream (100 K).

  • Temporarily block or move the cryostream away from the crystal for a very short period (1-10 seconds). The goal is to allow the crystal to warm slightly.

  • Observe the crystal through the microscope. You may see the surface "melt" slightly as the vitreous ice thaws.

  • Immediately re-expose the crystal to the full cryostream to flash-cool it again.

  • Re-evaluate the diffraction quality.

Protocol 2: Controlled Dehydration of Crystals

This protocol aims to improve crystal packing by slowly removing water from the crystal lattice.

Materials:

  • This compound crystals in a crystallization drop

  • Dehydration solution (mother liquor with a higher concentration of the precipitant)

  • Microscope

  • Cryo-loops and liquid nitrogen

Methodology:

  • Prepare a series of dehydration solutions with gradually increasing precipitant concentrations (e.g., 5%, 10%, 15% higher than the original mother liquor).

  • Transfer the crystal to a drop of the first dehydration solution.

  • Allow the crystal to equilibrate for a few minutes, monitoring for any signs of cracking.

  • If the crystal is stable, transfer it to the next solution with a higher precipitant concentration.

  • Repeat this process until the desired level of dehydration is achieved or the crystal shows signs of stress.

  • Cryo-protect the dehydrated crystal using a suitable method and flash-cool in liquid nitrogen.

Visualizations

Troubleshooting Workflow for Poor Resolution

The following diagram illustrates a logical workflow for addressing poor resolution in this compound protein crystallography.

TroubleshootingWorkflow Start Poor Resolution Observed CheckPurity Assess Protein Purity (>95%) & Homogeneity Start->CheckPurity PurityOK Purity & Homogeneity OK? CheckPurity->PurityOK OptimizeCryst Optimize Crystallization Conditions OptimizationSuccess Resolution Improved? OptimizeCryst->OptimizationSuccess PostCryst Perform Post-Crystallization Treatments PostCrystSuccess Resolution Improved? PostCryst->PostCrystSuccess PurityOK->OptimizeCryst Yes Repurify Re-purify Protein PurityOK->Repurify No OptimizationSuccess->PostCryst No CollectData Collect High-Resolution Data OptimizationSuccess->CollectData Yes PostCrystSuccess->CollectData Yes RevisitConstruct Re-evaluate Protein Construct PostCrystSuccess->RevisitConstruct No Repurify->CheckPurity

Caption: A flowchart outlining the systematic steps for troubleshooting poor resolution in protein crystallography.

Post-Crystallization Treatment Options

This diagram shows the common post-crystallization techniques that can be employed to improve crystal quality.

PostCrystallization InitialCrystals Initial Crystals Obtained Annealing Crystal Annealing InitialCrystals->Annealing Dehydration Controlled Dehydration InitialCrystals->Dehydration Soaking Soaking (e.g., with ligands) InitialCrystals->Soaking ImprovedCrystals Improved Crystal Quality Annealing->ImprovedCrystals Dehydration->ImprovedCrystals Soaking->ImprovedCrystals

Caption: An overview of common post-crystallization treatments for enhancing diffraction quality.

References

Technical Support Center: Optimizing Hevein for Agricultural Formulation and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hevein for agricultural applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, formulation, and application of this compound as a biofungicide.

1. What is this compound and what is its primary mechanism of action against fungi?

This compound is a small, cysteine-rich protein (approximately 4.7 kDa) originally isolated from the latex of the rubber tree, Hevea brasiliensis.[1][2] It belongs to the family of chitin-binding proteins and exhibits potent antifungal activity.[1][3] The primary mechanism of action involves this compound's chitin-binding domain, which specifically recognizes and binds to chitin (B13524), a key structural component of fungal cell walls.[4][5] This binding disrupts the integrity of the cell wall, leading to the inhibition of hyphal growth and, in some cases, lysis of the hyphal tips.[1]

2. What are the main challenges in formulating this compound as a biofungicide?

Formulating a protein-based biofungicide like this compound presents several challenges:

  • Stability: As a protein, this compound's stability can be compromised by fluctuations in pH and temperature, which are common in agricultural environments. Maintaining its three-dimensional structure is crucial for its antifungal activity.[6][7]

  • Shelf-life: Biofungicide formulations containing living organisms or their products often have a shorter shelf-life compared to chemical fungicides.[8][9][10] Strategies to extend the viability and activity of this compound in storage are critical.

  • Delivery and Adhesion: Ensuring that the formulated this compound effectively reaches and adheres to the plant surface to interact with fungal pathogens is a significant hurdle. Factors like rain washout can reduce efficacy.

  • Environmental Degradation: Exposure to UV radiation and microbial degradation in the field can inactivate the this compound protein.[11]

3. Can this compound trigger the plant's own defense mechanisms?

Yes, besides its direct antifungal activity, this compound and this compound-like peptides can act as Pathogen-Associated Molecular Patterns (PAMPs).[5][12][13] When recognized by the plant's pattern recognition receptors (PRRs), this compound can trigger PAMP-triggered immunity (PTI), a basal defense response.[12][13] This can lead to the activation of downstream defense signaling pathways, resulting in the production of pathogenesis-related (PR) proteins and other antimicrobial compounds by the plant itself, thereby enhancing overall disease resistance.[5][14]

4. What are some suitable adjuvants for a this compound-based formulation?

Adjuvants can significantly enhance the performance of a this compound-based biofungicide.[15][16] While specific adjuvants for this compound are still under investigation, classes of adjuvants that could be beneficial include:

  • Surfactants: To improve the wetting and spreading of the formulation on the plant surface.

  • Sticking agents: To enhance adhesion and reduce rain washout.

  • UV protectants: To shield the protein from degradation by sunlight.[11]

  • Stabilizing agents (e.g., glycerol): To help maintain the protein's structure and extend its shelf-life.[6]

It is crucial to test the compatibility of any adjuvant with this compound to ensure it does not negatively impact its antifungal activity.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during this compound expression, purification, and application.

Troubleshooting Recombinant this compound Expression and Purification
Problem Possible Cause Recommended Solution
Low or no this compound expression Codon usage not optimized for the expression host.Synthesize the this compound gene with codons optimized for your expression system (e.g., E. coli).[17]
Toxicity of the expressed protein to the host cells.Use a host strain designed for the expression of toxic proteins (e.g., containing pLysS to suppress basal expression).[17] Lower the induction temperature and/or the inducer concentration (e.g., IPTG).[6][18]
Incorrect vector or faulty clone.Verify the integrity of your expression vector and the inserted this compound gene sequence.[17][18]
This compound is found in inclusion bodies (insoluble fraction) High expression rate leading to protein misfolding and aggregation.Lower the induction temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding.[6]
Lack of proper disulfide bond formation in the reducing environment of the E. coli cytoplasm.Co-express with chaperones or disulfide bond isomerases. Express this compound in the periplasm by including a signal peptide in the construct. Consider using a eukaryotic expression system (e.g., yeast, insect cells) that can handle disulfide bond formation.[6]
The fusion tag is promoting insolubility.Experiment with different fusion tags (e.g., GST, SUMO) that are known to enhance solubility.[18]
Difficulty in purifying this compound The affinity tag is not accessible.If using a tag, ensure it is properly exposed. Consider moving the tag to the other terminus of the protein.[19]
Non-specific binding to the chromatography resin.Optimize the wash buffer by increasing the salt concentration or adding a low concentration of a mild detergent.[19]
Protein degradation during purification.Add protease inhibitors to your lysis and purification buffers.[6] Perform all purification steps at 4°C.
Troubleshooting this compound-Based Biofungicide Formulation and Application
Problem Possible Cause Recommended Solution
Loss of antifungal activity in the formulation This compound denaturation due to improper pH or temperature.Determine the optimal pH and temperature range for this compound stability and buffer your formulation accordingly. Store the formulation at the recommended temperature.
Incompatibility with formulation adjuvants.Test the compatibility of each adjuvant with this compound's antifungal activity before incorporating it into the final formulation.
Short shelf-life of the formulation Microbial contamination and degradation.Consider adding a preservative that is compatible with this compound. Lyophilization (freeze-drying) of the purified this compound can significantly extend its shelf-life.
Gradual loss of protein activity over time.Optimize the formulation with stabilizing agents like glycerol (B35011) or trehalose.[9] Store in a cool, dark place.
Poor efficacy in field trials Inadequate coverage of the plant surface.Use a surfactant in your spray formulation to ensure even spreading and coverage. Adjust spray volume and nozzle type for optimal deposition.
Formulation is easily washed off by rain.Incorporate a sticking agent or bio-polymer into your formulation to improve rain-fastness.
This compound is being degraded by environmental factors (UV, microbes).Include a UV protectant in the formulation. Consider microencapsulation of this compound to provide a protective barrier.[11]

Section 3: Data Presentation

Table 1: Antifungal Activity of this compound and this compound-Like Peptides against Plant Pathogenic Fungi
Fungal PathogenPeptideIC50 (µM)Reference
Alternaria alternataChenotide cQ2~9[20]
Curvularia lunataChenotide cQ2~5[20]
Fusarium oxysporumChenotide cQ2~0.3[20]
Rhizoctonia solaniChenotide cQ2~3[20]
Fusarium culmorumThis compound250[1]
Septoria nodorumThis compound500[1]
Botrytis cinereaThis compound500[1]

IC50: The concentration of the peptide required to inhibit 50% of fungal growth.

Section 4: Experimental Protocols

Protocol 1: Recombinant Expression and Purification of this compound

This protocol is a general guideline for the expression of a His-tagged this compound in E. coli.

1. Expression: a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the this compound expression vector. b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Reduce the temperature to 16-25°C and continue to shake for 16-24 hours.

2. Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

3. Purification: a. Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column. b. Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). c. Elute the His-tagged this compound with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). d. Analyze the eluted fractions by SDS-PAGE to confirm the purity of the this compound protein. e. If necessary, perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 2: In Vitro Antifungal Activity Assay (Microbroth Dilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target fungus.

1. Preparation of Fungal Spore Suspension: a. Grow the fungal strain on a suitable agar (B569324) medium until spores are abundant. b. Harvest the spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile water or a suitable buffer. c. Filter the suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to a final density of 1 x 10^4 to 5 x 10^4 spores/mL in a suitable liquid medium (e.g., potato dextrose broth).

2. Assay Setup: a. In a 96-well microtiter plate, add 100 µL of the fungal spore suspension to each well. b. Prepare a serial dilution of the purified this compound protein. c. Add 100 µL of each this compound dilution to the corresponding wells of the microtiter plate. d. Include a positive control (a known fungicide) and a negative control (buffer or water).

3. Incubation and Analysis: a. Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 48-72 hours. b. Determine fungal growth by measuring the optical density at 600 nm using a microplate reader or by visual inspection. c. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 80% or 90%) compared to the negative control.[21]

Protocol 3: Chitin-Binding Assay

This protocol confirms the chitin-binding ability of the purified this compound.

1. Preparation of Chitin Beads: a. Wash commercially available chitin beads with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).

2. Binding: a. Incubate a known amount of purified this compound with the washed chitin beads in the binding buffer for 1-2 hours at 4°C with gentle agitation. b. As a negative control, incubate the same amount of a non-chitin-binding protein (e.g., BSA) with chitin beads.

3. Washing: a. Centrifuge the mixture to pellet the chitin beads. b. Carefully remove the supernatant (this is the unbound fraction). c. Wash the beads several times with the binding buffer to remove any non-specifically bound proteins.

4. Elution: a. Elute the bound this compound from the chitin beads using an elution buffer with a low pH (e.g., 0.1 M acetic acid) or a high concentration of a competitive binder (e.g., N-acetylglucosamine).

5. Analysis: a. Analyze the unbound, wash, and elution fractions by SDS-PAGE to visualize the presence of this compound in each fraction. A strong band in the elution fraction and a depleted band in the unbound fraction confirm chitin-binding activity.

Section 5: Visualizations

Hevein_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Gene Synthesis Gene Synthesis Cloning Cloning Gene Synthesis->Cloning Transformation Transformation Cloning->Transformation Fermentation Fermentation Transformation->Fermentation Cell Lysis Cell Lysis Fermentation->Cell Lysis Clarification Clarification Cell Lysis->Clarification Purification Purification Clarification->Purification Formulation Formulation Purification->Formulation Final Product Final Product Formulation->Final Product

Caption: A simplified workflow for the production of a this compound-based biofungicide.

Hevein_Antifungal_Mechanism This compound Protein This compound Protein Chitin Chitin This compound Protein->Chitin Binds to Cell Wall Disruption Cell Wall Disruption This compound Protein->Cell Wall Disruption Causes Fungal Cell Wall Fungal Cell Wall Chitin->Fungal Cell Wall Is a component of Inhibition of Hyphal Growth Inhibition of Hyphal Growth Cell Wall Disruption->Inhibition of Hyphal Growth

Caption: The direct antifungal mechanism of this compound on fungal pathogens.

Hevein_Plant_Defense_Induction This compound (PAMP) This compound (PAMP) Plant Cell Receptor (PRR) Plant Cell Receptor (PRR) This compound (PAMP)->Plant Cell Receptor (PRR) Recognized by Signal Transduction Cascade Signal Transduction Cascade Plant Cell Receptor (PRR)->Signal Transduction Cascade Initiates Activation of Defense Genes Activation of Defense Genes Signal Transduction Cascade->Activation of Defense Genes Production of PR Proteins Production of PR Proteins Activation of Defense Genes->Production of PR Proteins Enhanced Disease Resistance Enhanced Disease Resistance Production of PR Proteins->Enhanced Disease Resistance

Caption: this compound as a PAMP inducing plant defense responses.

References

Technical Support Center: Strategies to Mitigate Hevein Allergenicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the allergenicity of Hevein (Hev b 6), a major allergen in natural rubber latex.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Hev b 6), and why is it a significant allergen?

This compound is a protein found in the latex of the rubber tree, Hevea brasiliensis. It is designated as Hev b 6 under the official allergen nomenclature.[1][2] this compound is a major allergen because a high percentage of individuals with latex allergies have IgE antibodies that recognize and bind to it, triggering an allergic reaction.[3] The protein has a chitin-binding domain, and its structure contains specific regions, known as epitopes, that are recognized by the immune system.[4][5]

Q2: What are the primary strategies to reduce the allergenicity of this compound?

The main approaches to lower the allergenic potential of this compound include:

  • Protein Modification: Altering the structure of this compound to disrupt IgE binding sites.[3][6]

  • Enzymatic Degradation: Using enzymes to break down the this compound protein into smaller, non-allergenic fragments.[7][8]

  • Physicochemical Removal: Employing chemical and physical processes to remove this compound and other allergenic proteins from latex products.[9][10][11]

  • Gene Silencing: Utilizing techniques like RNA interference (RNAi) to reduce the expression of the gene that produces this compound.[12]

Q3: What are the known IgE-binding epitopes on this compound?

Both linear and conformational IgE-binding epitopes have been identified on the this compound protein.[6][13] The majority of the IgE-binding capacity resides in the N-terminal 43-amino acid fragment of its precursor, prothis compound.[14] Specific amino acid residues critical for IgE binding have been identified, including Arginine at position 5, Lysine at position 10, Glutamic acid at position 29, Tyrosine at position 30, Histidine at position 35, and Glutamine at position 38.[6]

Q4: Can reducing this compound allergenicity eliminate the risk of latex allergy?

While this compound is a major allergen, natural rubber latex contains several other allergenic proteins (e.g., Hev b 1, Hev b 3, Hev b 5).[12][15] Therefore, reducing the allergenicity of this compound alone may not completely eliminate the risk of an allergic reaction in all sensitized individuals. A comprehensive approach that targets multiple allergens is ideal for producing truly hypoallergenic latex products.

Troubleshooting Guides

Protein Modification via Site-Directed Mutagenesis

Issue: Low yield of mutated this compound protein.

  • Possible Cause: Codon usage of the mutated sequence may not be optimal for the expression system (e.g., E. coli, insect cells).

    • Solution: Optimize the codon usage of your synthetic gene for the specific expression host.

  • Possible Cause: The mutation may have destabilized the protein structure, leading to improper folding and degradation.

    • Solution: Analyze the protein structure in silico before mutagenesis to predict the impact of the mutation on protein stability. Consider mutating residues to those found in homologous, non-allergenic proteins.[3]

  • Possible Cause: Inefficient protein purification.

    • Solution: Optimize purification conditions, including the type of chromatography resin, buffer pH, and salt concentration. Ensure that any affinity tags are accessible and not sterically hindered.

Issue: Mutated this compound still shows significant IgE binding.

  • Possible Cause: The targeted amino acid residues are not the primary IgE-binding epitopes for the patient sera being tested.

    • Solution: Broaden the epitope mapping using overlapping synthetic peptides to identify other potential IgE-binding regions.[13] Test with a larger pool of patient sera to account for variations in IgE repertoires.

  • Possible Cause: The mutation did not sufficiently alter the conformational epitope.

    • Solution: Introduce multiple mutations in the same region to more effectively disrupt the three-dimensional structure of the epitope.[3][6]

  • Possible Cause: The protein is refolding in a way that exposes new allergenic epitopes.

    • Solution: Characterize the secondary and tertiary structure of the mutant protein using techniques like circular dichroism and NMR to ensure it maintains a native-like fold without exposing new allergenic sites.

Enzymatic Degradation of this compound

Issue: Incomplete degradation of this compound in latex.

  • Possible Cause: Suboptimal enzyme concentration, temperature, or pH.

    • Solution: Empirically determine the optimal conditions for the chosen protease (e.g., papain, bromelain) in the latex matrix.[7] This may involve a matrix of experiments varying enzyme concentration, temperature, and pH.

  • Possible Cause: The enzyme itself is being inhibited by components in the latex.

    • Solution: Pre-treat the latex to remove potential inhibitors. This could involve a washing or centrifugation step.[15]

  • Possible Cause: The enzyme may introduce new allergens.

    • Solution: Ensure the purity of the enzyme preparation. Recombinant enzymes are often a good choice to avoid contamination with other proteins.[9]

Issue: Enzymatic treatment negatively affects the physical properties of the final rubber product.

  • Possible Cause: The enzyme is degrading other proteins essential for the structural integrity of the rubber.

    • Solution: Optimize the incubation time to be long enough to degrade this compound but short enough to minimize damage to structural proteins. Alternatively, explore the use of more specific proteases.

Data Presentation

Table 1: Reduction in IgE Binding Affinity of Mutated this compound

MutantMutated ResiduesReduction in IgE-Binding Affinity (orders of magnitude)Reference
Hdelta3AArg(5), Lys(10), Glu(29)3 to 5[3][6]
Hdelta6Arg(5), Lys(10), Glu(29), Tyr(30), His(35), Gln(38)3 to 5 (complete abolishment in skin prick tests)[3][6]

Table 2: Efficacy of Enzymatic Treatment on Latex Protein Reduction

EnzymePurityTreatment ConditionsReduction of Extractable Proteins (%)Reference
BromelainPartially Purified5% solution, 2 hours, 60°C54 (±11)[7]
PapainPartially Purified5% solution, 2 hours, 60°C58 (±8)[7]
BromelainCrudeNot specified14 (±4)[7]
PapainCrudeNot specified12 (±1)[7]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound

This protocol provides a general workflow for creating this compound mutants with reduced allergenicity.

  • Epitope Identification:

    • Identify potential IgE-binding epitopes on this compound using existing literature[3][6] or by performing peptide-based epitope mapping.[13]

    • Use protein modeling software to visualize the 3D structure of this compound (PDB access code 1HEV) and select surface-exposed residues within the identified epitopes for mutation.

  • Mutagenesis:

    • Design primers containing the desired nucleotide changes.

    • Use a commercially available site-directed mutagenesis kit to introduce the mutations into a plasmid containing the this compound gene.

    • Transform the mutated plasmid into competent E. coli for amplification.

    • Sequence the plasmid to confirm the presence of the desired mutation.

  • Protein Expression and Purification:

    • Express the mutant this compound protein in a suitable expression system (e.g., baculovirus expression system in insect cells).[6]

    • Purify the recombinant mutant protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).

  • Assessment of Allergenicity:

    • ELISA Inhibition Assay: Perform an ELISA to determine the IgE-binding capacity of the mutant protein compared to wild-type this compound. This involves coating a plate with wild-type this compound, pre-incubating patient sera with varying concentrations of the mutant or wild-type protein, and then detecting the amount of IgE that can still bind to the plate.

    • Skin Prick Test: In a clinical setting with ethical approval, perform skin prick tests on latex-allergic patients to assess the in vivo allergenic reactivity of the mutant protein.[3]

Visualizations

Type_I_Hypersensitivity_Signaling_Pathway cluster_mast_cell Mast Cell cluster_signaling Intracellular Signaling Cascade This compound This compound Allergen IgE IgE Antibodies This compound->IgE Binds to Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Cross-links Lyn Lyn Kinase Fc_epsilon_RI->Lyn Activates Syk Syk Kinase Lyn->Syk Phosphorylates & Activates LAT LAT Syk->LAT Phosphorylates PLC_gamma PLCγ LAT->PLC_gamma Recruits & Activates IP3 IP3 PLC_gamma->IP3 Generates DAG DAG PLC_gamma->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates Degranulation Degranulation (Release of Histamine, etc.) Ca_release->Degranulation Leads to PKC->Degranulation Leads to

Figure 1: Signaling pathway of a Type I hypersensitivity reaction initiated by this compound.

Site_Directed_Mutagenesis_Workflow cluster_assessment Allergenicity Assessment start Start: Identify Target Epitope design_primers Design Mutagenic Primers start->design_primers pcr Perform PCR-based Mutagenesis design_primers->pcr transform Transform into E. coli pcr->transform sequence Sequence Verification transform->sequence expression Express Mutant Protein sequence->expression purification Purify Mutant Protein expression->purification elisa IgE-binding ELISA purification->elisa spt Skin Prick Test (in vivo) purification->spt end End: Hypoallergenic Protein elisa->end spt->end

Figure 2: Experimental workflow for reducing this compound allergenicity via site-directed mutagenesis.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Hevein and Other Plant Lectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections resistant to conventional therapies has spurred the search for novel antifungal agents. Plant lectins, a diverse group of carbohydrate-binding proteins, have emerged as promising candidates due to their ability to recognize and interact with fungal cell wall components. Among these, Hevein, a small chitin-binding protein from the latex of the rubber tree (Hevea brasiliensis), has demonstrated significant antifungal properties. This guide provides a comparative analysis of the antifungal activity of this compound and other notable plant lectins, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of lectins is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50). These values represent the lowest concentration of the lectin required to inhibit the visible growth of a fungal species. The following table summarizes the reported antifungal activities of this compound and other selected lectins against various fungal pathogens.

LectinSourceFungal SpeciesActivity MetricConcentrationReference(s)
This compound Hevea brasiliensis (Rubber Tree)Candida albicans ATCC 10231MIC8095 µg/mL[1]
Candida tropicalis ATCC 750MIC8012 µg/mL[1]
Candida krusei ATCC 6258MIC80190 µg/mL[1]
Trichosporon cutaneumMIC8040.6 µg protein/mL[2]
Cryptococcus neoformansMIC8056.1 µg protein/mL[2]
This compound-like Peptides (WAMPs) Triticum kiharae (Wheat)Fusarium culmorumIC50256.3 µg/mL[3]
Alternaria alternataIC50Varies by peptide[3]
Bipolaris sorokinianaIC50Varies by peptide[3]
Urtica dioica Agglutinin (UDA) Urtica dioica (Stinging Nettle)Botrytis cinereaGrowth Inhibition (50-60%)300 µg/mL[4]
Trichoderma virideGrowth Inhibition (40-50%)300 µg/mL[4]
Tomato Chitin-binding Lectins (TCLs) Solanum lycopersicum (Tomato)Aspergillus nigerStrong Inhibition600 µg/mL
Jackin Artocarpus integrifolia (Jackfruit)Fusarium moniliformeGrowth Inhibition2.25 mg/mL[5]
Saccharomyces cerevisiaeGrowth InhibitionNot specified[5]
Frutackin Artocarpus incisa (Breadfruit)Fusarium moniliformeGrowth InhibitionNot specified[5]
Saccharomyces cerevisiaeGrowth InhibitionNot specified[5]

Experimental Protocols

The following is a generalized protocol for determining the antifungal activity of lectins using the broth microdilution method, a common technique cited in the referenced literature.

Antifungal Susceptibility Testing: Broth Microdilution Assay

1. Preparation of Fungal Inoculum:

  • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 25-37°C) until sufficient growth or sporulation is observed.

  • Harvest fungal spores or yeast cells and suspend them in a sterile saline solution (0.9% NaCl) or buffered saline (e.g., PBS).

  • Adjust the concentration of the inoculum to a standardized density (e.g., 1 × 10^5 to 5 × 10^5 cells/mL or spores/mL) using a hemocytometer or by spectrophotometric methods.

2. Preparation of Lectin Solutions:

  • Dissolve the purified lectin in a sterile solvent that does not interfere with fungal growth (e.g., sterile distilled water, PBS).

  • Prepare a stock solution of the lectin at a concentration at least double the highest concentration to be tested.

  • Perform serial twofold dilutions of the lectin stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640, Potato Dextrose Broth).

3. Assay Procedure:

  • Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the serially diluted lectin, as well as to positive (fungus in broth without lectin) and negative (broth only) control wells.

  • Incubate the microtiter plates at an optimal temperature for the growth of the specific fungal strain for a defined period (typically 24 to 72 hours).

4. Determination of Antifungal Activity:

  • After the incubation period, visually inspect the wells for fungal growth (turbidity).

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the lectin that causes a significant inhibition of visible fungal growth compared to the positive control.

  • For a more quantitative assessment, the optical density (OD) of each well can be measured using a microplate reader at a suitable wavelength (e.g., 530 nm). The percentage of growth inhibition can then be calculated relative to the positive control. The IC50 value can be determined from a dose-response curve.

Visualizing the Experimental Workflow and Mechanism of Action

To better illustrate the processes involved in assessing and understanding the antifungal activity of this compound and other lectins, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture C Standardized Fungal Inoculum A->C B Lectin Solution D Serial Dilutions of Lectin B->D E Incubation in 96-well Plate C->E D->E F Visual Inspection / OD Reading E->F G Determination of MIC / IC50 F->G

Experimental workflow for antifungal susceptibility testing.

Antifungal_Mechanism lectin This compound / Chitin-Binding Lectin binding Binding to Chitin (B13524) lectin->binding targets cell_wall Fungal Cell Wall (Chitin Component) binding->cell_wall disruption Cell Wall Integrity Disruption binding->disruption inhibition Inhibition of Hyphal Growth & Spore Germination disruption->inhibition death Fungal Cell Death inhibition->death

Proposed mechanism of antifungal action for this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of antifungal activity for this compound and many other lectins is their ability to bind specifically to chitin, a major structural component of fungal cell walls.[3][6] This interaction is thought to interfere with cell wall synthesis and integrity, leading to a cascade of events that inhibit fungal growth.

The binding of these lectins to the nascent chitin chains at the sites of active growth, such as hyphal tips and septa, can physically impede the proper assembly of the cell wall. This disruption can lead to morphological abnormalities, such as swelling and bursting of the hyphae, ultimately resulting in fungal cell death.[7]

While the direct interaction with chitin is well-established, the specific intracellular signaling pathways triggered within the fungal cell upon lectin binding are not yet fully elucidated. It is hypothesized that the disruption of cell wall integrity may activate stress response pathways within the fungus. However, further research is required to identify the specific signaling molecules and cascades involved in the fungal response to these lectins. Some studies on mushroom lectins have suggested an induction of apoptosis in fungal cells, but this has not been extensively demonstrated for this compound and other plant-derived chitin-binding lectins.[8]

References

Validating Hevein's Role in Plant Immunity: A Comparative Guide Using Knockout Mutant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of hevein, a key chitin-binding protein, in plant immunity. While direct knockout mutants for this compound are not extensively documented in publicly available research, we can infer its function by examining knockout mutants of core components in the chitin (B13524) signaling pathway, such as the chitin elicitor receptor kinase 1 (CERK1). This guide will compare the immunological phenotype of wild-type plants to that of cerk1 knockout mutants, providing a framework for understanding the potential impact of a this compound knockout.

The Role of this compound in Plant Defense

This compound and this compound-like proteins are crucial components of the plant's innate immune system. They possess a chitin-binding domain that allows them to recognize chitin, a major component of fungal cell walls. This recognition is a primary step in initiating a defense response against fungal pathogens. It is hypothesized that a knockout of the this compound gene would lead to a compromised ability to detect and respond to fungal threats, resulting in increased susceptibility.

Quantitative Comparison of Immune Responses

To illustrate the expected impact of disrupting the chitin signaling pathway, the following table summarizes typical quantitative data from studies comparing wild-type (WT) Arabidopsis plants with cerk1 knockout mutants. A hypothetical this compound knockout mutant is included to project its potential phenotype.

Immune Response ParameterWild-Type (WT)CERK1 Knockout Mutant (cerk1)This compound Knockout Mutant (Hypothetical)
Chitin-Induced ROS Burst (RLU) HighSignificantly Reduced/Abolished[1]Reduced
Chitin-Induced Callose Deposition PresentSignificantly Reduced/AbolishedReduced
Fungal Pathogen Growth RestrictedEnhancedEnhanced
Defense Gene Expression (e.g., PR genes) Induced upon chitin treatmentInduction significantly reducedReduced induction

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Chitin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space Chitin Chitin This compound This compound Chitin->this compound binds CERK1 CERK1 This compound->CERK1 binds/presents MAPK_Cascade MAPK Cascade CERK1->MAPK_Cascade activates Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes induces ROS_Burst ROS Burst MAPK_Cascade->ROS_Burst induces Callose Callose Deposition MAPK_Cascade->Callose induces

Caption: Chitin signaling pathway in plants.

Experimental_Workflow Plant_Material Wild-Type vs. Knockout Mutant Pathogen_Inoculation Inoculation with Fungal Pathogen (e.g., Alternaria brassicicola) Plant_Material->Pathogen_Inoculation Immune_Response_Assay Quantification of Immune Responses Pathogen_Inoculation->Immune_Response_Assay Disease_Scoring Disease Symptom Scoring (Lesion size, Fungal biomass) Immune_Response_Assay->Disease_Scoring ROS_Assay ROS Burst Assay Immune_Response_Assay->ROS_Assay Callose_Staining Callose Deposition Staining Immune_Response_Assay->Callose_Staining Gene_Expression Defense Gene Expression (RT-qPCR) Immune_Response_Assay->Gene_Expression Data_Analysis Statistical Analysis and Comparison Disease_Scoring->Data_Analysis ROS_Assay->Data_Analysis Callose_Staining->Data_Analysis Gene_Expression->Data_Analysis

Caption: Experimental workflow for validating gene function in plant immunity.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to quantify plant immune responses.

Fungal Pathogen Inoculation Assay

Objective: To assess the susceptibility of plants to a fungal pathogen.

Materials:

  • Wild-type and knockout mutant plants (4-5 weeks old)

  • Fungal pathogen culture (e.g., Alternaria brassicicola)

  • Potato Dextrose Agar (PDA) plates

  • Sterile water

  • Micropipettes

  • Growth chambers with controlled humidity and temperature

Procedure:

  • Grow the fungal pathogen on PDA plates for 10-14 days.

  • Prepare a spore suspension by flooding the plates with sterile water and gently scraping the surface.

  • Filter the suspension through sterile cheesecloth and adjust the concentration to 5 x 10^5 spores/mL using a hemocytometer.

  • Inoculate the plants by applying a 5 µL droplet of the spore suspension onto the surface of mature leaves.

  • Place the inoculated plants in a high-humidity chamber (80-100%) for the first 48 hours to promote infection.

  • Transfer the plants to a growth chamber with a 12-hour light/12-hour dark cycle.

  • Monitor the development of disease symptoms (e.g., lesions) daily.

  • At 5-7 days post-inoculation, measure the lesion diameter as an indicator of disease severity. Fungal biomass can be quantified using qPCR with fungus-specific primers.

Chitin-Induced Reactive Oxygen Species (ROS) Burst Assay

Objective: To measure the production of ROS, an early defense response, upon chitin elicitation.

Materials:

  • Leaf discs (4 mm diameter) from wild-type and knockout mutant plants

  • 96-well white microplate

  • Luminol (B1675438) (L-012) solution

  • Horseradish peroxidase (HRP)

  • Chitin solution (e.g., chitooctaose)

  • Plate-reading luminometer

Procedure:

  • Collect leaf discs from 4-5 week old plants and float them abaxial side up in sterile water overnight in a 96-well plate to reduce wounding-induced ROS.[2]

  • On the day of the assay, replace the water with 100 µL of a solution containing luminol (100 µM) and HRP (10 µg/mL).[2]

  • Allow the leaf discs to incubate for at least one hour.

  • Prepare the elicitor solution containing chitin.

  • Use a multi-channel pipette to add 100 µL of the chitin solution to each well to initiate the reaction.[2]

  • Immediately place the plate in a luminometer and measure luminescence every 2 minutes for 60-90 minutes.[2]

  • The integrated luminescence over time represents the total ROS burst.

Callose Deposition Staining and Quantification

Objective: To visualize and quantify callose deposition, a cell wall reinforcement response.

Materials:

  • Leaf samples from plants treated with an elicitor (e.g., chitin) or a pathogen

  • Fixative solution (e.g., ethanol:acetic acid, 3:1)

  • Aniline (B41778) blue staining solution (0.01% aniline blue in 150 mM K2HPO4)

  • Glycerol (50%)

  • Fluorescence microscope with a DAPI filter

Procedure:

  • Harvest leaves 12-24 hours after treatment.

  • Clear the chlorophyll (B73375) from the leaves by incubating them in the fixative solution until they become transparent.[3]

  • Wash the leaves with sterile water and then with 150 mM K2HPO4 buffer.[3]

  • Stain the leaves by incubating them in the aniline blue solution in the dark for at least 2 hours.[3]

  • Mount the stained leaves on a microscope slide with a drop of 50% glycerol.

  • Visualize the callose deposits (appearing as bright yellow-green fluorescent spots) using a fluorescence microscope.[4]

  • Capture images and quantify the number and area of callose deposits per unit leaf area using image analysis software (e.g., ImageJ).

Defense Gene Expression Analysis by RT-qPCR

Objective: To quantify the transcript levels of defense-related genes.

Materials:

  • Plant tissue samples

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • Harvest plant tissue at desired time points after treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit, followed by DNase I treatment to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reactions in triplicate for each sample and primer pair, including a no-template control.

  • Perform the qPCR using a standard thermal cycling program.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin).[5]

References

Comparative Analysis of Hevein Across Diverse Hevea Clones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Hevein, a key latex protein, from different clones of the rubber tree (Hevea brasiliensis). It is intended for researchers, scientists, and drug development professionals interested in the functional variability and potential applications of this important biomolecule. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.

Introduction to this compound

This compound is a chitin-binding protein found in the laticifers of the rubber tree.[1] It is synthesized as a larger precursor protein, prothis compound, which is then cleaved into the mature 43-amino acid this compound and a C-terminal domain.[2] This protein plays a crucial role in the plant's defense against fungal pathogens due to its antifungal properties and is also involved in the coagulation of latex.[2][3] Furthermore, this compound, designated as Hev b 6, is a major allergen responsible for latex allergies.[2] Given its significance in plant defense and as an allergen, understanding the variations in this compound across different Hevea clones is of considerable scientific interest.

Quantitative Comparison of this compound in Hevea Clones

Direct quantitative comparisons of this compound protein concentrations across a wide variety of Hevea clones are limited in publicly available literature. However, studies on gene expression provide valuable insights into the differential production of this compound among clones, particularly in the context of disease resistance.

One key study compared the expression of the this compound gene in a Phytophthora-resistant clone, PB260, and a susceptible clone, RRIM600.[4] The results demonstrated a significantly higher expression level of the this compound gene in the resistant clone, suggesting a correlation between this compound abundance and fungal resistance.[4] While comprehensive proteomic studies have been conducted on various clones, including Reyan 7-33-97, RY 8-79, and PR 107, specific quantitative data for this compound are not explicitly detailed. These studies do, however, indicate that quantitative variations in the latex proteome exist among different clones.

Hevea Clone Relative this compound Gene Expression Level Known Trait Reference
PB260Significantly HigherResistant to Phytophthora sp.[4]
RRIM600LowerSusceptible to Phytophthora sp.[4]
Reyan 7-33-97Data not availableHigh-yielding[5]
RRIM 712Data not availableLow-yielding[6]

Table 1: Comparison of this compound Gene Expression in Different Hevea Clones. This table summarizes the relative expression levels of the this compound gene in clones where comparative data is available.

Functional Analysis: Antifungal Activity

Fungal Species Observed Effect of this compound Reference
Trichoderma hamatumGrowth inhibition[8]
Fusarium culmorumGrowth inhibition[8]
Pyrenophora tritici-repentisGrowth inhibition[8]
Phytophthora sp.Implied role in resistance[4]

Table 2: Antifungal Spectrum of this compound. This table lists some of the fungal species against which this compound has shown inhibitory activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the comparative analysis of this compound.

This compound Extraction and Purification from Hevea Latex

This protocol is a generalized procedure based on established methods for isolating this compound.

  • Latex Collection: Fresh latex is collected from the tapping panel of the desired Hevea clone into a chilled container.

  • Centrifugation: The collected latex is centrifuged at low speed to separate the rubber fraction (top layer) from the C-serum and the bottom fraction (lutoids).

  • Isolation of Bottom Fraction: The bottom fraction, which is rich in this compound, is carefully collected.

  • Acidic Extraction: The proteins in the bottom fraction are extracted using a low pH buffer (e.g., 0.1 M HCl).

  • Affinity Chromatography: The crude extract is subjected to chitin (B13524) affinity chromatography. This compound binds to the chitin matrix.

  • Elution: The bound this compound is eluted from the column using a competitive binder, such as N-acetylglucosamine, or by changing the pH.

  • Purification and Quantification: The eluted fractions containing this compound are further purified using techniques like ion-exchange chromatography or reverse-phase HPLC. The concentration of the purified this compound is determined using a standard protein quantification assay (e.g., Bradford or BCA assay).

Quantification of this compound Gene Expression by qRT-PCR

This protocol outlines the steps for comparing the expression levels of the this compound gene in different Hevea clones.

  • RNA Extraction: Total RNA is extracted from the latex or leaf tissues of the different Hevea clones using a suitable RNA extraction kit or protocol.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Specific primers for the this compound gene and a suitable reference gene (e.g., actin or GAPDH) are designed.

  • Quantitative Real-Time PCR (qRT-PCR): The qRT-PCR reaction is performed using a SYBR Green or probe-based detection method. The reaction mixture includes the cDNA template, specific primers, and the master mix.

  • Data Analysis: The relative expression of the this compound gene is calculated using the comparative Ct (ΔΔCt) method, normalizing the data to the reference gene.

Antifungal Activity Assay

This protocol describes a method to assess the antifungal activity of purified this compound.

  • Fungal Culture: The target fungal species is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient spore production is achieved.

  • Spore Suspension: A spore suspension is prepared by washing the surface of the fungal culture with sterile water or a suitable buffer and adjusting the spore concentration.

  • Microtiter Plate Assay: The assay is performed in a 96-well microtiter plate. Each well contains a defined concentration of fungal spores in a liquid growth medium.

  • This compound Treatment: Purified this compound from different clones is added to the wells at various concentrations. A control group without this compound is also included.

  • Incubation: The microtiter plate is incubated at an optimal temperature for fungal growth for a specified period.

  • Growth Inhibition Assessment: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength using a microplate reader. The percentage of growth inhibition is calculated relative to the control. The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth.

Visualizing this compound-Related Pathways

This compound-Mediated Plant Defense Signaling Pathway

The expression of the this compound gene is induced by wounding and the application of plant hormones such as ethylene (B1197577) and jasmonic acid, which are key signaling molecules in plant defense pathways.[1][3] The following diagram illustrates a plausible signaling cascade leading to this compound production and its role in antifungal defense.

Hevein_Defense_Pathway Pathogen Pathogen Attack (e.g., Phytophthora) JA Jasmonic Acid (JA) Signaling Pathogen->JA ET Ethylene (ET) Signaling Pathogen->ET Wounding Wounding Wounding->JA Wounding->ET Hevein_Gene This compound Gene (HEV1) JA->Hevein_Gene Induces ET->Hevein_Gene Induces Hevein_mRNA This compound mRNA Hevein_Gene->Hevein_mRNA Transcription Prothis compound Prothis compound (in Lutoids) Hevein_mRNA->Prothis compound Translation This compound Mature this compound Prothis compound->this compound Processing Chitin Chitin in Fungal Cell Wall This compound->Chitin Binds to Growth_Inhibition Fungal Growth Inhibition This compound->Growth_Inhibition Fungus Fungus

Caption: this compound-mediated defense signaling pathway.

Experimental Workflow for Comparative Analysis of this compound

The following diagram outlines the logical workflow for a comprehensive comparative analysis of this compound from different Hevea clones.

Hevein_Analysis_Workflow Start Select Hevea Clones (e.g., Resistant vs. Susceptible) Latex_Collection Latex Collection from each clone Start->Latex_Collection Protein_Extraction This compound Extraction & Purification Latex_Collection->Protein_Extraction RNA_Extraction RNA Extraction Latex_Collection->RNA_Extraction Quantification Protein Quantification Protein_Extraction->Quantification Antifungal_Assay Antifungal Activity Assay Protein_Extraction->Antifungal_Assay qRT_PCR qRT-PCR for Gene Expression RNA_Extraction->qRT_PCR Data_Analysis Comparative Data Analysis Quantification->Data_Analysis qRT_PCR->Data_Analysis Antifungal_Assay->Data_Analysis Conclusion Conclusion on Clonal Variation Data_Analysis->Conclusion

Caption: Workflow for this compound comparative analysis.

Conclusion

The available evidence strongly suggests that the expression of the this compound-encoding gene, and likely the protein itself, varies among different Hevea clones. This variation appears to be correlated with important agronomic traits such as disease resistance. The higher expression of this compound in the Phytophthora-resistant clone PB260 compared to the susceptible clone RRIM600 highlights the protein's role in the plant's defense mechanism.

Further research is warranted to directly quantify this compound protein levels and compare the specific antifungal activities of this compound isolated from a broader range of commercially important Hevea clones. Such studies would provide a more complete picture of the functional diversity of this protein and could inform breeding programs aimed at developing clones with enhanced disease resistance. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses.

References

Hevein vs. Chitinase: A Comparative Guide to Antifungal Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antifungal agents, plant-derived proteins offer a promising avenue for therapeutic development. Among these, hevein and chitinase (B1577495) have been extensively studied for their ability to inhibit fungal growth. While both molecules target chitin (B13524), a crucial component of the fungal cell wall, their mechanisms of action are fundamentally different. This guide provides an objective comparison of their antifungal properties, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of new antifungal strategies.

At a Glance: this compound vs. Chitinase

FeatureThis compoundChitinase
Primary Mechanism Chitin Binding (Lectin Activity)Chitin Hydrolysis (Enzymatic Activity)
Effect on Fungal Hyphae Growth inhibition, formation of thick hyphae with buds[1]Lysis at hyphal tips[1]
Enzymatic Activity None[1]Catalytic degradation of β-1,4-glycosidic bonds in chitin[2]
Heat Stability Highly heat-resistant[1]Varies, generally susceptible to heat denaturation
Host Defense Signaling Expression induced by ethylene (B1197577) and salicylic (B10762653) acid[3][4]Chitin fragments produced by its activity act as PAMPs, triggering host immune responses via receptors like CERK1 and MAPK cascades[2][5]

Quantitative Comparison of Antifungal Activity

The following tables summarize the in vitro antifungal efficacy of this compound and chitinase against a range of fungal pathogens. It is important to note that the effective concentrations can vary significantly depending on the fungal species, the specific protein isolate, and the assay conditions.

Table 1: Antifungal Activity of this compound

Fungal SpeciesAssay TypeEffective Concentration (IC50 / MIC80)Reference
Candida tropicalis ATCC 750Broth DilutionMIC80: 12 µg/mL[6]
Candida albicans ATCC 10231Broth DilutionMIC80: 95 µg/mL[6]
Candida krusei ATCC 6258Broth DilutionMIC80: 190 µg/mL[6]
Trichoderma virideFungal Growth InhibitionIC50: 0.1 µg/µL[7]
Botrytis cinereaHyphal Growth Inhibition50% inhibition at 500 µg/mL[1]
Fusarium culmorumHyphal Growth Inhibition50% inhibition at 600 µg/mL[1]
Fusarium oxysporumHyphal Growth Inhibition50% inhibition at 1250 µg/mL[1]

Table 2: Antifungal Activity of Chitinase

Fungal SpeciesChitinase SourceAssay TypeEffective Concentration / InhibitionReference
Colletotrichum sp.Trichoderma asperellumHyphal Growth Inhibition~95% inhibition at 60 U/mL[8]
Sclerotium rolfsiiTrichoderma asperellumHyphal Growth Inhibition~97% inhibition at 60 U/mL[8]
Rhizoctonia solaniSerratia marcescensZone of InhibitionAntifungal activity observed[9]
Bipolaris sp.Serratia marcescensZone of InhibitionAntifungal activity observed[9]
Alternaria raphaniSerratia marcescensZone of InhibitionAntifungal activity observed[9]
Alternaria brassicicolaSerratia marcescensZone of InhibitionAntifungal activity observed[9]
Trichoderma viridePaper MulberryFungal Growth InhibitionIC50: 0.1 µg/µL[7]

Comparative Antifungal Mechanisms

This compound and chitinase employ distinct strategies to combat fungal pathogens, as illustrated in the diagrams below.

This compound: The Chitin Binder

This compound, a small, cysteine-rich protein, functions as a lectin with high affinity for chitin.[1] Its antifungal mechanism is primarily one of binding and disruption, rather than enzymatic degradation.

hevein_mechanism This compound This compound Protein Binding This compound binds to chitin polymers This compound->Binding High Affinity FungalCellWall Fungal Cell Wall (Chitin Polymers) Binding->FungalCellWall Disruption Disruption of cell wall integrity and hyphal growth Binding->Disruption Budding Formation of thick hyphae with buds Disruption->Budding

Caption: Antifungal mechanism of this compound through chitin binding and physical disruption of the fungal cell wall.

Chitinase: The Chitin Degrader

Chitinases are enzymes that catalyze the hydrolysis of the β-1,4-glycosidic bonds in chitin, breaking down the polymer into smaller oligosaccharides.[2] This enzymatic degradation weakens the fungal cell wall, leading to osmotic instability and cell lysis.

chitinase_mechanism Chitinase Chitinase Enzyme Hydrolysis Enzymatic hydrolysis of β-1,4-glycosidic bonds Chitinase->Hydrolysis Catalytic Action FungalCellWall Fungal Cell Wall (Chitin Polymers) Hydrolysis->FungalCellWall Weakening Weakening of the cell wall structure Hydrolysis->Weakening Lysis Osmotic instability and hyphal tip lysis Weakening->Lysis

Caption: Antifungal mechanism of chitinase through enzymatic degradation of the fungal cell wall.

Host Defense Signaling Pathways

The interaction of these proteins with fungi also has implications for the host's immune response, particularly in plants.

This compound Expression and Plant Defense

The expression of this compound-like genes is often induced as part of a broader plant defense response, regulated by key signaling molecules like ethylene and salicylic acid.[3][4]

hevein_signaling Pathogen Pathogen Attack or Wounding Ethylene Ethylene Pathogen->Ethylene SalicylicAcid Salicylic Acid Pathogen->SalicylicAcid Signaling Plant Defense Signaling Pathways Ethylene->Signaling SalicylicAcid->Signaling HeveinGene This compound Gene Expression Signaling->HeveinGene HeveinProtein This compound Protein Synthesis HeveinGene->HeveinProtein

Caption: Induction of this compound gene expression via plant hormone signaling pathways in response to stress.

Chitin-Elicited Signaling in Plants

The chitin fragments produced by chitinase activity can be recognized by the plant as pathogen-associated molecular patterns (PAMPs), triggering a robust immune response.[5]

chitin_signaling cluster_fungus Fungus cluster_plant Plant Cell FungalCellWall Fungal Cell Wall ChitinFragments Chitin Fragments (PAMPs) FungalCellWall->ChitinFragments Releases Chitinase Plant Chitinase Chitinase->FungalCellWall Degrades CERK1 CERK1 Receptor ChitinFragments->CERK1 Binds to MAPK MAPK Cascade CERK1->MAPK TranscriptionFactors Transcription Factors (e.g., WRKY) MAPK->TranscriptionFactors DefenseGenes Defense Gene Expression (e.g., PR proteins) TranscriptionFactors->DefenseGenes experimental_workflow cluster_this compound This compound Workflow cluster_chitinase Chitinase Workflow H_Start Purified this compound H_Bind Chitin Binding Assay H_Start->H_Bind H_Inhibit Fungal Growth Inhibition Assay H_Start->H_Inhibit H_Morph Microscopy for Morphological Changes H_Inhibit->H_Morph C_Start Purified Chitinase C_Activity Chitinase Activity Assay C_Start->C_Activity C_Inhibit Fungal Growth Inhibition Assay C_Start->C_Inhibit C_Lysis Microscopy for Hyphal Lysis C_Inhibit->C_Lysis

References

Unraveling the Enigma of Hevein Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide released today offers researchers, scientists, and drug development professionals an in-depth comparison of the cross-reactivity of hevein with other chitin-binding proteins. This guide provides a critical resource for understanding the molecular basis of latex-fruit syndrome and other allergic reactions, presenting supporting experimental data, detailed methodologies, and clear visual representations of key biological processes.

This compound, a major allergen from the rubber tree (Hevea brasiliensis), is a well-known trigger for latex allergy. Its structural similarity to chitin-binding proteins in various plants and other organisms is the foundation for cross-reactive allergic responses. This guide delves into the specifics of this cross-reactivity, offering a valuable tool for the development of improved diagnostics and potential therapeutic interventions.

Quantitative Assessment of this compound Cross-Reactivity

The cross-reactivity between this compound (Hev b 6.02) and this compound-like domains (HLDs) present in class I chitinases of various fruits is a primary cause of the latex-fruit syndrome. The following tables summarize key quantitative data from studies investigating this phenomenon using patient sera.

Table 1: IgE Binding of Latex-Allergic Patients' Sera to this compound and Cross-Reactive Fruit Proteins

CohortNumber of Patients% with IgE to this compound% with IgE to Banana Chitinase HLD% with IgE to Avocado Chitinase HLDSource
Latex-allergic patients5958%34%15%[1]
Patients allergic to NRL with IgE to this compound15100%60% (to 32- and 33-kd banana proteins)-[2]

Table 2: Inhibition of IgE Binding to Fruit Allergens by this compound

AssayPatient SeraInhibitorSubstrate% InhibitionSource
ELISA InhibitionPool of sera from patients allergic to NRLThis compound (10 ng/mL)Solid-phase 32-kd banana protein~50%[2]
Immunoblot Inhibition5 sera from patients allergic to NRLThis compound (10 ng/mL)32- and 33-kd banana protein bandsTotal inhibition[2]
ELISA InhibitionLatex-allergic patientsHLDs from avocadoProthis compound (Hev b 6.01)59%[3]
ELISA InhibitionLatex-allergic patientsHLDs from bananaProthis compound (Hev b 6.01)38%[3]

The Structural Basis of Cross-Reactivity: this compound and this compound-Like Domains

The molecular mimicry between this compound and other chitin-binding proteins is rooted in their shared structural motifs. This compound is a small, 43-amino acid protein characterized by a compact structure stabilized by four disulfide bonds.[4] A critical feature is its chitin-binding domain, which is responsible for its interaction with chitin (B13524), a polymer of N-acetylglucosamine found in fungal cell walls and the exoskeletons of arthropods.

Many plant defense proteins, particularly class I chitinases found in fruits like bananas, avocados, and chestnuts, possess an N-terminal this compound-like domain (HLD).[5][6] These HLDs share a high degree of sequence and structural homology with this compound, presenting similar epitopes to the immune system. This structural similarity allows IgE antibodies originally raised against this compound to recognize and bind to these fruit chitinases, triggering an allergic reaction.[7]

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of cross-reactivity relies on robust immunological assays. The following are detailed protocols for key experiments cited in the literature.

Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Binding

This protocol is a standard method to quantify the presence of specific IgE antibodies in patient serum.

Materials:

  • Microtiter plates

  • Purified this compound or cross-reactive protein (e.g., fruit chitinase)

  • Patient serum

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated anti-human IgE antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the purified allergen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound allergen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Serum Incubation: Add diluted patient serum to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated anti-human IgE antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

ELISA Inhibition Assay

This assay is used to confirm cross-reactivity by demonstrating that a soluble allergen can inhibit the binding of IgE to a plate-bound allergen.

Procedure:

  • Follow steps 1-4 of the standard ELISA protocol.

  • Inhibition Step: Pre-incubate the patient serum with varying concentrations of the inhibitor protein (e.g., this compound) for 1-2 hours at room temperature.

  • Serum Incubation: Add the serum-inhibitor mixture to the antigen-coated wells and incubate for 1-2 hours at room temperature.

  • Continue with steps 6-11 of the standard ELISA protocol.

  • Analysis: Calculate the percentage of inhibition by comparing the absorbance of the inhibited samples to the uninhibited control.

Immunoblotting (Western Blotting)

Immunoblotting is used to identify the specific proteins to which IgE antibodies bind.

Materials:

  • Protein extract (e.g., from fruit)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer

  • Patient serum

  • Wash buffer

  • Enzyme-conjugated anti-human IgE antibody

  • Chemiluminescent or colorimetric substrate

Procedure:

  • Protein Separation: Separate the proteins in the extract by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Serum Incubation: Incubate the membrane with diluted patient serum overnight at 4°C.

  • Washing: Wash the membrane several times with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated anti-human IgE antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate and visualize the protein bands that bind to the patient's IgE.

Visualizing the Pathways and Processes

To further clarify the complex interactions involved in this compound cross-reactivity, the following diagrams have been generated using Graphviz.

Hevein_Allergic_Reaction cluster_sensitization Sensitization Phase cluster_reaction Allergic Reaction Phase This compound This compound (Hev b 6.02) APC Antigen Presenting Cell (APC) This compound->APC Uptake & Processing Th2 T-helper 2 Cell APC->Th2 Antigen Presentation B_Cell B Cell Th2->B_Cell Activation IgE_this compound This compound-specific IgE B_Cell->IgE_this compound Production Mast_Cell_Sensitized Sensitized Mast Cell IgE_this compound->Mast_Cell_Sensitized Binds to FcεRI receptor Mast_Cell_Activated Activated Mast Cell Mast_Cell_Sensitized->Mast_Cell_Activated Degranulation Cross_Reactive_Protein Cross-Reactive Chitin-Binding Protein (e.g., from Banana) Cross_Reactive_Protein->Mast_Cell_Sensitized Cross-links IgE Mediators Release of Histamine, Leukotrienes, etc. Mast_Cell_Activated->Mediators Symptoms Allergic Symptoms (Urticaria, Angioedema, etc.) Mediators->Symptoms

Caption: IgE-mediated allergic reaction to this compound and cross-reactive proteins.

ELISA_Workflow Start Start Coat Coat plate with purified allergen Start->Coat Wash1 Wash Coat->Wash1 Block Block non-specific binding sites Wash1->Block Wash2 Wash Block->Wash2 Add_Serum Add patient serum Wash2->Add_Serum Wash3 Wash Add_Serum->Wash3 Add_Ab Add enzyme-conjugated anti-human IgE Wash3->Add_Ab Wash4 Wash Add_Ab->Wash4 Add_Substrate Add substrate Wash4->Add_Substrate Stop Stop reaction Add_Substrate->Stop Read Read absorbance Stop->Read End End Read->End

Caption: Experimental workflow for a direct ELISA.

Immunoblotting_Workflow Start Start SDS_PAGE Separate proteins by SDS-PAGE Start->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Add_Serum Incubate with patient serum Block->Add_Serum Wash1 Wash Add_Serum->Wash1 Add_Ab Incubate with enzyme-conjugated anti-human IgE Wash1->Add_Ab Wash2 Wash Add_Ab->Wash2 Detect Detect bound IgE Wash2->Detect End End Detect->End

Caption: Experimental workflow for immunoblotting.

Beyond Fruits: Other Potential Cross-Reactivities

While the cross-reactivity between this compound and fruit chitinases is well-documented, the potential for cross-reactivity extends to other organisms containing chitin-binding proteins. These include:

  • Fungi: As chitin is a major component of fungal cell walls, chitin-binding proteins from fungi could potentially cross-react with this compound.

  • Insects and Mites: The exoskeletons of insects and mites are rich in chitin. Chitin-binding proteins from these sources, some of which are known allergens, may also share structural similarities with this compound.

  • Nematodes: These organisms also possess chitin in certain structures, and their proteins could be a source of cross-reactivity.

Further research is needed to fully explore the clinical significance of these potential cross-reactivities.

This guide provides a foundational understanding of the cross-reactivity of this compound with other chitin-binding proteins. The presented data and protocols are intended to aid researchers in their efforts to diagnose, manage, and ultimately prevent allergic diseases stemming from this complex immunological interaction.

References

A Comparative Guide to the Structures of Hevein and Hevein-Like Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of hevein and this compound-like domains, crucial components in plant defense and potential sources of novel therapeutic agents. By presenting quantitative data, detailed experimental methodologies, and visual representations of structural relationships, this document aims to facilitate a deeper understanding of these fascinating protein domains and aid in their application in research and drug development.

Introduction to this compound and this compound-Like Domains

This compound is a small, cysteine-rich protein originally isolated from the latex of the rubber tree (Hevea brasiliensis).[1][2] It is the prototypical member of a large family of proteins and domains that share a conserved structural motif known as the this compound-like domain. These domains are characterized by their ability to bind chitin, a polymer of N-acetylglucosamine found in the cell walls of fungi and the exoskeletons of insects.[3][4][5] This chitin-binding activity is central to their role in plant defense against pathogens.

This compound-like domains are found in a wide variety of plant proteins, often as part of larger proteins with modular architectures.[4] These can include class I chitinases, where the this compound-like domain is thought to enhance the enzyme's antifungal activity by increasing its affinity for fungal cell walls.[6][7] The structural diversity within the this compound-like domain family, arising from variations in amino acid sequence and the number of disulfide bridges, leads to a range of binding affinities and specificities, as well as diverse biological activities.

Structural Features: A Comparative Overview

The core structure of this compound and this compound-like domains is a compact fold stabilized by a conserved network of disulfide bonds. This scaffold typically consists of a short alpha-helix and a three-stranded anti-parallel beta-sheet.[8] Key structural differences and similarities are summarized below.

Amino Acid Sequence and Conserved Motifs

The chitin-binding ability of this compound and this compound-like domains is conferred by a conserved set of amino acid residues located in a surface-exposed cleft. This binding site typically includes several aromatic residues (Tryptophan, Tyrosine, or Phenylalanine) and a key serine residue.[3][9] The aromatic residues are crucial for stacking interactions with the sugar rings of chitin, while the serine residue often forms hydrogen bonds.

Cysteine Content and Disulfide Bridges

A defining feature of this compound-like domains is their high cysteine content, which results in multiple disulfide bridges that confer significant stability to the domain. This compound itself contains eight cysteine residues forming four disulfide bonds.[1] However, the broader family of this compound-like domains exhibits variability in cysteine number, leading to classifications such as 6-Cys, 8-Cys, and 10-Cys this compound-like peptides.[4] This variation in disulfide bond number can influence the overall fold and stability of the domain.

Three-Dimensional Structure

The three-dimensional structure of this compound was first determined by X-ray crystallography and NMR spectroscopy.[10][11] These studies revealed a compact, globular fold. The overall topology is highly conserved across the family, with the main variations occurring in the loop regions connecting the secondary structure elements.

Quantitative Structural Comparison

To provide a quantitative measure of the structural similarities and differences, we have compiled data on sequence identity and Root Mean Square Deviation (RMSD) values between this compound and a selection of this compound-like domains.

Sequence Identity

The following table summarizes the percentage of amino acid sequence identity between this compound and several representative this compound-like domains.

Protein/Domain Source Organism Sequence Identity to this compound (%) Reference
This compound (Hev b 6.02)Hevea brasiliensis100-
Banana Chitinase (N-terminus)Musa acuminata80[12]
SN-HLPf1.1Sambucus nigra61.4[8]
Pn-AMP1Pharbitis nil65.8 (to SN-HLPf1.1)[8]
Class I Chitinase HLDsVarious>68[6]
Wheat Germ Agglutinin (Domain 3)Triticum aestivum66[6]
Root Mean Square Deviation (RMSD)
Protein 1 (PDB ID) Protein 2 (PDB ID) RMSD (Å) Reference
Mo-HLP1 (6S3F)Mo-HLP2 (5DOM)1.86[13]
Mo-HLP1 (6S3F)Mo-HLP3 (6VJ0)1.82[13]
Mo-HLP2 (5DOM)Mo-HLP3 (6VJ0)0.13[13]

Note: The PDB IDs for this compound are 1HEV (NMR) and 1Q9B (X-ray). PDB IDs for some this compound-like domains include Ac-AMP2 (1MMC), WAMP-1a (2LB7), and chenotide cQ2 (5ZV6).[3][10][14]

Experimental Protocols for Structural Determination

The three-dimensional structures of this compound and this compound-like domains are primarily determined using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Below are detailed overviews of these methodologies.

X-ray Crystallography

This technique involves determining the atomic and molecular structure of a protein from the diffraction pattern of X-rays scattered by a protein crystal.

Methodology:

  • Protein Expression and Purification: The target protein is overexpressed, typically in a recombinant system like E. coli, and purified to a high degree of homogeneity (>95%) using chromatographic techniques.

  • Crystallization: The purified protein is subjected to a wide range of conditions (e.g., pH, temperature, precipitant concentration) to induce the formation of well-ordered crystals. Vapor diffusion (hanging or sitting drop) is a common method.[15][16]

  • X-ray Diffraction Data Collection: A single crystal is mounted and exposed to a focused beam of X-rays, often at a synchrotron source. The diffracted X-rays are recorded on a detector.

  • Data Processing and Structure Solution: The diffraction pattern is analyzed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

  • Model Building and Refinement: An initial model of the protein is built into the calculated electron density map. This model is then refined to improve its fit to the experimental data and to ensure it conforms to known stereochemical principles.[5][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of proteins in solution, providing insights into their dynamic properties.

Methodology:

  • Isotope Labeling and Sample Preparation: The protein is typically expressed in media enriched with stable isotopes such as ¹⁵N and ¹³C.[4] The purified, isotopically labeled protein is then dissolved in a suitable buffer at a high concentration (typically 0.1-1 mM).[1]

  • NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer. These experiments provide information about through-bond and through-space correlations between atomic nuclei.[6]

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the protein's amino acid sequence. This is a critical and often time-consuming step.

  • Structural Restraint Generation: The Nuclear Overhauser Effect (NOE) provides distance restraints between protons that are close in space (< 6 Å). Other restraints, such as dihedral angles, can be derived from coupling constants.[6]

  • Structure Calculation and Refinement: A family of structures that are consistent with the experimental restraints is calculated using computational algorithms. This ensemble of structures represents the dynamic nature of the protein in solution.[17]

Visualizing Structural Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Structural_Classification cluster_main This compound & this compound-Like Domains cluster_classification Classification by Cysteine Number cluster_architecture Domain Architecture cluster_multidomain_examples This compound This compound (8-Cys) HeveinLikeDomains This compound-Like Domains SixCys 6-Cys HeveinLikeDomains->SixCys EightCys 8-Cys HeveinLikeDomains->EightCys TenCys 10-Cys HeveinLikeDomains->TenCys SingleDomain Single this compound-Like Domain HeveinLikeDomains->SingleDomain MultiDomain Multi-Domain Proteins HeveinLikeDomains->MultiDomain ClassIChitinase Class I Chitinase (this compound + Catalytic Domain) MultiDomain->ClassIChitinase WGA Wheat Germ Agglutinin (4 this compound-Like Domains) MultiDomain->WGA

Caption: Structural classification of this compound and this compound-like domains.

Structure_Determination_Workflow cluster_start Starting Material cluster_methods Structure Determination Methods cluster_xray_steps X-Ray Crystallography Steps cluster_nmr_steps NMR Spectroscopy Steps cluster_comparison Structural Comparison Protein Target Protein (this compound or this compound-Like Domain) XRay X-Ray Crystallography Protein->XRay NMR NMR Spectroscopy Protein->NMR Crystallization Crystallization XRay->Crystallization Labeling Isotope Labeling NMR->Labeling Diffraction X-ray Diffraction Crystallization->Diffraction Phasing Phase Determination Diffraction->Phasing RefinementX Model Building & Refinement Phasing->RefinementX ThreeD_Structure 3D Structure RefinementX->ThreeD_Structure DataAcquisition Data Acquisition Labeling->DataAcquisition Assignment Resonance Assignment DataAcquisition->Assignment Calculation Structure Calculation Assignment->Calculation Calculation->ThreeD_Structure Alignment Structural Alignment ThreeD_Structure->Alignment RMSD_Calculation RMSD Calculation Alignment->RMSD_Calculation Comparison_Result Structural Similarity/Difference RMSD_Calculation->Comparison_Result

Caption: Workflow for structure determination and comparison.

Conclusion

The this compound and this compound-like domains represent a structurally conserved yet functionally diverse family of chitin-binding modules. Their compact, stable fold makes them attractive scaffolds for the development of new antifungal agents and other therapeutics. A thorough understanding of their structural features, facilitated by the quantitative data and methodologies presented in this guide, is essential for unlocking their full potential in various scientific and biomedical applications. Further research, particularly in systematically determining the three-dimensional structures of a wider array of this compound-like domains, will undoubtedly provide deeper insights into their mechanism of action and pave the way for novel discoveries.

References

Validating the Allergenic Epitopes of Hev b 6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and validation of allergenic epitopes are paramount for developing safer products and effective immunotherapies. This guide provides a comprehensive comparison of methods used to validate the allergenic epitopes of Hev b 6, a major allergen from natural rubber latex.

Hev b 6.02, also known as hevein, is a significant allergen responsible for latex allergy and latex-fruit syndrome.[1] Understanding the specific regions on this protein that bind to Immunoglobulin E (IgE) antibodies is crucial for diagnostics and the development of hypoallergenic variants. The majority of IgE-binding epitopes on Hev b 6.02 are conformational, meaning they are formed by amino acids that are brought together by the protein's three-dimensional folding.

Comparison of Epitope Validation Methods

Several experimental approaches can be employed to identify and validate allergenic epitopes. The choice of method depends on the specific research question, the nature of the allergen, and available resources. Below is a comparison of key techniques.

MethodPrincipleAdvantagesDisadvantages
Chimera-Based Epitope Mapping Fusing fragments of the allergen of interest with a non-allergenic carrier protein to determine which regions are recognized by IgE.Effective for identifying conformational epitopes. Allows for the study of discontinuous epitopes in a folded state.The fusion protein may not perfectly mimic the native conformation of the epitope. Can be labor-intensive to design and produce multiple chimeras.
Site-Directed Mutagenesis Systematically replacing specific amino acid residues within a predicted epitope to assess their impact on IgE binding.Provides precise information on the contribution of individual amino acids to the epitope. Can be used to create hypoallergenic variants.Requires prior knowledge or prediction of potential epitope regions. Can be time-consuming to generate and test a large number of mutants.
X-ray Crystallography Determining the three-dimensional structure of the allergen in complex with an antibody fragment (Fab) to visualize the exact epitope-paratope interaction at atomic resolution.Provides the most definitive and high-resolution map of a conformational epitope.[2]Technically challenging, time-consuming, and expensive. Not all allergen-antibody complexes can be successfully crystallized.[2]
Phage Display Using a library of bacteriophages that display a vast array of peptides to identify "mimotopes" that mimic the binding of the natural epitope to IgE.High-throughput method for discovering novel linear and conformational mimotopes. Does not require prior knowledge of the epitope.Identified mimotopes may not perfectly represent the natural epitope. The selection process can be biased towards high-affinity binders.
Mass Spectrometry Analyzing the protein fragments that are protected from enzymatic digestion when bound by an antibody to identify the amino acid sequence of the epitope.Can identify both linear and conformational epitopes. Requires only small amounts of sample.Interpretation of the data can be complex. May not be suitable for all types of allergen-antibody interactions.

Quantitative Data from Hev b 6 Epitope Validation Studies

The following tables summarize quantitative data from key studies that have validated the allergenic epitopes of Hev b 6.02.

Table 1: IgE Binding to Hev b 6.02 Chimeric Proteins

This table presents data from a study where different regions of Hev b 6.02 were fused with a non-allergenic antimicrobial protein (AMP) to map the IgE-binding sites.

Chimeric Protein ConstructDescriptionPatients with IgE Binding (%)
AMP-Hev b 6.02 (N-terminus)N-terminal region of Hev b 6.02 fused to AMP88%[3]
AMP-Hev b 6.02 (C-terminus)C-terminal region of Hev b 6.02 fused to AMP38%[3]
AMP-Hev b 6.02 (Core)Core region of Hev b 6.02 fused to AMP12.5%
AMP-Hev b 6.02 (N+C termini)Both N- and C-terminal regions of Hev b 6.02 fused to AMP core100%[3]
Native Hev b 6.02Wild-type Hev b 6.02>70% Inhibition of IgE binding by the N+C termini chimera[3]

Table 2: Effect of Site-Directed Mutagenesis on IgE Binding to Hev b 6.02

This table shows the impact of mutating specific amino acid residues on the IgE-binding capacity of Hev b 6.02.

MutantMutated ResiduesReduction in IgE Binding AffinitySkin Prick Test Reactivity
Hdelta3AArg5, Lys10, Glu293 to 5 orders of magnitude[4]Drastically reduced[4]
Hdelta6Arg5, Lys10, Glu29, Tyr30, His35, Gln383 to 5 orders of magnitude[4]Completely abolished[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Chimera-Based Epitope Mapping
  • Vector Construction: A plasmid vector containing the gene for a non-allergenic carrier protein (e.g., an antimicrobial peptide) is used. DNA sequences encoding different domains (N-terminus, C-terminus, core) of Hev b 6.02 are amplified by PCR.

  • Cloning: The amplified Hev b 6.02 fragments are inserted into the carrier protein gene in the expression vector using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation or Gibson assembly).

  • Protein Expression and Purification: The resulting chimeric constructs are transformed into a suitable expression host (e.g., E. coli or insect cells). The chimeric proteins are then overexpressed and purified using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is included).

  • Validation of Protein Folding: The structural integrity of the purified chimeric proteins is assessed using techniques like circular dichroism spectroscopy.

  • IgE Binding Assays: The IgE binding capacity of the chimeric proteins is evaluated using sera from latex-allergic patients via ELISA or immunoblotting.

Site-Directed Mutagenesis and Allergenicity Assessment
  • Primer Design: Mutagenic primers are designed to introduce specific amino acid substitutions into the Hev b 6.02 gene.

  • Mutagenesis PCR: A PCR-based method is used to introduce the desired mutations into the Hev b 6.02 expression vector.

  • Transformation and Selection: The mutated plasmids are transformed into competent E. coli for plasmid propagation. Clones containing the desired mutation are selected and verified by DNA sequencing.

  • Protein Expression and Purification: The mutant Hev b 6.02 proteins are expressed and purified as described for the chimeric proteins.

  • IgE Binding and Functional Assays: The allergenic potential of the mutant proteins is assessed by:

    • ELISA Inhibition Assays: To determine the reduction in IgE binding affinity compared to the wild-type protein.

    • Basophil Activation Tests (BAT): To measure the ability of the mutants to trigger the degranulation of basophils from allergic patients.

    • Skin Prick Tests (SPT): In a clinical setting, to evaluate the in vivo allergic response to the mutant proteins.

Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Binding
  • Coating: Microtiter plates are coated with the purified recombinant Hev b 6.02 or its variants at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Serum samples from latex-allergic individuals, diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated anti-human IgE antibody is added to each well and incubated for 1 hour at room temperature.

  • Detection: The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2M H₂SO₄), and the optical density is measured at 450 nm using a microplate reader.

Visualizing the Pathways and Workflows

Diagrams are provided below to illustrate the allergic reaction signaling pathway and the experimental workflows for epitope validation.

Allergic_Reaction_Pathway cluster_mast_cell Mast Cell Allergen Hev b 6 Allergen IgE IgE Antibodies Allergen->IgE Binds to Cross_linking Cross-linking Allergen->Cross_linking Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Binds to Fc_epsilon_RI->Cross_linking Signaling_Cascade Intracellular Signaling Cascade Cross_linking->Signaling_Cascade Degranulation Degranulation Signaling_Cascade->Degranulation Mediators Release of Histamine & other Mediators Degranulation->Mediators

Caption: Allergic reaction signaling pathway.

Chimera_Mapping_Workflow start Start: Select Hev b 6 and non-allergenic carrier protein pcr Amplify Hev b 6 domains (N-term, C-term, core) via PCR start->pcr clone Clone fragments into carrier protein vector pcr->clone express Express chimeric proteins in host system clone->express purify Purify proteins using affinity chromatography express->purify validate Validate protein folding (e.g., Circular Dichroism) purify->validate assay Perform IgE binding assays (ELISA, Immunoblot) with patient sera validate->assay analyze Analyze data to identify IgE-binding regions assay->analyze end End: Epitope regions identified analyze->end

Caption: Chimera-based epitope mapping workflow.

Mutagenesis_Workflow start Start: Predict potential IgE epitope residues on Hev b 6 design Design mutagenic primers for target residues start->design mutagenesis Perform site-directed mutagenesis PCR design->mutagenesis transform Transform and select mutant clones mutagenesis->transform sequence Verify mutations by DNA sequencing transform->sequence express Express and purify mutant proteins sequence->express assay Assess allergenicity: - ELISA Inhibition - Basophil Activation Test - Skin Prick Test express->assay analyze Compare mutant protein allergenicity to wild-type assay->analyze end End: Critical residues for IgE binding identified analyze->end

Caption: Site-directed mutagenesis workflow.

Conclusion

The validation of Hev b 6 allergenic epitopes is a critical step towards mitigating the risks associated with latex allergy. This guide has provided a comparative overview of various validation techniques, supported by quantitative experimental data. Chimera-based epitope mapping and site-directed mutagenesis have proven to be powerful tools in elucidating the conformational nature of Hev b 6 epitopes. The presented data clearly indicate that the N- and C-terminal regions of Hev b 6.02 are crucial for IgE binding, and specific amino acid residues within these regions play a dominant role in the allergic response. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers aiming to further investigate Hev b 6 and other allergens, ultimately contributing to the development of improved diagnostics and safer immunotherapeutic strategies.

References

The Pivotal Role of Hevein in the Proteomic Landscape of Hevea brasiliensis Latex

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Quantitative Proteomic Overview of Hevea brasiliensis Latex

Proteomic analyses have revealed that the protein composition of latex is complex, with hundreds of identified proteins. These proteins are distributed among different subcellular fractions, including the rubber particles, C-serum, and lutoids. Hevein is a major protein found in the lutoids, which are vacuolar-like organelles.

For a detailed understanding of the relative abundance of key proteins in latex, the following table summarizes quantitative data from proteomic studies.

Protein CategoryRepresentative ProteinsRelative AbundanceFunctionReference
Rubber Biosynthesis Rubber elongation factor (REF)HighNatural rubber biosynthesis[1]
Small rubber particle protein (SRPP)HighNatural rubber biosynthesis[1]
Latex Coagulation This compound (Hev b 6.02) Very High (Major protein in lutoids) Binds to rubber particles, inducing aggregation and coagulation [2][3]
22 kDa glycoprotein (B1211001)Present on rubber particle surfaceReceptor for this compound-mediated aggregation[2]
Defense-Related β-1,3-glucanaseAbundantAntifungal activity[4]
Chitinases (e.g., Hevamine)AbundantAntifungal and chitin-binding activity[4]
Allergens Prothis compound (Hev b 6.01) High (Precursor to this compound) Major latex allergen [5][6]
Hev b 1AbundantRubber particle protein[7]
Hev b 3AbundantRubber elongation factor[7]
Other Patatin-like proteinsPresentLipid metabolism, defense[7]
Protein disulfide isomerasePresentProtein folding and stability[7]

The Central Role of this compound in Latex Coagulation

This compound, a lectin-like protein, plays a crucial role in the coagulation of latex, a vital process for the plant's defense against wounding and pathogens.[2] The mechanism involves this compound binding to a specific 22 kDa glycoprotein located on the surface of rubber particles.[2] This interaction leads to the aggregation of rubber particles and subsequent coagulation of the latex.[2]

The following diagram illustrates the proposed signaling pathway for this compound-mediated latex coagulation.

Hevein_Coagulation_Pathway cluster_latex Latex cluster_coagulation Coagulation Rubber_Particle_1 Rubber Particle Aggregation Aggregation of Rubber Particles Rubber_Particle_2 Rubber Particle This compound This compound Glycoprotein 22 kDa Glycoprotein (on rubber particle surface) This compound->Glycoprotein Binds to Glycoprotein->Rubber_Particle_1 Glycoprotein->Rubber_Particle_2 Latex_Fractionation_Workflow Start Freshly Tapped Latex Centrifugation Ultracentrifugation (e.g., 40,000 x g, 1h, 4°C) Start->Centrifugation Fractions Separation into 3 Fractions Centrifugation->Fractions Rubber_Cream Rubber Cream Fractions->Rubber_Cream Top Layer C_Serum C-Serum (Cytosol) Fractions->C_Serum Middle Layer Lutoids Lutoids (Bottom Fraction) Fractions->Lutoids Bottom Pellet Protein_Extraction_CSerum Protein Extraction (e.g., TCA/Acetone Precipitation) C_Serum->Protein_Extraction_CSerum Protein_Extraction_Lutoids Protein Extraction (e.g., Buffer with Detergents) Lutoids->Protein_Extraction_Lutoids Protein_Quantification Protein Quantification (e.g., Bradford or Lowry Assay) Protein_Extraction_CSerum->Protein_Quantification Protein_Extraction_Lutoids->Protein_Quantification End Proteins for Further Analysis Protein_Quantification->End

References

Hevein vs. Synthetic Fungicides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of fungal resistance to conventional synthetic fungicides has catalyzed the search for effective, naturally derived alternatives. Among these, hevein, a chitin-binding protein from the rubber tree (Hevea brasiliensis), has emerged as a promising candidate.[1][2][3] This guide provides an objective comparison of the antifungal efficacy of this compound and its derivatives with synthetic fungicides, supported by experimental data, detailed protocols, and mechanistic insights.

Quantitative Comparison of Antifungal Activity

The following table summarizes the quantitative data on the antifungal activity of this compound and this compound-like peptides against a range of fungal pathogens. This data provides a baseline for understanding their potency.

Fungal SpeciesThis compound/Hevein-like PeptideAssay TypeEfficacy MetricConcentrationCitation
Alternaria alternataChenotide cQ2Microbroth DilutionIC₅₀~9 µM[4][5]
Curvularia lunataChenotide cQ2Microbroth DilutionIC₅₀~5 µM[4][5]
Fusarium oxysporumChenotide cQ2Microbroth DilutionIC₅₀~0.3 µM[4][5]
Rhizoctonia solaniChenotide cQ2Microbroth DilutionIC₅₀~3 µM[4][5]
Candida tropicalis ATCC 750This compoundMicrobroth DilutionMIC₈₀12 µg/ml[6]
Candida albicans ATCC 10231This compoundMicrobroth DilutionMIC₈₀95 µg/ml[6]
Candida krusei ATCC 6258This compoundMicrobroth DilutionMIC₈₀190 µg/ml[6]
Cladosporium cucumerinumWAMP-C (this compound-like)Spore Germination Inhibition-Active[7]
Bipolaris sorokinianaWAMP-C (this compound-like)Spore Germination Inhibition-Active[7]
Parastagonospora nodorumWAMP-C (this compound-like)Spore Germination Inhibition-Active[7]

Synergistic Effects with Synthetic Fungicides

Research has demonstrated that this compound-like peptides can act synergistically with synthetic fungicides, enhancing their efficacy. A study on wheat antimicrobial peptides (WAMPs), which are this compound-like, revealed that they potentiate the effect of the triazole fungicide tebuconazole (B1682727) against several cereal-damaging fungi.[7][8] This synergistic interaction suggests that this compound and its analogs could be used in combination therapies to reduce the required dosage of synthetic fungicides and potentially mitigate the development of resistance.[7] The mechanism behind this synergy is thought to involve the destabilization of the fungal cell wall by WAMPs, which facilitates the entry and action of tebuconazole on ergosterol (B1671047) biosynthesis.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound's antifungal activity.

Antifungal Assays

1. Microbroth Dilution Assay: This method is used to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀) of an antimicrobial agent.

  • Fungal Spore Preparation: Fungal spores are harvested from agar (B569324) plates and suspended in a suitable broth, such as potato dextrose broth. The spore concentration is adjusted to a standard density (e.g., 10⁵ spores/ml).[1]

  • Serial Dilution: The test compound (e.g., this compound, chenotide cQ2) is serially diluted in the broth in a microtiter plate.

  • Inoculation and Incubation: The fungal spore suspension is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 3 days).[9]

  • Data Analysis: Fungal growth is measured, typically by spectrophotometry (optical density) or visual inspection. The IC₅₀ or MIC value is then calculated.[4][5]

2. Disc Diffusion Assay: This assay is a qualitative method to assess the antifungal activity of a substance.

  • Plate Preparation: A suspension of fungal spores is evenly spread onto the surface of an agar plate.

  • Disc Application: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under conditions that promote fungal growth.

  • Zone of Inhibition: The antifungal activity is determined by measuring the diameter of the clear zone around the disc where fungal growth has been inhibited.[4][5]

3. Spore Germination Inhibition Assay: This assay specifically measures the effect of a compound on the ability of fungal spores to germinate.

  • Spore Suspension: A suspension of fungal spores is prepared in a suitable medium.

  • Treatment: The test compound is added to the spore suspension at various concentrations.

  • Incubation: The mixture is incubated for a period sufficient for germination to occur in a control sample without the test compound.

  • Microscopic Examination: The percentage of germinated spores is determined by microscopic observation.[7]

Chitin-Binding Assay

This assay confirms the interaction of this compound with its target, chitin (B13524).

  • Incubation: The purified peptide is mixed with chitin beads in a binding buffer and incubated to allow for binding.

  • Washing: The mixture is washed to remove any unbound peptide.

  • Elution: The bound peptide is eluted from the chitin beads using a solution such as 1 M acetic acid.

  • Analysis: The presence and quantity of the peptide in the unbound and eluted fractions are analyzed using techniques like reverse-phase ultra-performance liquid chromatography (RP-UPLC) and MALDI-TOF mass spectrometry.[4]

Visualizing Experimental and Mechanistic Pathways

To further clarify the processes involved in evaluating and understanding the antifungal properties of this compound, the following diagrams have been generated.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis spore_prep Fungal Spore Preparation treatment Treatment Application spore_prep->treatment compound_prep This compound/Fungicide Preparation compound_prep->treatment incubation Incubation data_collection Data Collection (e.g., OD, Zone Diameter) incubation->data_collection treatment->incubation data_analysis Efficacy Determination (IC50, MIC) data_collection->data_analysis

Caption: Workflow for determining antifungal activity.

Hevein_Mechanism_of_Action This compound This compound binding Binding to Chitin This compound->binding targets fungal_cell Fungal Cell cell_wall Cell Wall (Chitin) fungal_cell->cell_wall binding->cell_wall occurs at disruption Cell Wall Disruption binding->disruption inhibition Inhibition of Fungal Growth disruption->inhibition lysis Hyphal Tip Lysis disruption->lysis

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound and this compound-like peptides demonstrate significant antifungal activity against a broad spectrum of pathogenic fungi.[10] Their primary mechanism of action involves binding to chitin in the fungal cell wall, leading to its disruption and subsequent inhibition of fungal growth.[11] While direct comparative studies with synthetic fungicides are still emerging, the available data indicates that this compound's potency is within a relevant micromolar range for several pathogens. Furthermore, the synergistic effects observed when combined with synthetic fungicides like tebuconazole highlight a promising avenue for developing novel antifungal strategies.[7][8] This could lead to more effective and sustainable approaches to fungal disease management, addressing the critical issue of fungicide resistance. Further research focusing on direct, quantitative comparisons with a wider array of synthetic fungicides and in vivo studies is warranted to fully elucidate the therapeutic potential of this compound.

References

Hevein's In Vivo Protective Role in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo protective performance of hevein and this compound-like peptides against fungal pathogens in plants, benchmarked against other antimicrobial peptides (AMPs) such as defensins and thionins. The information presented is supported by experimental data from studies on transgenic plants, offering insights into their potential for developing disease-resistant crops.

Comparative Analysis of In Vivo Antifungal Efficacy

Antimicrobial Peptide ClassTransgenic PlantPathogenObserved Protective EffectReference(s)
This compound-Like Peptides Arabidopsis thaliana, TobaccoBotrytis cinerea, Bipolaris sorokinianaIncreased resistance to fungal pathogens.[1]
TobaccoPhytophthora parasiticaEnhanced resistance to the oomycete pathogen.[2]
Defensins TobaccoAlternaria longipesEnhanced resistance to the fungal pathogen.[3]
Apple, Tomato, RiceFusarium culmorum, F. solani, F. oxysporum, Phytophthora infestans, Rhizoctonia solani, Magnaporthe oryzaeResistance to a broad range of phytopathogenic fungi.[3]
Thionins Arabidopsis thalianaFusarium graminearumReduced disease symptoms and fungal biomass.
Tobacco, CitrusVarious bacterial pathogensEnhanced resistance to bacterial pathogens.

Experimental Protocols

In Vivo Fungal Infection Assay in Arabidopsis thaliana with Botrytis cinerea

This protocol is adapted from established methods for assessing fungal resistance in transgenic Arabidopsis thaliana plants.

1. Plant Material and Growth Conditions:

  • Use Arabidopsis thaliana plants (wild-type and transgenic lines expressing the antimicrobial peptide of interest) grown in a controlled environment.

  • Grow plants in pots containing a sterile soil mixture under a 16-hour light/8-hour dark photoperiod at approximately 22°C.

  • Use 4-5 week-old plants for infection assays.

2. Fungal Culture and Spore Preparation:

  • Culture Botrytis cinerea on potato dextrose agar (B569324) (PDA) plates at 22-25°C in the dark for 10-14 days to allow for sporulation.

  • Harvest conidia by flooding the plates with sterile distilled water and gently scraping the surface with a sterile glass rod.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 2 x 10^5 spores/mL) with a nutrient solution (e.g., half-strength potato dextrose broth).

3. Inoculation Procedure:

  • For detached leaf assays, carefully excise healthy leaves of similar age and size from both wild-type and transgenic plants.

  • Place the leaves on water-agar plates in a sealed container to maintain high humidity.

  • Pipette a small droplet (e.g., 5 µL) of the B. cinerea spore suspension onto the center of each leaf.

  • For whole-plant spray inoculation, evenly spray the spore suspension onto the aerial parts of the plants until runoff.

4. Incubation and Disease Assessment:

  • Incubate the inoculated plants or leaves at high humidity (e.g., in a covered tray) at 22-25°C.

  • Assess disease development at regular intervals (e.g., 48, 72, and 96 hours post-inoculation).

  • Quantify disease severity by measuring the diameter of the necrotic lesions on the leaves or by scoring the percentage of leaf area showing symptoms.

  • Fungal biomass can also be quantified using methods like quantitative PCR (qPCR) targeting a fungal-specific gene.

5. Statistical Analysis:

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences in disease severity between wild-type and transgenic plants.

Signaling Pathways and Experimental Workflows

This compound-Induced Defense Signaling Pathway

This compound, as a lectin, is hypothesized to be perceived by a Lectin Receptor-Like Kinase (LecRK) on the plant cell surface. This recognition event initiates a downstream signaling cascade, leading to the activation of plant defense responses. While a specific this compound receptor has not yet been definitively identified, the following diagram illustrates a plausible signaling pathway based on current knowledge of plant defense mechanisms.[4][5][6][7][8]

Hevein_Signaling_Pathway cluster_membrane This compound This compound LecRK Lectin Receptor-Like Kinase (LecRK) This compound->LecRK Binds to LecRK This compound->LecRK Fungal_Pathogen Fungal Pathogen Fungal_Pathogen->this compound MAPK_Cascade MAPK Cascade (e.g., MPK3/MPK6) LecRK->MAPK_Cascade Activates Plasma_Membrane Plasma Membrane Ethylene_Pathway Ethylene (ET) Signaling Pathway MAPK_Cascade->Ethylene_Pathway Induces SA_Pathway Salicylic Acid (SA) Signaling Pathway MAPK_Cascade->SA_Pathway Induces Defense_Genes Expression of Defense-Related Genes (e.g., PR proteins) Ethylene_Pathway->Defense_Genes SA_Pathway->Defense_Genes Antifungal_Response Enhanced Antifungal Response Defense_Genes->Antifungal_Response Experimental_Workflow Gene_Construct 1. Gene Construct Preparation (AMP gene + promoter) Transformation 2. Plant Transformation (e.g., Agrobacterium-mediated) Gene_Construct->Transformation Selection 3. Selection of Transgenic Plants Transformation->Selection Confirmation 4. Molecular Confirmation (PCR, Southern Blot, Western Blot) Selection->Confirmation Infection_Assay 5. In Vivo Fungal Infection Assay Confirmation->Infection_Assay Data_Analysis 6. Data Collection & Analysis (Lesion size, Fungal biomass) Infection_Assay->Data_Analysis Conclusion 7. Conclusion on Protective Role Data_Analysis->Conclusion

References

Unveiling the Binding Dynamics of Hevein: A Comparative Analysis with Different Chitin Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, understanding the intricate binding kinetics of proteins like Hevein to various chitin (B13524) substrates is paramount for applications ranging from antifungal drug design to novel biomaterial development. This guide provides a comparative overview of this compound's binding affinity and offers a detailed look at the experimental methodologies used to determine these crucial kinetic parameters.

Comparative Binding Kinetics of this compound and a Chitin-Binding Domain

The binding of this compound and other chitin-binding proteins to different forms of chitin can vary significantly. While comprehensive kinetic data for this compound across a range of substrates is not extensively documented in publicly available literature, we can draw comparisons from available affinity data and the kinetics of well-characterized chitin-binding domains (CBDs). This compound is known to exhibit a relatively weak affinity for chito-oligosaccharides, with dissociation constants (Kd) typically in the millimolar (mM) range[1]. For a more detailed kinetic comparison, we present data from a study on a recombinant chitin-binding domain from Bacillus circulans chitinase (B1577495) A1, which provides specific association (ka) and dissociation (kd) rate constants.

ProteinChitin SubstrateAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (µM)Method
This compoundChito-oligosaccharidesNot ReportedNot Reported~1000 (1 mM)[1]Not Specified
Chitin-Binding Domain (B. circulans Chitinase A1)Chitin-coated surfaceNot specified, method-dependentNot specified, method-dependent0.6 - 2.5[2]Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Note: The affinity of this compound is generally considered to be in the low millimolar range, indicating a relatively fast-off rate. The data for the B. circulans CBD provides a reference for the kinetic parameters that can be expected for a protein with a higher affinity for chitin.

Visualizing the Experimental Workflow

The determination of binding kinetics is a meticulous process. The following diagram illustrates a generalized workflow for assessing the interaction between a protein like this compound and a chitin substrate using common biophysical techniques.

G cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis p1 Purify this compound Protein p2 Prepare Chitin Substrates (e.g., Colloidal, Oligosaccharides) p3 Buffer Preparation and Degassing e1 Immobilize Ligand or Prepare Analyte (SPR/ITC Specific) p3->e1 e2 Perform Binding Assay (SPR or ITC) e1->e2 a1 Generate Sensorgram (SPR) or Thermogram (ITC) e2->a1 a2 Fit Data to a Binding Model a1->a2 a3 Determine ka, kd, and KD a2->a3

General workflow for binding kinetics analysis.

Experimental Protocols

Accurate determination of binding kinetics relies on robust experimental design and execution. The two most common techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions[3][4][5][6]. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Principle: One binding partner (the ligand) is immobilized on a sensor chip surface. The other partner (the analyte) is flowed over the surface in a continuous stream. The binding of the analyte to the ligand causes an increase in mass at the sensor surface, which in turn alters the refractive index. This change is detected and plotted as a sensorgram (response units vs. time).

Detailed Methodology:

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for the ligand immobilization chemistry. For chitin substrates, a carboxymethylated dextran (B179266) surface (e.g., CM5 chip) can be functionalized, or specialized chips can be used.

    • Activate the sensor surface, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for amine coupling.

  • Ligand Immobilization:

    • For soluble chitin oligosaccharides, they can be chemically coupled to the activated sensor surface.

    • For insoluble chitin forms like colloidal or crystalline chitin, specialized surface preparation is required, which can be challenging and may involve derivatization of the chitin to allow for surface attachment[2].

    • After immobilization, deactivate any remaining active esters on the surface using ethanolamine.

  • Analyte Injection (this compound):

    • Prepare a series of concentrations of purified this compound in a suitable running buffer. The buffer should be well-matched to the sample buffer to minimize bulk refractive index effects.

    • Inject the this compound solutions over the sensor surface at a constant flow rate. An association phase is observed as this compound binds to the immobilized chitin.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Regeneration:

    • If the interaction is reversible, the surface can be regenerated by injecting a solution that disrupts the binding (e.g., a high salt concentration or a change in pH), allowing for subsequent experiments.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a biomolecular interaction[7][8][9][10]. It provides a complete thermodynamic profile of the interaction in a single experiment.

Principle: A solution of one binding partner (the titrant, e.g., chitin oligosaccharides) is titrated into a solution of the other binding partner (the macromolecule, e.g., this compound) in a sample cell. The heat change upon each injection is measured by a highly sensitive calorimeter.

Detailed Methodology:

  • Sample Preparation:

    • Dialyze both the this compound and the chitin oligosaccharide solutions against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both solutions.

    • Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.

  • Loading the Calorimeter:

    • Load the this compound solution into the sample cell and the chitin oligosaccharide solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the chitin oligosaccharide solution into the this compound solution.

    • The heat change after each injection is measured and recorded as a peak in the thermogram. As the binding sites on this compound become saturated, the magnitude of the heat change per injection decreases.

  • Control Experiments:

    • Perform a control titration by injecting the chitin oligosaccharide solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the area under each peak in the thermogram to determine the heat change for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of the two binding partners.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), the binding constant (Ka = 1/KD), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

References

Hevein (Hev b 6.02): A Validated Biomarker for Latex Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Natural rubber latex (NRL) allergy remains a significant global health concern, necessitating accurate and reliable diagnostic biomarkers. Among the more than 15 identified NRL allergens, hevein (Hev b 6.02) has emerged as a major allergen and a crucial biomarker for diagnosing latex sensitization, particularly in cases of occupational allergy.[1][2][3] This guide provides a comprehensive comparison of this compound's performance against other diagnostic alternatives, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their evaluation of this critical biomarker.

Performance of this compound (Hev b 6.02) in Latex Allergy Diagnosis

This compound, the N-terminal fragment of prothis compound (Hev b 6.01), is a 4.7 kDa polypeptide that constitutes a predominant component of the protein fraction in Hevea brasiliensis latex.[4] Its clinical relevance is underscored by its high prevalence of IgE binding in latex-allergic individuals. Studies have shown that sensitization to Hev b 6.02 is a strong indicator of a genuine latex allergy and is associated with a high risk of perioperative anaphylaxis.[1]

Component-resolved diagnosis (CRD) using recombinant or purified allergens has significantly improved the accuracy of latex allergy testing compared to traditional methods that use whole latex extracts, which can lead to false-positive results due to cross-reactivity with pollen allergens.[5] In this context, Hev b 6.02 has proven to be a highly sensitive and specific marker.

Comparative Diagnostic Performance

The diagnostic utility of a biomarker is determined by its sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). The following table summarizes the performance of this compound-specific IgE testing in comparison to other diagnostic methods for latex allergy.

Diagnostic TestPatient PopulationSensitivity (%)Specificity (%)Positive Predictive Value (PPV) (%)Negative Predictive Value (NPV) (%)Source(s)
Hev b 6.02-specific IgE Healthcare Workers with Latex Allergy100100--[3]
Latex-specific IgE (whole extract) Healthcare Workers with Latex Allergy10014.2--[3]
Skin Prick Test (SPT) with NRL extract Healthcare Workers with Latex Allergy100100--[3]
Latex-specific IgE (ImmunoCAP) Patients with Latex Allergy9786--[6]
Latex-specific IgE (ALaSTAT-RIA) Patients with Latex Allergy10083--[6]
Skin Prick Test (SPT) with non-ammoniated latex Patients with Latex Allergy97100--[6]
Latex-specific IgE (ImmunoCAP) Latex-sensitive patients90.972.25096.3[7]

This compound in Different Patient Cohorts

The prevalence of sensitization to different latex allergens can vary among different patient populations. Hev b 6.02, along with Hev b 5, are considered major allergens for healthcare workers who are often sensitized via inhalation of aerosolized latex particles from powdered gloves.[2] In contrast, individuals with spina bifida, who have early and frequent mucosal exposure to latex during surgical procedures, are more commonly sensitized to Hev b 1 and Hev b 3.[2]

Studies have reported Hev b 6.02 sensitization rates of up to 78% in healthcare workers and 58% in patients with a history of multiple surgeries.[1] One study found that specific IgE antibodies to this compound were detected in 75% of sera from healthcare workers allergic to latex, but only in 27% of sera from patients with spina bifida and hypersensitivity to latex.[4] This highlights the importance of using a panel of recombinant allergens for accurate diagnosis across different patient groups.

Cross-Reactivity and the Latex-Fruit Syndrome

A significant aspect of this compound's clinical relevance is its role in the latex-fruit syndrome, where individuals with latex allergy experience allergic reactions to certain plant-derived foods, most notably avocado, banana, chestnut, and kiwi.[8] This cross-reactivity is attributed to the structural similarity between this compound and this compound-like domains (HLDs) present in class I chitinases of these fruits.[8][9]

Research has shown a strong association between the presence of this compound-specific IgE antibodies and IgE reactivity to avocado.[10] In one study, 73% of latex-allergic healthcare workers and all spina bifida patients with IgE to this compound also had elevated IgE levels to avocado.[10] Competitive inhibition assays demonstrated that this compound could completely inhibit IgE binding to avocado proteins in a majority of sera, indicating that sensitization to avocado in most latex-allergic patients is due to epitopes present in this compound.[10]

Experimental Protocols

Accurate and reproducible experimental methods are paramount in biomarker validation. Below are detailed methodologies for key experiments cited in the evaluation of this compound as a biomarker.

This compound-Specific IgE Immunoassay (ELISA-based)

This protocol outlines a general procedure for determining the presence of this compound-specific IgE in patient serum.

Materials:

  • 96-well microtiter plates

  • Purified recombinant or natural this compound (Hev b 6.02)

  • Patient serum samples

  • Control sera (positive and negative)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Enzyme-labeled anti-human IgE antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with a solution of this compound (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted patient and control sera to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-labeled anti-human IgE antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: The concentration of this compound-specific IgE is determined by comparing the absorbance of the patient samples to a standard curve. A cut-off value, typically ≥0.35 kUA/L, is used to define a positive result.[5]

Skin Prick Test (SPT)

The skin prick test is an in vivo method to assess IgE-mediated sensitization.

Materials:

  • Standardized allergenic extract of natural rubber latex

  • Positive control (histamine dihydrochloride)

  • Negative control (saline)

  • Lancets

  • Measuring device

Procedure:

  • Site Preparation: Clean the patient's forearm with alcohol and allow it to dry.

  • Application of Drops: Place a drop of the latex extract, positive control, and negative control on the skin, ensuring they are at least 2 cm apart.

  • Pricking the Skin: Pass a lancet through each drop at a 90-degree angle to the skin with gentle pressure for 1 second.

  • Observation: Observe the skin for 15-20 minutes.

  • Measurement and Interpretation: A positive reaction is indicated by the formation of a wheal and flare. The diameter of the wheal is measured. A wheal diameter of 3 mm or greater than the negative control is generally considered a positive result.

Visualizing Key Concepts

To further elucidate the role of this compound in latex allergy, the following diagrams illustrate the underlying biological pathway, a typical experimental workflow, and a comparative overview of major latex allergens.

Type_I_Hypersensitivity cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Latex Latex Allergen (e.g., this compound) APC Antigen Presenting Cell (APC) Latex->APC Uptake Th2 T Helper 2 Cell (Th2) APC->Th2 Presentation BCell B Cell Th2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE This compound-specific IgE Antibodies PlasmaCell->IgE Production MastCell Mast Cell IgE->MastCell Binding IgE_bound IgE-coated Mast Cell Mediators Release of Mediators (Histamine, etc.) IgE_bound->Mediators Latex2 Subsequent Latex Exposure Latex2->IgE_bound Cross-linking Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms IgE_Testing_Workflow start Patient Serum Collection immunoassay This compound-specific IgE Immunoassay (ELISA) start->immunoassay incubation Incubation with Recombinant this compound immunoassay->incubation detection Detection of Bound IgE (Enzyme-linked Antibody) incubation->detection readout Signal Measurement (e.g., Absorbance) detection->readout analysis Data Analysis & Comparison to Controls readout->analysis positive Positive Result: This compound Sensitization Confirmed analysis->positive Above Threshold negative Negative Result: No this compound Sensitization Detected analysis->negative Below Threshold Latex_Allergen_Comparison cluster_allergens Major Latex Allergens (Hev b) Hev_b_6_02 Hev b 6.02 (this compound) - Major allergen for HCWs - Latex-fruit syndrome marker Hev_b_5 Hev b 5 - Major allergen for HCWs - Associated with urticaria Hev_b_1 Hev b 1 - Major allergen in Spina Bifida - Rubber elongation factor Hev_b_3 Hev b 3 - Major allergen in Spina Bifida - Rubber elongation factor Hev_b_8 Hev b 8 (Profilin) - Pan-allergen - Marker for pollen cross-reactivity Latex_Sensitization Latex Sensitization Latex_Sensitization->Hev_b_6_02 Latex_Sensitization->Hev_b_5 Latex_Sensitization->Hev_b_1 Latex_Sensitization->Hev_b_3 Latex_Sensitization->Hev_b_8

References

Hevein's Role in the Latex Defensome: A Comparative Guide to its Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the protein interactions of hevein within the latex defensome of Hevea brasiliensis has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of this compound's binding partners, supported by quantitative data and detailed experimental methodologies, to elucidate its crucial role in plant defense and latex coagulation.

This compound, a chitin-binding lectin, is a key protein in the latex of the rubber tree, Hevea brasiliensis. It plays a significant role in the plant's defense against fungal pathogens and is also involved in the process of latex coagulation. The "latex defensome" refers to the suite of proteins and other molecules within the latex that work together to protect the plant from biotic threats. This guide focuses on this compound's interactions with other proteins within this defensive arsenal.

Key Interacting Partner: Small Rubber Particle Protein (SRPP)

The primary interacting partner of this compound identified within the latex is the Small Rubber Particle Protein (SRPP), a 22 kDa glycoprotein (B1211001) located on the surface of rubber particles. This interaction is fundamental to the process of latex coagulation, which serves as a rapid wound-sealing mechanism to prevent pathogen entry and fluid loss.

The binding between this compound and SRPP is mediated by the N-acetylglucosamine (GlcNAc) moieties present on the glycoprotein. This compound possesses a well-characterized chitin-binding domain that recognizes and binds to these sugar residues, effectively cross-linking the rubber particles and leading to agglutination and eventual coagulation of the latex.

Quantitative Analysis of this compound-Carbohydrate Interactions

Studies utilizing ¹H-NMR titration experiments have provided valuable data on the association constants (Ka) for this compound's binding to N-acetylglucosamine and its oligomers. This data offers a proxy for understanding the affinity of this compound for the glycan portions of its glycoprotein partners.

LigandAssociation Constant (Ka) (M⁻¹)Thermodynamic Parameters
N-acetylglucosamine (GlcNAc)100-
Chitobiose400ΔH⁰ = -30 kJ/mol, ΔS⁰ = -40 J/mol·K
Chitotriose1200ΔH⁰ = -35 kJ/mol, ΔS⁰ = -50 J/mol·K

Data derived from ¹H-NMR titration experiments.

The negative enthalpy (ΔH⁰) and entropy (ΔS⁰) values for chitobiose and chitotriose binding indicate that the interactions are enthalpically driven, likely due to hydrogen bonding and van der Waals forces, with a decrease in entropy upon complex formation.

Experimental Methodologies for Studying this compound Interactions

Several experimental techniques are pivotal for identifying and characterizing the interactions of this compound within the latex defensome. These methods provide the foundation for the data presented and can be replicated or adapted for further research.

Co-Immunoprecipitation (Co-IP) of Latex Proteins

Co-immunoprecipitation is a robust method to identify protein-protein interactions in their native context. A detailed protocol for its application to Hevea brasiliensis latex is outlined below.

Objective: To isolate this compound and its interacting partners from latex serum.

Protocol:

  • Latex Collection and Fractionation: Collect fresh latex and centrifuge to separate the rubber, C-serum (cytosol), and lutoid fractions. The C-serum is enriched in soluble proteins, including this compound.

  • Antibody Immobilization: Covalently couple anti-hevein antibodies to protein A/G magnetic beads.

  • Lysis and Pre-clearing: Prepare a lysate from the C-serum and pre-clear it by incubating with beads that do not have the antibody to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the antibody-coupled beads to allow the anti-hevein antibody to bind to this compound. Interacting proteins will be co-precipitated as a complex.

  • Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and identify the co-precipitated proteins by mass spectrometry.

Far-Western Blotting

Far-Western blotting is a useful technique to detect direct protein-protein interactions. In this method, a purified "bait" protein (e.g., this compound) is used to probe for "prey" proteins that have been separated by gel electrophoresis and transferred to a membrane.

Objective: To identify proteins from a latex protein extract that directly bind to this compound.

Protocol:

  • Protein Separation and Transfer: Separate total latex proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Denaturation and Renaturation: Wash the membrane with a series of buffers to denature and then slowly renature the proteins on the membrane, allowing them to refold into a conformation that can be recognized by the bait protein.

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding of the bait protein.

  • Probing with Bait Protein: Incubate the membrane with a solution containing purified, labeled (e.g., with a tag like GST or biotin) this compound.

  • Washing: Wash the membrane to remove unbound bait protein.

  • Detection: Detect the bound bait protein using an antibody against the tag or a streptavidin conjugate, followed by a chemiluminescent or colorimetric substrate.

Signaling Pathways and the Latex Defensome

While a specific, fully elucidated signaling pathway involving this compound within the latex defensome has yet to be detailed, it is understood that chitin-binding proteins like this compound are integral to plant defense signaling. The binding of this compound to chitin (B13524) fragments released from fungal cell walls can trigger a cascade of defense responses. This is often linked to broader plant defense signaling pathways involving hormones such as ethylene (B1197577) and salicylic (B10762653) acid.

The following diagram illustrates a generalized workflow for investigating this compound-mediated signaling in the context of the latex defensome.

Hevein_Signaling_Workflow cluster_Stimulus Stimulus cluster_Recognition Recognition cluster_Interaction Interaction cluster_Downstream_Events Downstream Events Fungal_Pathogen Fungal Pathogen Chitin Chitin Elicitors Fungal_Pathogen->Chitin releases This compound This compound Hevein_Chitin_Complex This compound-Chitin Complex This compound->Hevein_Chitin_Complex Chitin->this compound binds to Chitin->Hevein_Chitin_Complex Signaling_Cascade Signaling Cascade Activation Hevein_Chitin_Complex->Signaling_Cascade triggers Defense_Gene_Expression Defense Gene Expression Signaling_Cascade->Defense_Gene_Expression leads to Antimicrobial_Production Antimicrobial Compound Production Defense_Gene_Expression->Antimicrobial_Production results in Hevein_Interaction_Workflow cluster_Identification Identification of Potential Interactors cluster_Validation Validation of Interactions Latex_Fractionation Latex Fractionation (C-serum, Lutoids, Rubber Particles) Co_IP Co-Immunoprecipitation with Anti-Hevein Antibody Latex_Fractionation->Co_IP Affinity_Chromatography Affinity Chromatography with Immobilized this compound Latex_Fractionation->Affinity_Chromatography Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Co_IP->Mass_Spectrometry Affinity_Chromatography->Mass_Spectrometry Far_Western_Blot Far-Western Blot (this compound as probe) Mass_Spectrometry->Far_Western_Blot SPR Surface Plasmon Resonance (Quantitative analysis) Mass_Spectrometry->SPR ITC Isothermal Titration Calorimetry (Thermodynamic analysis) Mass_Spectrometry->ITC

A Comparative Analysis of the Allergenic Potential of Hevein and Other Major Allergens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the allergenic potential of Hevein (Hev b 6), a major allergen from natural rubber latex, with two other well-characterized and clinically significant allergens: Ara h 2, a potent food allergen from peanuts, and Bet v 1, a major inhalant allergen from birch pollen. This comparative analysis is supported by a review of experimental data from IgE binding assays, basophil activation tests, and T-cell proliferation assays. Detailed experimental protocols and visualizations of key immunological pathways and workflows are included to facilitate a deeper understanding of the methodologies used to assess allergenicity.

Quantitative Data on Allergenic Potential

The following tables summarize key data points related to the allergenic potential of this compound, Ara h 2, and Bet v 1. It is important to note that the data are compiled from various studies and direct quantitative comparisons should be made with caution due to differences in experimental conditions.

Table 1: IgE Binding Characteristics

AllergenSource OrganismProtein FamilyMolecular Weight (kDa)IgE Binding Prevalence in Sensitized IndividualsDissociation Constant (Kd) for IgE
This compound (Hev b 6.02) Hevea brasiliensis (Rubber Tree)This compound-like4.775% of latex-allergic healthcare workers[1]Not consistently reported in a comparable format
Ara h 2 Arachis hypogaea (Peanut)2S Albumin17>90% of peanut-allergic patientsNot consistently reported in a comparable format
Bet v 1 Betula verrucosa (Birch)PR-1017.5Up to 95% of birch pollen-allergic patients[2]~66 nM (for iron-siderophore complex, not direct IgE binding)[3]

Table 2: Basophil Activation Potential

AllergenAssay TypeConcentration for 50% Max Activation (EC50)Maximum Basophil Activation (%)
This compound (Hev b 6) Not available in a directly comparative formatNot availableNot available
Ara h 2 Basophil Activation Test (BAT)~2.1 pMA threshold of >6% activated basophils is often considered positive[4][5]
Bet v 1 Rat Basophil Leukemia (RBL) cell assayDose-dependent, significant release at 0.001 µg/mLDose-dependent, with significant degranulation observed[6]

Table 3: T-Cell Proliferation Potential

AllergenAssay TypeStimulation Index (SI)Immunodominant Regions
This compound (Hev b 6) Not available in a directly comparative formatNot availableMultiple IgE epitopes identified[7]
Ara h 2 Lymphocyte Transformation Test (LTT)SI > 2-4 considered positivePeptides 19-38 and 73-92 show high reactivity[8]
Bet v 1 Lymphocyte Transformation Test (LTT)SI > 4 considered positivePeptide 142-156 is a major T-cell epitope[9][10]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Type_I_Hypersensitivity_Signaling_Pathway Allergen Allergen (e.g., this compound) IgE IgE Antibodies Allergen->IgE Binding CrossLinking Cross-linking of IgE-FcεRI complexes Allergen->CrossLinking Induces FcεRI FcεRI Receptor IgE->FcεRI Binds to IgE->CrossLinking MastCell Mast Cell / Basophil FcεRI->MastCell On surface of SignalTransduction Signal Transduction (Kinase Cascades) CrossLinking->SignalTransduction Activates Degranulation Degranulation SignalTransduction->Degranulation Leads to Mediators Release of Mediators (Histamine, Leukotrienes, Cytokines) Degranulation->Mediators Results in Symptoms Allergic Symptoms (Vasodilation, Bronchoconstriction, Inflammation) Mediators->Symptoms Cause

Caption: Type I Hypersensitivity Signaling Pathway.

Allergenicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_interpretation Data Analysis & Interpretation cluster_assessment Overall Allergenicity Assessment ELISA IgE Binding Assay (ELISA) IgE_Data Quantify IgE Binding (e.g., OD, Affinity) ELISA->IgE_Data BAT Basophil Activation Test (BAT) Basophil_Data Measure Basophil Activation (% Activation, EC50) BAT->Basophil_Data LTT T-Cell Proliferation Assay (LTT) TCell_Data Determine T-Cell Proliferation (Stimulation Index) LTT->TCell_Data Risk Comparative Allergenic Potential Assessment IgE_Data->Risk Basophil_Data->Risk TCell_Data->Risk

Caption: Experimental Workflow for Allergenicity Assessment.

Detailed Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Binding

This protocol outlines a standard indirect ELISA to quantify allergen-specific IgE in patient serum.

Materials:

  • 96-well microtiter plates

  • Purified allergen (this compound, Ara h 2, or Bet v 1)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Patient serum samples and control sera (positive and negative)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • HRP-conjugated anti-human IgE antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the purified allergen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with washing buffer.

  • Sample Incubation: Add 100 µL of diluted patient serum to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgE antibody (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Basophil Activation Test (BAT)

This protocol describes a flow cytometry-based method to measure allergen-induced basophil activation.

Materials:

  • Freshly collected heparinized whole blood from allergic and non-allergic donors

  • Allergen solutions (this compound, Ara h 2, or Bet v 1) at various concentrations

  • Positive control (e.g., anti-FcεRI antibody) and negative control (stimulation buffer)

  • Staining antibodies (e.g., anti-CCR3-PerCP, anti-CD63-PE, anti-CD203c-APC)

  • Lysis buffer

  • Flow cytometer

Procedure:

  • Blood Stimulation: In separate tubes, add 50 µL of heparinized whole blood.

  • Add 50 µL of the allergen solution at different concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL), positive control, or negative control to the respective tubes.

  • Incubate for 15-30 minutes at 37°C.

  • Staining: Add the antibody cocktail for basophil identification and activation markers and incubate for 20 minutes on ice in the dark.

  • Lysis: Add 1 mL of lysis buffer to each tube and incubate for 10 minutes at room temperature in the dark.

  • Washing: Centrifuge the tubes, discard the supernatant, and resuspend the cell pellet in wash buffer.

  • Acquisition: Acquire the samples on a flow cytometer. Basophils are typically identified as CCR3-positive and side scatter-low cells.

  • Analysis: Determine the percentage of activated basophils (e.g., CD63-positive) for each allergen concentration.

Lymphocyte Transformation Test (LTT) for T-Cell Proliferation

This protocol outlines a method to measure allergen-specific T-cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from blood of allergic and non-allergic donors

  • Allergen solutions (this compound, Ara h 2, or Bet v 1)

  • Culture medium (e.g., RPMI-1640 supplemented with 10% autologous serum)

  • Positive control (e.g., phytohemagglutinin) and negative control (medium alone)

  • [³H]-thymidine

  • 96-well cell culture plates

  • Cell harvester and liquid scintillation counter

Procedure:

  • Cell Culture: Plate 2 x 10⁵ PBMCs per well in a 96-well plate.

  • Stimulation: Add the allergen at various concentrations (e.g., 1, 5, 10 µg/mL), positive control, or negative control to the wells.

  • Incubation: Culture the cells for 5-6 days at 37°C in a humidified 5% CO₂ incubator.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 16-18 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Measurement: Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

  • Calculation: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI value greater than 2 or 4 is typically considered a positive response[11].

Comparative Discussion

While direct, side-by-side quantitative comparisons are limited in the existing literature, the available data allows for a qualitative assessment of the allergenic potential of this compound, Ara h 2, and Bet v 1.

  • IgE Binding: All three proteins are major allergens, recognized by a high percentage of their respective allergic populations. This indicates a high capacity to bind IgE and trigger the initial stages of an allergic reaction. The lack of standardized IgE affinity data makes a definitive ranking of their IgE binding potency difficult.

  • Effector Cell Activation: Ara h 2 has been shown to be a potent activator of basophils, with very low concentrations (in the picomolar range) sufficient to induce degranulation[12]. Data for Bet v 1 also indicates a strong capacity for basophil activation[6]. Although specific data for this compound in a comparable assay is scarce, its clinical significance in latex allergy suggests it is also a potent trigger of mast cell and basophil degranulation.

  • T-Cell Response: Both Ara h 2 and Bet v 1 are known to induce strong T-cell proliferative responses in allergic individuals, with specific immunodominant epitopes identified[8][9][10]. This is a key factor in the establishment and maintenance of the allergic phenotype. While less characterized in terms of T-cell epitopes compared to Ara h 2 and Bet v 1, the role of this compound in latex allergy implies a significant T-cell component.

Conclusion

This compound, Ara h 2, and Bet v 1 are all highly potent allergens, each representing a different class of allergenic protein and route of exposure. They share the key characteristics of major allergens: high IgE binding prevalence, potent activation of effector cells, and the ability to drive allergen-specific T-cell responses. While the available data does not allow for a definitive quantitative ranking of their allergenic potential against each other, it is clear that all three are of high clinical relevance in their respective allergic diseases. Further research involving direct comparative studies using standardized methodologies would be invaluable for a more precise understanding of their relative allergenic potency.

References

Safety Operating Guide

Navigating the Safe Disposal of Hevein: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of allergenic proteins like Hevein are paramount to ensuring a safe laboratory environment. This compound, a protein found in the latex of the rubber tree (Hevea brasiliensis), is a known major allergen and a key factor in latex allergies.[1][2] Adherence to strict disposal protocols is essential to minimize the risk of sensitization and allergic reactions among laboratory personnel. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and materials contaminated with it.

Understanding this compound: Key Characteristics

PropertyDescriptionSource
Common Name This compound[1]
Source Latex of the rubber tree (Hevea brasiliensis)[1]
Molecular Weight Approximately 4.7 kDa for the mature protein[3][4]
Primary Hazard Major allergen (Hev b 6), significant cause of latex allergy[1][2]
Biological Role Involved in latex coagulation and has antifungal properties[1][3]

Standard Operating Procedure for this compound Disposal

The following procedures are based on general best practices for the disposal of allergenic proteins and hazardous laboratory waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE): Before handling this compound or any contaminated materials, it is imperative to wear appropriate PPE to prevent skin and respiratory exposure. This includes:

  • Nitrile gloves (latex gloves should be avoided to prevent potential allergic reactions)

  • Safety glasses or goggles

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, leak-proof hazardous waste container lined with a biohazard bag.[5] These containers must be clearly labeled as "Hazardous Waste" and should specify "Allergenic Protein Waste."

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and leak-proof container also labeled as "Hazardous Waste" with a clear indication of its contents. Do not dispose of liquid this compound waste down the sink.[6][7]

  • Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container.[5][7]

3. Decontamination of Work Surfaces:

  • Following any work with this compound, thoroughly decontaminate all work surfaces.

  • Use a suitable disinfectant or a 10% bleach solution followed by a rinse with 70% ethanol (B145695) and then deionized water to effectively denature and remove any residual protein.

4. Final Disposal:

  • Once the waste containers are full, they should be securely sealed.

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company.[6][8] Never dispose of this compound-contaminated waste in the regular trash.[6]

Experimental Protocols for Allergen Detection

To verify the effectiveness of cleaning procedures and to ensure that no residual this compound remains on surfaces or in solutions, several analytical methods can be employed.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a highly sensitive and specific method for detecting and quantifying proteins.[9][10] An ELISA specific for this compound (or a general protein detection ELISA) can be used to test rinse water from cleaned equipment or swabs from surfaces.

  • Protein Swabs: Commercially available protein detection swabs can provide a rapid, qualitative assessment of surface cleanliness.[10] These are useful for routine monitoring.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Hevein_Disposal_Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation & Segregation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps cluster_decontamination_disposal Decontamination & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe generate_waste Generate this compound-Contaminated Waste ppe->generate_waste solid_waste Collect in Labeled Hazardous Waste Container generate_waste->solid_waste Solids liquid_waste Collect in Sealed Liquid Waste Container generate_waste->liquid_waste Liquids sharps_waste Dispose in Puncture-Resistant Sharps Container generate_waste->sharps_waste Sharps decontaminate Decontaminate Work Surfaces solid_waste->decontaminate liquid_waste->decontaminate sharps_waste->decontaminate seal_containers Securely Seal All Waste Containers decontaminate->seal_containers ehs_disposal Arrange for Disposal via Institutional EHS seal_containers->ehs_disposal end End ehs_disposal->end

Caption: Workflow for the safe disposal of this compound-contaminated materials in a laboratory.

By implementing these procedures, laboratories can significantly mitigate the risks associated with handling allergenic proteins like this compound, fostering a safer research environment for all personnel.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Hevein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the handling of allergenic proteins like Hevein demands rigorous safety protocols to ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize the risk of allergic sensitization and reactions.

This compound is a major allergen found in the latex of the rubber tree (Hevea brasiliensis) and is a key factor in latex allergies. It is a small, heat-resistant protein that can elicit allergic responses ranging from mild skin reactions to severe, life-threatening anaphylactic shock. Due to its potent allergenic nature, stringent adherence to safety procedures is paramount.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this potent allergen.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-rated respirator. For higher-risk activities (e.g., weighing large quantities, potential for aerosolization), a Powered Air-Purifying Respirator (PAPR) is recommended.Prevents inhalation of aerosolized this compound particles, a primary route of sensitization.
Hand Protection Double-gloving with powder-free nitrile gloves.Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs.
Eye Protection Safety goggles with side shields or a full-face shield.Protects the mucous membranes of the eyes from contact with this compound particles or solutions.
Body Protection Disposable, solid-front lab coat with long sleeves and tight-fitting cuffs. A disposable apron should be worn over the lab coat when handling larger quantities or when there is a risk of splashes.Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes. Disposable shoe covers should be worn in designated this compound handling areas.Protects against spills and prevents the tracking of contaminants outside the work area.

Operational Plan for Handling this compound

A meticulous, step-by-step operational plan is crucial to minimize exposure risk during the handling of this compound.

1. Designated Handling Area:

  • All work with this compound, particularly in its powdered form, must be conducted in a designated area with restricted access.

  • This area should be equipped with a certified chemical fume hood or a ventilated balance enclosure specifically for weighing potent powders.

2. Weighing and Reconstitution:

  • Preparation: Before starting, ensure all necessary equipment and materials are within the containment area (e.g., fume hood). This includes pre-labeled tubes, spatulas, and solutions.

  • Weighing:

    • Perform all weighing of powdered this compound within a ventilated balance enclosure or a chemical fume hood to capture any airborne particles.

    • Use anti-static weigh paper or a weigh boat.

    • Handle the powder gently to minimize aerosol generation.

  • Reconstitution:

    • Add the solvent to the container with the weighed this compound powder slowly and carefully to avoid splashing.

    • Cap the container securely before vortexing or mixing.

3. Handling this compound Solutions:

  • All manipulations of this compound solutions should be performed in a chemical fume hood.

  • Use appropriate pipetting techniques to avoid splashes and aerosol formation.

4. Spill Management:

  • In case of a spill, immediately alert others in the vicinity.

  • For small spills of powdered this compound, gently cover the spill with absorbent material dampened with a decontamination solution (e.g., 1% sodium hypochlorite) and allow for a 30-minute contact time before wiping.

  • For liquid spills, cover with absorbent material, and then saturate with a decontamination solution for 30 minutes before cleaning.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan for this compound Waste

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure. All materials that have come into contact with this compound, including consumables, solutions, and contaminated PPE, must be decontaminated before disposal.

Decontamination Methods:

MethodProcedureEfficacy
Chemical Inactivation Immerse contaminated materials in a freshly prepared 1% sodium hypochlorite (B82951) solution for a minimum of 30 minutes.Sodium hypochlorite effectively denatures and inactivates proteins, rendering them non-allergenic.[1][2]
Autoclaving Place contaminated materials in an autoclavable bag and process at 121°C and 15 psi for a minimum of 30 minutes.High temperature and pressure denature the protein structure, reducing allergenicity.[3][4][5]

Disposal Procedure:

  • Collect Waste: All solid and liquid waste contaminated with this compound should be collected in clearly labeled, leak-proof containers.

  • Decontaminate: Treat the collected waste using one of the approved decontamination methods described in the table above.

  • Dispose: After decontamination, dispose of the waste in accordance with institutional and local regulations for hazardous waste.

Experimental Protocol Workflow

The following diagram illustrates a general workflow for a typical experiment involving the handling of this compound, from initial preparation to final data analysis.

Hevein_Workflow cluster_prep Preparation cluster_handling This compound Handling cluster_cleanup Cleanup and Disposal cluster_analysis Analysis prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_reagents Prepare Reagents and Solutions prep_area->prep_reagents weigh Weigh Powdered this compound in Containment prep_reagents->weigh reconstitute Reconstitute this compound weigh->reconstitute experiment Perform Experiment (e.g., ELISA, Cell Culture) reconstitute->experiment decontaminate_waste Decontaminate All Waste experiment->decontaminate_waste data_analysis Data Analysis experiment->data_analysis dispose Dispose of Waste decontaminate_waste->dispose decontaminate_area Decontaminate Work Area dispose->decontaminate_area doff_ppe Doff PPE decontaminate_area->doff_ppe

Figure 1. A generalized workflow for experiments involving this compound.

This compound-Induced Allergic Signaling Pathway

Understanding the mechanism of this compound-induced allergic reactions is crucial for appreciating the importance of safety measures. The following diagram illustrates the simplified signaling pathway of a Type I hypersensitivity reaction initiated by this compound.

Hevein_Allergy_Pathway This compound This compound Allergen B_Cell B Cell This compound->B_Cell Initial Exposure & Sensitization Mast_Cell Mast Cell This compound->Mast_Cell Subsequent Exposure Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE IgE Antibodies Plasma_Cell->IgE Production IgE->Mast_Cell Binds to Mast Cell Surface Mediators Release of Histamine, Leukotrienes, etc. Mast_Cell->Mediators Cross-linking of IgE triggers degranulation Symptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) Mediators->Symptoms

Figure 2. Simplified signaling pathway of this compound-induced Type I hypersensitivity.

By implementing these comprehensive safety and handling procedures, research institutions can significantly mitigate the risks associated with working with this compound, fostering a safer environment for scientific discovery.

References

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体外研究产品的免责声明和信息

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